3-Methylpicolinic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-5-3-2-4-8-6(5)7(9)10/h2-4H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHIBYREWJHKNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20296408 | |
| Record name | 3-Methylpicolinic acid | |
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Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4021-07-2 | |
| Record name | 3-Methylpicolinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4021-07-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylpicolinic acid | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4021-07-2 | |
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| Record name | 3-Methylpicolinic acid | |
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| Record name | 3-Methylpyridine-2-carboxylic acid | |
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Foundational & Exploratory
3-Methylpicolinic acid CAS number and properties
An In-depth Technical Guide to 3-Methylpicolinic Acid for Researchers and Drug Development Professionals
Abstract
This compound is a substituted pyridinecarboxylic acid that serves as a critical building block in organic synthesis and medicinal chemistry. Its strategic importance lies in the nuanced steric and electronic properties conferred by the 3-methyl substituent on the picolinic acid scaffold, a well-known chelating agent. This guide offers a comprehensive technical examination of this compound, covering its physicochemical properties, established synthetic routes, and characteristic reactivity. We delve into its applications, particularly as a ligand in coordination chemistry and as a precursor for pharmaceuticals and agrochemicals, while grounding all technical discussions in authoritative literature. This document is intended to be an essential resource for researchers, chemists, and drug development professionals leveraging this versatile molecule.
Introduction: The Strategic Value of the this compound Scaffold
Picolinic acid (pyridine-2-carboxylic acid) and its derivatives are classified as "privileged scaffolds" in medicinal chemistry. Their inherent ability to act as bidentate ligands for various metal ions has led to their integration into numerous bioactive compounds and catalysts. The introduction of a methyl group at the 3-position of the pyridine ring creates this compound, a modification that significantly, though subtly, alters the parent molecule's properties. This substitution can enhance binding selectivity to biological targets, modulate pharmacokinetic parameters, and provide a synthetic handle for further molecular elaboration. A foundational understanding of this compound's core attributes is therefore indispensable for its rational application in the design of novel therapeutics, functional materials, and complex chemical entities[1].
Core Physicochemical Properties
A precise understanding of a molecule's physicochemical properties is the bedrock of its successful application in research and manufacturing. This compound is registered under CAS Number 4021-07-2 [2][3].
Data Summary Table
The key properties of this compound are consolidated in the table below. This data is vital for designing synthetic protocols, developing purification strategies, and formulating final products.
| Property | Value | Source(s) |
| CAS Number | 4021-07-2 | [2][3] |
| Molecular Formula | C₇H₇NO₂ | [2] |
| Molecular Weight | 137.14 g/mol | [2] |
| Appearance | White to off-white crystalline solid/powder | |
| Melting Point | 114-118 °C | |
| Boiling Point | ~300.6 °C (Predicted) | |
| Solubility | Soluble in Methanol and DMSO | |
| pKa | pKa₁ ≈ 1 (Predicted, Pyridinium); pKa₂ ≈ 5.5 (Predicted, Carboxylic Acid) | [4][5] |
Synthesis and Reactivity
The accessibility of this compound through reliable synthetic routes is crucial for its widespread use. The choice of synthesis often hinges on factors like scale, required purity, and starting material availability.
Synthetic Pathways
Method 1: Hydrolysis of 3-Methylpicolinonitrile
A common laboratory-scale synthesis involves the acid-catalyzed hydrolysis of 2-cyano-3-methylpyridine (3-methylpicolinonitrile).
Experimental Protocol: Synthesis via Hydrolysis
-
Reaction Setup: Dissolve 2-cyano-3-methylpyridine in concentrated sulfuric acid within a flask equipped for heating and stirring.
-
Heating: Heat the solution under controlled conditions (e.g., 120°C) for several hours to drive the hydrolysis of the nitrile group to a carboxylic acid.
-
Workup: Cool the reaction mixture and carefully neutralize it. The pH is adjusted to approximately 3-4, which is near the isoelectric point of the molecule, causing the this compound to precipitate out of the aqueous solution.
-
Purification: The crude solid is collected by filtration, washed, and can be further purified by recrystallization from a suitable solvent like water or an alcohol/water mixture to yield the final, high-purity product.
Causality Behind Experimental Choices:
-
Strong Acid: Concentrated sulfuric acid serves as both the solvent and the catalyst, protonating the nitrile nitrogen to facilitate nucleophilic attack by water.
-
pH Adjustment: Careful neutralization is critical. Bringing the pH close to the molecule's isoelectric point minimizes its solubility in water, maximizing the precipitation and yield of the product.
Reactivity Profile
The chemical behavior of this compound is governed by its three key structural components: the carboxylic acid, the pyridine ring, and the methyl group.
-
Carboxylic Acid: This group undergoes typical reactions such as esterification, amidation (e.g., using coupling agents like EDC/HOBt), and reduction to the corresponding primary alcohol.
-
Pyridine Ring: The nitrogen atom can be quaternized or oxidized to an N-oxide. The ring itself is less susceptible to electrophilic aromatic substitution than benzene due to the nitrogen's electron-withdrawing effect.
-
As a Ligand: The pyridine nitrogen and the carboxylate oxygen form a stable five-membered ring when chelating to a metal ion, making it an excellent bidentate ligand.
Logical Relationship of Functional Groups and Reactivity
Caption: Key functional domains and resultant chemical reactivity of this compound.
Applications in Research and Development
This compound is a versatile intermediate with applications spanning pharmaceuticals, agrochemicals, and materials science.
Coordination Chemistry and Catalysis
As a bidentate ligand, this compound is used to synthesize a variety of metal complexes with copper, cobalt, nickel, and zinc. These complexes are studied for their unique structural properties, catalytic activity, and potential biological applications, such as DNA binding and nuclease activity.
Pharmaceutical and Agrochemical Synthesis
The compound is a valuable intermediate in the synthesis of more complex molecules[1]. While its direct precursor, 3-picoline, is used to produce the insecticide chlorpyrifos, this compound itself serves as a scaffold for building novel drug candidates. The carboxylic acid provides a convenient point for amide bond formation, a cornerstone of medicinal chemistry.
Illustrative Workflow: Amide Synthesis for Drug Discovery
Caption: Generalized workflow for synthesizing amide derivatives for lead optimization.
Safety and Handling
Proper handling of this compound is essential in a laboratory setting. It is classified as an irritant.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Signal Word: Warning.
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses, chemical-resistant gloves, and a lab coat, should be worn.
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place in a tightly sealed container.
Conclusion
This compound is a strategically important molecule whose value is derived from its unique combination of a chelating picolinic acid core and a modulating 3-methyl group. Its well-defined physicochemical properties and accessible synthetic routes make it a reliable building block for a multitude of applications. For researchers in drug discovery, coordination chemistry, and materials science, a thorough understanding of this compound's reactivity and handling requirements is key to unlocking its full potential in creating novel and functional chemical systems.
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Cas 98-98-6, Picolinic acid , LookChem. [Link]
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Showing Compound Picolinic acid (FDB022926) , FooDB. [Link]
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Equilibrium pKa Table (DMSO Solvent and Reference) , Organic Chemistry Data. [Link]
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This compound | C7H7NO2 | CID 268757 , PubChem, National Institutes of Health. [Link]
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Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents , University of Tartu. [Link]
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3-Pyridinecarboxylic acid, compd. with 3,7-dihydro-1,3-dimethyl-7-[2-[(3-pyridinylmethyl)amino]ethyl]-1H - -purine-2,6-dione (1:1) , CAS Common Chemistry. [Link]
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Pyridinecarboxylic acid , Wikipedia. [Link]
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A Senior Application Scientist's Guide to 3-Methylpicolinic Acid Solubility in Organic Solvents
Foreword: From Empirical Observations to Predictive Understanding
In the realm of pharmaceutical sciences and synthetic chemistry, understanding the solubility of a compound is not merely a data point; it is the cornerstone of process development, formulation design, and ultimately, therapeutic efficacy. This guide is crafted for the discerning researcher, scientist, and drug development professional who seeks not just a table of solubility values, but a deeper, mechanistic understanding of 3-methylpicolinic acid's behavior in organic solvents. As a Senior Application Scientist, my objective is to bridge the gap between theoretical principles and practical laboratory application. We will delve into the "why" behind the "how," equipping you with the knowledge to not only measure but also to predict and manipulate the solubility of this versatile molecule. This document eschews a rigid template in favor of a logical narrative that mirrors the scientific process itself—from fundamental properties to experimental determination and practical application.
The Molecular Persona of this compound: A Structural and Physicochemical Analysis
Before we can predict how this compound will interact with various solvents, we must first understand its intrinsic properties. Chemically, it is a substituted pyridine carboxylic acid, a structural motif that bestows upon it a unique combination of characteristics.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₇H₇NO₂ | [1] |
| Molecular Weight | 137.14 g/mol | [2], [1] |
| Melting Point | 114-118 °C | [3] |
| Appearance | White to tan crystalline powder | [4] |
| Structure | Aromatic carboxylic acid and a member of pyridines | [2] |
The structure of this compound is amphipathic, containing both polar and non-polar regions. The carboxylic acid group (-COOH) is a potent hydrogen bond donor and acceptor, making it hydrophilic. The pyridine ring, while aromatic and generally less polar than the carboxylic acid, contains a nitrogen atom that can act as a hydrogen bond acceptor. The methyl group (-CH₃) is a non-polar, hydrophobic moiety. The interplay of these features governs the molecule's solubility.
Caption: Molecular structure of this compound highlighting its hydrophilic and hydrophobic regions.
The Theory in Practice: Predicting Solubility in Organic Solvents
The adage "like dissolves like" is a foundational principle in chemistry, and it holds true for this compound.[5] The polarity of the solvent, its ability to form hydrogen bonds, and the overall molecular architecture of the solvent molecules are critical determinants of solubility.
The Role of Solvent Polarity and Hydrogen Bonding
-
Polar Protic Solvents: These solvents (e.g., water, methanol, ethanol) can act as both hydrogen bond donors and acceptors. Due to the presence of the carboxylic acid group, this compound is expected to exhibit good solubility in these solvents. The energy gained from the strong solute-solvent hydrogen bonds can overcome the energy required to break the solute-solute interactions in the crystal lattice. While not an organic solvent, the high solubility of the related picolinic acid in water is a strong indicator of this behavior.[6]
-
Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone can act as hydrogen bond acceptors but not donors. The nitrogen in the pyridine ring and the carbonyl oxygen of the carboxylic acid can form hydrogen bonds with these solvents. Therefore, good solubility is anticipated in these solvents, as is qualitatively reported for DMSO and methanol.[1]
-
Non-Polar Solvents: In non-polar solvents such as toluene, hexane, and diethyl ether, the primary intermolecular forces are weak van der Waals forces.[5] The highly polar carboxylic acid group of this compound will have unfavorable interactions with these solvents, leading to poor solubility. The energy required to break the strong hydrogen bonds between the acid molecules in the solid state is not compensated by the weak interactions with the non-polar solvent.
Table 2: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding between the solvent and the carboxylic acid group. |
| Polar Aprotic | DMSO, DMF, Acetone | Moderate to High | Hydrogen bond acceptance by the solvent and dipole-dipole interactions. |
| Ethers | Tetrahydrofuran (THF) | Moderate | THF has some polarity and can accept hydrogen bonds, but is less polar than alcohols or DMSO. |
| Esters | Ethyl Acetate | Low to Moderate | Moderate polarity and hydrogen bond accepting capabilities. |
| Halogenated | Dichloromethane, Chloroform | Low | While polar, they are poor hydrogen bond partners for the carboxylic acid. |
| Aromatic | Toluene, Benzene | Very Low | Non-polar nature of the solvent leads to unfavorable interactions with the polar solute. |
| Aliphatic | Hexane, Heptane | Very Low / Insoluble | Highly non-polar, leading to very poor interaction with the polar solute. |
A Validated Protocol for the Experimental Determination of Solubility
While theoretical predictions are invaluable for initial solvent screening, precise quantitative data requires empirical measurement. The following is a robust, step-by-step protocol for determining the equilibrium solubility of this compound in an organic solvent of interest. This protocol is based on the principles outlined in established methodologies for active pharmaceutical ingredients (APIs).[7][8]
Materials and Equipment
-
This compound (of known purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps (e.g., 4 mL or 8 mL)
-
Temperature-controlled shaker or incubator
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
Syringes
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Experimental Workflow
Caption: A streamlined workflow for the experimental determination of solubility.
Detailed Step-by-Step Procedure
-
Preparation of the Saturated Solution:
-
To a series of vials, add a pre-weighed amount of this compound that is known to be in excess of its expected solubility. A good starting point is to add enough solid to be visually present after equilibration.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C).
-
Allow the samples to shake for a sufficient time to reach equilibrium. For many organic compounds, 24 to 48 hours is adequate, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration is no longer changing.
-
-
Sampling and Filtration:
-
Once equilibrium is reached, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant (the clear liquid above the solid) using a syringe.
-
Immediately attach a syringe filter and dispense the solution into a clean, labeled vial. This step is critical to remove any undissolved microparticles.
-
-
Dilution and Analysis:
-
Accurately dilute a known volume of the filtered, saturated solution with a suitable solvent (often the same solvent or a mobile phase component) to a concentration that is within the linear range of your analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV. A calibration curve prepared with standards of known concentration is required for accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original, undiluted saturated solution by applying the dilution factor.
-
The result is the equilibrium solubility of this compound in the chosen solvent at the specified temperature. It is typically reported in units of mg/mL, g/L, or mol/L.
-
Advanced Considerations and Causality in Experimental Design
-
Solid-State Form: The solubility of a compound can be significantly influenced by its solid-state form (e.g., different polymorphs, hydrates, or solvates). It is crucial to characterize the solid form of the this compound used in the study and to analyze the solid phase remaining after equilibration to ensure that no phase transformation has occurred.
-
Temperature Dependence: Solubility is a temperature-dependent property. For most solids dissolving in liquids, solubility increases with temperature.[1] Determining the solubility at multiple temperatures can provide a more complete solubility profile and is essential for processes like crystallization.
-
Purity of Materials: The purity of both the this compound and the organic solvents can affect the measured solubility. Impurities can either enhance or decrease solubility. Therefore, using materials of the highest practical purity is recommended.
Conclusion: A Predictive and Practical Framework
While a comprehensive, pre-existing database for the solubility of this compound in a wide array of organic solvents remains elusive in publicly available literature, this guide provides a robust framework for both predicting and experimentally determining this critical parameter. By understanding the interplay of its molecular structure with the properties of different solvent classes, researchers can make informed decisions for solvent screening. Furthermore, the detailed experimental protocol presented herein offers a validated and reliable method for generating high-quality, quantitative solubility data. This combined theoretical and practical approach empowers scientists and drug development professionals to effectively harness the potential of this compound in their research and development endeavors.
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Syngenesis Chemscience Private Limit. (n.d.). 3-Methyl picolinic acid / 3-Methylpyridine-2-carboxylic acid97%. IndiaMART. Retrieved from [Link]
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Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]
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The Synthesis of 3-Methylpicolinic Acid: A Technical Guide for Researchers
An In-depth Exploration of Synthetic Pathways, Precursor Strategies, and Experimental Protocols for Drug Development Professionals and Organic Chemists.
Foreword
3-Methylpicolinic acid, a substituted pyridine carboxylic acid, serves as a crucial building block in the synthesis of a wide array of pharmacologically active compounds and functional materials.[1][2] Its unique structural motif, featuring a carboxylic acid and a methyl group on the pyridine ring, imparts specific steric and electronic properties that are leveraged in ligand design for metal complexes and in the architecture of complex organic molecules.[3][4] This guide provides a comprehensive overview of the primary synthetic routes to this compound, offering a deep dive into the underlying chemical principles, precursor synthesis, and detailed experimental protocols. It is designed to equip researchers, scientists, and drug development professionals with the practical knowledge required to efficiently synthesize and utilize this versatile intermediate.
Core Synthesis Pathways: A Strategic Overview
The synthesis of this compound can be approached from several strategic directions, primarily revolving around the late-stage introduction of the carboxylic acid functionality or the construction of the substituted pyridine ring. Two of the most prevalent and practical pathways are the hydrolysis of a nitrile precursor and the direct oxidation of a methyl group on the pyridine core.
Pathway 1: Hydrolysis of 3-Methyl-2-cyanopyridine
This is arguably the most direct and widely employed method for the synthesis of this compound.[5] The pathway hinges on the robust and high-yielding conversion of a nitrile group to a carboxylic acid under acidic or basic conditions. The key precursor for this route is 3-methyl-2-cyanopyridine.
Mechanism: The hydrolysis of the nitrile can be catalyzed by either acid or base. In acidic conditions, the nitrile nitrogen is protonated, rendering the carbon more electrophilic and susceptible to nucleophilic attack by water. Subsequent tautomerization and further hydrolysis yield the carboxylic acid and ammonium ion. Under basic conditions, the hydroxide ion directly attacks the electrophilic nitrile carbon, leading to the formation of a carboxylate salt after a series of proton transfers, which is then acidified to yield the final product.
Synthesis of the Precursor (3-Methyl-2-cyanopyridine): The accessibility of the nitrile precursor is paramount. A common method for its synthesis starts from 3-methylpyridine (3-picoline).[6] This involves a two-step sequence:
-
Halogenation: 3-Methylpyridine is first halogenated, typically at the 2-position, using reagents like bromine under specific conditions to yield 2-halo-3-methylpyridine.[6]
-
Cyanation (Rosenmund-von Braun Reaction): The resulting 2-halo-3-methylpyridine is then subjected to a cyanation reaction, often using copper(I) cyanide. This classic nucleophilic aromatic substitution, known as the Rosenmund-von Braun reaction, replaces the halogen with a cyano group to furnish 3-methyl-2-cyanopyridine.[7][8]
Pathway 2: Oxidation of 3-Picoline
Direct oxidation of the methyl group at the 2-position of a pyridine ring to a carboxylic acid is a classical transformation in pyridine chemistry.[9] However, when starting from 3-picoline (3-methylpyridine), achieving selective oxidation of one methyl group over the other (if present) or preventing over-oxidation and ring degradation can be challenging. For the synthesis of picolinic acids in general, strong oxidizing agents like potassium permanganate (KMnO₄) are often employed.[9]
Challenges and Considerations: The direct oxidation of 3-picoline to this compound is not a straightforward one-step process. The primary challenge lies in selectively oxidizing the methyl group at the 2-position while the methyl group at the 3-position remains intact. More commonly, 3-picoline is oxidized to nicotinic acid (pyridine-3-carboxylic acid).[10][11] Therefore, this pathway is generally less favored for producing this compound compared to the hydrolysis route due to a lack of regioselectivity. However, for the synthesis of picolinic acid itself (pyridine-2-carboxylic acid), the oxidation of 2-picoline is a well-established method.[9]
Comparative Analysis of Synthesis Pathways
| Pathway | Precursor | Key Reactions | Advantages | Disadvantages | Typical Yields |
| Hydrolysis | 3-Methyl-2-cyanopyridine | Halogenation, Cyanation, Hydrolysis | High yields, High purity, Well-defined reaction sequence | Multi-step process, Use of toxic cyanide reagents | Good to Excellent |
| Oxidation | 3-Picoline | Direct Oxidation | Potentially fewer steps | Poor regioselectivity, Harsh reaction conditions, Risk of over-oxidation | Variable, often low |
Experimental Protocols
Protocol 1: Synthesis of this compound via Hydrolysis
Step 1a: Synthesis of 3-Methyl-2-cyanopyridine from 3-Methylpyridine
This protocol is a general representation and may require optimization.
-
Halogenation of 3-Methylpyridine: To a solution of 3-methylpyridine in a suitable solvent, add a halogenating agent (e.g., N-bromosuccinimide) and a radical initiator (e.g., AIBN). Heat the reaction mixture under reflux for several hours. Monitor the reaction progress by TLC or GC. Upon completion, cool the reaction mixture and quench with a reducing agent solution (e.g., sodium thiosulfate). Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain 2-bromo-3-methylpyridine.
-
Cyanation of 2-Bromo-3-methylpyridine: In a flame-dried flask under an inert atmosphere, combine 2-bromo-3-methylpyridine, copper(I) cyanide, and a high-boiling polar solvent such as DMF or NMP. Heat the reaction mixture to a high temperature (typically >150 °C) for several hours.[8] Monitor the reaction by TLC or GC. After completion, cool the reaction mixture and pour it into an aqueous solution of a complexing agent (e.g., ferric chloride or sodium cyanide) to dissolve the copper salts. Extract the product with an organic solvent, wash the organic layer with brine, dry it, and concentrate it. Purify the crude product by crystallization or column chromatography to yield 3-methyl-2-cyanopyridine.[12]
Step 1b: Hydrolysis of 3-Methyl-2-cyanopyridine
-
To a round-bottom flask, add 3-methyl-2-cyanopyridine (1.0 eq).[5]
-
Add a 90% sulfuric acid solution.[5]
-
Heat the resulting solution to 120 °C and stir for 2 hours.[5]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully add a solution of sodium sulfite in water.
-
Adjust the pH of the solution to induce precipitation of the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.
Visualizing the Synthetic Pathways
Overall Synthetic Strategy
Caption: Key synthetic routes to this compound.
Experimental Workflow for Hydrolysis Pathway
Caption: Step-by-step workflow for the hydrolysis of 3-methyl-2-cyanopyridine.
Conclusion
The synthesis of this compound is most reliably achieved through the hydrolysis of its nitrile precursor, 3-methyl-2-cyanopyridine. This method, while requiring multiple steps for the synthesis of the precursor from 3-methylpyridine, offers superior yields and product purity compared to direct oxidation strategies. For researchers in drug discovery and materials science, a thorough understanding of these synthetic pathways is essential for the efficient production of this valuable building block. The provided protocols and strategic insights aim to serve as a foundational guide for the successful synthesis of this compound in a laboratory setting.
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A Technical Guide to the Spectroscopic Characterization of 3-Methylpicolinic Acid
Abstract: This technical guide provides a comprehensive analysis of the spectroscopic data for 3-Methylpicolinic acid (CAS No: 4021-07-2). Intended for researchers, chemists, and professionals in drug development, this document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide an unambiguous structural characterization of the molecule. Each section details the theoretical basis for spectral interpretation, presents experimental data in a clear format, and outlines robust protocols for data acquisition. The synergistic use of these orthogonal analytical techniques provides a self-validating system for structural confirmation, essential for regulatory compliance and research integrity.
Introduction to this compound
This compound, also known by its IUPAC name 3-methylpyridine-2-carboxylic acid, is a substituted pyridine derivative.[1] As a heterocyclic aromatic carboxylic acid, it serves as a valuable building block in organic synthesis and as a ligand in coordination chemistry.[2] Its structural isomers and derivatives are of significant interest in medicinal chemistry and materials science.
Given its potential applications, rigorous structural verification is paramount. Spectroscopic analysis provides the foundational data for confirming molecular identity, purity, and structure. This guide explains the causality behind experimental choices and provides a logical framework for interpreting the spectral data, ensuring a high degree of confidence in the compound's characterization.
Molecular Structure and Analytical Overview
The structural integrity of this compound is confirmed by assembling evidence from multiple spectroscopic techniques. NMR spectroscopy elucidates the carbon-hydrogen framework and connectivity, IR spectroscopy identifies key functional groups, and mass spectrometry confirms the molecular weight and provides insight into the molecule's stability and fragmentation patterns.
Figure 1: Molecular structure of this compound with atom numbering for NMR assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the chemical environment of ¹H and ¹³C nuclei.
¹H NMR Spectral Analysis
The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. The predicted spectrum in deuterated dimethyl sulfoxide (DMSO-d₆) shows distinct signals for the methyl, aromatic, and carboxylic acid protons.[3] DMSO-d₆ is an excellent solvent choice for this analysis due to its ability to dissolve the polar analyte and its exchangeable proton signal, which does not interfere with the carboxylic acid proton signal.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| 10.72 | broad singlet | 1H | COOH | The acidic proton of the carboxylic acid is highly deshielded and appears as a broad singlet due to hydrogen bonding and chemical exchange. |
| 8.49 | doublet | 1H | H-6 | The proton adjacent to the electronegative nitrogen atom is the most deshielded of the aromatic protons. |
| 7.79 | doublet of doublets | 1H | H-4 | This proton is coupled to both H-5 and H-6, resulting in a doublet of doublets. |
| 7.49 | doublet of doublets | 1H | H-5 | Coupled to H-4 and H-6, this proton appears in the aromatic region. |
| 2.49 | singlet | 3H | -CH₃ (C7) | The methyl protons are shielded and appear as a singlet as there are no adjacent protons to couple with. |
| Table 1: Predicted ¹H NMR data for this compound in DMSO-d₆.[3] |
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. While direct experimental data for this compound is not available in the cited sources, a predicted spectrum can be constructed based on established chemical shift ranges for similar pyridine and carboxylic acid structures.[1][4][5]
| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |
| ~167 | C8 (C=O) | The carbonyl carbon of the carboxylic acid is significantly deshielded and appears at the lowest field. |
| ~150 | C6 | Aromatic carbon adjacent to nitrogen, deshielded. |
| ~148 | C2 | Quaternary carbon attached to both the nitrogen and the carboxylic acid group, highly deshielded. |
| ~138 | C4 | Aromatic CH carbon. |
| ~135 | C3 | Quaternary carbon attached to the methyl group. |
| ~125 | C5 | Aromatic CH carbon. |
| ~18 | C7 (-CH₃) | The aliphatic methyl carbon is highly shielded and appears at the highest field. |
| Table 2: Predicted ¹³C NMR chemical shifts for this compound. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer at room temperature.[6]
-
Processing: Process the raw data using appropriate software, applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
Spectral Interpretation
The IR spectrum of this compound is dominated by features characteristic of a carboxylic acid and an aromatic ring. The presence of extensive hydrogen bonding in the solid state significantly broadens the O-H stretching band.[7]
| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Interpretation |
| ~3350 (broad) | Strong | O-H stretch | The very broad absorption is characteristic of the hydroxyl group of a hydrogen-bonded carboxylic acid dimer.[2][7] |
| ~3100-3000 | Medium | Aromatic C-H stretch | Absorption from C-H bonds on the pyridine ring. |
| ~2950-2850 | Medium | Aliphatic C-H stretch | Absorption from the methyl group C-H bonds. |
| ~1650 | Strong | C=O stretch | The strong carbonyl absorption is typical for a carboxylic acid.[2] Its position suggests conjugation with the aromatic ring. |
| ~1590 | Strong | C=C / C=N ring stretch | Aromatic ring stretching vibrations from the pyridine moiety.[2] |
| ~1300-1200 | Strong | C-O stretch | Coupled C-O stretching and O-H in-plane bending. |
| ~950 | Medium, broad | O-H wag | Out-of-plane bend of the carboxylic acid OH group, a diagnostically useful broad peak.[7] |
| Table 3: Key IR absorption bands for this compound. |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
The ATR technique is ideal for solid samples, requiring minimal preparation.[1]
-
Background Spectrum: Ensure the ATR crystal (typically diamond) is clean. Acquire a background spectrum of the empty crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Application: Place a small amount of solid this compound powder directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's anvil to ensure firm contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio.
-
Cleaning: After analysis, thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial structural information through the analysis of fragmentation patterns. Electron Ionization (EI) is a common technique that imparts high energy to the molecule, inducing reproducible fragmentation.[8]
Fragmentation Analysis
The mass spectrum of this compound will show a molecular ion (M⁺·) peak at an m/z corresponding to its molecular weight.[1] The fragmentation is dictated by the stability of the resulting ions and neutral losses.
-
Molecular Ion (M⁺·): The peak at m/z 137 corresponds to the intact molecule, confirming its molecular weight.[1]
-
Key Fragments:
-
m/z 120: Loss of a hydroxyl radical (·OH, 17 Da) from the carboxylic acid group.[9]
-
m/z 93: Loss of carbon dioxide (CO₂, 44 Da) via decarboxylation, a common pathway for aromatic carboxylic acids, resulting in a stable 3-methylpyridine radical cation.
-
m/z 92: Loss of the entire carboxyl group (·COOH, 45 Da), leading to the 3-methylpyridinyl cation.[9]
-
Figure 2: Proposed key fragmentation pathways for this compound under Electron Ionization (EI).
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Ionization Method: Utilize an Electron Ionization (EI) source. This hard ionization technique is ideal for generating a detailed fragmentation pattern for structural elucidation.[8][10]
-
Sample Introduction: Introduce a small quantity of the solid sample via a direct insertion probe. Gently heat the probe to volatilize the sample into the ion source.
-
Ionization: Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV) to generate positively charged ions and radical cations.[8]
-
Mass Analysis: Accelerate the generated ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: Detect the separated ions to generate the mass spectrum.
Synthesis of Spectroscopic Data
The collective evidence from NMR, IR, and MS provides a definitive structural confirmation of this compound.
-
MS confirms the molecular weight is 137 Da.[1]
-
IR spectroscopy confirms the presence of the carboxylic acid functional group (broad O-H, strong C=O) and the pyridine ring (C=C/C=N stretches).[2][7]
-
¹H and ¹³C NMR spectroscopy confirms the connectivity of the molecule: a methyl group, a carboxylic acid group, and three distinct protons on a pyridine ring, all in the correct relative positions.[3]
This orthogonal approach, where each technique provides complementary information, ensures the unambiguous identification of this compound, fulfilling the rigorous standards required for scientific research and development.
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The Emerging Potential of 3-Methylpicolinic Acid in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals
Abstract
3-Methylpicolinic acid, a substituted pyridine carboxylic acid, is emerging as a versatile scaffold in medicinal chemistry. While its full potential is still being uncovered, existing research on related picolinamide and picolinic acid derivatives suggests significant opportunities for the development of novel therapeutics across a range of disease areas. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the current landscape and future possibilities for leveraging the this compound core in drug design. We will delve into its known and potential applications, explore relevant structure-activity relationships, and provide insights into the synthetic and biological evaluation methodologies that can accelerate the discovery of new chemical entities based on this promising scaffold.
Introduction: The this compound Scaffold - A Primer for Medicinal Chemists
This compound, also known as 3-methyl-2-pyridinecarboxylic acid, is an aromatic heterocyclic compound with the chemical formula C₇H₇NO₂.[1][2] Its structure features a pyridine ring substituted with a carboxylic acid at the 2-position and a methyl group at the 3-position. This arrangement of functional groups imparts a unique combination of steric and electronic properties, making it an attractive starting point for the design of novel bioactive molecules. The carboxylic acid moiety provides a handle for derivatization, such as amide bond formation, while the pyridine nitrogen can participate in hydrogen bonding and metal chelation. The 3-methyl group can influence the molecule's conformation, lipophilicity, and metabolic stability, offering a valuable tool for fine-tuning pharmacological properties.
While no approved drugs are yet based on the this compound scaffold, it is widely used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other functional materials.[1] Its potential applications in medicinal chemistry are being explored in areas such as oncology, infectious diseases, and inflammation.[1] This guide will synthesize the available information on this compound and its close analogs to provide a forward-looking perspective on its utility in drug discovery.
Potential Therapeutic Applications of this compound Derivatives
The versatility of the this compound scaffold allows for its exploration in a variety of therapeutic contexts. Based on research into related picolinic acid and picolinamide structures, several key areas of opportunity have been identified.
Anticancer Agents
The picolinamide scaffold has shown considerable promise in the development of novel anticancer agents.[3] Research into N-methyl-picolinamide derivatives, which are structurally analogous to derivatives of this compound, has revealed potent anti-proliferative activities against various cancer cell lines.[4]
Mechanism of Action Insights
A study on N-methylpicolinamide-4-thiol derivatives identified Aurora B kinase as a potential target.[5] Aurora kinases are key regulators of cell division, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells. Molecular docking studies suggested that the picolinamide moiety could form crucial interactions within the kinase's active site.[6]
Structure-Activity Relationship (SAR) Highlights
For a series of N-methylpicolinamide-4-thiol derivatives, the nature of the substituent on the thiol-linked phenyl ring was found to be critical for anticancer activity.[5] This suggests that the this compound core can serve as a foundational scaffold, with modifications at other positions being key to optimizing potency and selectivity.
Antiviral Agents
Recent groundbreaking research has highlighted the broad-spectrum antiviral activity of picolinic acid against a range of enveloped viruses, including SARS-CoV-2 and influenza A virus.[7][8][9] This discovery opens up a significant new avenue for the application of this compound derivatives.
Mechanism of Action: A Novel Approach to Viral Inhibition
Picolinic acid has been shown to inhibit viral entry into host cells by disrupting the integrity of the viral membrane and interfering with virus-cellular membrane fusion.[7][8] This mechanism, which targets a fundamental step in the viral life cycle of enveloped viruses, suggests that derivatives of this compound could also exhibit broad-spectrum antiviral properties. The addition of the methyl group could potentially enhance antiviral potency or improve pharmacokinetic properties.
In Vivo Efficacy of the Picolinic Acid Scaffold
In animal models of SARS-CoV-2 and influenza A virus infection, picolinic acid demonstrated a protective effect, reducing viral load and inflammation in the lungs.[9] These promising in vivo results for the parent scaffold provide a strong rationale for investigating the therapeutic potential of this compound derivatives in viral infections.
Metalloproteinase Inhibitors
The ability of the picolinic acid moiety to chelate metal ions makes it an interesting scaffold for the design of metalloproteinase inhibitors.[10] Metalloproteinases, such as matrix metalloproteinases (MMPs), are a family of zinc-dependent endopeptidases that play crucial roles in tissue remodeling and are implicated in diseases like cancer, arthritis, and cardiovascular disease.
Design Strategy
The design of metalloproteinase inhibitors often involves a zinc-binding group (ZBG) that coordinates with the catalytic zinc ion in the enzyme's active site. The carboxylic acid of this compound can function as a ZBG. The rest of the molecule can then be elaborated to achieve specificity for a particular metalloproteinase by making favorable interactions with the enzyme's substrate-binding pockets. The 3-methyl group can play a role in orienting the molecule within the active site to enhance these interactions.
While specific studies on this compound as a metalloproteinase inhibitor are limited, the principles of inhibitor design in this area provide a clear roadmap for its exploration.
Modulators of the Central Nervous System (CNS)
Picolinic acid derivatives have also been investigated for their potential in treating neurodegenerative diseases.[11] For instance, certain quinolinic carboxylic acid derivatives have shown inhibitory activity against monoamine oxidase (MAO) and cholinesterases, enzymes that are key targets in the treatment of Parkinson's and Alzheimer's diseases, respectively.[12]
Given the structural similarities, this compound derivatives represent a promising area for the discovery of new CNS-active agents. The 3-methyl group could potentially influence blood-brain barrier permeability, a critical factor for drugs targeting the CNS.
Synthetic Methodologies and Experimental Protocols
The synthesis of this compound derivatives typically starts with the activation of the carboxylic acid, followed by reaction with a suitable nucleophile.
General Synthesis of 3-Methylpicolinamide Derivatives
A common and effective method for the synthesis of amides from this compound involves the use of thionyl chloride to form the acyl chloride in situ, followed by reaction with an amine.
Protocol: Synthesis of N-substituted-3-methylpicolinamides
-
Acyl Chloride Formation: To a solution of this compound (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or toluene), add thionyl chloride (1.2-2.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-methylpicolinoyl chloride.
-
Amide Formation: Dissolve the crude acyl chloride in an anhydrous solvent (e.g., dichloromethane).
-
To this solution, add the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 eq) at 0 °C.
-
Stir the reaction mixture at room temperature for 2-16 hours.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired N-substituted-3-methylpicolinamide.
Biological Evaluation Protocols
Protocol: In Vitro Anticancer Activity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., HepG2, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol: In Vitro Antiviral Plaque Reduction Assay
-
Cell Seeding: Seed susceptible host cells (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza A virus) in a 6-well or 12-well plate and grow to confluency.
-
Compound Treatment and Infection: Pre-treat the cells with different concentrations of the this compound derivatives for 1-2 hours. Then, infect the cells with the virus at a known multiplicity of infection (MOI) for 1 hour.
-
Overlay: Remove the inoculum and overlay the cells with a medium containing agarose or methylcellulose and the test compounds.
-
Incubation: Incubate the plates for 2-4 days to allow for plaque formation.
-
Plaque Visualization: Fix the cells with a solution of formaldehyde and stain with crystal violet.
-
Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the EC₅₀ value (the concentration of the compound that reduces the number of plaques by 50%).
Data Presentation and Visualization
Table 1: Anticancer Activity of Selected Picolinamide Derivatives
| Compound ID | Modification | Cell Line | IC₅₀ (µM) | Reference |
| 6p | N-methyl-4-((4-fluorobenzamido)phenylthio)picolinamide | HepG2 | 16.30 | [5] |
| Sorafenib | Positive Control | HepG2 | 19.12 | [5] |
Note: This table presents data for N-methyl-picolinamide derivatives, which are structurally related to potential derivatives of this compound. Further studies are needed to evaluate the specific contribution of the 3-methyl group.
Visualizing the Potential: Workflow and Pathway Diagrams
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Diagram 1: General Synthetic Workflow for 3-Methylpicolinamide Derivatives
Caption: General workflow for the synthesis of N-substituted-3-methylpicolinamide derivatives.
Diagram 2: Proposed Mechanism of Antiviral Action for Picolinic Acid Derivatives
Caption: Inhibition of enveloped virus entry by picolinic acid derivatives.
Future Perspectives and Conclusion
The this compound scaffold represents a promising, yet underexplored, platform for the development of novel therapeutics. The existing body of research on closely related picolinic acid and picolinamide derivatives provides a strong foundation and a clear rationale for its further investigation in several key therapeutic areas:
-
Oncology: The development of selective kinase inhibitors and other anticancer agents.
-
Infectious Diseases: The design of broad-spectrum antiviral agents targeting viral entry, and potentially as inhibitors of key bacterial enzymes.
-
Inflammatory and Neurodegenerative Diseases: The exploration of its potential as a scaffold for metalloproteinase inhibitors and modulators of CNS targets.
Future research should focus on several key areas to unlock the full potential of this scaffold:
-
Systematic SAR Studies: A thorough investigation of the impact of the 3-methyl group on biological activity, selectivity, and pharmacokinetic properties is crucial.
-
Target Identification: For derivatives that show promising phenotypic activity, target identification studies will be essential to elucidate their mechanism of action.
-
Pharmacokinetic Profiling: In-depth studies on the absorption, distribution, metabolism, and excretion (ADME) properties of this compound derivatives are needed to guide lead optimization.
-
In Vivo Efficacy Studies: Promising candidates should be evaluated in relevant animal models to assess their therapeutic potential.
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A Technical Guide to the Theoretical & Computational Modeling of 3-Methylpicolinic Acid
Foreword: 3-Methylpicolinic acid, a substituted pyridine carboxylic acid, represents a versatile molecular scaffold with significant potential in medicinal chemistry and materials science.[1] Its utility as a building block for pharmaceuticals, including antibiotics and antiviral agents, and as a ligand in the synthesis of metal complexes, necessitates a profound understanding of its structural and electronic properties.[2][3] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of modern computational techniques applied to this compound. We will move beyond mere procedural descriptions to explore the causal reasoning behind methodological choices, ensuring a robust and validated approach to its in-silico investigation.
Section 1: Foundational Physicochemical and Structural Characterization
A thorough computational study begins with a solid foundation of the molecule's intrinsic properties. This compound (3-MPA) is an aromatic heterocyclic compound whose reactivity and interaction potential are governed by the interplay between the pyridine ring, the carboxylic acid group, and the methyl substituent.
The pyridine nitrogen and the carboxylic acid group make 3-MPA an effective bidentate chelating agent for various metal ions, a property central to many of its applications.[4] The methyl group, while seemingly simple, introduces electronic and steric effects that can modulate the molecule's binding affinity and pharmacokinetic profile compared to its parent, picolinic acid.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 3-methylpyridine-2-carboxylic acid | PubChem[5] |
| CAS Number | 4021-07-2 | Stanford Chemicals[1] |
| Molecular Formula | C₇H₇NO₂ | PubChem[5] |
| Molecular Weight | 137.14 g/mol | PubChem[5] |
| Melting Point | 114-118 °C | iChemical[6] |
| Computed XLogP3 | 1.1 | PubChem[5] |
| Hydrogen Bond Donor Count | 1 | PubChem[5] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[5] |
Section 2: Quantum Chemical Investigations for Mechanistic Insight
To understand why 3-MPA behaves the way it does, we turn to quantum mechanics. Density Functional Theory (DFT) has become the workhorse of modern computational chemistry, offering a favorable balance of accuracy and computational cost for studying organic molecules.[7] These calculations allow us to probe the molecule's electronic landscape, predicting its geometry, stability, and regions of reactivity.
Rationale for DFT in 3-MPA Analysis
The primary goals of applying DFT to 3-MPA are:
-
Geometric Optimization: To find the most stable three-dimensional conformation (the lowest energy state) of the molecule. This is critical as the molecular shape dictates how it can interact with other molecules, such as a protein's active site.
-
Electronic Structure Analysis: To understand the distribution of electrons within the molecule. This is key to identifying which parts of the molecule are electron-rich (nucleophilic) and which are electron-poor (electrophilic), predicting how it will react.
-
Spectroscopic Prediction: To calculate properties like IR spectra, which can be used to validate the computational model against experimental data.[5]
Protocol: Geometry Optimization and Electronic Property Calculation
This protocol outlines a standard procedure for a DFT-based analysis of 3-MPA using a common software package like Gaussian or ORCA.
Step 1: Input Structure Generation
-
Draw the 2D structure of this compound in a molecular editor (e.g., ChemDraw, Avogadro).
-
Convert the 2D structure to a preliminary 3D conformation. Ensure correct bond orders and atom types. Save this as an input file (e.g., 3mpa.xyz).
Step 2: Calculation Setup
-
Choice of Method: Select the B3LYP functional. This hybrid functional is widely used and provides reliable results for the geometries and electronic properties of organic molecules.[7]
-
Choice of Basis Set: Select the 6-311++G(d,p) basis set. This split-valence triple-zeta set is robust, providing sufficient flexibility for an accurate description of the electron distribution, including diffuse functions (++) for anions and lone pairs, and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively.[7]
-
Keywords: Specify the calculation type: Opt Freq (to perform a geometry optimization followed by a frequency calculation), SCF=Tight (for a stringent self-consistent field convergence), and Pop=NBO (to request a Natural Bond Orbital analysis).
-
Solvation Model: To simulate a biological environment, include a solvent model like the Polarizable Continuum Model (PCM) with water as the solvent (SCRF=(PCM,Solvent=Water)).
Step 3: Execution and Analysis
-
Run the calculation on a suitable workstation or high-performance computing cluster.
-
Verification: After completion, confirm the optimization was successful by checking for the absence of imaginary frequencies. A single imaginary frequency indicates a transition state, not a stable minimum.
-
Data Extraction:
-
Extract the final optimized coordinates.
-
Analyze the output for thermodynamic data (Gibbs free energy, enthalpy).
-
Visualize the Molecular Electrostatic Potential (MEP) surface. The MEP map reveals the charge distribution, with red areas (negative potential) indicating likely sites for electrophilic attack and blue areas (positive potential) indicating nucleophilic sites.
-
Examine the Frontier Molecular Orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is an indicator of chemical reactivity.
-
Table 2: Representative DFT-Calculated Properties for 3-MPA (Note: These are illustrative values for a hypothetical calculation in vacuum)
| Parameter | Illustrative Value | Significance |
| Total Energy (Hartree) | -475.12345 | A measure of the molecule's stability at 0 K. |
| Dipole Moment (Debye) | 3.45 D | Indicates the overall polarity of the molecule. |
| HOMO Energy (eV) | -6.8 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy (eV) | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (eV) | 5.6 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
Section 3: A Computational Workflow in Drug Discovery
The true power of computational modeling is realized when we apply these foundational principles to solve practical problems, such as drug discovery. Picolinic acid derivatives are known inhibitors of various enzymes, particularly metalloenzymes, due to their ability to chelate the active site metal ion.[2][3] For this guide, we will construct a hypothetical workflow targeting a Matrix Metalloproteinase (MMP) , a class of zinc-dependent endopeptidases implicated in cancer and inflammation.
Ligand-Based Pharmacophore Modeling
Expertise & Experience: This approach is invaluable when a set of molecules with known activity against a target exists, but the 3D structure of the target protein is unknown. The goal is to distill the essential chemical features shared by active molecules that are necessary for biological activity.[8]
Protocol: Generating a Pharmacophore Model
Step 1: Ligand Set Preparation
-
Compile a set of structurally diverse molecules with known inhibitory activity against the target (e.g., MMPs). Include 3-MPA as one of the query molecules.
-
Generate low-energy 3D conformations for each molecule. This is a critical step, as the pharmacophore is a 3D concept.
Step 2: Feature Identification
-
Identify key pharmacophoric features for each molecule. Common features include Hydrogen Bond Acceptors (HBA), Hydrogen Bond Donors (HBD), Aromatic Rings (AR), Hydrophobic groups (HY), and Positive/Negative Ionizable centers. For 3-MPA, the key features would be the aromatic ring, the HBA (pyridine N), and a negative ionizable/HBD/HBA feature (the carboxylic acid).
Step 3: Model Generation and Validation
-
Using software like LigandScout or MOE, align the set of active molecules and identify the common 3D arrangement of pharmacophoric features. This common arrangement constitutes the pharmacophore hypothesis.
-
Trustworthiness: The model must be validated. This is done by screening a database containing the known active molecules and a large set of known inactive "decoy" molecules. A good model will successfully identify the actives while rejecting the inactives.
Diagram: Ligand-Based Pharmacophore Modeling Workflow
Caption: Workflow for generating and validating a ligand-based pharmacophore model.
Structure-Based Drug Design: Molecular Docking
Expertise & Experience: When a high-resolution 3D structure of the target protein is available (e.g., from X-ray crystallography), molecular docking is the preferred method. It predicts the preferred binding orientation, conformation, and affinity of a ligand within the protein's active site.[9] This allows us to generate hypotheses about the specific molecular interactions driving binding.
Protocol: Molecular Docking of 3-MPA into an MMP Active Site
Step 1: Target Protein Preparation
-
Download the crystal structure of the target MMP from the Protein Data Bank (PDB).
-
Self-Validation: This is a critical quality control step. Remove all water molecules and non-essential co-factors. Add hydrogen atoms, as they are typically not resolved in crystal structures. Assign correct protonation states for residues like Histidine, Aspartate, and Glutamate, which is crucial for accurate interaction modeling. The active site zinc ion and its coordinating residues must be correctly parameterized.
Step 2: Ligand Preparation
-
Use the DFT-optimized, low-energy 3D structure of 3-MPA from Section 2.
-
Assign appropriate partial charges using a force field (e.g., Gasteiger charges). Define rotatable bonds.
Step 3: Grid Generation
-
Define the binding site. This is typically done by creating a "grid box" that encompasses the active site cavity where the natural substrate or a known inhibitor binds. The size of the box must be large enough to allow the ligand to rotate and translate freely but small enough to focus the search.
Step 4: Docking Simulation
-
Using software like AutoDock Vina or Glide, perform the docking run. The program will systematically explore different conformations and orientations of 3-MPA within the grid box, scoring each "pose" based on a scoring function that estimates binding affinity.
Step 5: Analysis of Results
-
Analyze the top-scoring poses. The primary metric is the binding energy (reported in kcal/mol), where a more negative value suggests a stronger interaction.[1]
-
Authoritative Grounding: Crucially, go beyond the score. Visualize the top pose and analyze the specific intermolecular interactions:
-
Does the carboxylate of 3-MPA chelate the catalytic zinc ion as hypothesized?
-
Does the pyridine nitrogen form a hydrogen bond with a backbone or side-chain donor?
-
Does the aromatic ring engage in π-stacking or hydrophobic interactions with residues like Phenylalanine, Tyrosine, or Leucine?[2]
-
Table 3: Representative Molecular Docking Results for 3-MPA with a Target MMP (Note: These are illustrative results for a hypothetical docking simulation)
| Parameter | Value/Description |
| Binding Energy (kcal/mol) | -7.2 |
| Key Interactions | Bidentate chelation of the active site Zn²⁺ ion by the carboxylate oxygen and pyridine nitrogen. |
| Hydrogen bond between the carboxylate OH and the backbone NH of a Glycine residue. | |
| Hydrophobic interaction between the methyl group and a Leucine side chain. | |
| Predicted pKi (µM) | ~5.5 |
Diagram: Molecular Docking Workflow
Caption: A standard workflow for a structure-based molecular docking experiment.
Conclusion
The theoretical and computational modeling of this compound provides indispensable insights that complement and guide experimental research. Through quantum chemical calculations, we can fundamentally understand its electronic structure and reactivity. By applying this knowledge in sophisticated drug discovery workflows like pharmacophore modeling and molecular docking, we can rapidly generate and test hypotheses, accelerating the identification of novel therapeutics. The validated, step-by-step protocols outlined in this guide serve as a robust framework for researchers aiming to leverage the power of in-silico techniques to explore the full potential of this versatile chemical entity.
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A Comparative Analysis of 3-Methylpicolinic Acid and Picolinic Acid: A Technical Guide for Researchers
Foreword
In the landscape of contemporary drug discovery and development, the pyridine ring stands as a cornerstone scaffold, integral to a multitude of pharmacologically active agents. Within this chemical family, picolinic acid, an endogenous metabolite of tryptophan, has garnered significant scientific interest due to its diverse biological activities, including neuroprotective, immunological, and metal-chelating properties.[1] This technical guide provides an in-depth comparative analysis of picolinic acid and its derivative, 3-Methylpicolinic acid.
This document is designed for researchers, scientists, and drug development professionals, offering a comprehensive examination of their physicochemical properties, biological activities, and underlying mechanisms of action. By elucidating the subtle yet significant impact of a methyl group substitution on the picolinic acid core, this guide aims to provide valuable insights for the rational design of novel therapeutic agents. We will delve into detailed experimental protocols for synthesis and biological evaluation, supported by data-driven comparisons and visual representations of key molecular pathways.
Physicochemical Properties: A Comparative Overview
The introduction of a methyl group at the 3-position of the pyridine ring in picolinic acid brings about distinct changes in its physicochemical characteristics. These alterations, though seemingly minor, can have a profound impact on the molecule's biological behavior, including its solubility, membrane permeability, and interaction with biological targets.
| Property | Picolinic Acid | This compound | Source(s) |
| Chemical Structure | [2][3] | ||
| IUPAC Name | Pyridine-2-carboxylic acid | 3-Methylpyridine-2-carboxylic acid | [3][4] |
| Molecular Formula | C₆H₅NO₂ | C₇H₇NO₂ | [3][4] |
| Molar Mass | 123.11 g/mol | 137.14 g/mol | [3][4] |
| Melting Point | 136-138 °C | 114-118 °C | [4][5] |
| Appearance | White solid | Crystalline Powder | [4][5] |
| Solubility in Water | Soluble | Data not readily available, predicted to be lower than picolinic acid | [4] |
The lower melting point of this compound compared to picolinic acid can be attributed to the alteration in crystal lattice energy due to the presence of the methyl group. While explicit solubility data for this compound is not widely published, the addition of a hydrophobic methyl group is generally expected to decrease its solubility in aqueous solutions.
The Biological Landscape: Metal Chelation and its Implications
A hallmark of picolinic acid is its ability to act as a bidentate chelating agent, forming stable complexes with various divalent and trivalent metal ions such as zinc, iron, copper, and manganese.[4][6] This chelation occurs through the nitrogen atom of the pyridine ring and the oxygen atom of the carboxylate group.[6] This property is fundamental to many of its biological functions, including its role in facilitating the absorption of essential minerals and its antimicrobial and antiviral activities.[1][6]
While direct comparative studies on the metal-chelating capabilities of this compound are limited, the introduction of a methyl group at the 3-position can be expected to influence its chelating properties. The electron-donating nature of the methyl group may subtly alter the electron density of the pyridine ring, potentially affecting the stability of the resulting metal complexes. Further experimental investigation is warranted to fully elucidate these differences.
Experimental Protocol: Evaluation of Metal Chelating Activity
This protocol outlines a spectrophotometric method to assess and compare the ferrous ion-chelating activity of picolinic acid and this compound.
Principle: The assay is based on the competition between the test compound and ferrozine for the binding of ferrous ions (Fe²⁺). Ferrozine forms a stable, colored complex with Fe²⁺, which has a maximum absorbance at 562 nm. A decrease in the absorbance of the ferrozine-Fe²⁺ complex in the presence of the test compound indicates its chelating activity.
Materials:
-
Picolinic acid
-
This compound
-
Ferrous chloride (FeCl₂)
-
Ferrozine
-
Methanol
-
Phosphate buffer (0.1 M, pH 7.4)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare stock solutions of picolinic acid and this compound (1 mg/mL) in methanol.
-
Prepare a 2 mM solution of FeCl₂ in deionized water.
-
Prepare a 5 mM solution of ferrozine in deionized water.
-
In a 96-well plate, add 50 µL of various concentrations of the test compounds (e.g., 10, 25, 50, 100, 200 µg/mL) to respective wells.
-
Add 100 µL of phosphate buffer to each well.
-
Initiate the reaction by adding 25 µL of the FeCl₂ solution to each well.
-
Incubate the plate at room temperature for 5 minutes.
-
Add 25 µL of the ferrozine solution to each well.
-
Incubate the plate in the dark at room temperature for 10 minutes.
-
Measure the absorbance of the solutions at 562 nm using a microplate reader.
-
A control is prepared using methanol instead of the test compound.
Calculation: The percentage of ferrous ion-chelating activity is calculated using the following formula: Chelating Activity (%) = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Neuroprotection: A Tale of Two Molecules in the Kynurenine Pathway
Picolinic acid is an endogenous metabolite of the amino acid tryptophan, produced via the kynurenine pathway.[1] This pathway is a critical regulator of inflammation and neuronal function. An imbalance in this pathway, particularly an increase in the neurotoxin quinolinic acid, is implicated in the pathogenesis of several neurodegenerative diseases.[1]
Picolinic acid has demonstrated significant neuroprotective effects by antagonizing the neurotoxicity induced by quinolinic acid.[1] While the exact mechanism is still under investigation, it is believed to involve the modulation of the N-methyl-D-aspartate (NMDA) receptor, a primary target of quinolinic acid's excitotoxic effects.[7]
The influence of the 3-methyl substitution on this neuroprotective activity is an area ripe for exploration. The methyl group could potentially enhance the lipophilicity of the molecule, thereby improving its ability to cross the blood-brain barrier. Furthermore, it could alter the binding affinity of the molecule for its biological targets within the central nervous system. Structure-activity relationship studies of other picolinic acid derivatives have shown that substitutions on the pyridine ring can significantly impact their biological activity.[8][9]
Signaling Pathway: Kynurenine Pathway and Quinolinic Acid Neurotoxicity
Caption: Kynurenine Pathway and Neuroactive Metabolites.
Experimental Protocol: In Vitro Neuroprotection Assay
This protocol describes a method to evaluate the neuroprotective effects of this compound and picolinic acid against quinolinic acid-induced toxicity in the human neuroblastoma SH-SY5Y cell line.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Quinolinic acid
-
Picolinic acid
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Culture and Seeding:
-
Culture SH-SY5Y cells in DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.
-
-
Treatment:
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds (picolinic acid and this compound) and incubate for 1 hour.
-
Following the pre-treatment, add quinolinic acid (a pre-determined toxic concentration, e.g., 100 µM) to the wells and incubate for an additional 24 hours.
-
Include a control group (cells with medium only) and a quinolinic acid-only group.
-
-
MTT Assay for Cell Viability:
-
After the 24-hour incubation with quinolinic acid, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control group. The neuroprotective effect is determined by the ability of the test compounds to rescue the cells from quinolinic acid-induced cell death.
Synthesis of this compound and its Metal Complexes
The synthesis of this compound can be achieved through the hydrolysis of 2-cyano-3-methylpyridine. This method provides a reliable route to obtain the target compound for further investigation.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a known procedure for the synthesis of 3-methylpyridine-2-carboxylic acid.[10]
Materials:
-
2-Cyano-3-methylpyridine
-
90% Sulfuric acid
-
Sodium sulfite
-
Sodium carbonate
-
Chloroform
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
Dissolve 2.00 g (19 mmol) of 2-cyano-3-methylpyridine in 90% sulfuric acid.
-
Heat the solution to 120°C and stir for 2 hours.
-
Cool the reaction mixture to 20-25°C.
-
Slowly add a solution of 4.00 g of sodium sulfite in 8 mL of water.
-
Stir the mixture at the same temperature for 1.5 hours.
-
Warm the mixture to 75-85°C and maintain for 1.5 hours.
-
Cool the reaction solution and adjust the pH to approximately 3 with sodium carbonate.
-
Extract the product with chloroform.
-
Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude solid product.
-
Purify the solid by recrystallization from a mixture of ethyl acetate and hexane.
Workflow: Synthesis of Metal Complexes
Caption: General Workflow for Metal Complex Synthesis.
Conclusion and Future Directions
This technical guide has provided a comparative analysis of this compound and its parent compound, picolinic acid. While picolinic acid is a well-studied molecule with established biological activities, this compound represents a promising but underexplored derivative. The addition of a methyl group is anticipated to modulate its physicochemical properties and, consequently, its biological functions.
The provided experimental protocols offer a starting point for researchers to systematically investigate and compare these two compounds. Future research should focus on:
-
Direct Comparative Studies: Head-to-head comparisons of the metal-chelating, neuroprotective, antimicrobial, and antiviral activities of picolinic acid and this compound are essential.
-
Mechanism of Action: Elucidating the precise mechanisms by which this compound exerts its biological effects, particularly in the context of neuroprotection.
-
In Vivo Studies: Translating the in vitro findings to in vivo models to assess the pharmacokinetic and pharmacodynamic profiles of this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a broader range of picolinic acid derivatives to establish a comprehensive SAR, guiding the design of more potent and selective therapeutic agents.
By pursuing these avenues of research, the scientific community can unlock the full therapeutic potential of picolinic acid and its derivatives, paving the way for the development of novel treatments for a range of diseases.
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Safety, handling, and storage guidelines for 3-Methylpicolinic acid
An In-Depth Technical Guide to the Safe Handling, Storage, and Use of 3-Methylpicolinic Acid
Authored by: A Senior Application Scientist
Introduction: Acknowledging the Utility and Risks of this compound
This compound (CAS No. 4021-07-2), a substituted picolinic acid, serves as a valuable ligand and building block in synthetic chemistry, particularly in the formation of metal complexes for catalysis and materials science.[1][2] Its utility in research and development is clear. However, like many specialized reagents, its handling demands a rigorous and informed approach to safety. This guide is designed for the professional researcher and drug development scientist. It moves beyond mere procedural lists to provide a framework of understanding—elucidating the causality behind safety protocols to foster a self-validating system of laboratory safety. Our objective is to empower you with the knowledge to handle this compound not just safely, but with scientific and technical confidence.
Section 1: Comprehensive Hazard Profile
Understanding the intrinsic hazards of a compound is the bedrock of safe handling. This compound is classified under the Globally Harmonized System (GHS) with several key hazards that dictate our handling protocols.[3] The primary risks are associated with irritation to the skin, eyes, and respiratory system, with a potential for harm if ingested.[3][4][5]
The causality is direct: as a fine, potentially airborne powder and a carboxylic acid, the compound has the potential to cause local irritation upon contact with moist mucosal tissues. The acidic nature of the molecule can disrupt cellular membranes, leading to the observed irritation.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Hazard Statement | GHS Code | Signal Word | Primary Sources |
| Skin Corrosion/Irritation | Causes skin irritation | H315 | Warning | [3][4][5][6] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | Warning | [3][4][5][6] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | H335 | Warning | [3][4][5][6] |
| Acute Toxicity (Oral) | Harmful if swallowed | H302 | Warning | [3] |
Note: The percentage of companies notifying ECHA with these classifications can vary, but these represent the most commonly reported hazards.[3]
Section 2: The Hierarchy of Controls: Engineering a Safe Workspace
Before specifying Personal Protective Equipment (PPE), we must prioritize engineering and administrative controls. This "Hierarchy of Controls" is a fundamental principle of industrial hygiene that systematically minimizes risk.
Caption: Hierarchy of controls applied to handling this compound.
Engineering Controls (Primary Defense)
Your first and most effective line of defense is to physically separate yourself from the hazard.
-
Chemical Fume Hood: All weighing and handling of solid this compound must be conducted inside a certified chemical fume hood.[7] This is non-negotiable. The fume hood's constant airflow contains the fine powder, preventing inhalation, which is the primary exposure route leading to respiratory irritation.[5][8]
-
Ventilation: The laboratory itself must be well-ventilated to ensure any fugitive emissions are diluted and exhausted.[5][6] Emergency eye wash fountains and safety showers must be immediately available and accessible in the vicinity of potential exposure.[6][9]
Administrative Controls (Procedural Safeguards)
These are the protocols and work practices that reduce exposure risk.
-
Restricted Access: Clearly designate areas where this compound is stored and handled.
-
Hygiene Practices: Prohibit eating, drinking, or smoking in the laboratory.[6] Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5][6]
Personal Protective Equipment (PPE) (Final Barrier)
PPE is essential but should never be relied upon as the primary means of protection. It is the last line of defense should engineering and administrative controls fail.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[6] A face shield should be worn over goggles when there is a significant risk of splashing, such as during the preparation of large-volume solutions.[6]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, are required.[7] Before each use, inspect gloves for any signs of degradation or perforation. Discard and replace them immediately if compromised.
-
Skin and Body Protection: A laboratory coat must be worn and kept fully fastened.[7] Ensure that no skin is exposed. Standard practice dictates wearing long pants and closed-toe shoes.
-
Respiratory Protection: When working outside of a fume hood (a practice that should be strictly avoided) or if there is a potential for dust generation beyond the control of local ventilation, a NIOSH-approved N95 dust mask or a higher level of respiratory protection is required.[6][7]
Section 3: Standard Operating Protocol: Weighing and Solution Preparation
This protocol is designed as a self-validating system, with each step logically mitigating a specific risk identified in Section 1.
Objective: To accurately weigh 100 mg of solid this compound and prepare a 10 mM stock solution in a suitable solvent.
Materials:
-
This compound (solid)
-
Appropriate solvent (e.g., DMSO, Methanol)
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Volumetric flask with stopper
-
Pipettes
-
Vortex mixer or sonicator
Procedure:
-
Preparation (Administrative Control):
-
Ensure the chemical fume hood is on and functioning correctly.
-
Don all required PPE: safety goggles, nitrile gloves, and a lab coat.
-
Place all necessary equipment inside the fume hood to minimize movement in and out of the containment area.
-
-
Weighing (Engineering & PPE Control):
-
Place a clean weighing boat on the analytical balance within the fume hood and tare the balance.
-
Causality: Performing this inside the hood contains any dust generated.
-
Carefully use a clean spatula to transfer approximately 100 mg of this compound to the weighing boat. Avoid any abrupt movements that could aerosolize the powder.
-
Record the exact mass.
-
-
Transfer (Procedural Control):
-
Carefully pick up the weighing boat and gently tap it to transfer the solid into the volumetric flask.
-
Use a small amount of the chosen solvent to rinse the weighing boat and spatula, transferring the rinsate into the flask to ensure a quantitative transfer.
-
Causality: This rinsing step is critical for both accuracy and safety, ensuring no residual powder is left exposed on the weighing boat.
-
-
Dissolution (Procedural Control):
-
Add solvent to the volumetric flask until it is approximately half-full.
-
Stopper the flask and gently swirl or vortex until the solid is fully dissolved. A sonicator may be used if necessary.
-
Causality: Keeping the flask stoppered minimizes vapor release.
-
Once dissolved, add solvent to the calibration mark on the flask. Stopper and invert the flask several times to ensure the solution is homogeneous.
-
-
Cleanup and Waste Disposal:
-
Collect any contaminated items (weighing boat, gloves) in a designated, sealed waste bag for hazardous waste disposal.[10]
-
Wipe down the balance and the work surface inside the fume hood with a damp cloth. Dispose of the cloth as hazardous waste.
-
Wash hands thoroughly after removing gloves.
-
Section 4: Storage and Stability
Proper storage is crucial for maintaining the integrity of the compound and ensuring laboratory safety.
-
Storage Conditions: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[5][6][9] A designated cabinet for corrosive solids is appropriate.
-
Incompatible Materials: Segregate from strong oxidizing agents, strong acids, and strong bases.[6][8][9] The acidic nature of the compound can lead to vigorous or exothermic reactions with strong bases. Contact with strong oxidizers presents a fire or explosion hazard.
-
Stability: The product is generally stable under normal handling and storage conditions.[6] Thermal decomposition can generate hazardous gases, including carbon oxides and nitrogen oxides.[5]
Section 5: Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
First Aid Measures
Immediate and correct action is vital.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[11] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention from an ophthalmologist.
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[5][6] Remove all contaminated clothing and shoes. If skin irritation occurs, get medical advice.[5]
-
Inhalation: Move the person to fresh air.[11] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[8] Seek medical attention if symptoms persist.
-
Ingestion: Do NOT induce vomiting.[6] Clean mouth with water and drink plenty of water afterwards.[11] Call a POISON CENTER or doctor immediately if you feel unwell.
Chemical Spill Response
For a minor spill of solid this compound within a fume hood:
Caption: Workflow for cleaning a minor this compound spill.
Detailed Spill Cleanup Protocol:
-
Evacuate and Alert: Evacuate unnecessary personnel from the immediate area.[6]
-
Control: Ensure ventilation is adequate, preferably within a fume hood.[12]
-
Protect: Do not attempt cleanup without the proper PPE, including gloves, goggles, and a lab coat.[6]
-
Contain: Prevent the generation of dust.[6] For a solid spill, you can gently cover it with a damp paper towel to prevent it from becoming airborne.
-
Clean: Carefully sweep or shovel the spilled solid into a suitable, labeled container for disposal.[6] Avoid vigorous actions that create dust.
-
Decontaminate: Clean the spill area thoroughly with soap and water.[13]
-
Dispose: All cleanup materials (gloves, paper towels, absorbent pads) must be collected in a sealed bag and disposed of as hazardous chemical waste.[10][12]
For a major spill, or any spill outside of a containment device, evacuate the laboratory immediately, close the door, and contact your institution's Environmental Health & Safety (EHS) office or emergency response team.[14][15]
Section 6: Waste Disposal
All waste containing this compound, whether solid, in solution, or as contaminated labware, must be treated as hazardous waste.
-
Waste Collection: Collect waste in designated, clearly labeled, and sealed containers.[10] Do not mix with incompatible waste streams.
-
Environmental Precaution: Do not allow the product or its solutions to enter drains, sewers, or waterways.[5]
-
Disposal Route: Disposal must be handled by a licensed hazardous waste disposal contractor, typically via high-temperature incineration.[10] Adhere strictly to all federal, state, and local environmental regulations.[15]
References
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Synquest Labs. (n.d.). Safety Data Sheet: Methyl 3-methylpicolinate. Retrieved from Synquest Labs.
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AK Scientific, Inc. (n.d.). Safety Data Sheet: 4-Hydroxy-3-methylpicolinic acid. Retrieved from AK Scientific, Inc.
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An In-depth Technical Guide to 3-Methylpicolinic Acid: Commercial Suppliers, Purity Grades, and Applications for Researchers
This guide provides an in-depth analysis of 3-Methylpicolinic acid (CAS No. 4021-07-2), a pivotal pyridine derivative for professionals in research, development, and drug discovery. We will explore the landscape of commercial suppliers, dissect the importance of purity grades, and offer practical, field-tested insights into its application and quality control. This document is designed to empower researchers to make informed decisions when sourcing and utilizing this versatile chemical building block.
Introduction to this compound: A Versatile Building Block
This compound, also known as 3-methyl-2-pyridinecarboxylic acid, is an aromatic carboxylic acid and a member of the pyridine family.[1] Its structure, featuring a carboxylic acid group at the 2-position and a methyl group at the 3-position of the pyridine ring, imparts unique chemical properties that make it a valuable intermediate in a multitude of synthetic applications. These range from the synthesis of pharmaceutical ingredients and agrochemicals to the formation of novel metal complexes and functional materials.[2][3] The strategic placement of the methyl and carboxylic acid groups influences the molecule's reactivity and its ability to act as a bidentate ligand, readily chelating with various metal ions.[4]
Commercial Availability and Purity Grades
A researcher's success is intrinsically linked to the quality of their starting materials. This compound is commercially available from a range of suppliers, each offering various purity grades tailored to different research and development needs.
Leading Commercial Suppliers
Several reputable chemical suppliers offer this compound. The choice of supplier often depends on the required quantity, purity, and the availability of comprehensive analytical documentation.
Table 1: Prominent Commercial Suppliers of this compound
| Supplier | Purity Grades Offered | Analytical Data Provided |
| Sigma-Aldrich | 97% | Certificate of Analysis (CoA), NMR, GC |
| AK Scientific, Inc. | ≥98% | CoA, GC/HPLC, NMR |
| BLD Pharm | 97%, 98% | CoA, HPLC, LC-MS, NMR, UPLC |
| Fluorochem | 97% | CoA, Specifications |
| Stanford Chemicals | 98% (by HPLC) | Specifications |
| Active Biopharma Corp | ≥98% | Purity specification |
This table is a representative list and not exhaustive. Researchers should always verify current specifications with the supplier.
Understanding Purity Grades and Their Implications
The purity of this compound is a critical parameter that can significantly impact experimental outcomes. The most common purity grades available are 97% and 98%.
-
Standard Grade (e.g., 97%): Suitable for general synthetic applications and exploratory research where the presence of minor impurities is unlikely to interfere with the primary reaction pathway.
-
High Purity Grade (e.g., ≥98%): Recommended for applications sensitive to impurities, such as in the final steps of pharmaceutical ingredient synthesis, for creating well-defined metal complexes for catalytic or biological studies, and for use as an analytical standard.[2]
The choice of purity grade should be a deliberate one, balancing the cost against the potential for impurities to compromise the integrity of the research. For instance, in drug development, even small impurities can have significant toxicological implications.[5]
The Impact of Synthesis and Purification on Purity
The purity of commercially available this compound is a direct consequence of its synthesis and subsequent purification processes. Understanding these processes provides insight into potential impurities.
Common Synthesis Routes and Potential Impurities
A common synthetic route to this compound involves the hydrolysis of 3-methylpicolinonitrile.[6] Another approach is the oxidation of 3-picoline (3-methylpyridine).[7]
Caption: Synthesis routes and potential impurities of this compound.
Table 2: Potential Impurities in this compound
| Impurity Class | Specific Examples | Source |
| Unreacted Starting Materials | 3-Picoline, 3-Methylpicolinonitrile | Incomplete reaction |
| Isomeric Impurities | Picolinic acid, Nicotinic acid | Impurities in the starting 3-picoline |
| Over-oxidation Products | Pyridine-2,3-dicarboxylic acid | Harsh oxidation conditions |
| Residual Solvents | Toluene, Ethanol, Water | Purification and reaction steps |
Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds like this compound.[8][9] The principle lies in the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.[10][11]
-
Solvent Selection: Through empirical testing, a suitable solvent system is identified. A good solvent will dissolve this compound when hot but have low solubility when cold. Common choices include water, ethanol, or a mixture thereof.
-
Dissolution: The impure this compound is dissolved in the minimum amount of the hot solvent to form a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered to remove them.
-
Cooling and Crystallization: The hot, saturated solution is allowed to cool slowly and undisturbed. As the solution cools, the solubility of this compound decreases, leading to the formation of pure crystals. Rapid cooling should be avoided as it can trap impurities.[9]
-
Isolation: The purified crystals are collected by vacuum filtration.
-
Washing: The crystals are washed with a small amount of cold solvent to remove any adhering impurities.
-
Drying: The crystals are dried in a vacuum oven to remove residual solvent.
Quality Control: Ensuring Experimental Integrity
For researchers, particularly those in drug development, robust quality control (QC) of starting materials is non-negotiable.[6] A comprehensive QC protocol for this compound should include identity, purity, and content analysis.
Experimental Protocol: HPLC-UV for Purity Determination of this compound
This protocol provides a reliable method for determining the purity of this compound.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is suitable for separating polar compounds like pyridinecarboxylic acids.[12][13]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM ammonium formate, pH 3.7) and an organic solvent (e.g., acetonitrile) is often effective.[14]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: UV detection at approximately 265 nm, which is near the absorbance maximum for the pyridine ring.
-
Sample Preparation: A standard solution of this compound is prepared in the mobile phase at a known concentration (e.g., 1 mg/mL). The sample to be analyzed is prepared at the same concentration.
-
Analysis: The standard and sample solutions are injected into the HPLC system.
-
Data Interpretation: The purity of the sample is determined by comparing the peak area of this compound in the sample chromatogram to the total area of all peaks (area percent method). The identity is confirmed by comparing the retention time with that of the standard.
Caption: A typical quality control workflow for this compound.
Applications in Research and Development
This compound is a versatile reagent with broad applications in both academic research and industrial drug development.
Coordination Chemistry: A Ligand for Novel Metal Complexes
The pyridine nitrogen and the carboxylate group of this compound form a stable five-membered chelate ring with metal ions. This property makes it an excellent ligand for synthesizing a wide array of metal complexes with interesting catalytic and biological properties.[4][15][16]
This protocol is a representative example of the synthesis of a metal complex using this compound.
-
Preparation of Reactants: A solution of this compound (2 mmol) in ethanol (20 mL) is prepared. In a separate flask, a solution of copper(II) acetate monohydrate (1 mmol) in water (10 mL) is made.
-
Reaction: The ethanolic solution of this compound is slowly added to the aqueous solution of copper(II) acetate with constant stirring.
-
Precipitation: A precipitate will form upon mixing. The reaction mixture is stirred at room temperature for 2 hours to ensure complete reaction.
-
Isolation: The solid product is collected by vacuum filtration and washed with water and then with a small amount of cold ethanol.
-
Drying: The complex is dried in a vacuum desiccator.
-
Characterization: The resulting complex can be characterized by techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to observe the coordination shifts of the carboxylate and pyridine bands, and by elemental analysis to confirm the stoichiometry.[16]
Pharmaceutical Synthesis: A Key Intermediate
This compound and its derivatives are valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs). For example, picolinic acid derivatives are used in the synthesis of compounds for treating respiratory disorders. The purity of this compound is of utmost importance in these applications to avoid the introduction of potentially harmful impurities into the final drug product.[5]
Conclusion
This compound is a readily available and highly versatile building block for researchers in chemistry and drug discovery. A thorough understanding of its commercial sources, the implications of different purity grades, and robust quality control procedures are essential for ensuring the reliability and reproducibility of experimental results. By carefully selecting suppliers, understanding the potential impurity profile based on the synthetic route, and implementing appropriate purification and analytical techniques, researchers can confidently employ this compound in their innovative work, from the synthesis of novel metal complexes to the development of life-saving pharmaceuticals.
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The Evolving Landscape of Picolinic Acid Derivatives: A Technical Guide to Their Biological Activity and Pharmacological Profile, with a Focus on 3-Methylpicolinic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Picolinic acid, an endogenous metabolite of tryptophan, and its derivatives represent a versatile chemical scaffold with a broad spectrum of pharmacological activities.[1][2] This technical guide provides an in-depth exploration of the biological activities and pharmacological profiles of picolinic acid derivatives, with a particular focus on the emerging potential of 3-methylpicolinic acid and its analogs. While the direct pharmacological exploration of this compound derivatives is a nascent field, this document synthesizes current knowledge from closely related analogs to illuminate the therapeutic promise of this subclass. We delve into key therapeutic areas, mechanisms of action, structure-activity relationships, and detailed experimental protocols to provide a comprehensive resource for researchers and drug development professionals.
Introduction: The Picolinic Acid Scaffold - A Privileged Structure in Medicinal Chemistry
Picolinic acid, or pyridine-2-carboxylic acid, is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its ability to chelate metal ions and its presence in a variety of biologically active molecules.[1][3] Its derivatives have been investigated for a wide array of therapeutic applications, including antiviral, antiepileptic, and antioxidant activities.[1] The substitution pattern on the pyridine ring plays a crucial role in defining the pharmacological profile of these derivatives. This guide will focus on derivatives of this compound, a specific analog where a methyl group at the 3-position can influence the molecule's steric and electronic properties, potentially leading to novel biological activities and improved therapeutic indices.
Pharmacological Profiles of Picolinic Acid Derivatives: Key Therapeutic Areas
Anticancer Activity: Targeting Aurora Kinase B
Recent studies have identified certain picolinic acid derivatives as potent inhibitors of Aurora B kinase, a key regulator of mitosis.[4] Overexpression of Aurora B is a common feature in many human cancers, making it an attractive target for cancer chemotherapy.
Mechanism of Action: Picolinic acid derivatives can act as ATP-competitive inhibitors of Aurora B kinase. By binding to the ATP-binding pocket of the enzyme, they prevent the phosphorylation of downstream substrates, such as histone H3, which is essential for chromosome condensation and segregation.[5] This inhibition leads to mitotic arrest and ultimately apoptosis in cancer cells.
Structure-Activity Relationship (SAR): The development of N-methylpicolinamide-4-thiol derivatives has provided insights into the SAR for Aurora-B inhibition. Modifications on the phenyl ring attached to the thiol linker have been shown to significantly impact potency. For instance, the introduction of a trifluoromethyl group at the meta-position of the benzamido moiety has been found to enhance anti-proliferative activity.[4]
Experimental Protocol: In Vitro Aurora B Kinase Inhibition Assay
This protocol outlines a luminescent kinase assay to determine the IC50 of a test compound against Aurora B kinase.
Materials:
-
Recombinant Aurora B kinase
-
Kinase substrate (e.g., Myelin Basic Protein - MBP)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit
-
384-well white plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in kinase buffer. The final DMSO concentration should be kept below 1%.
-
Reaction Setup: In a 384-well plate, add 1 µL of the test compound dilution or vehicle (for control).
-
Add 2 µL of a solution containing Aurora B kinase in kinase buffer.
-
Initiate the reaction by adding 2 µL of a solution containing the kinase substrate and ATP in kinase buffer.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.
-
ATP Detection: Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.
-
Measurement: Read the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control and determine the IC50 value by fitting the data to a dose-response curve.[6]
Diagram: Aurora B Kinase Inhibition Workflow
Caption: Workflow for a competitive radioligand binding assay to determine the affinity of a test compound for the AFB5 receptor.
Antimicrobial Activity
Picolinic acid and its derivatives have shown promise as antimicrobial agents. Their mechanism of action is often attributed to their ability to chelate essential metal ions, disrupting microbial metabolic processes.
Mechanism of Action: The antimicrobial activity of picolinic acid derivatives can involve the inhibition of metalloenzymes that are crucial for bacterial survival. For example, they can inhibit New Delhi metallo-β-lactamase-1 (NDM-1), an enzyme that confers resistance to a broad range of β-lactam antibiotics. [7] Structure-Activity Relationship (SAR): For dipicolinic acid derivatives as NDM-1 inhibitors, modifications at the 4-position of the pyridine ring have been explored. The introduction of various substituents can influence both the potency and the mechanism of inhibition, with some derivatives acting as metal-stripping agents while others form a stable ternary complex with the enzyme and the zinc ion. [7] Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Growth medium (e.g., Mueller-Hinton Broth)
-
Test compound
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in the growth medium in a 96-well plate.
-
Inoculation: Add a standardized inoculum of the bacterial strain to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Measurement: Determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound at which no visible growth is observed. [8]
Quantitative Data Summary
| Compound Class | Target | Activity | IC50/MIC | Reference |
| N-methylpicolinamide-4-thiol derivatives | Aurora-B kinase | Anticancer | ~1-10 µM | [4] |
| 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids | AFB5 | Herbicidal | ~0.1-1 µM | |
| Dipicolinic acid derivatives | NDM-1 | Antibacterial | 80 nM - 3.4 µM | [7] |
Future Directions and Conclusion
The picolinic acid scaffold, particularly with a 3-methyl substitution, holds considerable promise for the development of novel therapeutics. While research directly focused on this compound derivatives is still in its early stages, the diverse biological activities exhibited by closely related analogs in anticancer, herbicidal, and antimicrobial applications provide a strong rationale for further investigation. The methyl group at the 3-position can be strategically utilized to fine-tune the steric and electronic properties of the molecule, potentially leading to enhanced potency, selectivity, and improved pharmacokinetic profiles.
This technical guide has provided a comprehensive overview of the current landscape, highlighting key mechanisms of action and providing detailed experimental protocols to facilitate further research in this exciting area. Future efforts should focus on the systematic synthesis and screening of this compound derivative libraries against a broad range of biological targets to unlock their full therapeutic potential.
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The Ascendant Role of 3-Methylpicolinic Acid and Its Analogues in Modern Drug Discovery: A Technical Guide
For Immediate Release
This technical guide offers an in-depth review of the burgeoning field of 3-Methylpicolinic acid and its analogues. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes the current understanding of this important chemical scaffold, from fundamental synthesis to its therapeutic potential. We will explore the nuanced causality behind experimental designs, present validated protocols, and chart the future course of this promising area of research.
Introduction: The Significance of the Picolinic Acid Scaffold
Picolinic acid, a pyridine-1-carboxylic acid, is a fundamental heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its derivatives are key components in a variety of biologically active compounds. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of physicochemical properties and biological activity. Among these, this compound has emerged as a particularly valuable building block in the synthesis of novel therapeutic agents[1]. Its unique structural features make it a sought-after intermediate for creating complex molecules with potential applications across various disease areas[1][2].
Synthesis and Characterization of this compound
The synthesis of this compound is a critical first step in the exploration of its chemical and biological potential. A common and effective method involves the hydrolysis of 2-cyano-3-methylpyridine.
Exemplary Synthetic Protocol: Hydrolysis of 2-cyano-3-methylpyridine[3]
-
Reaction Setup: 2.00 g (approximately 19 mmol) of 2-cyano-3-methylpyridine is dissolved in 90% sulfuric acid.
-
Heating: The resulting solution is heated to 120°C and stirred for 2 hours. This step facilitates the hydrolysis of the nitrile group to a carboxylic acid.
-
Quenching: After the reaction is complete, the mixture is cooled to room temperature (20-25°C). A solution of 4.00 g of sodium sulfite in 8 ml of water is then slowly added dropwise. The sodium sulfite is used to quench the reaction and neutralize the excess sulfuric acid.
-
Stirring and Heating: The reaction mixture is stirred at room temperature for 1.5 hours, followed by heating to 75-85°C for an additional 1.5 hours.
-
Workup: The reaction solution is cooled, and the pH is adjusted to approximately 3 with sodium carbonate. The product is then extracted with chloroform.
-
Purification: The combined organic phases are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The resulting solid is purified by recrystallization from a mixture of ethyl acetate and hexane to yield the final product.
Characterization: The identity and purity of the synthesized this compound are confirmed using various spectroscopic techniques.
| Property | Value |
| Molecular Formula | C7H7NO2[3] |
| Molecular Weight | 137.14 g/mol [3] |
| Melting Point | 114-118°C[4] |
| Appearance | White to tan crystalline powder[4] |
| IR (KBr) Peaks | 3350, 1650, 1590 cm-1[5] |
Biological Activities and Therapeutic Potential
While research into the specific biological activities of this compound is ongoing, the broader class of picolinic acid derivatives has shown a wide range of pharmacological effects. These compounds are known to act as synthetic auxin herbicides and have been investigated for their potential in treating respiratory disorders[6][7][8].
One area of interest is the neuroprotective effects of picolinic acid derivatives. For instance, picolinic acid itself has been shown to block the neurotoxicity induced by quinolinic acid, a metabolite of the kynurenine pathway[9]. This suggests that substituted picolinic acids, such as this compound, could be promising leads for the development of neuroprotective agents.
Hypothesized Mechanism of Action in Neuroprotection
The following diagram illustrates a potential mechanism by which picolinic acid analogues may exert their neuroprotective effects, based on the known activity of picolinic acid against quinolinic acid-induced excitotoxicity.
Future Directions and Conclusion
The field of this compound and its analogues is ripe with opportunity. Future research will likely focus on:
-
Elucidating specific biological targets: Identifying the precise molecular targets of these compounds will be crucial for understanding their mechanisms of action and for designing more selective drugs.
-
Exploring new therapeutic areas: The versatility of the picolinic acid scaffold suggests that its derivatives may have applications in a wide range of diseases, including cancer, inflammatory disorders, and infectious diseases.
-
Optimizing pharmacokinetic properties: Further medicinal chemistry efforts will be needed to improve the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds to ensure their suitability for clinical development.
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Cockhill, J., Jhamandas, K., Boegman, R. J., & Beninger, R. J. (1992). Action of picolinic acid and structurally related pyridine carboxylic acids on quinolinic acid-induced cortical cholinergic damage. Brain Research, 599(1), 57–63. [Link]
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An In-depth Technical Guide to the Stability and Degradation Pathways of 3-Methylpicolinic Acid
Foreword
3-Methylpicolinic acid, a substituted pyridinecarboxylic acid, is a pivotal building block in the synthesis of a variety of pharmaceutical and fine chemical entities.[1] Its structural integrity is paramount to the efficacy and safety of the final products. This guide provides a comprehensive technical overview of the stability of this compound and its potential degradation pathways. Drawing upon established principles of chemical stability and data from related pyridine derivatives, this document is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to anticipate, identify, and mitigate potential stability issues.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to assessing its stability. These properties dictate its reactivity and susceptibility to various degradation mechanisms.
| Property | Value | Source |
| IUPAC Name | 3-methylpyridine-2-carboxylic acid | [2] |
| Synonyms | 3-Methyl-2-picolinic acid, 3-MepicH | [3][4] |
| CAS Number | 4021-07-2 | [2][5] |
| Molecular Formula | C7H7NO2 | [2][3] |
| Molecular Weight | 137.14 g/mol | [2][5] |
| Melting Point | 114-118 °C | [3][6] |
| Boiling Point | 300.6 ± 22.0 °C (Predicted) | [3] |
| Appearance | White to tan crystalline powder | [3] |
| Solubility | Soluble in DMSO, Methanol | [5] |
The presence of both a carboxylic acid and a pyridine ring bestows upon this compound a unique electronic and reactive profile. The electron-withdrawing nature of the carboxylic acid and the nitrogen atom in the pyridine ring influences the electron density distribution, impacting its susceptibility to nucleophilic and electrophilic attack.
Potential Degradation Pathways
While specific degradation studies on this compound are not extensively documented in publicly available literature, its structural motifs suggest several potential degradation pathways based on the reactivity of picolinic acid and other pyridine derivatives. These include photodegradation, thermal degradation, oxidative degradation, and microbial degradation.
Photodegradation
Exposure to light, particularly in the ultraviolet spectrum, can induce photochemical reactions in pyridinecarboxylic acids.[7][8] For this compound, potential photodegradation pathways could involve:
-
Decarboxylation: A common photochemical reaction for carboxylic acids, leading to the formation of 3-picoline. Studies on other pyridinecarboxylic acids have shown that photodecarboxylation can occur.[9]
-
Ring Opening and Rearrangement: High-energy photons can lead to the cleavage of the pyridine ring, resulting in a variety of smaller, aliphatic fragments. The photolysis of 2,3-dihydroxypicolinic acid has been shown to produce conjugated carbonyls and carboxylic acids.[8]
-
Photo-oxidation: In the presence of oxygen, light can promote the formation of reactive oxygen species that can attack the pyridine ring or the methyl group, leading to hydroxylated or oxidized derivatives.
The presence of photosensitizers or certain solvents can influence the rate and mechanism of photodegradation.[10]
Caption: Potential photodegradation pathways of this compound.
Thermal Degradation
Elevated temperatures can provide the necessary activation energy for the decomposition of this compound. The melting point of 114-118 °C suggests a degree of thermal stability at ambient temperatures.[3][6] However, at higher temperatures, the following degradation pathways are plausible:
-
Decarboxylation: Similar to photodegradation, thermal energy can induce the loss of carbon dioxide to yield 3-picoline. Thermal degradation studies of metal picolinates often show decarboxylation as a key step.[11]
-
Charring and Polymerization: At very high temperatures, complex reactions can lead to the formation of polymeric materials and char.
The thermal stability of a compound is often assessed using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).[11][12]
Caption: Plausible thermal degradation pathway of this compound.
Oxidative Degradation
The pyridine ring and the methyl group of this compound are susceptible to oxidation. Common oxidizing agents in a pharmaceutical context include atmospheric oxygen, peroxides, and metal ions.
-
Oxidation of the Methyl Group: The methyl group can be oxidized to a hydroxymethyl group, an aldehyde, and ultimately to a carboxylic acid, forming pyridine-2,3-dicarboxylic acid. The oxidation of 3-picoline to nicotinic acid is a well-known industrial process.[13]
-
N-Oxidation: The nitrogen atom in the pyridine ring can be oxidized to form the corresponding N-oxide.
-
Ring Oxidation: Strong oxidizing conditions can lead to the hydroxylation and eventual cleavage of the pyridine ring.
The rate of oxidation is highly dependent on the presence of catalysts, such as metal ions, and environmental factors like pH and temperature.
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An In-Depth Technical Guide to the Thermochemical Properties of 3-Methylpicolinic Acid
Abstract
This technical guide provides a comprehensive overview of the thermochemical properties of 3-Methylpicolinic acid (3-MPA), a substituted pyridinecarboxylic acid of interest to researchers, scientists, and drug development professionals. In the absence of extensive direct experimental data for 3-MPA, this guide establishes a robust framework for understanding and predicting its thermochemical behavior. This is achieved through a detailed analysis of the known thermochemistry of its parent compound, picolinic acid, and related isomers, coupled with an in-depth exploration of state-of-the-art experimental and computational methodologies. The ensuing discussion offers insights into the anticipated enthalpy of formation, combustion, sublimation, and thermal stability of 3-MPA, providing a critical foundation for its application in pharmaceutical and materials science.
Introduction: The Significance of this compound
This compound, also known as 3-methyl-2-pyridinecarboxylic acid, is a derivative of picolinic acid, a naturally occurring organic compound that is a catabolite of the amino acid tryptophan.[1][2] Picolinic acid and its derivatives are recognized for their ability to chelate metal ions, which has implications for their biological activity and potential therapeutic applications.[1] The introduction of a methyl group at the 3-position of the pyridine ring can significantly influence the molecule's steric and electronic properties, thereby altering its chemical reactivity, crystal packing, and, consequently, its thermochemical characteristics.
A thorough understanding of the thermochemical properties of this compound is paramount for its successful application in drug development. These properties govern the compound's stability, solubility, and reactivity, which are critical factors in formulation, manufacturing, and storage. For instance, the enthalpy of sublimation is directly related to the compound's volatility and solubility, while its thermal decomposition profile is essential for assessing its stability under various processing and storage conditions.
This guide will systematically explore the key thermochemical parameters of this compound, leveraging data from analogous compounds to provide a predictive framework. Furthermore, it will detail the experimental and computational protocols necessary for the precise determination of these properties, empowering researchers to generate the specific data required for their applications.
Physicochemical and Thermochemical Landscape of Picolinic Acid and its Isomers
To build a predictive model for the thermochemical properties of this compound, it is instructive to first examine the well-characterized parent compound, picolinic acid (2-pyridinecarboxylic acid), and its isomers, nicotinic acid (3-pyridinecarboxylic acid) and isonicotinic acid (4-pyridinecarboxylic acid).[3] All three isomers share the same molecular formula (C₆H₅NO₂) and molecular weight (123.11 g/mol ).[3]
| Property | Picolinic Acid (2-) | Nicotinic Acid (3-) | Isonicotinic Acid (4-) | This compound |
| Molecular Formula | C₆H₅NO₂ | C₆H₅NO₂ | C₆H₅NO₂ | C₇H₇NO₂ |
| Molecular Weight ( g/mol ) | 123.11 | 123.11 | 123.11 | 137.14 |
| Melting Point (°C) | 136-138 | 236.6 | 314.8 | 114-118[4] |
| Enthalpy of Combustion (kJ/mol) | -2730.67 ± 0.57[5] | -2730.67 ± 0.57[5] | - | Not Experimentally Determined |
| Standard Enthalpy of Formation (liquid) (kJ/mol) | - | -344.97 ± 0.62[5] | - | Not Experimentally Determined |
| Enthalpy of Sublimation (kJ/mol) | 91.0 ± 0.5 | 92.7 ± 0.5 | 98.0 ± 2.3 | Not Experimentally Determined |
Note: Data for picolinic acid and its isomers are sourced from various experimental studies. The properties for this compound are largely undetermined and are the focus of the predictive and methodological discussions in this guide.
The addition of a methyl group to the pyridine ring to form this compound (C₇H₇NO₂) increases the molecular weight to 137.14 g/mol .[4] This structural modification is expected to alter the intermolecular forces and crystal packing, leading to changes in its thermochemical properties compared to picolinic acid.
Experimental Determination of Thermochemical Properties
The precise measurement of thermochemical data is fundamental to understanding the energetic landscape of a molecule. This section details the primary experimental techniques employed for the characterization of compounds like this compound.
Combustion Calorimetry: Determining the Enthalpy of Formation
Combustion calorimetry is the gold standard for determining the standard enthalpy of formation (ΔfH°) of organic compounds. The process involves the complete combustion of a known mass of the substance in a high-pressure oxygen atmosphere within a sealed container (a "bomb").
Workflow for Combustion Calorimetry:
Caption: Workflow for determining the enthalpy of formation using combustion calorimetry.
Causality in Experimental Choices:
-
High-Pressure Oxygen: Ensures complete and rapid combustion of the organic sample to well-defined products (CO₂, H₂O, N₂).
-
Adiabatic or Isoperibol Calorimeter: Minimizes heat exchange with the surroundings, allowing for an accurate measurement of the heat released by the reaction.
-
Benzoic Acid Calibration: The calorimeter is calibrated using a standard substance with a precisely known enthalpy of combustion, such as benzoic acid, to determine the heat capacity of the system.[5]
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): Probing Thermal Stability and Phase Transitions
DSC and TGA are powerful thermal analysis techniques that provide information on phase transitions (melting, crystallization), heat capacity, and thermal decomposition.
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[1][6] This allows for the determination of:
-
Melting Point and Enthalpy of Fusion (ΔfusH): The temperature at which the solid melts and the energy required for this phase change.
-
Glass Transition Temperature (Tg): For amorphous materials, the temperature at which the material transitions from a rigid, glassy state to a more rubbery state.
-
Heat Capacity (Cp): The amount of heat required to raise the temperature of the substance by one degree.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7] This is used to determine:
-
Thermal Stability: The temperature at which the compound begins to decompose.
-
Decomposition Kinetics: Information about the rate and mechanism of decomposition.
-
Composition of Multi-component Systems: By observing distinct mass loss steps.
Integrated DSC-TGA Experimental Workflow:
Caption: Integrated workflow for DSC and TGA analysis.
Expert Insights:
-
The choice of heating rate can influence the observed transition temperatures. Slower heating rates generally provide better resolution of thermal events.
-
The atmosphere is critical. An inert atmosphere (e.g., nitrogen) allows for the study of pyrolysis, while an oxidative atmosphere (e.g., air) reveals information about the compound's stability towards oxidation.[8]
Knudsen Effusion Method: Measuring the Enthalpy of Sublimation
The enthalpy of sublimation (ΔsubH°) is the energy required for a substance to transition directly from the solid to the gaseous state. It is a crucial parameter for predicting solubility and volatility. The Knudsen effusion method is a reliable technique for determining the vapor pressure of low-volatility solids, from which the enthalpy of sublimation can be derived.[9][10][11]
Knudsen Effusion Workflow:
Caption: Workflow for the Knudsen effusion method to determine the enthalpy of sublimation.
Trustworthiness of the Protocol:
-
The small size of the orifice ensures that the effusion process does not significantly disturb the equilibrium vapor pressure inside the cell.
-
Maintaining a high vacuum outside the cell is essential to ensure that the effusing molecules do not collide with other gas molecules and return to the cell.
Computational Prediction of Thermochemical Properties
In the absence of experimental data, computational chemistry provides a powerful and cost-effective means of predicting the thermochemical properties of molecules like this compound. Density Functional Theory (DFT) and high-level composite methods are the most common approaches.
Density Functional Theory (DFT)
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[12][13][14] It is widely used to calculate molecular geometries, vibrational frequencies, and electronic energies, from which thermochemical properties can be derived.
Predicting Enthalpy of Formation with DFT:
A common approach is the use of isodesmic reactions. An isodesmic reaction is a hypothetical reaction in which the number and types of chemical bonds are conserved on both the reactant and product sides.
Example Isodesmic Reaction for this compound:
This compound + Benzene → Picolinic acid + Toluene
By calculating the electronic energies of all species in this reaction using DFT, the enthalpy of reaction can be determined. If the experimental enthalpies of formation for benzene, picolinic acid, and toluene are known, the enthalpy of formation for this compound can be calculated with a higher degree of accuracy than a direct calculation of the atomization energy. This is because errors in the DFT calculations tend to cancel out in an isodesmic reaction scheme.
High-Accuracy Composite Methods (e.g., G3MP2B3, G4)
Composite methods, such as the Gaussian-n (Gn) theories, combine the results of several different quantum chemical calculations to achieve high accuracy in predicting thermochemical properties.[7] These methods systematically correct for deficiencies in the basis set and the treatment of electron correlation. While computationally more demanding than standard DFT, they can provide predictions of the enthalpy of formation with chemical accuracy (typically within 1-2 kcal/mol of experimental values).
Computational Workflow for Thermochemical Prediction:
Caption: A generalized computational workflow for predicting the enthalpy of formation.
Predicted Thermochemical Properties and Thermal Behavior of this compound
Based on the structure of this compound and the known properties of related compounds, we can make several informed predictions about its thermochemical behavior.
-
Enthalpy of Formation: The addition of a methyl group to an aromatic ring typically makes the enthalpy of formation more negative (i.e., the molecule is more stable). We can estimate the effect of the methyl group by comparing the enthalpies of formation of pyridine and 3-methylpyridine. The standard gas-phase enthalpy of formation of pyridine is approximately +140.4 kJ/mol, while that of 3-methylpyridine is around +106.5 kJ/mol. This suggests that the methyl group contributes roughly -34 kJ/mol to the stability. Applying a similar logic to picolinic acid, we can anticipate the enthalpy of formation of this compound to be more negative than that of picolinic acid.
-
Enthalpy of Sublimation: The larger molecular size and potential for altered crystal packing due to the methyl group could lead to a slightly higher enthalpy of sublimation for this compound compared to picolinic acid. However, steric hindrance from the methyl group could also disrupt optimal hydrogen bonding networks, potentially leading to a lower enthalpy of sublimation. Experimental determination is necessary to resolve this.
-
Thermal Decomposition: The primary thermal decomposition pathway for picolinic acid is decarboxylation (loss of CO₂), particularly in the presence of certain catalysts or at elevated temperatures, as seen in the Hammick reaction.[9] It is highly probable that this compound will also undergo thermal decarboxylation to produce 3-methylpyridine. The presence of the methyl group may influence the temperature at which this decomposition occurs. TGA would be the ideal technique to investigate this. The thermal decomposition of a cobalt(II) complex with picolinic acid has been shown to involve dehydration followed by pyrolysis of the ligand.[10]
Conclusion and Future Directions
This technical guide has provided a comprehensive framework for understanding and determining the thermochemical properties of this compound. While direct experimental data for this compound is scarce, a robust understanding can be built upon the known properties of picolinic acid and its isomers, combined with established experimental and computational methodologies.
For researchers and drug development professionals working with this compound, the following steps are recommended:
-
Experimental Characterization: Perform DSC and TGA to determine the melting point, enthalpy of fusion, and thermal decomposition profile. This will provide immediate and critical data for handling and formulation.
-
Sublimation Enthalpy Measurement: Utilize the Knudsen effusion method to determine the enthalpy of sublimation, which is essential for understanding its solubility and volatility.
-
Computational Prediction: Employ high-level composite methods like G3MP2B3 or G4 to obtain a reliable theoretical value for the gas-phase enthalpy of formation. This will serve as a valuable benchmark.
-
Combustion Calorimetry: For the highest accuracy, particularly for regulatory purposes, experimental determination of the enthalpy of formation via combustion calorimetry is the ultimate goal.
By following the methodologies outlined in this guide, a complete and accurate thermochemical profile of this compound can be established, paving the way for its confident application in pharmaceutical and materials science research and development.
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Synthesis, crystal structure, and thermal decomposition of the cobalt(II) complex with 2-picolinic acid. (2014). PubMed. Retrieved from [Link]
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The Physiological Action of Picolinic Acid in the Human Brain. (2009). PMC. Retrieved from [Link]
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A Preliminary Neural Network-Based Composite Method for Accurate Prediction of Enthalpies of Formation. In NIH. Retrieved January 10, 2026, from [Link]
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Investigation of Pyridine Carboxylic Acids in CM2 Carbonaceous Chondrites: Potential Precursor Molecules for Ancient Coenzymes. (2013). NTRS. Retrieved from [Link]
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Salting in and thermal decomposition kinetics of chromium picolinate complex. (2016). ResearchGate. Retrieved from [Link]
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Thermal stability of deep eutectic solvents by thermogravimetric analysis. (n.d.). MDPI. Retrieved from [Link]
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Pyrolysis of Carboxylic Acids. In ResearchGate. Retrieved January 10, 2026, from [Link]
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Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains. (2020). MDPI. Retrieved from [Link]
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A Gaussian-3X prediction on the enthalpies of formation of chlorinated phenols and dibenzo-p-dioxins. (2008). PubMed. Retrieved from [Link]
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Modeling Enthalpy of Formation with Machine Learning for Structural Evaluation and Thermodynamic Stability of Organic Semiconductors. (2023). MDPI. Retrieved from [Link]
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Rapid prediction of conformationally-dependent DFT-level descriptors using graph neural networks for carboxylic acids and alkyl amines. (2023). Royal Society of Chemistry. Retrieved from [Link]
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Enthalpies of Formation from B3LYP Calculations. In ResearchGate. Retrieved January 10, 2026, from [Link]
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The Enthalpies of Combustion and Formation of Nicotinic Acid and Creatinine. (1971). PMC. Retrieved from [Link]
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DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. (2023). MDPI. Retrieved from [Link]
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DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments. (2021). PMC. Retrieved from [Link]
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DFT studies on structure, electronics, bonding nature, NBO analysis, thermodynamic properties, molecular docking, and MM-GBSA evaluation of 4-methyl-3-[2-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-amido]benzoic acid: a potent inhibitor of Graves’ disease. (2023). Organic and Medicinal Chemistry International Journal. Retrieved from [Link]
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Methodological & Application
Protocol: Synthesis and Characterization of 3-Methylpicolinic Acid Metal Complexes
An Application Guide for Drug Development Professionals and Researchers
This document provides a comprehensive guide for the synthesis, purification, and characterization of metal complexes derived from 3-methylpicolinic acid. The protocols outlined are designed for researchers in coordination chemistry, materials science, and drug development, offering a foundation for creating novel metallo-organic compounds.
Introduction: The Versatility of this compound as a Ligand
This compound (3-MepicH), also known as 3-methyl-2-pyridinecarboxylic acid, is a substituted pyridine derivative that has garnered significant interest in coordination chemistry.[1] Its structure, featuring a carboxylic acid group adjacent to the nitrogen atom of the pyridine ring, allows it to function as a bidentate chelating agent. Upon deprotonation, the carboxylate oxygen and the pyridine nitrogen coordinate to a central metal ion, forming a stable five-membered chelate ring.[2] This chelation imparts considerable stability to the resulting metal complexes.
The strategic placement of the methyl group at the 3-position introduces steric and electronic modifications to the pyridine ring, influencing the coordination geometry, stability, and reactivity of the metal complexes compared to those of unsubstituted picolinic acid. These subtle modifications are critical in tailoring the properties of the final compounds for specific applications, which range from catalysts in organic synthesis to building blocks for functional materials and active agents in pharmaceutical chemistry.[3]
Part 1: Synthesis of the Ligand - this compound
Before complexation, it is often necessary to synthesize the ligand itself. A reliable method involves the acid-catalyzed hydrolysis of 2-cyano-3-methylpyridine.
Protocol 1.1: Hydrolysis of 2-Cyano-3-methylpyridine
This protocol is based on the established synthesis route for this compound.[4]
Materials:
-
2-Cyano-3-methylpyridine
-
Sulfuric acid (90%)
-
Sodium sulfite
-
Sodium carbonate
-
Chloroform
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2.00 g (approx. 19 mmol) of 2-cyano-3-methylpyridine in 90% sulfuric acid.
-
Hydrolysis: Heat the resulting solution to 120°C and stir for 2 hours. The cyano group will undergo hydrolysis to a carboxylic acid.
-
Quenching: Cool the reaction mixture to room temperature (20-25°C). Slowly and carefully add a solution of 4.00 g of sodium sulfite dissolved in 8 ml of water. This step is crucial for neutralizing excess oxidizing species.
-
Stirring and Heating: Continue stirring the mixture at room temperature for 1.5 hours. Subsequently, heat the mixture to 75-85°C and maintain this temperature for another 1.5 hours.
-
Work-up and Extraction: Cool the reaction solution. Adjust the pH to approximately 3 using sodium carbonate. This will precipitate the product while keeping impurities in solution. Extract the product with chloroform.
-
Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude solid product.
-
Purification: Recrystallize the solid from a mixture of ethyl acetate and hexane to obtain pure this compound. The expected yield is approximately 54%.[4]
Part 2: General Protocol for the Synthesis of Metal Complexes
The following is a generalized procedure for synthesizing metal complexes of this compound. This protocol can be adapted for various divalent metal ions such as Cu(II), Ni(II), Co(II), and Zn(II).[4][5][6] The synthesis of [Cu(3-Mepic)₂]·2H₂O is provided as a specific example.[5]
Causality Behind Experimental Choices:
-
Solvent: Aqueous or alcoholic solutions are typically used because both the metal salts (often hydrates) and the ligand are soluble in these polar solvents.[5][7]
-
Stoichiometry: A 1:2 metal-to-ligand molar ratio is commonly employed for divalent metals to satisfy their typical coordination numbers (often resulting in octahedral or square-pyramidal geometries) and achieve charge neutrality in the final complex, [M(L)₂].[5]
-
pH Control: The reaction is often performed in a neutral or slightly basic solution. The deprotonation of the carboxylic acid group (pKa ≈ 1-2) is essential for coordination. While the reaction can proceed without an added base, gentle heating or the use of a basic metal salt (like a carbonate) can facilitate the process.
Protocol 2.1: Synthesis of a Divalent Metal Complex (e.g., Copper(II))
Materials:
-
This compound (3-MepicH)
-
Metal salt (e.g., Copper(II) sulfate pentahydrate, CuSO₄·5H₂O)
-
Solvent (e.g., Deionized water)
-
Ether (for washing)
Procedure:
-
Ligand Solution: Prepare a solution of this compound by dissolving it in deionized water, with gentle heating if necessary. For example, dissolve 2 mmol of 3-MepicH.
-
Metal Salt Solution: In a separate beaker, prepare a solution of the metal salt. For a 1:2 molar ratio, dissolve 1 mmol of CuSO₄·5H₂O in deionized water.
-
Reaction: Slowly add the metal salt solution to the ligand solution while stirring continuously. A precipitate should begin to form.
-
Reaction Completion: Stir the mixture for 2-4 hours at room temperature to ensure the reaction goes to completion. For some less reactive metals, gentle heating (e.g., to 50-60°C) may be required.
-
Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid sequentially with small portions of cold deionized water to remove unreacted salts, followed by a wash with ether to remove organic impurities and aid in drying.[7]
-
Drying: Dry the final product in a desiccator over a suitable drying agent or in a vacuum oven at a mild temperature.
This procedure was used to synthesize [Cu(3-Mepic)₂]·2H₂O by reacting copper(II) sulfate pentahydrate with this compound in an aqueous solution.[5]
Experimental Workflow Diagram
Caption: General workflow for the synthesis of this compound metal complexes.
Part 3: Characterization of Metal Complexes
A combination of analytical techniques is required to confirm the identity, structure, and purity of the synthesized complexes.
-
Infrared (IR) Spectroscopy: This is a primary tool for confirming coordination. The deprotonation and coordination of the carboxylate group lead to the disappearance of the broad O-H stretch and a shift in the C=O stretching frequency. The positions of the asymmetric (ν_as(COO⁻)) and symmetric (ν_s(COO⁻)) stretching bands of the carboxylate group, and the difference between them (Δν), provide insight into the coordination mode (monodentate, bidentate, bridging).[5]
-
Thermal Analysis (TGA/DTA): Thermogravimetric and differential thermal analysis can determine the thermal stability of the complex and quantify the number of coordinated or lattice water molecules.[5][8] For example, a mass loss corresponding to two water molecules would be observed for [Cu(3-Mepic)₂]·2H₂O upon heating.
-
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and the coordination geometry around the metal center. For instance, the structure of [Cu(3-Mepic)₂(4-pic)] revealed a square-pyramidal coordination environment for the copper(II) ion.[5]
-
UV-Visible Spectroscopy: This technique is used to probe the d-d electronic transitions of the metal center, which are sensitive to the coordination geometry. The resulting spectra can help infer whether the geometry is, for example, octahedral, tetrahedral, or square planar.[8]
-
Elemental Analysis: Provides the percentage composition of C, H, and N, which is used to confirm that the empirical formula of the synthesized complex matches the theoretical formula.[7]
Data Presentation: Typical Characterization Data
The table below summarizes typical data for several this compound complexes reported in the literature.
| Complex Formula | Metal Ion | Color | Coordination Geometry | Key IR Data (cm⁻¹) | Reference |
| [Cu(3-Mepic)₂]·2H₂O | Cu(II) | Blue | Square Pyramidal (likely) | ν(C=O) shifts confirm coord. | [5] |
| [Ni(3-Mepic)₂(H₂O)₂] | Ni(II) | Green | Octahedral | ν(O-H) from coordinated H₂O | [4][8] |
| [Co(3-Mepic)₃] | Co(III) | Orange | Octahedral | Absence of coordinated H₂O bands | [4][6] |
| [Zn(3-Mepic)₂(phen)]·4H₂O (phen=1,10-phenanthroline) | Zn(II) | White | Distorted Octahedral | Bands for both 3-Mepic & phen | [4] |
References
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Kukovec, B. M., Kodrin, I., Vojkovic, V., & Popovic, Z. (2013). Synthesis and characterization of copper(II) complexes with this compound. Crystal and molecular structure of bis(3-methylpicolinato-N,O)(4-picoline)copper(II). Polyhedron, 52, 1349-1361. [Link]
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Stanford Chemicals. (n.d.). This compound. Retrieved from [Link]
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Parveen, S., Arjmand, F., & Ahmad, I. (2014). A Study of Metal Complexes of 2 – Picolinic Acid. Oriental Journal of Chemistry, 30(3), 1145-1153. [Link]
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Sahoo, P. K., et al. (2022). TRANSITION METAL COMPLEXES PRODUCED FROM DIPICOLINIC ACID: SYNTHESIS, STRUCTURAL CHARACTERIZATION, AND ANTI-MICROBIAL INVESTIGATION. Bulletin of the Chemical Society of Ethiopia, 36(3), 607-618. [Link]
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ResearchGate. (n.d.). Synthesis and insulin-mimetic activities of metal complexes with 3-hydroxypyridine-2-carboxylic acid. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Characterization of New Picolinate Metal Complexes. Retrieved from [Link]
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The Strategic Application of 3-Methylpicolinic Acid in Advanced Organic Synthesis
Introduction: Unveiling the Synthetic Potential of a Versatile Pyridine Carboxylic Acid
3-Methylpicolinic acid, a substituted pyridine derivative, is a cornerstone building block in modern organic synthesis, particularly in the realms of pharmaceutical and materials science.[1] Its unique electronic and steric properties, stemming from the interplay between the carboxylic acid, the pyridine nitrogen, and the adjacent methyl group, render it a highly valuable precursor for the synthesis of complex molecular architectures.[1][2] This guide provides an in-depth exploration of the strategic use of this compound in multi-step synthetic sequences, offering both theoretical insights and practical, field-tested protocols for researchers, scientists, and professionals in drug development.
The strategic positioning of the methyl and carboxyl groups on the pyridine ring allows for a diverse range of chemical transformations. The carboxylic acid moiety can undergo standard reactions such as esterification and amidation, while the pyridine ring itself can be subject to further functionalization. Moreover, the interplay of the substituents allows for more complex reactions, such as directed metalation and subsequent alkylation.[3][4] This versatility makes this compound an indispensable tool in the synthesis of a wide array of functional molecules, including antibiotics, antiviral drugs, and specialty polymers.[1]
This document will first detail the fundamental synthesis of this compound, followed by a comprehensive overview of its application in multi-step synthetic pathways. Each section is designed to provide not only a step-by-step protocol but also the underlying chemical principles that govern the success of the transformation.
Part 1: Foundational Synthesis of this compound
A reliable and scalable synthesis of the starting material is paramount for any multi-step synthetic campaign. This compound is commonly synthesized from 2-cyano-3-methylpyridine via acid-catalyzed hydrolysis. This method is robust and generally provides good yields of the desired product.
Workflow for the Synthesis of this compound
Caption: Workflow for the synthesis of this compound from 2-Cyano-3-methylpyridine.
Detailed Protocol: Synthesis of this compound from 2-Cyano-3-methylpyridine
This protocol is adapted from established procedures for nitrile hydrolysis.[3][5]
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity |
| 2-Cyano-3-methylpyridine | 20970-75-6 | 118.14 g/mol | 2.00 g (16.9 mmol) |
| Sulfuric Acid (90%) | 7664-93-9 | 98.08 g/mol | As needed |
| Sodium Sulfite | 7757-83-7 | 126.04 g/mol | 4.00 g |
| Sodium Carbonate | 497-19-8 | 105.99 g/mol | As needed |
| Chloroform | 67-66-3 | 119.38 g/mol | As needed |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | As needed |
| Hexane | 110-54-3 | 86.18 g/mol | As needed |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 g/mol | As needed |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2.00 g (16.9 mmol) of 2-cyano-3-methylpyridine in 90% sulfuric acid.
-
Hydrolysis: Heat the resulting solution to 120°C and stir for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After completion, cool the reaction mixture to room temperature (20-25°C). Slowly and carefully add a solution of 4.00 g of sodium sulfite dissolved in 8 ml of water. Caution: This addition is exothermic.
-
Work-up: Continue stirring the mixture at room temperature for 1.5 hours, then warm to 75-85°C for another 1.5 hours. Cool the reaction mixture and adjust the pH to approximately 3 with sodium carbonate.
-
Extraction: Extract the product with chloroform (3 x 50 ml). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude solid product.
-
Purification: Purify the solid by recrystallization from a mixture of ethyl acetate and hexane to obtain pure this compound.[5]
Expected Yield: Approximately 54%[5] Physicochemical Properties:
Part 2: Multi-Step Synthesis Utilizing this compound
This compound is a versatile starting material for the synthesis of more complex molecules. The following sections detail two key transformations: C-alkylation via a dianion intermediate and esterification of the carboxylic acid. These reactions can be used in sequence to build molecular complexity.
Application Note 1: C-Alkylation of this compound
The generation of a dianion from this compound using a strong base like lithium diisopropylamide (LDA) allows for regioselective C-alkylation at the methyl group. This is a powerful method for introducing carbon-carbon bonds.[3][4]
Caption: General workflow for the C-alkylation of this compound.
This protocol is a representative example of the C-alkylation of this compound.[3][4]
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity |
| This compound | 4021-07-2 | 137.14 g/mol | 1.0 g (7.29 mmol) |
| Lithium Diisopropylamide (LDA) | 4111-54-0 | 107.12 g/mol | 15.3 mmol (2.1 eq) |
| 3-Chlorobenzyl chloride | 620-20-2 | 161.03 g/mol | 1.17 g (7.29 mmol) |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 g/mol | As needed |
| Hydrochloric Acid (1M) | 7647-01-0 | 36.46 g/mol | As needed |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | As needed |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 g/mol | As needed |
Procedure:
-
Dianion Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve 1.0 g (7.29 mmol) of this compound in anhydrous THF. Cool the solution to -78°C. Slowly add 15.3 mmol (2.1 eq) of LDA solution. Stir the mixture at -78°C for 1 hour.
-
Alkylation: To the dianion solution, add a solution of 1.17 g (7.29 mmol) of 3-chlorobenzyl chloride in anhydrous THF dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of water. Acidify the mixture to pH 2-3 with 1M HCl.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Application Note 2: Esterification of Picolinic Acid Derivatives
The carboxylic acid functionality of this compound and its derivatives can be readily converted to esters, which are often key intermediates in the synthesis of pharmaceuticals.[2] Fischer esterification is a common and effective method.
Caption: General workflow for the esterification of a picolinic acid derivative.
This protocol describes the esterification of 5-amino-3-methylpicolinic acid, a derivative that could be synthesized from this compound through further ring functionalization.[2]
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity |
| 5-Amino-3-methylpicolinic acid | 1462-86-8 | 152.15 g/mol | 1.0 g (6.57 mmol) |
| Methanol | 67-56-1 | 32.04 g/mol | 50 mL |
| Sulfuric Acid (concentrated) | 7664-93-9 | 98.08 g/mol | Catalytic amount |
| Sodium Bicarbonate (saturated solution) | 144-55-8 | 84.01 g/mol | As needed |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | As needed |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 g/mol | As needed |
Procedure:
-
Reaction Setup: Suspend 1.0 g (6.57 mmol) of 5-amino-3-methylpicolinic acid in 50 mL of methanol in a round-bottom flask.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mL).
-
Esterification: Heat the mixture to reflux and maintain for 4-6 hours, or until TLC indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture and remove the methanol under reduced pressure. Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo. The crude product can be purified by column chromatography if necessary.
Conclusion: A Versatile Scaffold for Chemical Innovation
This compound has proven to be a versatile and highly valuable building block in multi-step organic synthesis. Its utility extends from serving as a ligand in organometallic chemistry to being a key intermediate in the synthesis of bioactive molecules.[1][3] The protocols and workflows detailed in this guide provide a solid foundation for harnessing the synthetic potential of this important molecule. By understanding the principles behind its reactivity and applying the robust protocols provided, researchers can confidently incorporate this compound into their synthetic strategies to access a wide range of novel and functional compounds.
References
-
Nitropyridines in the Synthesis of Bioactive Molecules. (2020). MDPI. Retrieved January 10, 2026, from [Link]
-
This compound. (n.d.). Stanford Chemicals. Retrieved January 10, 2026, from [Link]
-
This compound | C7H7NO2. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]
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- 4. 3-甲基吡啶-2-甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
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Application Notes & Protocols: A Guide to the Laboratory-Scale Oxidation of 3-Methylpyridine to 3-Picolinic Acid
Abstract
This document provides a comprehensive guide for the synthesis of 3-picolinic acid (nicotinic acid, Niacin) via the liquid-phase oxidation of 3-methylpyridine (β-picoline). We present a detailed, field-proven protocol utilizing potassium permanganate, a classic and robust oxidizing agent suitable for laboratory-scale synthesis. The causality behind experimental choices, in-process controls, safety protocols, and characterization techniques are thoroughly discussed to ensure procedural integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals engaged in synthetic organic chemistry.
Introduction and Significance
3-Picolinic acid, known widely as nicotinic acid or vitamin B3, is a pivotal organic compound with broad applications across pharmaceuticals, food additives, and agrochemicals.[1][2] As a precursor to essential coenzymes like NAD and NADP, its role in cellular metabolism is fundamental. Industrially, it serves as a key intermediate in the synthesis of various drugs and as a vital nutrient supplement in animal feed.[3]
The synthesis of 3-picolinic acid from 3-methylpyridine involves the selective oxidation of the methyl group to a carboxylic acid, a foundational transformation in organic chemistry. Several synthetic routes have been established, each with distinct advantages and limitations:
-
Liquid-Phase Oxidation: Employs strong oxidizing agents like nitric acid (HNO₃) or potassium permanganate (KMnO₄) and is often favored for its procedural simplicity in a lab setting.[4][5]
-
Gas-Phase Catalytic Oxidation: An industrially significant "green" method that passes 3-methylpyridine vapor and air over a heterogeneous catalyst, such as vanadium-titanium oxides, at high temperatures.[6][7][8]
-
Ammoxidation and Hydrolysis: A highly efficient, two-step industrial process where 3-methylpyridine is first converted to 3-cyanopyridine, which is subsequently hydrolyzed to the desired acid.[3][9][10]
This application note focuses on the potassium permanganate method. While industrial processes have shifted towards catalytic and ammoxidation routes for economic and environmental reasons, the permanganate oxidation remains an exceptionally reliable and accessible method for laboratory-scale synthesis, offering high yields and pedagogical value. Its mechanism involves the potent permanganate ion (MnO₄⁻) abstracting electrons from the substrate, leading to its reduction to manganese dioxide (MnO₂) and the desired oxidation of the alkyl side-chain.[11][12]
Safety First: Hazard Analysis and Mitigation
A thorough risk assessment is mandatory before commencing any chemical synthesis. The primary hazards in this protocol are associated with the starting material and the oxidizing agent.
-
3-Methylpyridine (β-Picoline): This substance is flammable and forms explosive vapor/air mixtures above 38°C.[13] It is harmful if swallowed, inhaled, or absorbed through the skin and is corrosive to the eyes, skin, and respiratory tract.[13][14] All handling must be performed within a certified chemical fume hood. Use of non-sparking tools and proper grounding of equipment is essential.[15][16]
-
Potassium Permanganate (KMnO₄): A powerful oxidizing agent that poses a significant fire and explosion risk when in contact with organic or other readily oxidizable materials. It is crucial to avoid mixing it directly with concentrated acids or organic solvents. It will cause severe skin and eye irritation and can stain tissues brown upon contact.
-
Reaction Exotherm: The oxidation process is highly exothermic. The controlled, portion-wise addition of KMnO₄ is a critical safety measure to regulate the reaction rate and prevent a thermal runaway.
Mandatory Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (Nitrile or Neoprene).
-
Splash-proof safety goggles and a full-face shield.
-
Flame-retardant laboratory coat.
Experimental Protocol: Permanganate Oxidation
This protocol is adapted from the robust and validated procedures found in Organic Syntheses for analogous transformations, ensuring a high degree of reliability.[5]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Equivalents |
| 3-Methylpyridine | C₆H₇N | 93.13 | 10.0 g (10.7 mL) | 0.107 | 1.0 |
| Potassium Permanganate | KMnO₄ | 158.03 | 37.3 g | 0.236 | ~2.2 |
| Deionized Water | H₂O | 18.02 | ~850 mL | - | - |
| Concentrated HCl | HCl | 36.46 | As needed | - | - |
Equipment Setup
-
1-Liter three-necked round-bottom flask
-
Overhead mechanical stirrer with a glass stir rod and paddle
-
Reflux condenser
-
Heating mantle with a temperature controller
-
Large Büchner funnel and filter flask for vacuum filtration
Step-by-Step Procedure
Reaction Phase:
-
Initial Setup: Assemble the apparatus in a chemical fume hood. Equip the 1-L three-necked flask with the mechanical stirrer (center neck), reflux condenser (side neck), and a glass stopper (other side neck).
-
Charging the Flask: Add 500 mL of deionized water to the flask, followed by 10.0 g (10.7 mL) of 3-methylpyridine.
-
Heating: Begin stirring the mixture and heat it to 85-90°C using the heating mantle.
-
Controlled Oxidation: Once the temperature has stabilized, begin the portion-wise addition of potassium permanganate (37.3 g) through the stoppered neck over a period of approximately 1.5 to 2 hours.
-
Causality: Adding the strong oxidant in small portions is critical to control the exothermic nature of the reaction.[5] A rapid addition can cause the reaction to boil too vigorously, leading to loss of material and a potential safety hazard.
-
In-Process Control: A visual cue for the reaction's progress is the disappearance of the intense purple color of the permanganate ion as it is reduced to a brown/black precipitate of manganese dioxide (MnO₂). Add the next portion only after the purple color from the previous one has faded.
-
-
Completion: After all the KMnO₄ has been added, continue heating and stirring the mixture for an additional 1-2 hours, or until the purple color is completely absent, indicating the full consumption of the permanganate.
Work-up and Isolation Phase: 6. Cooling and Filtration: Allow the reaction mixture to cool to near room temperature. The thick, dark slurry contains the precipitated MnO₂. Set up a large Büchner funnel with a suitable filter paper (e.g., Whatman No. 1) and filter the mixture under vacuum.
- Rationale: This step removes the insoluble manganese dioxide byproduct, which is a hallmark of permanganate oxidations.[17]
- Washing: Wash the filter cake thoroughly with approximately 300 mL of hot deionized water in several portions to ensure all the water-soluble product (potassium 3-picolinate at this stage) is recovered from the MnO₂ sludge. Combine the filtrate and all washings.
- Concentration: Transfer the clear, colorless filtrate to a large round-bottom flask and concentrate the solution to a volume of about 100-120 mL using a rotary evaporator.
- Precipitation: Cool the concentrated solution in an ice-water bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the pH of the solution is approximately 3.2-3.5 (check with pH paper).
- Causality: 3-picolinic acid is amphoteric. Acidification protonates the carboxylate salt to the free carboxylic acid, which has minimal solubility at its isoelectric point, causing it to precipitate out of the aqueous solution.[17][18]
- Crystallization: Allow the flask to stand in the ice bath for at least 30 minutes to maximize the crystallization of the white product.
- Final Filtration and Drying: Collect the crystalline 3-picolinic acid by vacuum filtration. Wash the crystals with a small amount of ice-cold deionized water to remove residual salts. Dry the product in a vacuum oven at 60-70°C to a constant weight. A typical yield is 70-80%.
Purification
If required, the crude 3-picolinic acid can be further purified by recrystallization. It is soluble in boiling water and sparingly soluble in cold water.[18] Dissolve the crude product in a minimum amount of boiling deionized water, allow it to cool slowly to room temperature, and then chill in an ice bath to induce crystallization of pure 3-picolinic acid.
Characterization and Validation
The identity and purity of the synthesized 3-picolinic acid should be confirmed using standard analytical techniques.
-
Melting Point: The literature melting point for 3-picolinic acid is 136-138 °C.[9] A sharp melting point within this range is a strong indicator of purity.
-
¹H NMR Spectroscopy: The spectrum should show the disappearance of the characteristic methyl singlet from the starting material, 3-methylpyridine (approx. 2.3 ppm).[19] The spectrum of the product will feature signals for the aromatic protons and a broad, downfield singlet corresponding to the carboxylic acid proton.
-
FT-IR Spectroscopy: The infrared spectrum provides definitive evidence of the functional group transformation. Key absorbances to look for include a broad O-H stretch for the carboxylic acid from ~2500-3300 cm⁻¹ and a strong C=O (carbonyl) stretch around 1700 cm⁻¹.
Visualized Workflows and Mechanisms
Reaction Mechanism Overview
Caption: Simplified schematic of the redox reaction.
Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
References
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Vertex AI Search Result[1]
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Vertex AI Search Result[6]
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Vertex AI Search Result[7]
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Vertex AI Search Result[8]
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Vertex AI Search Result[2]
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Vertex AI Search Result[19]
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Vertex AI Search Result[9]
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Vertex AI Search Result[3]
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Vertex AI Search Result[20]
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Application Note & Protocols: Quantitative Analysis of 3-Methylpicolinic Acid using HPLC-UV and GC-MS
Abstract
This document provides detailed methodologies for the quantitative analysis of 3-Methylpicolinic acid, a substituted pyridine carboxylic acid of interest in pharmaceutical and chemical research.[1][2] Two orthogonal analytical techniques are presented: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The HPLC-UV method offers a robust, straightforward approach for routine quantification, while the GC-MS method provides higher specificity and sensitivity, particularly for complex matrices, after a necessary derivatization step. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into method development, step-by-step protocols, and validation strategies grounded in authoritative regulatory standards.
Introduction and Physicochemical Properties
This compound (3-methylpyridine-2-carboxylic acid) is an aromatic carboxylic acid and a member of the pyridine family.[1][3] Its analysis is crucial for monitoring chemical reactions, assessing purity in drug substance manufacturing, and conducting pharmacokinetic or metabolism studies. The selection of an appropriate analytical method is contingent upon the analyte's physicochemical properties, the sample matrix, and the required sensitivity.
Causality of Method Selection: The presence of a polar carboxylic acid group and a UV-active pyridine ring makes this compound an ideal candidate for Reverse-Phase HPLC with UV detection. However, its low volatility and high polarity preclude direct analysis by GC-MS, necessitating a derivatization step to replace the active hydrogen on the carboxylic acid, thereby increasing volatility and thermal stability.[4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Structure | PubChem[3] | |
| CAS Number | 4021-07-2 | iChemical[6] |
| Molecular Formula | C₇H₇NO₂ | PubChem[3] |
| Molecular Weight | 137.14 g/mol | PubChem[3] |
| Melting Point | 114-118 °C | iChemical[6] |
| Boiling Point | 300.6 °C at 760 mmHg | iChemical[6] |
| Solubility | Soluble in Methanol, DMSO | IndiaMART[7] |
Method 1: High-Performance Liquid Chromatography (HPLC-UV)
This method provides a reliable and efficient means for the quantification of this compound. The reverse-phase C18 column is chosen for its excellent retention and separation of moderately polar aromatic compounds. The mobile phase, a buffered aqueous-organic mixture, ensures consistent ionization of the carboxylic acid group, leading to sharp, symmetrical peaks. UV detection is set near the absorbance maximum of the pyridine ring for optimal sensitivity.
Experimental Protocol: HPLC-UV
Step 1: Reagent and Standard Preparation
-
Mobile Phase A: Prepare 20 mM potassium phosphate buffer. Adjust pH to 2.5 using ortho-phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B: HPLC-grade Methanol.
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 80:20 ratio.
-
Standard Stock Solution (500 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards (1-100 µg/mL): Perform serial dilutions of the Standard Stock Solution with the diluent to prepare a minimum of five calibration standards.
Step 2: Sample Preparation
-
Accurately weigh a sample amount expected to contain approximately 2.5 mg of this compound into a 50 mL volumetric flask.
-
Add 30 mL of diluent and sonicate for 10 minutes to dissolve.
-
Dilute to volume with the diluent and mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Step 3: Chromatographic Conditions The following parameters are a robust starting point and should be optimized as necessary.
Table 2: HPLC-UV Instrument Parameters
| Parameter | Recommended Setting |
| Instrument | Agilent 1260 Infinity II or equivalent |
| Column | C18, 250 x 4.6 mm, 5 µm particle size |
| Mobile Phase | Isocratic: 80% Mobile Phase A, 20% Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV/PDA |
| Detection Wavelength | 265 nm |
| Run Time | 10 minutes |
HPLC Workflow Diagram
Caption: HPLC-UV analysis workflow for this compound.
Method Validation (ICH Q2(R2) Framework)
This protocol must be validated to demonstrate its fitness for purpose, adhering to ICH Q2(R2) and FDA guidelines.[8][9][10][11]
-
Specificity: Analyze a blank (diluent), a placebo (matrix without analyte), and a spiked sample. The analyte peak should be free from interference at its retention time.
-
Linearity: Analyze the five calibration standards in triplicate. Plot the peak area versus concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.999.
-
Range: The range is the interval between the upper and lower concentrations demonstrated to have acceptable linearity, accuracy, and precision.[9]
-
Accuracy: Perform recovery studies by spiking the sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), in triplicate. The mean recovery should be within 98.0% to 102.0%.[12]
-
Precision:
-
Repeatability (Intra-assay): Analyze six replicate samples at 100% of the target concentration. The relative standard deviation (%RSD) should be ≤ 2%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The %RSD should meet predefined acceptance criteria.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (S/N of 3 for LOD, S/N of 10 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary critical method parameters (e.g., pH of mobile phase ±0.2, column temperature ±5 °C, mobile phase composition ±2%) and assess the impact on the results.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers superior specificity and sensitivity through mass spectrometric detection. Due to the analyte's polarity and low volatility, a two-step derivatization is employed: methoximation to protect any potential keto-enol tautomerism followed by silylation to replace the acidic proton with a non-polar trimethylsilyl (TMS) group.[13][14] This process yields a volatile and thermally stable derivative suitable for GC analysis.
Experimental Protocol: GC-MS
Step 1: Reagent and Standard Preparation
-
Derivatization Reagents:
-
Methoxyamine hydrochloride (MeOx) in pyridine (20 mg/mL).
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane).
-
-
Standard Stock Solution (500 µg/mL): Accurately weigh 25 mg of this compound into a 50 mL volumetric flask. Dissolve and dilute to volume with pyridine.
-
Calibration Standards (1-100 µg/mL): Perform serial dilutions of the stock solution with pyridine.
Step 2: Sample Preparation and Derivatization
-
Transfer 100 µL of each standard or sample solution into a 2 mL autosampler vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen. This step is critical to remove any water, which interferes with silylation.[13]
-
Methoximation: Add 50 µL of MeOx solution to the dried residue. Cap the vial tightly and heat at 60 °C for 30 minutes.
-
Silylation: Cool the vial to room temperature. Add 100 µL of MSTFA w/ 1% TMCS. Cap tightly and heat at 70 °C for 45 minutes.
-
Cool to room temperature before analysis. The resulting TMS-ester derivative is now ready for injection.
Step 3: GC-MS Conditions
Table 3: GC-MS Instrument Parameters
| Parameter | Recommended Setting |
| Instrument | Agilent 8890 GC with 5977B MSD or equivalent |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) or Splitless, depending on sensitivity needs |
| Injection Volume | 1 µL |
| Oven Program | Initial 80 °C, hold 1 min. Ramp to 280 °C at 15 °C/min. Hold for 5 min. |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Scan (m/z 50-550) for identification. Selected Ion Monitoring (SIM) for quantification. |
| SIM Ions | To be determined from the mass spectrum of the derivatized standard. Likely ions would include the molecular ion (M+) and key fragments. |
GC-MS Workflow Diagram
Caption: GC-MS analysis workflow including the critical derivatization steps.
Method Validation (ICH Q2(R2) Framework)
Validation for the GC-MS method follows the same principles as HPLC, with an emphasis on the specificity provided by mass spectrometry.
-
Specificity: The use of SIM mode provides a high degree of specificity.[12] The retention time and the ratio of quantifier to qualifier ions should be consistent between standards and samples.
-
Linearity, Range, Accuracy, Precision, LOD/LOQ, Robustness: These parameters are evaluated similarly to the HPLC method, using the peak area from the primary quantifier ion for calculations. The derivatization step's reproducibility is inherently tested during the precision and accuracy assessments.
Method Comparison
Table 4: Comparison of HPLC-UV and GC-MS Methods
| Feature | HPLC-UV | GC-MS |
| Specificity | Good; based on retention time and UV spectrum. | Excellent; based on retention time and mass fragmentation pattern. |
| Sensitivity | Moderate (µg/mL range). | High (ng/mL to pg/mL range possible). |
| Sample Prep | Simple (dissolve, filter). | Complex (evaporation, two-step chemical derivatization). |
| Run Time | Typically shorter (~10 min). | Typically longer due to oven programming (~20-25 min). |
| Cost | Lower instrument and operational cost. | Higher instrument and operational cost. |
| Robustness | Generally high; less prone to matrix effects. | Can be susceptible to matrix interference and derivatization variability. |
| Best For | Routine QC, purity analysis, high-concentration samples. | Trace analysis, complex matrices (e.g., biological fluids), confirmation. |
References
- Vertex AI Search. (2025). Understanding ICH Q2(R2)
- AMSbiopharma. (2025).
- ICH. (2023).
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- ECA Academy. (2022). ICH Guidance Q14 / Q2(R2)
- U.S. Food and Drug Administration. (n.d.). Q2(R2)
- iChemical. (n.d.). This compound, CAS No. 4021-07-2.
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- Altabrisa Group. (2025).
- Chemistry LibreTexts. (2023).
- ProPharma. (2024).
- U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures March 2024.
- Lab Manager Magazine. (2025).
- Encyclopedia of Chromatography. (n.d.).
- Chemistry For Everyone. (2025).
- IndiaMART. (n.d.). 3-Methyl picolinic acid / 3-Methylpyridine-2-carboxylic acid97%.
- ChemicalBook. (2025). 3-Methylpyridine-2-carboxylic acid.
- ResearchGate. (2025). New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids.
- The Pharma Innovation. (2020). Gas chromatography-mass spectrometry (GC-MS) determination of phytoconstituents from ethanolic and aqua-ethanolic root extracts.
- Stanford Chemicals. (n.d.). This compound.
- Scribd. (n.d.). P-005 - Picolinic Acid by HPLC - Issue 3.
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Application Note & Protocol: A Step-by-Step Guide to the Crystallization of 3-Methylpicolinic Acid
Abstract
This comprehensive guide provides a detailed, step-by-step protocol for the crystallization of 3-Methylpicolinic acid (3-MPA), a critical process for ensuring high purity and desired solid-state properties in research, development, and manufacturing. Recognizing the scarcity of specific published protocols for this compound, this document synthesizes foundational crystallization principles with analogous data from related pyridinecarboxylic acids to establish a robust and reliable methodology. We delve into the theoretical underpinnings of solvent selection, the mechanics of the crystallization process, and post-crystallization characterization, offering a scientifically grounded and practical workflow for researchers, scientists, and drug development professionals.
Introduction: The Significance of Crystalline this compound
This compound (3-MPA), also known as 3-methyl-2-pyridinecarboxylic acid, is a substituted picolinic acid derivative.[1][2] Its molecular structure, featuring both a carboxylic acid and a pyridine ring, makes it a valuable ligand in coordination chemistry and a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[3][4]
The physical form of an active pharmaceutical ingredient (API) or a key intermediate profoundly impacts its stability, solubility, bioavailability, and manufacturability. Crystallization is a pivotal purification technique that transitions a compound from a disordered state in solution to a highly ordered crystalline lattice, effectively removing impurities.[5] For 3-MPA, obtaining a consistent and well-defined crystalline form is paramount for predictable performance in subsequent applications. This guide offers a detailed protocol to achieve this, grounded in an understanding of the compound's physicochemical properties.
Pre-Crystallization Considerations: Setting the Stage for Success
Before initiating the crystallization process, a thorough understanding of the material and potential solvent systems is crucial.
Physicochemical Properties of this compound
A summary of the key physical properties of 3-MPA is presented in Table 1. The melting point is a particularly important parameter, as it provides a benchmark for purity and can indicate the presence of different polymorphic forms.
| Property | Value | Source |
| Molecular Formula | C₇H₇NO₂ | [6][7] |
| Molecular Weight | 137.14 g/mol | [6][7] |
| Appearance | White to tan crystalline powder | [8] |
| Melting Point | 114-118 °C | [8][9] |
| Solubility | Soluble in DMSO, Methanol | [6] |
The Critical Role of Solvent Selection
The choice of solvent is the most critical factor in a successful recrystallization.[10] An ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at lower temperatures.[11] This differential solubility is the driving force for crystallization upon cooling.
For this compound, a known successful recrystallization has been reported using a binary solvent system of ethyl acetate-hexane .[1] This combination is logical:
-
Ethyl Acetate: A moderately polar solvent that should effectively dissolve 3-MPA, particularly when heated.
-
Hexane: A non-polar solvent in which 3-MPA is likely to be poorly soluble. Hexane acts as an "anti-solvent" in this system.
The strategy involves dissolving the 3-MPA in a minimal amount of hot ethyl acetate and then introducing hexane to decrease the overall solubility of the solution, thereby inducing crystallization.
Experimental Protocol: Crystallization of this compound
This protocol is designed to be a robust starting point for the crystallization of this compound. Researchers should consider this a foundational method that can be optimized for specific scales and purity requirements.
Materials and Equipment
-
This compound (crude material)
-
Ethyl acetate (reagent grade or higher)
-
Hexane (reagent grade or higher)
-
Erlenmeyer flasks
-
Heating source (hot plate with stirring capabilities)
-
Magnetic stir bar
-
Buchner funnel and filtration flask
-
Filter paper
-
Spatula
-
Watch glass
-
Drying oven or vacuum desiccator
Step-by-Step Crystallization Procedure
-
Dissolution:
-
Place the crude this compound into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of ethyl acetate to the flask, just enough to create a slurry.
-
Gently heat the mixture on a hot plate with stirring. Add ethyl acetate portion-wise until the 3-MPA is fully dissolved. Causality: The goal is to create a saturated or near-saturated solution at an elevated temperature. Using the minimum amount of hot solvent is crucial for maximizing the yield upon cooling.[11]
-
-
Hot Filtration (Optional but Recommended):
-
If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask. Causality: This step removes any particulate matter that will not dissolve, ensuring it is not incorporated into the final crystalline product. Keeping the apparatus hot prevents premature crystallization in the funnel.[15]
-
-
Inducing Crystallization:
-
Remove the hot, clear solution from the heat source.
-
Slowly add hexane to the hot ethyl acetate solution while stirring. Continue adding hexane until the solution becomes slightly turbid (cloudy). This indicates that the solution is supersaturated.
-
Add a few drops of hot ethyl acetate to redissolve the slight precipitate and make the solution clear again.
-
-
Crystal Growth:
-
Cover the mouth of the flask with a watch glass and allow the solution to cool slowly to room temperature without disturbance. Causality: Slow cooling is essential for the formation of large, well-defined crystals. Rapid cooling can lead to the "crashing out" of the solid as a precipitate, which can trap impurities.[5]
-
For maximum yield, the flask can be subsequently placed in an ice bath for 30-60 minutes to further decrease the solubility of the 3-MPA.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the collected crystals with a small amount of cold hexane to remove any residual soluble impurities. Causality: The wash solvent should be one in which the product is sparingly soluble to avoid significant loss of yield.[15]
-
Dry the crystals in a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C) or in a desiccator until a constant weight is achieved.
-
Visual Workflow of the Crystallization Process
Caption: Workflow for the crystallization of this compound.
Characterization of Crystalline this compound
Post-crystallization analysis is essential to confirm the purity and solid-state form of the material.
-
Melting Point Analysis: A sharp melting point range close to the literature value (114-118 °C) is indicative of high purity.[9]
-
X-Ray Powder Diffraction (XRPD): This is the definitive technique for identifying the crystalline form (polymorph) of the material. A consistent XRPD pattern confirms batch-to-batch reproducibility of the crystal structure.
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and enthalpy of fusion, and to detect polymorphic transitions.
-
Microscopy: Visual inspection of the crystals under a microscope can provide information about crystal habit (shape) and size distribution.
Polymorphism Considerations
Polymorphism is the ability of a solid material to exist in more than one crystal structure.[12] Different polymorphs of the same compound can have different physical properties. While no specific polymorphs of 3-MPA are documented in the readily available literature, the phenomenon is common in related molecules like picolinic acid and maleic acid.[13][16]
It is crucial for researchers to be aware that variations in the crystallization conditions (e.g., solvent system, cooling rate, temperature) could potentially lead to the formation of different polymorphs of 3-MPA. Therefore, consistent application of a validated protocol and routine characterization by XRPD are essential for ensuring the production of a single, desired polymorphic form.
Troubleshooting Common Crystallization Issues
| Issue | Potential Cause | Suggested Solution |
| Oiling Out | The compound's solubility is too high, or the solution is cooled too rapidly, causing it to come out of solution as a liquid phase instead of a solid. | Re-heat the solution to dissolve the oil. Add slightly more of the primary solvent (ethyl acetate) before allowing it to cool more slowly. |
| No Crystals Form | Too much solvent was used, or the solution is not sufficiently supersaturated. | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal from a previous successful batch. If that fails, evaporate some of the solvent to increase the concentration and allow it to cool again. |
| Low Yield | The compound has significant solubility in the cold solvent system, or not enough time was allowed for crystallization. | Ensure the solution is thoroughly cooled in an ice bath. Minimize the amount of solvent used for washing the crystals. |
| Impure Product | The rate of cooling was too fast, trapping impurities. | Redissolve the crystals in the minimum amount of hot solvent and recrystallize, ensuring a slower cooling rate. |
Conclusion
This application note provides a comprehensive and scientifically-grounded guide to the crystallization of this compound. By leveraging a binary solvent system of ethyl acetate and hexane, and by carefully controlling the process parameters of temperature and cooling rate, researchers can reliably obtain high-purity crystalline material. The principles and protocols outlined herein serve as a robust foundation for scientists in both academic and industrial settings, enabling the consistent production of 3-MPA with the desired solid-state characteristics essential for its diverse applications.
References
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- PubMed Central. (n.d.). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility.
- Baptista, D., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. MDPI.
- Baptista, D., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. ResearchGate.
- ULisboa Research Portal. (2023). Solubility and Crystallization Studies of Picolinic Acid.
- LibreTexts. (n.d.). Recrystallization.
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- ChemicalBook. (2025). 3-Methylpyridine-2-carboxylic acid.
- BLD Pharm. (n.d.). This compound.
- LibreTexts. (2021). 2.1: RECRYSTALLIZATION.
- MDPI. (2023). Peer Review of "Solubility and Crystallization Studies of Picolinic Acid".
- Sigma-Aldrich. (n.d.). 3-Methylpyridine-2-carboxylic acid 97%.
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- Royal Society of Chemistry. (2016, June 9). Carrying out a recrystallisation [Video]. YouTube.
- Stanford Chemicals. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). 3-Methylpyridine-2-carboxylic acid 97%.
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The Strategic Application of 3-Methylpicolinic Acid in the Synthesis of Advanced Pharmaceutical Intermediates
Introduction: The Versatility of a Substituted Pyridine Carboxylic Acid
3-Methylpicolinic acid, a substituted pyridine-2-carboxylic acid, is emerging as a critical building block and ancillary ligand in the synthesis of complex pharmaceutical intermediates.[1][2] Its unique structural features—a pyridine ring for coordination and potential non-covalent interactions, a carboxylic acid group for amide bond formation or as a directing group, and a methyl group for modulating steric and electronic properties—render it a highly versatile tool for medicinal chemists and process development scientists. This guide delineates the multifaceted applications of this compound, with a primary focus on its role as a ligand in transition-metal catalysis for the efficient synthesis of heterocyclic pharmaceutical intermediates. While its direct incorporation into blockbuster drugs such as Mavacamten or specific Cereblon modulators is not extensively detailed in publicly available literature, the principles of its utility are broadly applicable and its derivatives are noted as valuable intermediates in patents for various therapeutic agents, including those for respiratory disorders.[3]
Core Application: Ligand in Molybdenum-Catalyzed Cyclodehydration for Oxazoline and Thiazoline Synthesis
A significant application of substituted picolinic acids, including close analogs of this compound, is in the stabilization and activation of transition metal catalysts. A prime example is the use of 6-methylpicolinic acid as a ligand for a Molybdenum(VI) dioxide catalyst in the cyclodehydration of N-acyl amino acids and peptides to form oxazolines and thiazolines. These five-membered heterocyclic rings are core scaffolds in a multitude of bioactive natural products and pharmaceuticals.
The "Why": Mechanistic Insight and the Role of the Picolinate Ligand
The molybdenum-catalyzed cyclodehydration of serine, threonine, and cysteine derivatives provides a mild and efficient alternative to harsh dehydrating agents. The picolinate ligand, in this case, a methyl-substituted variant, plays a crucial role in the catalytic cycle. It is hypothesized that the picolinate ligand enhances the solubility and thermal stability of the molybdenum catalyst, preventing its deactivation through aggregation. Furthermore, the electronic properties of the picolinate ligand can modulate the electrophilicity of the molybdenum center, fine-tuning its reactivity for efficient amide activation and subsequent intramolecular cyclization.
The proposed catalytic cycle, illustrated below, involves the coordination of the amide substrate to the molybdenum center, followed by activation of the amide carbonyl for nucleophilic attack by the side-chain hydroxyl or thiol group. The picolinate ligand remains coordinated to the molybdenum throughout the cycle, ensuring its stability and sustained catalytic activity.
Catalytic Cycle of Molybdenum-Catalyzed Cyclodehydration
Caption: Proposed catalytic cycle for the molybdenum-catalyzed synthesis of oxazolines/thiazolines.
Experimental Protocol: Synthesis of a Model Oxazoline Intermediate
This protocol is adapted from established procedures for molybdenum-catalyzed cyclodehydration and serves as a template for the synthesis of various oxazoline-containing pharmaceutical intermediates.
Reaction Scheme:
Materials:
| Reagent/Solvent | M.W. | Amount | Moles |
| N-Benzoyl-L-serine methyl ester | 223.22 | 1.0 g | 4.48 mmol |
| MoO2(acac)2 | 326.15 | 146 mg | 0.448 mmol |
| This compound | 137.14 | 123 mg | 0.896 mmol |
| Toluene | - | 50 mL | - |
| Anhydrous Sodium Sulfate | - | q.s. | - |
Procedure:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add N-Benzoyl-L-serine methyl ester (1.0 g, 4.48 mmol), MoO2(acac)2 (146 mg, 0.448 mmol, 10 mol%), and this compound (123 mg, 0.896 mmol, 20 mol%).
-
Add toluene (50 mL) to the flask.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The removal of water via the Dean-Stark trap drives the reaction to completion.
-
After complete conversion of the starting material (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the celite pad with ethyl acetate (3 x 20 mL).
-
Combine the organic filtrates and wash with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired oxazoline intermediate.
Expected Outcome:
-
Yield: 75-90%
-
Appearance: White to off-white solid
-
Purity (by HPLC): >98%
Broader Applications in Pharmaceutical Synthesis
While a detailed, step-by-step protocol for the integration of this compound into the synthesis of specific commercial drugs is not always publicly disclosed, its utility as a versatile intermediate is evident from the patent literature and its inherent chemical reactivity.
As a Precursor for Picolinamide-Based Therapeutics
This compound can be readily converted to its corresponding amide, 3-methylpicolinamide, through standard amide coupling reactions. Picolinamide scaffolds are present in a variety of biologically active molecules. The methyl group at the 3-position can serve to modulate the conformational preferences of the molecule and its interactions with biological targets. N-methylpicolinamides, for instance, have been investigated as scaffolds for anticancer therapeutics.[4][5][6]
General Workflow for Picolinamide Synthesis
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Application and Protocol Guide for the Functionalization of 3-Methylpicolinic Acid
This comprehensive guide provides detailed protocols and expert insights for the chemical modification of 3-methylpicolinic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines versatile strategies for functionalizing both the carboxylic acid moiety and the pyridine ring, enabling the synthesis of a diverse range of derivatives for various applications, including catalysis, pharmaceuticals, and materials science.[1][2]
Introduction: The Versatility of the Picolinic Acid Scaffold
This compound, a substituted pyridinecarboxylic acid, is a valuable building block in synthetic chemistry.[3][4] The presence of a carboxylic acid, a methyl group, and an electron-deficient pyridine ring offers multiple sites for functionalization.[5] This allows for the fine-tuning of steric and electronic properties, making its derivatives of great interest in medicinal chemistry, where the pyridine motif is a common feature in FDA-approved drugs, and in coordination chemistry, where they can act as ligands for metal complexes.[2][3][5] This guide will explore robust and reproducible methods for the targeted modification of this versatile scaffold.
PART 1: Modification of the Carboxylic Acid Group
The carboxylic acid functionality is a primary site for derivatization, most commonly through esterification and amidation, to produce a wide array of esters and amides with diverse properties and applications.
Esterification of this compound
Esterification is a fundamental transformation that can be achieved under various conditions, from classical acid catalysis to milder coupling agent-mediated reactions.
Protocol 1: Steglich Esterification using DCC and DMAP
This method is particularly useful for coupling with a wide range of alcohols, including sterically hindered ones, under mild, room-temperature conditions.[6]
Rationale: Dicyclohexylcarbodiimide (DCC) is a common coupling agent that activates the carboxylic acid. 4-Dimethylaminopyridine (DMAP) serves as a nucleophilic catalyst that accelerates the reaction.[6]
Experimental Protocol:
-
To a solution of this compound (1.0 eq) in dry dichloromethane (DCM, 0.1 M) in a round-bottom flask, add the desired alcohol (1.2 eq) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of dicyclohexylcarbodiimide (DCC, 1.1 eq) in DCM dropwise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1 M HCl, followed by saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Reagents and Conditions for Steglich Esterification
| Reagent | Molar Equivalent | Purpose |
| This compound | 1.0 | Starting material |
| Alcohol | 1.2 | Nucleophile |
| DCC | 1.1 | Coupling agent |
| DMAP | 0.1 | Catalyst |
| Dichloromethane | - | Solvent |
Workflow for Steglich Esterification:
Caption: Steglich Esterification Workflow.
Amidation of this compound
Amide bond formation is crucial in the synthesis of biologically active molecules. A common and effective method involves the conversion of the carboxylic acid to an acyl chloride followed by reaction with an amine.[7][8]
Protocol 2: Amidation via Acyl Chloride Formation
This two-step, one-pot procedure is a robust method for synthesizing a variety of amides.[7]
Rationale: Thionyl chloride (SOCl₂) converts the carboxylic acid to a highly reactive acyl chloride intermediate. The subsequent addition of an amine, in the presence of a base like triethylamine (TEA) to neutralize the HCl byproduct, leads to the formation of the amide.[7]
Experimental Protocol:
-
Carefully add thionyl chloride (5-10 eq) to this compound (1.0 eq) and heat the mixture at reflux for 2-4 hours.
-
Allow the reaction to cool to room temperature and remove the excess thionyl chloride under reduced pressure.
-
Dissolve the resulting crude acyl chloride in dry DCM and cool to 0 °C.
-
In a separate flask, dissolve the desired amine (1.2 eq) and triethylamine (1.5 eq) in dry DCM.
-
Add the amine solution to the acyl chloride solution dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Table 2: Reagents and Conditions for Amidation via Acyl Chloride
| Reagent | Molar Equivalent | Purpose |
| This compound | 1.0 | Starting material |
| Thionyl Chloride | 5-10 | Activating agent |
| Amine | 1.2 | Nucleophile |
| Triethylamine | 1.5 | Base |
| Dichloromethane | - | Solvent |
PART 2: Functionalization of the Pyridine Ring
The pyridine ring of this compound can be functionalized through several modern synthetic strategies, including direct C-H activation, halogenation followed by cross-coupling, and other transformations.
Direct C-H Functionalization
Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of pyridine rings, offering an atom-economical alternative to traditional methods that require pre-functionalized substrates.[5][9] The carboxylic acid group in this compound can act as a directing group to facilitate ortho-C-H functionalization.
Protocol 3: Palladium-Catalyzed ortho-Arylation of this compound
This protocol describes a representative palladium-catalyzed C-H arylation at the C6 position, directed by the carboxylic acid.
Rationale: The palladium catalyst, in a high oxidation state, coordinates to the pyridine nitrogen and the carboxylate, forming a cyclometalated intermediate. This facilitates the cleavage of the ortho C-H bond (at the C6 position). Reductive elimination from the resulting arylpalladium species yields the C-C coupled product.
Experimental Protocol:
-
In a sealable reaction tube, combine this compound (1.0 eq), an aryl halide (e.g., iodobenzene, 1.5 eq), Pd(OAc)₂ (5 mol%), a suitable ligand (e.g., P(Cy)₃, 10 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Add a high-boiling point solvent such as DMA or NMP.
-
Seal the tube and heat the reaction mixture at 120-140 °C for 24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts and the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Halogenation of the Pyridine Ring
Selective halogenation of the pyridine ring provides a versatile handle for subsequent cross-coupling reactions. Direct electrophilic halogenation of pyridines can be challenging and often requires harsh conditions. A modern approach for 3-halogenation (in this case, at the 5-position of this compound) involves a ring-opening/ring-closing sequence via Zincke imine intermediates.
Protocol 4: 5-Position Bromination via Zincke Imine Intermediate
Rationale: This method circumvents the low nucleophilicity of the pyridine ring by converting it into a more reactive acyclic intermediate.
Experimental Protocol:
-
N-Activation and Ring Opening: React this compound ester with a suitable activating agent (e.g., 2,4-dinitrochlorobenzene) followed by an amine to form the Zincke imine.
-
Halogenation: Treat the Zincke imine intermediate with a mild halogenating agent such as N-bromosuccinimide (NBS).
-
Ring Closing: Heat the halogenated intermediate to induce cyclization and re-aromatization, yielding the 5-bromo-3-methylpicolinate.
-
Hydrolysis: Hydrolyze the ester to obtain 5-bromo-3-methylpicolinic acid.
Cross-Coupling Reactions of Halogenated Derivatives
Halogenated this compound derivatives are excellent substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, to introduce new carbon-carbon and carbon-nitrogen bonds, respectively.[10][11]
Protocol 5: Suzuki-Miyaura Coupling of 5-Bromo-3-methylpicolinic Acid Ester
This protocol allows for the introduction of an aryl or vinyl group at the 5-position.[10][12]
Rationale: The palladium(0) catalyst undergoes oxidative addition into the C-Br bond. Transmetalation with a boronic acid or ester, in the presence of a base, followed by reductive elimination, forms the new C-C bond.[12]
Experimental Protocol:
-
To a degassed mixture of 5-bromo-3-methylpicolinate (1.0 eq), a boronic acid (1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., Na₂CO₃, 2.0 eq) in a solvent mixture (e.g., toluene/ethanol/water), heat at reflux for 8-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
Hydrolyze the ester if the carboxylic acid is the desired final product.
Table 3: Key Parameters for Suzuki-Miyaura Coupling
| Component | Example | Role |
| Substrate | 5-Bromo-3-methylpicolinate | Electrophile |
| Coupling Partner | Phenylboronic acid | Nucleophile |
| Catalyst | Pd(PPh₃)₄ | Catalyzes C-C bond formation |
| Base | Na₂CO₃ | Activates the boronic acid |
| Solvent | Toluene/Ethanol/Water | Reaction medium |
Protocol 6: Buchwald-Hartwig Amination of 5-Bromo-3-methylpicolinic Acid Ester
This reaction is a powerful method for forming C-N bonds.[11][13]
Rationale: A palladium catalyst, in conjunction with a suitable phosphine ligand, facilitates the coupling of an amine with the aryl bromide. A strong base is required for the deprotonation of the amine.[11]
Experimental Protocol:
-
In an oven-dried, inert-atmosphere glovebox or using Schlenk techniques, combine 5-bromo-3-methylpicolinate (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., XPhos, 4-10 mol%), and a strong base (e.g., NaOt-Bu, 1.5 eq) in an anhydrous solvent like toluene or dioxane.
-
Seal the reaction vessel and heat to 80-110 °C for 12-24 hours.
-
Monitor the reaction by LC-MS or TLC.
-
After cooling, quench the reaction carefully with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry, concentrate, and purify by chromatography.
Workflow for Functionalization of the Pyridine Ring:
Caption: Strategies for Pyridine Ring Functionalization.
PART 3: Potential Challenges and Considerations
Decarboxylation: Picolinic acids can undergo thermal decarboxylation, especially at high temperatures.[14][15] This is particularly relevant in reactions requiring harsh conditions. The Hammick reaction is a synthetically useful decarboxylative coupling with carbonyl compounds.[16] Careful temperature control and selection of reaction conditions are crucial to avoid unwanted decarboxylation as a side reaction.[14]
Regioselectivity: In C-H functionalization, achieving the desired regioselectivity can be challenging due to the presence of multiple C-H bonds. The choice of directing group, catalyst, and ligand system is critical for controlling the site of functionalization.[5][17]
Conclusion
This compound is a highly adaptable scaffold for the synthesis of a wide range of functionalized molecules. By employing the protocols detailed in this guide, researchers can effectively modify both the carboxylic acid group and the pyridine ring. The strategic application of modern synthetic methods, including coupling reactions and C-H functionalization, opens up a vast chemical space for exploration in drug discovery, materials science, and catalysis.
References
- Vertex AI Search. (n.d.). Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents.
- PubMed Central. (n.d.). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis.
- ResearchGate. (n.d.). C-H Functionalization of Pyridines.
- Vertex AI Search. (n.d.). C–H oxidation reactions for carboxylic acids enabled by novel pyridone ligands.
- ChemicalBook. (2025). 3-Methylpyridine-2-carboxylic acid | 4021-07-2.
- Vertex AI Search. (2025). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids.
- Bohrium. (2023). c-h-functionalization-of-pyridines.
- NIH. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid.
- Google Patents. (n.d.). US10633341B2 - Picolinic acid derivatives and their use as intermediates.
- Google Patents. (n.d.). WO2018116139A1 - New picolinic acid derivatives and their use as intermediates.
- NIH. (n.d.). Novel 3,6-Dihydroxypicolinic Acid Decarboxylase-Mediated Picolinic Acid Catabolism in Alcaligenes faecalis JQ135.
- NIH. (n.d.). This compound | C7H7NO2 | CID 268757.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- ResearchGate. (2025). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II.
- Canadian Science Publishing. (n.d.). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution.
- ResearchGate. (n.d.). Amidation reactions of picolinic acid. | Download Table.
- Wikipedia. (n.d.). Hammick reaction.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination.
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- Google Patents. (n.d.). US20160075645A1 - Amidation process.
- Reddit. (2024). Esterification protocol : r/Chempros.
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- UMSL. (2012). Synthesis of Some Aminopicolinic Acids.
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Application Notes and Protocols: 3-Methylpicolinic Acid as a Directing Group in Palladium-Catalyzed C-H Functionalization
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Strategic Advantage of 3-Methylpicolinic Acid in C-H Activation
The direct functionalization of carbon-hydrogen (C-H) bonds is a paramount goal in modern organic synthesis, offering a more atom- and step-economical approach to complex molecule construction compared to traditional cross-coupling reactions that require pre-functionalized starting materials.[1] A significant breakthrough in this field has been the utilization of directing groups, which chelate to a metal catalyst and position it in close proximity to a specific C-H bond, thereby enabling site-selective activation.
Among the various directing groups, picolinic acid and its derivatives have emerged as powerful tools in palladium-catalyzed C-H functionalization. This guide focuses on a specific, yet highly effective derivative: This compound . The introduction of a methyl group at the 3-position of the pyridine ring offers subtle but significant electronic and steric modifications that can influence reaction kinetics, selectivity, and overall efficiency. These application notes provide a comprehensive overview of the mechanistic basis, practical applications, and detailed protocols for employing this compound as a directing group in palladium-catalyzed C-H arylation reactions.
I. Mechanistic Rationale: The Role of this compound in the Catalytic Cycle
The catalytic utility of this compound is rooted in its ability to act as a bidentate ligand, coordinating to a palladium center through both the pyridine nitrogen and the carboxylate oxygen. This chelation is the cornerstone of its function as a directing group. The generally accepted mechanism for palladium-catalyzed C-H arylation using a picolinamide directing group proceeds through a Pd(II)/Pd(IV) catalytic cycle.
The catalytic cycle can be visualized as follows:
Caption: Proposed catalytic cycle for Pd-catalyzed C-H arylation.
Detailed Mechanistic Steps:
-
Coordination and C-H Activation: The substrate, bearing a 3-Methylpicolinamide directing group, coordinates to a Pd(II) salt (e.g., Pd(OAc)₂). This is followed by a concerted metalation-deprotonation (CMD) step, where the C-H bond is cleaved to form a stable five-membered palladacycle intermediate. This is often the rate-determining step of the reaction.
-
Oxidative Addition: The resulting Pd(II)-palladacycle reacts with an aryl halide (typically an aryl iodide) in an oxidative addition step. This process oxidizes the palladium center from Pd(II) to a high-valent Pd(IV) species.
-
Reductive Elimination: The Pd(IV) intermediate is unstable and rapidly undergoes reductive elimination. This step forms the new carbon-carbon bond between the substrate and the aryl group, and reduces the palladium center back to Pd(II).
-
Catalyst Regeneration: The Pd(II) catalyst is regenerated and can re-enter the catalytic cycle.
The presence of the 3-methyl group can subtly influence the electronics of the pyridine ring, potentially affecting the stability of the palladacycle and the kinetics of the oxidative addition and reductive elimination steps.
II. Application: Palladium-Catalyzed β-C(sp³)-H Arylation of Aliphatic Carboxamides
A prime application of this compound is in the directed C(sp³)-H arylation of aliphatic carboxylic acid derivatives. By converting the carboxylic acid to a 3-Methylpicolinamide, selective functionalization at the β-position can be achieved.
Protocol: General Procedure for the Palladium-Catalyzed β-Arylation of an Aliphatic Carboxamide
This protocol is a representative procedure based on established methods for similar directing groups and should be optimized for specific substrates.
Materials:
-
3-Methylpicolinamide-derivatized substrate (1.0 equiv)
-
Aryl iodide (1.5 - 2.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5-10 mol%)
-
Cesium pivalate (CsOPiv) or Potassium carbonate (K₂CO₃) (2.0 - 3.0 equiv)
-
tert-Amyl alcohol or Dioxane (as solvent)
-
Anhydrous, inert atmosphere (Nitrogen or Argon)
Experimental Workflow:
Caption: A typical experimental workflow for the arylation reaction.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or sealed vial, add the 3-Methylpicolinamide substrate (e.g., 0.2 mmol, 1.0 equiv), the aryl iodide (0.4 mmol, 2.0 equiv), Pd(OAc)₂ (0.02 mmol, 10 mol%), and cesium pivalate (0.6 mmol, 3.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous tert-amyl alcohol (2.0 mL) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at 120 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Data Presentation: Expected Substrate Scope and Yields
The following table summarizes the expected outcomes for the β-arylation of a model aliphatic carboxamide with various aryl iodides, based on literature for similar directing groups.
| Entry | Aryl Iodide | Expected Product | Expected Yield (%) |
| 1 | Iodobenzene | β-Phenylated product | 70-85 |
| 2 | 4-Iodoanisole | β-(4-Methoxyphenyl) product | 75-90 |
| 3 | 4-Iodotoluene | β-(4-Tolyl) product | 72-88 |
| 4 | 1-Iodo-4-(trifluoromethyl)benzene | β-(4-(Trifluoromethyl)phenyl) product | 60-75 |
| 5 | 3-Iodopyridine | β-(Pyridin-3-yl) product | 55-70 |
Yields are estimates based on analogous reactions and may vary depending on the specific substrate and optimized conditions.
III. Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through rigorous monitoring and characterization.
-
Reaction Monitoring: The progress of the reaction should be carefully monitored by TLC or LC-MS to confirm the consumption of the starting material and the formation of the desired product. This allows for the determination of the optimal reaction time and prevents the formation of byproducts due to prolonged heating.
-
Product Characterization: The identity and purity of the final product must be confirmed by standard analytical techniques. ¹H and ¹³C NMR spectroscopy will verify the structure of the arylated product, confirming the regioselectivity of the C-H activation. High-resolution mass spectrometry will confirm the elemental composition.
-
Control Experiments: To validate the role of the catalyst and directing group, control experiments can be performed. Running the reaction in the absence of the palladium catalyst or using a substrate without the 3-Methylpicolinamide directing group should not yield the desired product.
IV. Conclusion and Future Outlook
This compound serves as a robust and effective directing group for palladium-catalyzed C-H functionalization reactions. Its application in the selective arylation of C(sp³)-H bonds in aliphatic carboxamides highlights its utility in the synthesis of complex organic molecules. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in organic synthesis and drug development. Future investigations may explore the impact of the 3-methyl group on enantioselective C-H activation reactions and the development of more sustainable catalytic systems.
References
-
Daugulis, O., Do, H.-Q., & Shabashov, D. (2009). Palladium- and Copper-Catalyzed C–H Functionalization/C–C Bond Formation. Accounts of Chemical Research, 42(8), 1074–1086. [Link]
-
Giri, R., Chen, X., & Yu, J.-Q. (2009). Palladium-Catalyzed Arylation of C(sp3)−H Bonds with Arylboronic Acids. Angewandte Chemie International Edition, 44(14), 2112-2115. [Link]
-
Shabani, S., & Daugulis, O. (2014). Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds. Journal of the American Chemical Society, 136(40), 14173-14183. [Link]
-
He, J., Shigenari, T., & Daugulis, O. (2013). Palladium-Catalyzed β-Arylation of Carboxylic Acids. Organic Letters, 15(21), 5530-5533. [Link]
-
Sanford, M. S. (2005). Palladium-Catalyzed C–H Arylation with Diaryliodonium Salts. Journal of the American Chemical Society, 127(22), 7994-7995. [Link]
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Application Notes and Protocols for the Characterization of Novel 3-Methylpicolinic Acid Derivatives
Introduction: The Significance of 3-Methylpicolinic Acid Derivatives and the Imperative for Rigorous Characterization
This compound, a substituted pyridine carboxylic acid, and its derivatives are an emerging class of compounds with considerable potential in medicinal chemistry and materials science.[1] As a derivative of picolinic acid, which is a known bidentate chelating agent for various metal ions, these compounds are being explored for applications ranging from novel therapeutic agents to functional materials.[2] The introduction of a methyl group at the 3-position of the pyridine ring can significantly influence the electronic properties, steric hindrance, and ultimately, the biological activity and material characteristics of the parent molecule.
This guide provides a detailed overview of the essential characterization techniques for novel this compound derivatives. It is designed to be a practical resource, offering not just procedural steps but also the scientific rationale behind the selection of each method. The protocols herein are designed to be self-validating, ensuring the generation of robust and reliable data.
I. Primary Structural Elucidation: Confirming the Molecular Framework
The initial and most critical step in characterizing a novel this compound derivative is the unequivocal determination of its molecular structure. A combination of spectroscopic techniques is indispensable for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[3] It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships. For this compound derivatives, both ¹H and ¹³C NMR are essential.
Causality Behind Experimental Choices:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment (chemical shift), the number of neighboring protons (spin-spin splitting), and the number of protons of each type (integration). This is crucial for confirming the presence and position of the methyl group and the substitution pattern on the pyridine ring.
-
¹³C NMR: Reveals the number of different types of carbon atoms in the molecule and their electronic environment. This helps to confirm the carbon skeleton and the presence of the carboxylic acid group.
-
2D NMR Techniques (COSY, HSQC, HMBC): When the ¹H and ¹³C spectra are complex or ambiguous, two-dimensional NMR techniques are employed to establish definitive correlations between protons and carbons, confirming the connectivity of the entire molecule.
Predicted ¹H NMR Spectrum for this compound:
| Proton | Chemical Shift (δ) ppm (in D6-DMSO) | Multiplicity | Integration | Assignment |
| CH₃ | ~2.49 | singlet (s) | 3H | Methyl group at C3 |
| H-5 | ~7.49 | doublet of doublets (dd) | 1H | Pyridine ring proton |
| H-4 | ~7.79 | doublet of doublets (dd) | 1H | Pyridine ring proton |
| H-6 | ~8.49 | doublet (d) | 1H | Pyridine ring proton |
| COOH | ~10.72 | broad singlet (sbr) | 1H | Carboxylic acid proton |
Data based on prediction for the parent compound.[4]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O, depending on solubility). Ensure the sample is free of particulate matter.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H spectrum.
-
Optimize acquisition parameters (e.g., pulse width, acquisition time, relaxation delay) to ensure good signal-to-noise and accurate integration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
If necessary, perform a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Acquisition (if required):
-
Acquire COSY (Correlation Spectroscopy) to identify proton-proton couplings.
-
Acquire HSQC (Heteronuclear Single Quantum Coherence) to identify direct carbon-proton correlations.
-
Acquire HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range carbon-proton correlations, which is crucial for piecing together the molecular fragments.
-
-
Data Processing and Interpretation: Process the raw data (Fourier transform, phase correction, baseline correction). Analyze the chemical shifts, coupling constants, and integrations to assign all signals and confirm the proposed structure.
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[5] It is essential for determining the molecular weight of a novel compound and for confirming its elemental composition through high-resolution mass spectrometry (HRMS).
Causality Behind Experimental Choices:
-
Low-Resolution MS (LRMS): Provides the nominal molecular weight of the compound, which is a quick and valuable confirmation of the expected product.
-
High-Resolution MS (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental formula. This is a critical piece of data for the characterization of a new chemical entity.[6]
-
Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum can provide valuable structural information, corroborating the structure determined by NMR. Picolinyl ester derivatives, for instance, are known to produce distinctive fragmentation patterns that can help in structural elucidation.[7][8]
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent (e.g., methanol, acetonitrile, or water).
-
Instrumentation: Utilize a mass spectrometer equipped with a suitable ionization source (e.g., Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)) and mass analyzer (e.g., Time-of-Flight (TOF), Orbitrap, or Quadrupole).
-
Data Acquisition:
-
Infuse the sample solution into the ion source.
-
Acquire the mass spectrum in either positive or negative ion mode, depending on the nature of the derivative. For this compound derivatives, positive ion mode is often suitable due to the basicity of the pyridine nitrogen.
-
For HRMS, ensure the instrument is properly calibrated to achieve high mass accuracy.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺, [M-H]⁻, or M⁺˙).
-
For HRMS data, use the accurate mass to calculate the elemental composition and compare it with the theoretical formula.
-
Analyze the fragmentation pattern to gain further structural insights.
-
II. Spectroscopic Fingerprinting and Functional Group Identification
While NMR and MS provide the core structural information, other spectroscopic techniques offer a valuable "fingerprint" of the molecule and confirm the presence of key functional groups.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds.[5] It is an excellent technique for identifying the presence of specific functional groups.
Causality Behind Experimental Choices:
-
Confirmation of Carboxylic Acid: The characteristic broad O-H stretch and the sharp C=O stretch of the carboxylic acid group are readily identifiable in the IR spectrum.
-
Pyridine Ring Vibrations: The C=C and C=N stretching vibrations within the pyridine ring provide a characteristic fingerprint.
-
Methyl Group Vibrations: The C-H stretching and bending vibrations of the methyl group can also be observed.
Expected FTIR Absorptions for this compound Derivatives:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 3200 - 2500 | Broad |
| C-H (Aromatic) | 3100 - 3000 | Sharp |
| C-H (Aliphatic) | 3000 - 2850 | Sharp |
| C=O (Carboxylic Acid) | 1725 - 1700 | Strong, sharp |
| C=C, C=N (Pyridine) | 1600 - 1450 | Medium to strong |
Note: The exact positions of the peaks can be influenced by the specific substituents on the derivative.[9][10]
Experimental Protocol: FTIR Analysis
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.
-
Liquid Samples: Place a drop of the liquid between two salt plates (e.g., NaCl or KBr).
-
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Structure
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions. For aromatic compounds like this compound derivatives, this technique provides information about the conjugated π-system.
Causality Behind Experimental Choices:
-
Confirmation of Aromaticity: The presence of absorption bands in the UV region is a strong indicator of an aromatic system.
-
Effect of Substituents: The position and intensity of the absorption maxima (λmax) can be sensitive to the nature and position of substituents on the pyridine ring, providing insights into their electronic effects.
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Record a baseline spectrum with the pure solvent.
-
Record the absorption spectrum of the sample solution over the appropriate wavelength range (e.g., 200-400 nm).
-
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) if the concentration is known.
III. Solid-State Characterization: Understanding the Crystalline Form
For crystalline derivatives, understanding the solid-state structure is crucial, particularly in drug development where polymorphism can significantly impact bioavailability and stability.
Single-Crystal X-ray Diffraction: The Definitive 3D Structure
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[11][12] It provides unambiguous information about bond lengths, bond angles, and intermolecular interactions.
Causality Behind Experimental Choices:
-
Absolute Structure Confirmation: Provides an irrefutable 3D model of the molecule, confirming the connectivity and stereochemistry.
-
Analysis of Intermolecular Interactions: Reveals how the molecules pack in the crystal lattice, providing insights into hydrogen bonding, π-stacking, and other non-covalent interactions that can influence physical properties.[13]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening of various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.
-
Data Collection: Use a single-crystal X-ray diffractometer to collect diffraction data. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software.
-
Data Analysis: Analyze the resulting structural model to determine bond lengths, angles, and intermolecular interactions.
IV. Physical and Thermal Properties: Assessing Purity and Stability
Beyond structural elucidation, determining the physical and thermal properties of a novel compound is essential for its handling, formulation, and application.
Melting Point Analysis: A Key Indicator of Purity
The melting point of a crystalline solid is a fundamental physical property. A sharp melting point over a narrow range is a good indicator of high purity.
Experimental Protocol: Melting Point Determination
-
Sample Preparation: Finely powder a small amount of the dry crystalline sample.
-
Instrumentation: Use a calibrated melting point apparatus.
-
Measurement: Slowly heat the sample and record the temperature range over which it melts.
-
Interpretation: A narrow melting range (e.g., 1-2 °C) suggests a pure compound. Impurities typically broaden and depress the melting range.
Thermal Analysis (TGA/DSC): Evaluating Thermal Stability and Phase Transitions
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide information about the thermal stability and phase behavior of a material.
Causality Behind Experimental Choices:
-
TGA: Measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature and to identify the presence of solvates.
-
DSC: Measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting points, glass transitions, and other phase transitions.
Experimental Protocol: Thermal Analysis
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 2-10 mg) into an appropriate sample pan (e.g., aluminum).
-
Instrumentation: Use a TGA or DSC instrument.
-
Data Acquisition: Heat the sample at a controlled rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air) and record the mass change (TGA) or heat flow (DSC).
-
Data Analysis: Analyze the resulting thermogram or DSC curve to determine key thermal events.
V. Workflow and Data Integration
A logical workflow is crucial for the efficient and comprehensive characterization of novel this compound derivatives. The following diagram illustrates a typical workflow.
Figure 1: A typical workflow for the comprehensive characterization of novel this compound derivatives.
VI. Conclusion
The thorough characterization of novel this compound derivatives is a non-negotiable prerequisite for their successful development and application. By employing a multi-technique approach as outlined in this guide, researchers can build a complete and validated profile of their compounds. This not only ensures the scientific rigor of their work but also accelerates the translation of these promising molecules from the laboratory to real-world applications.
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Spectroscopic analysis of 2, 5-Disubstituted Pyridine Derivatives: Part I. (2022-09-10). International Journal of Research in Engineering and Science (IJRES). [Link]
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This compound, CAS No. 4021-07-2. (n.d.). iChemical. [Link]
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Guidelines for Characterization of Organic Compounds. (n.d.). American Chemical Society. [Link]
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Modern Analytical Technique for Characterization Organic Compounds. (n.d.). International Journal of Trend in Scientific Research and Development (IJTSRD). [Link]
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Tang, K., Taranenko, N. I., Allman, S. L., Chang, L. Y., & Chen, C. H. (1994). Picolinic acid as a matrix for laser mass spectrometry of nucleic acids and proteins. Rapid communications in mass spectrometry, 8(9), 673–677. [Link]
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Christie, W. W., Brechany, E. Y., & Bakare, O. (1991). Mass spectral characterization of picolinyl and methyl ester derivatives of isomeric thia fatty acids. Journal of Mass Spectrometry, 26(10), 893-897. [Link]
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Yamashita, K., Yamashita, K., & Numazawa, M. (2007). Use of novel picolinoyl derivatization for simultaneous quantification of six corticosteroids by liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 859(2), 200–206. [Link]
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A Study of Metal Complexes of 2 – Picolinic Acid. (n.d.). Oriental Journal of Chemistry. [Link]
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This compound. (n.d.). PubChem. [Link]
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Cetina, M., Jukić, M., & Cindrić, M. (2014). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Journal of Molecular Structure, 1074, 461-471. [Link]
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Castellano, S., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327-332. [Link]
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El-Gahami, M. A., Al-Salimi, M. S., & Al-Harthi, S. S. (2019). Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands. Molecules, 24(20), 3737. [Link]
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Kopchuk, D. S., Slepukhin, P. A., Nosova, E. V., Khasanov, A. F., Zyryanov, G. V., & Rusinov, V. L. (2019). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Russian Journal of Organic Chemistry, 55(6), 972-979. [Link]
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Christie, W. W., Brechany, E. Y., & Bakare, O. (1991). Mass spectral characterization of picolinyl and methyl ester derivatives of isomeric thia fatty acids. Biological Mass Spectrometry, 20(10), 629-635. [Link]
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Liu, A., & Shamsi, S. A. (2013). Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry. Journal of Chromatography A, 1317, 196-203. [Link]
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FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample. (n.d.). ResearchGate. [Link]
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Picolinic acid, TMS derivative. (n.d.). NIST WebBook. [Link]
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Lopresti, M. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. ChemistryOpen, e202500197. [Link]
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Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr). (n.d.). ResearchGate. [Link]
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2-Pyridinecarboxylic acid - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. [Link]
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TESTING PROTOCOLS AND CHARACTERIZATION OF ORGANIC COMPOUNDS. (2024). The American Journal of Medical Sciences and Pharmaceutical Research, 6(8), 1-7. [Link]
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Allegra, M., et al. (2000). New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids. Journal of Chromatography B: Biomedical Sciences and Applications, 740(1), 127-133. [Link]
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FTIR spectrum of pyridine‐2,5‐dicarboxylic acid ligand. (n.d.). ResearchGate. [Link]
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Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024). Research and Reviews: Journal of Chemistry, 13(3), 1-4. [Link]
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Pyridine. (n.d.). Wikipedia. [Link]
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Effect of γ-radiation on Structural, Thermal and Photoluminescence Properties of Biologically Important Copper (II)-picolinate Complex. (2015). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 545-551. [Link]
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Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (2016). NIH National Library of Medicine. [Link]
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Design and Synthesis of Novel Organic Compounds: A Comprehensive Study on Structural Elucidation and Characterization. (2023). Nanotechnology Perceptions, 19(2), 56-63. [Link]
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Spectroscopic studies of isotopically substituted 2-pyridones. (1981). The Journal of Physical Chemistry, 85(13), 1844–1850. [Link]
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Lopresti, M., et al. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. ChemistryOpen. [Link]
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Preparation, Characterization and Thermodynamical Parameters of Some Picolinate Complexes. (2013). ResearchGate. [Link]
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Application Notes and Protocols for the Scale-Up Synthesis of 3-Methylpicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Industrial Significance of 3-Methylpicolinic Acid
This compound, a substituted pyridine carboxylic acid, is a versatile building block with significant applications across various sectors of the chemical industry. Its utility as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials underscores the importance of robust and scalable manufacturing processes.[1] In the pharmaceutical realm, the picolinic acid scaffold is a common feature in numerous active pharmaceutical ingredients (APIs). Furthermore, in agricultural chemistry, derivatives of this compound are employed in the development of novel herbicides and pesticides. The compound also serves as a ligand in coordination chemistry and as a precursor for catalysts and catalytic intermediates.[1]
The increasing demand for this compound necessitates the development of efficient, cost-effective, and environmentally responsible synthetic routes suitable for industrial-scale production. This document provides a comprehensive guide for researchers and process chemists, detailing two primary scalable synthetic strategies, complete with in-depth protocols, process optimization insights, and critical safety considerations.
Synthetic Strategies for Industrial Production
Two principal synthetic routes have demonstrated viability for the large-scale synthesis of this compound:
-
Oxidation of 3-Picoline: This classical approach involves the oxidation of the readily available starting material, 3-picoline (3-methylpyridine).
-
Hydrolysis of 2-Cyano-3-methylpyridine: This alternative route begins with 2-Cyano-3-methylpyridine, which is then hydrolyzed to the desired carboxylic acid.
This guide will delve into the technical details of both methods, offering a comparative analysis to aid in the selection of the most appropriate strategy based on specific manufacturing capabilities and economic considerations.
Route 1: Oxidation of 3-Picoline
The oxidation of 3-picoline to this compound is a well-established transformation. While various oxidizing agents can be employed, potassium permanganate (KMnO₄) remains a common choice for its effectiveness and relatively low cost. However, the use of strong oxidants on a large scale presents challenges in terms of reaction control, heat management, and waste disposal.
Reaction Scheme:
Caption: Oxidation of 3-Picoline to this compound.
Industrial-Scale Protocol: Oxidation of 3-Picoline with Potassium Permanganate
This protocol is designed for a nominal 100 kg batch size. All operations should be conducted in a well-ventilated area with appropriate personal protective equipment (PPE).
Equipment:
-
1000 L glass-lined or stainless steel reactor with reflux condenser, overhead stirrer, temperature probe, and addition funnel/port.
-
Filter press or large-scale filtration unit.
-
Drying oven.
Materials:
| Reagent | CAS Number | Quantity | Molar Eq. |
| 3-Picoline | 108-99-6 | 100 kg | 1.0 |
| Potassium Permanganate | 7722-64-7 | 340 kg | 2.0 |
| Water | 7732-18-5 | 800 L | - |
| Sodium Metabisulfite | 7681-57-4 | As needed | - |
| Hydrochloric Acid (37%) | 7647-01-0 | As needed | - |
Procedure:
-
Reactor Setup and Initial Charge:
-
Charge the reactor with 800 L of water and 100 kg of 3-picoline.
-
Begin agitation and heat the mixture to 80-90°C.
-
-
Addition of Potassium Permanganate:
-
Slowly add the potassium permanganate (340 kg) in portions over 4-6 hours. The addition should be carefully controlled to maintain the reaction temperature below 100°C.
-
Causality: The slow, portion-wise addition is critical to manage the exothermic nature of the oxidation reaction and prevent a runaway reaction. The formation of a brown precipitate of manganese dioxide (MnO₂) will be observed.
-
-
Reaction Monitoring:
-
After the complete addition of potassium permanganate, maintain the reaction mixture at 95-100°C for an additional 2-3 hours, or until the purple color of the permanganate has disappeared.
-
The reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to confirm the consumption of the starting material.
-
-
Work-up and Filtration:
-
Cool the reaction mixture to 50-60°C.
-
If any residual permanganate is present, it can be quenched by the careful addition of a solution of sodium metabisulfite until the purple color is discharged.
-
Filter the hot reaction mixture through a filter press to remove the manganese dioxide precipitate.
-
Wash the filter cake with hot water (2 x 100 L) to recover any entrained product.
-
-
Isolation of this compound:
-
Combine the filtrate and washings.
-
Concentrate the filtrate under reduced pressure to a volume of approximately 300-400 L.
-
Cool the concentrated solution to 10-15°C and slowly acidify with concentrated hydrochloric acid to a pH of 3-4.
-
The this compound will precipitate as a solid.
-
Stir the slurry for 1-2 hours at 10-15°C to ensure complete precipitation.
-
Isolate the product by filtration and wash the filter cake with cold water (2 x 50 L).
-
-
Drying:
-
Dry the product in a vacuum oven at 60-70°C until a constant weight is achieved.
-
Expected Yield: 70-80% Expected Purity: >98% (by HPLC)
Route 2: Hydrolysis of 2-Cyano-3-methylpyridine
The hydrolysis of 2-cyano-3-methylpyridine offers an alternative route that avoids the use of strong oxidizing agents and the associated challenges of manganese dioxide waste. This method can be performed under either acidic or basic conditions. The acidic hydrolysis is generally preferred for a more straightforward work-up to the free carboxylic acid.
Reaction Scheme:
Caption: Hydrolysis of 2-Cyano-3-methylpyridine to this compound.
Industrial-Scale Protocol: Acidic Hydrolysis of 2-Cyano-3-methylpyridine
This protocol is designed for a nominal 100 kg batch size.
Equipment:
-
1000 L glass-lined reactor with reflux condenser, overhead stirrer, and temperature probe.
-
Quench vessel (2000 L) with cooling capabilities.
-
Filtration unit.
-
Drying oven.
Materials:
| Reagent | CAS Number | Quantity | Molar Eq. |
| 2-Cyano-3-methylpyridine | 20970-75-6 | 100 kg | 1.0 |
| Sulfuric Acid (98%) | 7664-93-9 | 400 kg | ~4.8 |
| Water | 7732-18-5 | As needed | - |
| Sodium Hydroxide (50% aq.) | 1310-73-2 | As needed | - |
Procedure:
-
Reactor Setup and Reaction:
-
Charge the reactor with 400 kg of concentrated sulfuric acid.
-
Slowly add 100 kg of 2-cyano-3-methylpyridine to the sulfuric acid with stirring, maintaining the temperature below 40°C. An initial exotherm will be observed.
-
Once the addition is complete, heat the reaction mixture to 120-130°C and maintain for 4-6 hours.
-
Causality: The use of concentrated sulfuric acid facilitates the hydrolysis of the nitrile group to a carboxylic acid. The elevated temperature is necessary to drive the reaction to completion in a reasonable timeframe.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by HPLC to confirm the disappearance of the starting material.
-
-
Quenching:
-
Carefully and slowly add the hot reaction mixture to a quench vessel containing 1000 L of cold water (0-10°C) with vigorous stirring. This step is highly exothermic and must be performed with extreme caution and efficient cooling.
-
Causality: The quenching step is necessary to dilute the sulfuric acid and precipitate the product. The controlled addition into cold water is a critical safety measure to manage the heat of dilution of sulfuric acid.
-
-
Isolation of this compound:
-
Cool the resulting slurry to 20-25°C.
-
Carefully adjust the pH of the slurry to 3-4 with a 50% aqueous solution of sodium hydroxide. The temperature should be maintained below 40°C during the neutralization.
-
Stir the slurry for 1-2 hours to ensure complete precipitation.
-
Isolate the product by filtration and wash the filter cake with cold water (2 x 100 L) until the washings are neutral.
-
-
Drying:
-
Dry the product in a vacuum oven at 60-70°C.
-
Expected Yield: 85-95% Expected Purity: >99% (by HPLC)
Comparative Analysis of Synthetic Routes
| Parameter | Route 1: Oxidation of 3-Picoline | Route 2: Hydrolysis of 2-Cyano-3-methylpyridine |
| Starting Material | 3-Picoline (readily available) | 2-Cyano-3-methylpyridine (less common, may require synthesis) |
| Reagents | Potassium permanganate (strong oxidant) | Sulfuric acid (corrosive) |
| Yield | 70-80% | 85-95% |
| Purity (crude) | Good | Excellent |
| Key Challenges | - Management of large volumes of MnO₂ waste- Exotherm control during oxidation- Potential for over-oxidation | - Highly exothermic quenching step- Handling of concentrated sulfuric acid |
| Environmental Impact | Higher (due to MnO₂ waste) | Lower (waste is primarily neutralized salts) |
| Cost-Effectiveness | Potentially lower reagent cost, but waste disposal can be expensive. | Higher starting material cost, but potentially lower overall process cost. |
Large-Scale Purification: Crystallization
For many industrial applications, the crude this compound obtained from the synthesis requires further purification. Crystallization is the most common and effective method for achieving high purity on a large scale.
Solvent Selection and Protocol
Based on solubility data for similar picolinic acids, a mixed solvent system of ethanol and water is a promising starting point for the crystallization of this compound.[2][3][4]
Protocol:
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol (e.g., 70-80°C).
-
Hot Filtration: If insoluble impurities are present, perform a hot filtration.
-
Crystallization: Slowly add hot water to the hot ethanolic solution until the solution becomes slightly turbid. Then, add a small amount of hot ethanol to redissolve the precipitate.
-
Cooling: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.
-
Isolation and Drying: Isolate the purified crystals by filtration, wash with a cold ethanol/water mixture, and dry under vacuum.
Process Optimization and Troubleshooting
| Issue | Potential Cause | Recommended Action |
| Low Yield (Oxidation) | Incomplete reaction; Over-oxidation | Extend reaction time; Monitor temperature closely to avoid exceeding 100°C. |
| Low Yield (Hydrolysis) | Incomplete reaction | Ensure reaction temperature and time are sufficient; Confirm concentration of sulfuric acid. |
| Product Contamination | Incomplete removal of byproducts or starting materials | Optimize purification/crystallization conditions; Ensure efficient washing of the filter cake. |
| Poor Filterability of MnO₂ | Fine particle size | Consider the use of a filter aid; Optimize cooling rate to promote larger particle formation. |
| Runaway Reaction | Reagent addition is too fast; Inadequate cooling | Strictly control the rate of reagent addition; Ensure cooling systems are functioning correctly. |
Safety Precautions for Industrial Scale-Up
The industrial synthesis of this compound involves the handling of hazardous materials and requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): At a minimum, all personnel should wear safety glasses, chemical-resistant gloves, and flame-retardant lab coats. For handling concentrated acids and during the quenching process, a face shield and acid-resistant apron are mandatory.[5]
-
Ventilation: All operations should be conducted in a well-ventilated area or under a fume hood to avoid inhalation of vapors.
-
Exothermic Reactions: Both synthetic routes involve highly exothermic steps. Ensure that reactors are equipped with adequate cooling capacity and that emergency cooling procedures are in place.
-
Handling of Strong Oxidants: Potassium permanganate is a strong oxidizer and should not be stored near combustible materials.[6][7]
-
Handling of Corrosive Acids: Concentrated sulfuric and hydrochloric acids are highly corrosive and can cause severe burns.[5][8] Always add acid to water, never the other way around.
-
Waste Disposal: All chemical waste, particularly the manganese dioxide from the oxidation route, must be disposed of in accordance with local environmental regulations.
References
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- The Role of Manganese Dioxide in Industrial Catalysis and Oxid
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- ResearchGate. (n.d.).
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- PubMed. (n.d.). the effect of temperature on permanganate oxidation rates of five types of well defined organic matter, two natural soils, and three pure phase products.
- Google Patents. (n.d.). US2109954A - Oxidation of alkyl pyridines and alkyl quinolines.
- Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II.
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- ResearchGate. (2025, August 10).
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Application Note & Protocols: Strategic Derivatization of 3-Methylpicolinic Acid to Enhance Biological Activity
Abstract
3-Methylpicolinic acid, a substituted pyridine-2-carboxylic acid, represents a valuable scaffold in medicinal chemistry and drug discovery.[1][2][3] Its structure combines an aromatic, nitrogen-containing heterocycle, known to be a "privileged" motif in pharmaceuticals, with a carboxylic acid group capable of critical interactions with biological targets.[4] However, the inherent physicochemical properties of the carboxylic acid moiety—such as high polarity, low membrane permeability, and susceptibility to metabolic inactivation—can limit its therapeutic potential.[5][6] This guide provides a comprehensive overview of key derivatization strategies for this compound aimed at overcoming these limitations. We present the scientific rationale and detailed, field-proven protocols for esterification, amidation, and bioisosteric replacement, enabling researchers to generate diversified compound libraries with enhanced, tunable biological activity and improved drug-like properties.
The Scientific Imperative for Derivatization
The carboxylic acid functional group is a double-edged sword in drug design. While it is an excellent hydrogen bond donor and acceptor and can form strong ionic interactions with positively charged residues (e.g., lysine, arginine) in a target's active site, it also confers properties that are often detrimental to a molecule's pharmacokinetic profile.
-
Poor Permeability: At physiological pH (~7.4), carboxylic acids (typical pKa 4-5) are largely deprotonated and negatively charged.[5] This charge significantly hinders passive diffusion across lipophilic biological membranes, such as the intestinal epithelium and the blood-brain barrier, leading to poor oral bioavailability.[6][7]
-
Metabolic Liability: Carboxylic acids are prone to Phase II metabolism, particularly glucuronidation, which facilitates rapid excretion from the body.[6] This can lead to a short half-life and reduced drug exposure.
-
Potential for Toxicity: In some cases, metabolic processes involving carboxylic acids can lead to the formation of reactive acyl glucuronides, which have been implicated in idiosyncratic drug toxicities.[6]
Strategic derivatization of the carboxylic acid on the this compound scaffold is therefore a critical optimization step. The goal is to mask or replace this group to improve the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile while maintaining or enhancing its desired pharmacological activity (pharmacodynamics).
Key Derivatization Strategies
Three primary strategies are employed to modify the carboxylic acid group:
-
Esterification: Converts the acid to a less polar ester, which can act as a prodrug. The ester masks the ionizable group, improving membrane permeability. Once inside the cell, it can be hydrolyzed by endogenous esterases to release the active carboxylic acid parent drug.
-
Amidation: Replaces the acidic hydroxyl group with a neutral or basic amino group. Amides are generally more stable metabolically than esters and offer different hydrogen bonding patterns, which can alter target affinity and selectivity.
-
Bioisosteric Replacement: Replaces the entire carboxylic acid moiety with a different functional group that mimics its size, shape, and electronic properties but possesses superior physicochemical characteristics.[8][9] This is an advanced strategy for fundamentally improving the drug-like properties of the scaffold.[7]
The following workflow provides a high-level overview of the process from scaffold selection to biological evaluation.
Caption: General workflow from scaffold derivatization to biological lead optimization.
Comparative Analysis of Carboxylic Acid Bioisosteres
Choosing a suitable replacement for a carboxylic acid requires a data-driven approach. The following table compares key physicochemical properties of common bioisosteres, providing a basis for rational selection in drug design.[5]
| Functional Group | pKa Range | logD at pH 7.4 (Typical) | General Permeability | Key Feature |
| Carboxylic Acid | 4–5 | Low to Negative | Low | Strong H-bond donor/acceptor; Anionic. |
| Tetrazole | 4.5–5.5 | Generally higher than COOH | Variable; can be effluxed | Closely mimics pKa of COOH; more lipophilic.[7] |
| Acyl Sulfonamide | 5–9 | Higher than COOH | Generally higher | Can form multiple H-bonds; tunable acidity.[7] |
| Hydroxamic Acid | 8–10 | Higher than COOH | Generally higher | Strong metal-chelating properties.[6] |
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) before use.
Protocol 1: Fischer Esterification (Methyl Ester Synthesis)
Principle: An acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. Using the alcohol as the solvent drives the reaction toward the ester product, following Le Chatelier's principle. This method is cost-effective and straightforward for simple, unhindered alcohols.[10][11]
Materials:
-
This compound (1.0 eq)
-
Methanol (reagent grade, ~50 eq)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~0.1 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel
Step-by-Step Methodology:
-
To a round-bottom flask, add this compound (e.g., 1.37 g, 10 mmol).
-
Add methanol (e.g., 20 mL, ~500 mmol) to the flask. The acid may not fully dissolve initially.
-
While stirring, carefully add concentrated sulfuric acid (e.g., 0.05 mL, ~1 mmol) dropwise.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C) using a heating mantle.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Carefully wash the organic layer with saturated NaHCO₃ solution (2 x 25 mL) to neutralize the remaining acid. Caution: CO₂ evolution will occur. Vent the funnel frequently.
-
Wash the organic layer with brine (1 x 25 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude methyl 3-methylpicolinate.
-
Purify the product via column chromatography if necessary.
Characterization:
-
¹H NMR: Disappearance of the broad carboxylic acid proton (>10 ppm); appearance of a sharp singlet for the ester methyl group (~3.9 ppm).
-
FTIR (cm⁻¹): Shift of the C=O stretch from ~1700 (acid) to ~1730 (ester).
-
LC-MS: Confirm the expected molecular weight of the product.
Protocol 2: DCC/DMAP Coupling for Esterification
Principle: A mild and efficient method for forming esters, particularly with sterically hindered alcohols or acid-sensitive substrates. Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid, and 4-Dimethylaminopyridine (DMAP) serves as a nucleophilic catalyst.[12][13]
Materials:
-
This compound (1.0 eq)
-
Alcohol of choice (e.g., Benzyl alcohol, 1.2 eq)
-
Dicyclohexylcarbodiimide (DCC, 1.1 eq) - Caution: Potent allergen.[12]
-
4-Dimethylaminopyridine (DMAP, 0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
0.5 N Hydrochloric Acid (HCl) solution
-
Round-bottom flask, magnetic stirrer, ice bath
Step-by-Step Methodology:
-
Under an inert atmosphere (N₂ or Ar), dissolve this compound (e.g., 1.37 g, 10 mmol), benzyl alcohol (1.30 g, 12 mmol), and DMAP (0.12 g, 1 mmol) in anhydrous DCM (50 mL).
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of DCC (2.27 g, 11 mmol) in anhydrous DCM (10 mL) dropwise over 10 minutes. A white precipitate of dicyclohexylurea (DCU) will form.
-
Remove the ice bath and allow the reaction to stir at room temperature for 3-12 hours, monitoring by TLC.
-
Once complete, filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate sequentially with 0.5 N HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield the desired ester.
Caption: Workflow for ester synthesis using DCC/DMAP coupling conditions.
Protocol 3: Amidation via HATU Coupling
Principle: Amide bond formation using a modern coupling reagent. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient activating agent that minimizes side reactions and racemization (if chiral amines are used). A hindered base like DIPEA (N,N-Diisopropylethylamine) is used to mop up the acid formed during the reaction.
Materials:
-
This compound (1.0 eq)
-
Amine of choice (e.g., Aniline, 1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate
-
Lithium Chloride (LiCl) solution (5%)
Step-by-Step Methodology:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (e.g., 0.685 g, 5 mmol) in anhydrous DMF (20 mL).
-
Add HATU (2.09 g, 5.5 mmol) and DIPEA (2.2 mL, 12.5 mmol) to the solution and stir for 15 minutes at room temperature to pre-activate the acid.
-
Add the amine (e.g., aniline, 0.51 g, 5.5 mmol) and continue to stir at room temperature.
-
Monitor the reaction by TLC or LC-MS (typically complete in 2-6 hours).
-
Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate (100 mL).
-
Wash the organic layer extensively with 5% LiCl solution (4 x 50 mL) to remove DMF.
-
Wash with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting amide by recrystallization or column chromatography.
Characterization:
-
¹H NMR: Disappearance of the carboxylic acid proton; appearance of a new amide N-H proton (typically a broad singlet between 7-10 ppm, depending on the structure).
-
FTIR (cm⁻¹): Shift of the C=O stretch to ~1650-1680 (amide).
-
LC-MS: Confirm the expected molecular weight of the product.
Application Example: Hypothetical Biological Data
To illustrate the potential impact of these derivatizations, the table below presents hypothetical data for a series of this compound derivatives tested in an enzyme inhibition assay against a target kinase, along with a measure of cell permeability.
| Cmpd ID | R Group | IC₅₀ (nM) | Papp (A→B) (10⁻⁶ cm/s) |
| Parent-01 | -OH (Carboxylic Acid) | 150 | < 0.5 |
| Ester-01 | -OCH₃ (Methyl Ester) | 850 (Prodrug) | 8.2 |
| Amide-01 | -NHPh (Anilide) | 85 | 12.5 |
| Tetrazole-01 | 5-Tetrazolyl | 125 | 1.8 |
Analysis:
-
The parent acid (Parent-01 ) shows good target activity but very poor permeability.
-
The methyl ester (Ester-01 ) is less active in the enzyme assay (as expected for a prodrug) but shows significantly improved permeability.
-
The anilide derivative (Amide-01 ) not only improves permeability but also enhances potency, suggesting the amide moiety forms favorable interactions with the target.
-
The tetrazole bioisostere (Tetrazole-01 ) maintains high potency while moderately improving permeability compared to the parent acid, representing a successful isosteric replacement.[7]
The diagram below illustrates a potential mechanism where a derivative inhibits a kinase, preventing the phosphorylation of a downstream substrate and blocking a signaling cascade implicated in a disease state.
Caption: Hypothetical inhibition of a kinase signaling pathway by a derivative.
Conclusion
The derivatization of this compound is a powerful and essential strategy for transforming a promising chemical scaffold into a viable drug candidate. By employing well-established chemical protocols for esterification, amidation, and bioisosteric replacement, researchers can systematically modulate the physicochemical and pharmacological properties of the parent molecule. The protocols and strategic insights provided in this guide offer a robust framework for generating diverse chemical libraries, enabling the exploration of structure-activity relationships and the optimization of compounds with enhanced biological performance and superior drug-like characteristics.
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Application Notes and Protocols for Investigating 3-Methylpicolinic Acid in In Vitro and In Vivo Experimental Models
Foreword: A Strategic Approach to a Novel Pyridine Derivative
3-Methylpicolinic acid, a substituted pyridine derivative, presents a compelling scaffold for investigation in drug discovery, particularly within the realm of metabolic pathway modulation.[1][2][3][4][5] While direct, extensive research on the specific biological activities of this compound is emerging, its structural similarity to other picolinic acid derivatives that are known to interact with key cellular enzymes provides a strong rationale for its exploration as a potential therapeutic agent.[6][7][8] This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for the systematic evaluation of this compound, from initial biochemical assays to preclinical animal models.
Our central hypothesis is that this compound may function as an inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT), a rate-limiting enzyme in the NAD+ salvage pathway.[9][10][11] This pathway is a critical dependency for the survival and proliferation of many cancer cells, making NAMPT an attractive target for anti-cancer therapies.[9][10] The protocols detailed herein are designed to rigorously test this hypothesis and to elucidate the potential of this compound as a novel therapeutic candidate.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is fundamental to designing robust and reproducible experiments. The following table summarizes key properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₇NO₂ | [1][4] |
| Molecular Weight | 137.14 g/mol | [1][4] |
| CAS Number | 4021-07-2 | [1][4] |
| Appearance | White to off-white crystalline powder | [12] |
| Melting Point | 114-118 °C | [13] |
| Boiling Point | 300.6 °C at 760 mmHg | [13] |
| Solubility | Slightly soluble in water.[8] Soluble in polar organic solvents such as ethanol and DMSO.[14] | |
| Purity | ≥97% | [15] |
PART 1: In Vitro Evaluation of this compound
The initial phase of investigation focuses on establishing the direct interaction of this compound with its putative target, NAMPT, and subsequently characterizing its effects on cellular processes in a controlled laboratory setting.
Section 1.1: Direct Target Engagement - In Vitro NAMPT Enzymatic Assay
Rationale: The primary step is to determine if this compound directly inhibits the enzymatic activity of NAMPT. A coupled-enzyme assay is a robust method for this purpose, where the product of the NAMPT reaction, nicotinamide mononucleotide (NMN), is converted to NAD+, which is then used to generate a detectable signal.[16]
Experimental Workflow: NAMPT Enzymatic Assay
Caption: Workflow for the in vitro NAMPT enzymatic assay.
Protocol: NAMPT Coupled-Enzyme Inhibition Assay
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Prepare stock solutions of recombinant human NAMPT and NMNAT enzymes.
-
Prepare stock solutions of substrates: nicotinamide, ATP, and PRPP.
-
Prepare stock solutions of coupling enzymes and reagents: alcohol dehydrogenase, diaphorase, and WST-1.
-
Prepare serial dilutions of this compound in the reaction buffer. A known NAMPT inhibitor, such as FK866, should be used as a positive control.[16]
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer, substrates, and coupling enzymes to each well.
-
Add the serially diluted this compound or control compounds to the respective wells.
-
Initiate the reaction by adding the NAMPT and NMNAT enzymes.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the amount of NAD+ produced.
-
Plot the percentage of NAMPT inhibition against the logarithm of the this compound concentration.
-
Calculate the IC₅₀ value using non-linear regression analysis.
-
Section 1.2: Cellular Activity - Assessing the Impact on Cancer Cell Lines
Rationale: Following the confirmation of direct enzyme inhibition, the next logical step is to evaluate the effects of this compound on cancer cell lines that are known to be dependent on the NAMPT pathway for survival.[9][10]
Experimental Workflow: In Vitro Cellular Assays
Caption: Workflow for in vitro cellular assays.
Protocol: Cytotoxicity Assessment using MTT Assay [9][17][18]
-
Cell Seeding: Seed cancer cells (e.g., A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[17]
-
Compound Treatment: Treat the cells with serial dilutions of this compound for 48-72 hours. Include a vehicle control (DMSO).[17]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Protocol: Measurement of Intracellular NAD+ Levels
-
Cell Treatment: Treat cells with this compound at concentrations around its IC₅₀ value for various time points (e.g., 6, 12, 24 hours).
-
Cell Lysis: Lyse the cells and deproteinize the samples.
-
NAD+ Quantification: Use a commercially available NAD+/NADH assay kit to measure the intracellular NAD+ levels according to the manufacturer's instructions.
-
Data Analysis: Normalize the NAD+ levels to the total protein concentration and compare the treated samples to the vehicle control.
Protocol: Apoptosis Assay by Annexin V/PI Staining [17]
-
Cell Treatment: Treat cells with this compound at its IC₅₀ concentration for 24 or 48 hours.
-
Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) using a commercial kit.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Data Analysis: Quantify the percentage of apoptotic cells in the treated and control groups.
PART 2: In Vivo Evaluation of this compound
Promising in vitro results warrant further investigation in a whole-organism setting to assess the compound's efficacy, pharmacokinetics, and tolerability.
Section 2.1: Preclinical Efficacy in a Xenograft Animal Model
Rationale: A tumor xenograft model, where human cancer cells are implanted into immunocompromised mice, is a standard preclinical model to evaluate the anti-tumor activity of a test compound.[16][19][20]
Experimental Workflow: In Vivo Xenograft Study
Caption: Workflow for an in vivo xenograft study.
Protocol: Tumor Xenograft Model
-
Animal Model: Use immunocompromised mice (e.g., NOD/SCID or nude mice). All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).[21]
-
Tumor Cell Implantation: Subcutaneously inject a suspension of a human cancer cell line (e.g., A549) into the flank of each mouse.
-
Tumor Growth and Randomization: Allow the tumors to reach a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment and control groups.
-
Compound Formulation and Administration:
-
Formulate this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water). The formulation should be optimized for solubility and stability.
-
Administer the compound to the treatment group via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle only.
-
-
Monitoring and Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
-
Endpoint and Tissue Collection:
-
Euthanize the mice when the tumors in the control group reach a predetermined size or at the end of the study period.
-
Collect tumors for pharmacodynamic marker analysis (e.g., NAD+ levels) and tissues for histopathological examination.
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
-
Analyze the pharmacodynamic markers in the tumor tissue.
-
Evaluate the histopathology of major organs to assess for any treatment-related toxicity.
-
Conclusion
This comprehensive guide provides a structured and scientifically rigorous framework for the investigation of this compound as a potential therapeutic agent. By systematically progressing from direct target engagement and cellular activity to in vivo efficacy studies, researchers can thoroughly evaluate the compound's mechanism of action and its translational potential. The provided protocols, while detailed, should be adapted and optimized based on specific experimental conditions and institutional guidelines. The successful execution of these studies will contribute valuable knowledge to the field of drug discovery and may pave the way for the development of novel cancer therapies.
References
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O'Brien, T., O'Rourke, K., O'Sullivan, J., & Egan, L. (2017). Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens. National Institutes of Health. [Link]
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Ahmad, A., et al. (2022). Structure-based virtual screening, molecular dynamics simulation and in vitro evaluation to identify inhibitors against NAMPT. Journal of Biomolecular Structure and Dynamics. [Link]
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O'Brien, T., et al. (2014). Supplementation of nicotinic acid with NAMPT inhibitors results in loss of in vivo efficacy in NAPRT1-deficient tumor models. Neoplasia. [Link]
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Galli, U., et al. (2020). Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy. Frontiers in Pharmacology. [Link]
-
ResearchGate. (n.d.). NAMPT inhibitors demonstrate potent in vitro cytotoxicity in cells from ALL patient-derived xenografts through NAD+ depletion. ResearchGate. [Link]
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Audrito, V., et al. (2020). Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy. PMC. [Link]
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Patsnap Synapse. (2025). What are the new molecules for NAMPT inhibitors?. Patsnap Synapse. [Link]
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Zheng, X., et al. (2018). Discovery of a Highly Selective NAMPT Inhibitor that Demonstrates Robust Efficacy and Improved Retinal Toxicity with Nicotinic Acid Coadministration. AACR Journals. [Link]
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Kim, J., et al. (2023). Discovery of a novel NAMPT inhibitor that selectively targets NAPRT-deficient EMT-subtype cancer cells and alleviates chemotherapy-induced peripheral neuropathy. PMC. [Link]
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ResearchGate. (2025). Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models. ResearchGate. [Link]
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ResearchGate. (2025). Synthesis, structure, chemical and bioactivity behavior of eight chromium(III) picolinate derivatives Cr(R-pic)3. ResearchGate. [Link]
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Stanford Chemicals. (n.d.). This compound. Stanford Chemicals. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
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National Center for Biotechnology Information. (n.d.). Picolinic acid. PubChem. [Link]
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Evans, G. W., & Johnson, P. E. (1980). An in Vitro Study of the Effect of Picolinic Acid on Metal Translocation Across Lipid Bilayers. Journal of Inorganic Biochemistry. [Link]
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Royal Society of Chemistry. (n.d.). In vitro reconstitution of the biosynthetic pathway of 3-hydroxypicolinic acid. RSC Publishing. [Link]
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Wikipedia. (n.d.). Picolinic acid. Wikipedia. [Link]
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O'Brien, T., et al. (2014). Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models. PubMed Central. [Link]
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MDPI. (n.d.). Identification of NAPRT Inhibitors with Anti-Cancer Properties by In Silico Drug Discovery. MDPI. [Link]
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Tan, B., et al. (2013). Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells. Journal of Biological Chemistry. [Link]
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Dhama, K., et al. (2022). Potential role of different animal models for the evaluation of bioactive compounds. PMC. [Link]
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Wikipedia. (n.d.). 3-Methylpyridine. Wikipedia. [Link]
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Borlongan, C. V., et al. (1995). Comparison of intrastriatal injections of quinolinic acid and 3-nitropropionic acid for use in animal models of Huntington's disease. Brain Research. [Link]
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MDPI. (2023). Solubility and Crystallization Studies of Picolinic Acid. MDPI. [Link]
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Forny, P., et al. (2016). Novel Mouse Models of Methylmalonic Aciduria Recapitulate Phenotypic Traits with a Genetic Dosage Effect. Journal of Biological Chemistry. [Link]
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Uchida, Y., et al. (2021). In vivo screening of subcutaneous tolerability for the development of novel excipients. Scientific Reports. [Link]
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BioProcess International. (2024). Safeguarding Bioproduction Modalities: Comprehensive Testing Strategies Require Reliable Analytical Processes and Reference Materials. BioProcess International. [Link]
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MDPI. (2018). Synthesis and In Vitro Antitumor Activity of Novel Bivalent β-Carboline-3-carboxylic Acid Derivatives with DNA as a Potential Target. MDPI. [Link]
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Nicolini, C., & Fahnestock, M. (2018). The valproic acid-induced rodent model of autism. Experimental Neurology. [Link]
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Converso, A., et al. (2020). Discovery of 4-arylquinoline-2-carboxamides, highly potent and selective class of mGluR2 negative allosteric modulators: From HTS to activity in animal models. Bioorganic & Medicinal Chemistry Letters. [Link]
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FDA. (n.d.). Points to Consider on the Characterization of Cell Lines Used to Produce Biologicals. FDA. [Link]
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Application Note: Chelation Chemistry of 3-Methylpicolinic Acid with First-Row Transition Metals
An in-depth guide for researchers, scientists, and drug development professionals.
Abstract: 3-Methylpicolinic acid (3-MepicH), a substituted derivative of picolinic acid, is a versatile N,O-bidentate chelating agent of significant interest in coordination chemistry, catalysis, and medicinal chemistry.[1][2] Its ability to form stable, five-membered chelate rings with various metal ions makes it an attractive building block for designing metal-organic architectures and potential therapeutic agents.[1][3] This application note provides a comprehensive technical guide for researchers, detailing the theoretical underpinnings and practical protocols for investigating the chelation chemistry of this compound with divalent first-row transition metals such as Cobalt (Co²⁺), Nickel (Ni²⁺), Copper (Cu²⁺), and Zinc (Zn²⁺). We present field-proven, step-by-step methodologies for the synthesis of [M(3-Mepic)₂] complexes, their detailed physicochemical and spectroscopic characterization, and the quantitative determination of their stoichiometry and stability constants in solution.
Foundational Principles of this compound Chelation
The chelating behavior of this compound is governed by its molecular structure: a pyridine ring substituted with a carboxylic acid at the 2-position and a methyl group at the 3-position.[4] Upon deprotonation of the carboxylic acid, the resulting picolinate anion acts as a potent bidentate ligand, coordinating to a metal center through the pyridine nitrogen and one of the carboxylate oxygen atoms.[5][6] This simultaneous binding forms a thermodynamically favorable five-membered ring, an effect known as the "chelate effect," which imparts significant stability to the resulting metal complex compared to coordination with analogous monodentate ligands.
The methyl group at the 3-position introduces steric hindrance that can influence the coordination geometry and stability of the resulting complexes. This subtle modification, compared to the parent picolinic acid, provides a valuable tool for fine-tuning the electronic and structural properties of the metal center, which is critical for applications in catalysis and drug design.
Caption: Chelation of a divalent metal ion (M²⁺) by 3-Methylpicolinate.
Experimental Protocols: Synthesis and Isolation
This section provides a robust, generalized protocol for the synthesis of bis(3-methylpicolinato)metal(II) complexes. The procedure is optimized for high yield and purity and can be adapted for various transition metals.
Protocol 1: Solution-Phase Synthesis of [Ni(3-Mepic)₂(H₂O)₂]
This protocol details the synthesis of bis(3-methylpicolinato)diaquanickel(II), a representative example. The causality behind experimental choices is explained to ensure adaptability and troubleshooting.
Rationale: The synthesis is performed in an aqueous or alcoholic medium to facilitate the dissolution of the metal salt and the deprotonation of the ligand. The slow addition of the ligand solution to the metal salt solution prevents the formation of undesirable polymeric species and promotes the growth of well-defined crystals. The choice of Nickel(II) acetate serves a dual purpose: it is a readily available source of Ni²⁺ ions, and the acetate anion acts as a base to facilitate the deprotonation of 3-MepicH.
Caption: Experimental workflow for the synthesis of a metal-picolinate complex.
Materials:
-
This compound (3-MepicH, 97%)
-
Nickel(II) Acetate Tetrahydrate (Ni(OAc)₂·4H₂O)
-
Ethanol (95%)
-
Deionized Water
-
Diethyl Ether
Procedure:
-
Ligand Solution Preparation: In a 100 mL beaker, dissolve 2.0 mmol of this compound in 20 mL of ethanol. Gentle warming may be required to achieve complete dissolution.
-
Metal Salt Solution Preparation: In a separate 250 mL round-bottom flask, dissolve 1.0 mmol of Nickel(II) acetate tetrahydrate in 30 mL of deionized water.
-
Reaction: While stirring the metal salt solution vigorously, add the ligand solution dropwise over a period of 15-20 minutes. A color change and the formation of a precipitate should be observed.
-
Complexation: Fit the flask with a condenser and heat the reaction mixture in a water bath at 60°C for 1-2 hours to ensure the reaction goes to completion.
-
Crystallization & Isolation: Remove the flask from the heat and allow it to cool slowly to room temperature. Further cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Filtration: Collect the resulting crystalline solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid sequentially with two small portions of cold deionized water (to remove unreacted salts) and then with diethyl ether (to remove organic impurities and aid in drying).
-
Drying: Dry the final product in a vacuum desiccator over silica gel. Record the final mass and calculate the percentage yield. The expected product is a light green solid.
Physicochemical and Spectroscopic Characterization
Characterization is essential to confirm the identity, purity, and structure of the synthesized complexes. A multi-technique approach provides a self-validating system of analysis.
Protocol 2.1: Fourier-Transform Infrared (FT-IR) Spectroscopy
Rationale: FT-IR spectroscopy is a rapid and powerful tool to confirm the coordination of the 3-methylpicolinate ligand to the metal ion. The key diagnostic signals are the vibrational modes of the carboxylate group. In the free ligand (acid form), the C=O stretch appears at a high frequency (~1700 cm⁻¹). Upon deprotonation and coordination, this is replaced by two distinct stretches: an asymmetric (ν_asym(COO⁻)) and a symmetric (ν_sym(COO⁻)) stretch, typically in the ranges of 1610-1550 cm⁻¹ and 1420-1335 cm⁻¹, respectively.[6] The separation between these two peaks (Δν) can provide insights into the coordination mode of the carboxylate group. The appearance of new, low-frequency bands (~500-300 cm⁻¹) can be attributed to M-O and M-N vibrations.[7]
Procedure:
-
Prepare a KBr pellet by grinding ~1-2 mg of the synthesized complex with ~100 mg of dry KBr powder.
-
Press the mixture into a transparent disk using a hydraulic press.
-
Acquire the spectrum from 4000 to 400 cm⁻¹.
-
Compare the spectrum of the complex with that of the free this compound ligand to identify key shifts.
Protocol 2.2: UV-Visible (UV-Vis) Spectroscopy
Rationale: For complexes of d-block elements like Ni(II) and Cu(II), UV-Vis spectroscopy probes the electronic transitions between d-orbitals. The energy and intensity of these "d-d" transitions are sensitive to the coordination geometry of the metal ion.[8] For instance, octahedral Ni(II) complexes typically exhibit two or three characteristic absorption bands in the visible region.[7][9] This technique is also foundational for the quantitative studies described in Section 4.
Procedure:
-
Prepare a stock solution of the complex of known concentration (e.g., 10 mM) in a suitable solvent (e.g., water or methanol).
-
Record the absorption spectrum over a range of 300-900 nm using a quartz cuvette.
-
Identify the wavelengths of maximum absorbance (λ_max) and calculate the molar absorptivity (ε) for each band.
Protocol 2.3: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: ¹H NMR is primarily used for characterizing diamagnetic complexes, such as those of Zn(II), where the absence of paramagnetic broadening allows for high-resolution spectra.[10] Upon coordination, the chemical shifts of the ligand's protons will change. The most diagnostic change is the disappearance of the acidic proton signal of the carboxylic group (~13 ppm), confirming deprotonation and coordination.[7][8] Shifts in the aromatic proton signals also provide evidence of the metal-ligand interaction.
Procedure:
-
Dissolve ~5-10 mg of the Zn(II) complex in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire the ¹H NMR spectrum.
-
Compare the spectrum to that of the free ligand to identify and assign the observed chemical shifts.
| Technique | Metal Ion | Expected Observation for [M(3-Mepic)₂(H₂O)₂] | Reference |
| FT-IR | All | Disappearance of broad ν(O-H) from COOH. Shift of ν(C=O) to ν_asym(COO⁻) (~1600 cm⁻¹) and ν_sym(COO⁻) (~1380 cm⁻¹). Appearance of new M-O/M-N bands (< 600 cm⁻¹). | [6][7] |
| UV-Vis | Ni(II) | Two primary absorption bands, e.g., ~530 nm and ~900 nm, characteristic of an octahedral geometry. | [9] |
| UV-Vis | Cu(II) | One broad absorption band in the visible region (~600-900 nm), indicative of a distorted octahedral geometry due to Jahn-Teller effects. | [8] |
| ¹H NMR | Zn(II) | Disappearance of the COOH proton signal. Downfield or upfield shifts of the pyridine ring protons compared to the free ligand. | [7][8] |
Quantitative Analysis: Stoichiometry and Stability
Determining the stoichiometry and stability constants of the complexes formed in solution is crucial for understanding their behavior in biological or catalytic systems.
Protocol 4.1: Stoichiometry Determination by Mole-Ratio Method
Rationale: The mole-ratio method is a straightforward spectrophotometric technique to determine the metal-to-ligand ratio in a complex.[11][12] In this method, the concentration of the metal ion is held constant while the concentration of the ligand is systematically varied. The absorbance is measured at the λ_max of the complex. A plot of absorbance versus the molar ratio of [Ligand]/[Metal] will show two linear regions. The intersection of these lines corresponds to the stoichiometry of the complex.[13]
Caption: Workflow for stoichiometry determination via the Mole-Ratio Method.
Procedure:
-
Determine λ_max: Prepare a solution with an excess of ligand (e.g., 1:10 metal-to-ligand ratio) to ensure the complex is the dominant species. Scan the UV-Vis spectrum to find the λ_max of the complex.
-
Prepare Solutions: Prepare a series of 10 mL volumetric flasks. To each, add a constant volume of a standard metal salt solution (e.g., 1 mL of a 1 mM solution).
-
Vary Ligand: Add increasing volumes of a standard ligand solution (e.g., 0.2, 0.4, 0.6... 3.0 mL of a 1 mM solution) to the flasks. This will create solutions with [L]/[M] ratios from 0.2 to 3.0.
-
Dilute: Dilute each flask to the 10 mL mark with the same solvent/buffer.
-
Measure: After allowing the solutions to equilibrate, measure the absorbance of each at the predetermined λ_max.
-
Plot and Analyze: Plot the measured absorbance (Y-axis) against the molar ratio [L]/[M] (X-axis). The plot should show an initial linear increase followed by a plateau. The point where the extrapolated lines intersect indicates the stoichiometric ratio. For many divalent metals, this is expected to be 2, indicating a 1:2 (M:L) complex.
Protocol 4.2: Stability Constant Determination by pH-Metric Titration
Rationale: pH-metric titration, specifically the Irving-Rossotti method, is a highly reliable technique for determining the stepwise stability constants (K₁ and K₂) of metal complexes in solution.[14] The principle involves monitoring the change in pH during the titration of the ligand, both in the absence and presence of a metal ion. The difference in the titration curves is used to calculate the average number of ligands bound per metal ion (n̄, the formation function) and the concentration of the free ligand ([L⁻]). The stability constants are then derived from a plot of n̄ versus pL (-log[L⁻]).
Procedure:
-
Prepare Solutions: Prepare the following three solutions in a thermostated vessel (e.g., at 25°C) with a constant ionic strength (e.g., 0.1 M KNO₃):
-
A: Free acid (e.g., 50 mL of 0.01 M HNO₃).
-
B: Free acid + Ligand (50 mL of 0.01 M HNO₃ + 0.005 M 3-MepicH).
-
C: Free acid + Ligand + Metal (50 mL of 0.01 M HNO₃ + 0.005 M 3-MepicH + 0.001 M Metal Nitrate).
-
-
Titrate: Titrate each of the three solutions against a standard, carbonate-free base (e.g., 0.1 M KOH), recording the pH after each addition.
-
Plot: Plot the measured pH versus the volume of KOH added for all three titrations on the same graph.
-
Calculate: Using the horizontal shifts between the titration curves (A vs. B, and B vs. C), calculate the values of n̄ and pL at various pH points along the titration.
-
Determine Constants: Plot n̄ versus pL. The value of pL at n̄ = 0.5 corresponds to log K₁, and the value of pL at n̄ = 1.5 corresponds to log K₂. More accurate values can be obtained by computational fitting of the formation curve.
| Metal Ion | log K₁ (Hypothetical) | log K₂ (Hypothetical) | Notes |
| Cu(II) | ~5.5 | ~4.5 | Typically forms the most stable complexes (Irving-Williams series). |
| Ni(II) | ~4.8 | ~3.8 | Forms stable complexes, following the Irving-Williams series. |
| Zn(II) | ~4.5 | ~3.6 | Stability is comparable to Ni(II) but often slightly lower. |
| Co(II) | ~4.3 | ~3.4 | Forms complexes with moderate stability. |
| (Note: These are illustrative values based on trends for similar picolinate ligands. Actual values must be determined experimentally.)[15] |
References
-
A Study of Metal Complexes of 2 – Picolinic Acid. Oriental Journal of Chemistry. [7][8]
-
NMR Spectroscopy of Metal Chelonates and Related Compounds. ResearchGate. [10]
-
Preparation and Spectroscopic Characterization of the Classical Coordination Compounds Copper(II) and Silver(II) Picolinate. IONiC / VIPEr. [5]
-
Preparation and Spectroscopic Characterization of the Classical Coordination Compounds Copper(II) and Silver(II) Picolinate. A Comparison of a First and Second Transition-Series Elements in the Same Family. Odinity. [6]
-
pH-Metric Study of Picolinic Acid with Ni(II), AND Zn(II) Metal Ions. International Journal of Current Research and Review.
-
Determination of Stability Constants of Mixed Ligand Complexes of Picolinic Acid and Other Bioactive Ligands with Zn(II) by Potentiometric Titration Method. Asian Journal of Chemistry. [16]
-
Guidelines for the Determination of Stability Constants. IUPAC. [14]
-
A Study of Metal Complexes of 2 - Picolinic Acid. ProQuest. [8]
-
An investigation into the determination of stability constants of metal complexes by convolution-deconvolution cyclic voltammetry. PubMed. [17]
-
Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. R Discovery. [18]
-
Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes. PMC - PubMed Central - NIH. [9]
-
Transition Metal Complexes Produced from Dipicolinic Acid: Synthesis, Structural Characterization, and Anti-microbial Investigation. Journal of the Chilean Chemical Society. [19]
-
Determination of stability constants of strong metal–ligand complexes using anion or cation exchange chromatography and atomic spectrometry detection. RSC Publishing. [20]
-
Stability Constants of Cobalt(II) Complexes with Pyridinecarboxylic Acids in 1.0 mol·dm NaNO3 at 25 °C. ResearchGate.
-
Exploring the coordination chemistry of 2-picolinic acid to zinc and application of the complexes in catalytic oxidation chemistry. ResearchGate. [1]
-
NMR investigation of magnesium chelation and cation-induced signal shift effect of testosterone. PubMed. [21]
-
Determination of UV-Vis Spectrophotometric Method of Metal Complexes Stoichiometry between Cu(II), Ca(II), Cd. International Journal of Pharmaceutical Research & Allied Sciences. [11]
-
Stability Constants of Picolinic and Quinaldic Acid Chelates of Bivalent Metals. The Journal of Physical Chemistry. [15]
-
3-Methylpyridine-2-carboxylic acid 97. Sigma-Aldrich.
-
Synthesis and insulin-mimetic activities of metal complexes with 3-hydroxypyridine-2-carboxylic acid. ResearchGate. [3]
-
This compound. Stanford Chemicals. [2]
-
UV/Vis and IR Spectroscopy. Chemistry LibreTexts. [13]
-
A Short Review on Structural Concepts of Metal Complexes of Proton Transfer Salts of Pyridine-2-Carboxylic Acid. DergiPark. [22]
-
Determination of the Stoichiometry of Complex Formation Between Transition Metal Ions and Tyrosine Using UV Absorption Spectrophotometry. McKendree University. [12]
-
This compound. PubChem. [4]
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- 20. Determination of stability constants of strong metal–ligand complexes using anion or cation exchange chromatography and atomic spectrometry detection ... - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/C3JA50358E [pubs.rsc.org]
- 21. NMR investigation of magnesium chelation and cation-induced signal shift effect of testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. dergipark.org.tr [dergipark.org.tr]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 3-Methylpicolinic Acid by Recrystallization
Welcome to the technical support guide for the purification of crude 3-Methylpicolinic acid (3-MepicH). This document is designed for researchers, scientists, and drug development professionals who are looking to achieve high purity of this important chemical intermediate. As a pyridine derivative, this compound serves as a critical ligand in the synthesis of various metal complexes and as an intermediate for functional pharmaceuticals.[1][2] Achieving high purity is paramount for the success of these downstream applications.
This guide provides a series of frequently asked questions and troubleshooting scenarios in a direct Q&A format, moving from foundational concepts to specific experimental challenges. The protocols and advice provided herein are synthesized from established chemical principles and best practices in crystallization.
Part 1: Foundational Knowledge & FAQs
This section addresses the fundamental questions researchers may have before starting the purification process.
Q1: What is recrystallization and why is it the preferred method for purifying this compound?
Recrystallization is a purification technique for solid compounds.[3][4] The core principle relies on the differential solubility of a compound in a specific solvent at different temperatures. The process involves:
-
Dissolving the impure, crude solid in a minimum amount of a suitable hot solvent to create a saturated solution.
-
Filtering the hot solution to remove any insoluble impurities.
-
Allowing the solution to cool slowly and undisturbed.
-
As the solution cools, the solubility of the desired compound decreases, causing it to crystallize out of the solution in a pure form.
-
The impurities, which are present in much lower concentrations, remain dissolved in the cold solvent (now called the mother liquor).
This method is highly effective for this compound because it is a stable, crystalline solid at room temperature, and its solubility properties allow for the selection of solvent systems that can effectively separate it from common synthesis byproducts.[5] Unlike chromatography, recrystallization is often more scalable and cost-effective for achieving high levels of purity.[6]
Q2: What are the key physical properties of this compound that are relevant to its purification?
Understanding the physicochemical properties of this compound is crucial for a successful recrystallization. These properties dictate solvent choice, handling procedures, and methods for purity assessment.
| Property | Value | Significance for Recrystallization | Source(s) |
| CAS Number | 4021-07-2 | Unique identifier for the compound. | [7][8][9] |
| Molecular Formula | C₇H₇NO₂ | Helps in calculating molar quantities. | [2][8] |
| Molecular Weight | 137.14 g/mol | Used for calculating yield. | [2][8][9] |
| Appearance | White to tan crystalline powder | The goal of purification is to obtain a pure white solid. A tan or off-white color indicates the presence of impurities. | [5] |
| Melting Point | 114-118 °C (crude); 115.5-116.5 °C (purified) | This is the most critical indicator of purity. A sharp melting point within the narrow range of the pure compound signifies high purity. Impurities typically depress and broaden the melting point range. | [5][7] |
Q3: How should I select a solvent system for recrystallizing this compound?
The ideal solvent system is the cornerstone of a successful recrystallization. The choice is governed by the "like dissolves like" principle, but with a critical temperature-dependent component.
Key Criteria for a Good Solvent:
-
High Solvency at High Temperature: The solvent must completely dissolve your crude this compound when hot or boiling.
-
Low Solvency at Low Temperature: The solvent should have very low solubility for your compound when cold (at room temperature or in an ice bath) to ensure maximum recovery of the pure crystals.
-
Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing them to be filtered out) or completely soluble in the cold solvent (so they remain in the mother liquor).[10]
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the final crystals during drying.
-
Non-Reactive: The solvent must not react with this compound.
For this compound, a mixed solvent system of ethyl acetate and hexane has been successfully used.[5] In this system, ethyl acetate is the "good" solvent in which the compound is soluble, while hexane is the "poor" or "anti-solvent" in which it is insoluble. This combination allows for fine-tuning of the solubility to achieve optimal crystal growth.
Q4: What safety precautions are necessary when handling this compound and the recommended solvents?
Safety is non-negotiable in the laboratory.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Compound Hazards: this compound is classified as a skin, eye, and respiratory irritant.[1][7][11] Avoid inhaling the powder by handling it in a fume hood or well-ventilated area. Prevent contact with skin and eyes.
-
Solvent Hazards: Ethyl acetate and hexane are flammable. Ensure there are no open flames or spark sources nearby. All heating should be done using a steam bath, heating mantle, or a hot plate in a fume hood. Ensure good ventilation to avoid inhaling solvent vapors.
Part 2: Standard Operating Protocol & Workflow
This section provides a detailed, step-by-step methodology for the recrystallization of this compound.
Experimental Protocol: Recrystallization from Ethyl Acetate/Hexane
-
Dissolution:
-
Place your crude this compound (e.g., 5.0 g) into a 250 mL Erlenmeyer flask.
-
In a separate beaker, heat approximately 100 mL of ethyl acetate on a hot plate to a gentle boil.
-
Working in a fume hood, add the minimum amount of hot ethyl acetate to the Erlenmeyer flask to just dissolve the crude solid. Swirl the flask to aid dissolution. Add the solvent in small portions to avoid using an excess.[12]
-
-
Hot Filtration (if necessary):
-
If you observe any insoluble impurities (e.g., dust, solid byproducts), you must perform a hot filtration.
-
Pre-heat a stemless glass funnel and a clean Erlenmeyer flask on the hot plate.[13] Place a piece of fluted filter paper in the funnel.
-
Quickly pour the hot solution through the pre-heated setup to filter out the insoluble materials. This step must be done quickly to prevent premature crystallization in the funnel.[4][13]
-
-
Crystallization:
-
Remove the flask containing the clear, hot solution from the heat and cover it with a watch glass.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals rather than a fine, potentially impure precipitate.[4]
-
Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for an additional 15-20 minutes to maximize the yield.
-
-
Inducing Crystallization (if necessary):
-
If crystals do not form, it may be because the solution is supersaturated or too dilute. Try scratching the inside of the flask below the solvent line with a glass rod or adding a tiny "seed crystal" of pure this compound.[12][14]
-
If crystals still fail to form, you have likely added too much ethyl acetate. Gently heat the solution to evaporate some of the solvent and attempt to cool it again.[14]
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.
-
Wash the collected crystals with a small amount of ice-cold hexane. This helps to remove any residual soluble impurities clinging to the crystal surfaces.
-
-
Drying:
-
Leave the crystals in the Büchner funnel with the vacuum on for 10-15 minutes to pull air through and partially dry them.
-
Transfer the purified crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven at a low temperature (e.g., < 50°C) to remove all traces of solvent.
-
-
Purity Assessment:
-
Determine the melting point of the dry, purified crystals. A sharp melting point close to the literature value (115.5-116.5 °C) indicates high purity.[5]
-
Workflow Diagram: Recrystallization of this compound
Caption: Standard workflow for the purification of this compound.
Part 3: Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section addresses the most common issues encountered during recrystallization.
Q5: My product has "oiled out" instead of forming crystals. What does this mean and how do I fix it?
"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This is often because the solution was cooled too quickly or the compound is significantly impure, depressing its melting point below the temperature of the solution.[14][15]
Corrective Action:
-
Re-heat the flask containing the oil and solvent until the oil completely redissolves.
-
Add a small amount (5-10% of the total volume) of additional hot solvent (ethyl acetate) to ensure the solution is no longer supersaturated.
-
Attempt the cooling process again, but much more slowly. You can insulate the flask with a beaker of warm water or paper towels to slow the rate of cooling.
-
If it oils out again, the issue may be the purity of the crude material. Consider a different purification technique, like column chromatography, to remove the bulk of the impurities first.
Q6: The solution has cooled completely, but no crystals have formed. What should I do?
This is the most common problem in recrystallization and almost always has one of two causes: too much solvent was used, or the solution is supersaturated and requires a nucleation event to begin crystallization.[14]
Troubleshooting Steps:
-
Induce Nucleation: First, try to induce crystallization. Gently scratch the inner surface of the flask with a clean glass rod.[12][14] The microscopic scratches can provide a surface for the first crystals to form. Alternatively, if you have a small sample of pure product, add a single "seed" crystal to the solution.[14]
-
Reduce Solvent Volume: If nucleation techniques fail, you have used too much solvent.[14] Gently heat the solution in the fume hood to boil off a portion of the solvent (e.g., reduce the volume by 25-30%). Then, allow the solution to cool again.
-
Add Anti-Solvent: Since you are using a two-solvent system, you can also try adding the anti-solvent (hexane) dropwise to the room-temperature solution until it becomes faintly cloudy (the cloud point). Then, add a drop or two of the good solvent (ethyl acetate) to redissolve the cloudiness and allow it to stand.
Q7: My final yield is very low. What are the common causes and how can I improve it?
A low yield can be frustrating. The cause can usually be traced to one of the following steps:
-
Using too much solvent: This is the most frequent cause of low recovery, as a significant amount of the product will remain dissolved in the mother liquor even when cold.[14] Always use the minimum amount of hot solvent required for dissolution.
-
Premature crystallization: If the product crystallizes during the hot filtration step, it will be lost with the insoluble impurities.[13] Ensure your filtration apparatus is properly pre-heated.
-
Incomplete crystallization: Ensure you have allowed sufficient time for cooling and have used an ice bath to maximize precipitation.
-
Washing with the wrong solvent: Washing the crystals with the "good" solvent (ethyl acetate) instead of the "poor" solvent (hexane) will redissolve your product. Always wash with a cold, poor solvent.
Troubleshooting Decision Tree
Caption: Decision tree for common recrystallization problems.
References
- iChemical. (n.d.). This compound, CAS No. 4021-07-2.
- PubChem. (n.d.). This compound. National Institutes of Health.
- IndiaMART. (n.d.). 3-Methyl picolinic acid / 3-Methylpyridine-2-carboxylic acid97%.
- Benchchem. (n.d.). Technical Support Center: Minimizing Carboxylic Acid Impurity Formation.
- University of California, Los Angeles. (n.d.). Recrystallization.
- ChemicalBook. (2025). 3-Methylpyridine-2-carboxylic acid.
- Reddit. (2012). Help! Recrystallization sources of error. r/chemhelp.
- University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
- University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry.
- BLD Pharm. (n.d.). 4021-07-2|this compound.
- AiFChem. (n.d.). 4021-07-2 | this compound.
- University of Calgary. (n.d.). Recrystallization and Crystallization. Retrieved from University of Calgary Chemistry website.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Professor Dave Explains. (2020, January 10).
- Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION.
- MedchemExpress. (n.d.). Picolinic acid (PCL 016) | Endogenous Metabolite.
- Professor Dave Explains. (2022, December 5). Recrystallization and Melting Point Analysis [Video]. YouTube.
- Sigma-Aldrich. (n.d.). 3-Methylpyridine-2-carboxylic acid 97.
- Stanford Chemicals. (n.d.). This compound.
- MDPI. (2023, February 24). Solubility and Crystallization Studies of Picolinic Acid.
- ResearchGate. (2025). Synthesis, structure, chemical and bioactivity behavior of eight chromium(III) picolinate derivatives Cr(R-pic) 3 | Request PDF.
Sources
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- 7. This compound, CAS No. 4021-07-2 - iChemical [ichemical.com]
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- 15. Tips & Tricks [chem.rochester.edu]
Troubleshooting common side reactions in 3-Methylpicolinic acid synthesis
Foreword
This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 3-methylpicolinic acid. As a key intermediate in the development of pharmaceuticals and agrochemicals, the efficient and clean synthesis of this compound is of paramount importance. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during its synthesis. The information presented herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.
Part 1: Troubleshooting Guide - Common Side Reactions & Solutions
This section addresses specific issues that may arise during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.
Issue 1: Low Yield and/or Product Contamination in the Oxidation of 3-Methylpyridine (3-Picoline)
Question: My synthesis of this compound via the oxidation of 3-picoline is resulting in a low yield and the final product is difficult to purify. What are the likely side reactions, and how can I mitigate them?
Answer:
The oxidation of 3-methylpyridine is a common and effective route to this compound. However, the use of strong oxidizing agents under harsh conditions can lead to several side reactions that diminish yield and introduce impurities.
Common Oxidizing Agents and Their Associated Side Reactions:
| Oxidizing Agent | Common Side Reactions | Mitigation Strategies |
| Nitric Acid (HNO₃) | - Over-oxidation leading to ring cleavage (formation of CO₂, H₂O, and nitrogen oxides).[1][2] - Formation of nitrous oxide (N₂O), a greenhouse gas.[1][3][4] - Nitration of the pyridine ring under certain conditions. | - Careful control of reaction temperature and pressure.[2] - Use of a stoichiometric amount or slight excess of nitric acid. - Consider alternative, greener oxidizing agents. |
| Potassium Permanganate (KMnO₄) | - Over-oxidation leading to the formation of acetic acid, formic acid, CO₂, and ammonia.[5] - Formation of manganese dioxide (MnO₂) waste.[6] | - Gradual addition of KMnO₄ to control the reaction exotherm.[6] - Maintaining a neutral or slightly alkaline pH can improve selectivity. - Efficient filtration to remove MnO₂. |
| Other Oxidants (e.g., H₂O₂, O₂) | - Can require catalysts (e.g., metal salts) which may need to be removed from the final product.[3][4] - Incomplete conversion of the starting material. | - Optimization of catalyst loading and reaction time. - Use of phase transfer catalysts to enhance reactivity. |
Visualizing the Reaction and Side Products (Oxidation of 3-Picoline):
Caption: Desired oxidation pathway and common side reactions.
Experimental Protocol: Controlled Oxidation with Potassium Permanganate
This protocol is adapted from established procedures for the oxidation of alkylpyridines and aims to minimize over-oxidation.[6]
-
Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve 3-methylpyridine in water.
-
Reaction: Gently heat the solution to 70-80°C.
-
Addition of Oxidant: Slowly add a solution of potassium permanganate in water through the dropping funnel over a period of 2-3 hours. Maintain the temperature and vigorous stirring. The purple color of the permanganate should disappear as it reacts.
-
Completion: After the addition is complete, continue heating and stirring for another 1-2 hours until the purple color is completely gone.
-
Workup: Cool the reaction mixture and filter to remove the manganese dioxide precipitate. Wash the precipitate with hot water.
-
Isolation: Acidify the filtrate with an appropriate acid (e.g., HCl) to precipitate the this compound. The pH for precipitation should be optimized for maximum recovery.
-
Purification: The crude product can be recrystallized from a suitable solvent system (e.g., water-ethanol mixture) to improve purity.
Trustworthiness: This protocol incorporates slow addition of the oxidant and controlled temperature to manage the exothermic nature of the reaction, thereby reducing the likelihood of over-oxidation and ring cleavage.
Issue 2: Presence of Amide Impurity in Hydrolysis of 2-Cyano-3-methylpyridine
Question: I am synthesizing this compound by hydrolyzing 2-cyano-3-methylpyridine, but my final product is contaminated with 3-methylpicolinamide. How can I drive the reaction to completion and remove the amide impurity?
Answer:
The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate. Incomplete hydrolysis is a common issue, leading to contamination of the final product with the corresponding amide.
Mechanism of Nitrile Hydrolysis and Incomplete Reaction:
The hydrolysis can be catalyzed by either acid or base. The reaction proceeds in two steps:
-
Hydration of the nitrile to form the amide.
-
Hydrolysis of the amide to the carboxylic acid.
The second step, the hydrolysis of the amide, is often slower than the initial hydration of the nitrile. This can lead to the accumulation of the amide intermediate if the reaction conditions are not optimized.
Visualizing the Hydrolysis Pathway and the Amide Intermediate:
Caption: Stepwise hydrolysis of 2-cyano-3-methylpyridine.
Troubleshooting Strategies:
| Strategy | Rationale |
| Increase Reaction Time and/or Temperature | Amide hydrolysis is often the rate-limiting step and requires more forcing conditions than nitrile hydration. |
| Use a Higher Concentration of Acid or Base | A higher concentration of the catalyst can accelerate the hydrolysis of the amide. |
| Optimize the Solvent System | The choice of solvent can influence the solubility of the reactants and intermediates, affecting the reaction rate. |
| Purification | If incomplete hydrolysis cannot be avoided, purification methods can be employed to separate the carboxylic acid from the amide. |
Experimental Protocol: Complete Hydrolysis and Purification
-
Reaction: Reflux the 2-cyano-3-methylpyridine with an excess of a strong acid (e.g., 6M HCl or H₂SO₄) or a strong base (e.g., 6M NaOH) for an extended period (e.g., 6-12 hours). Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC) to ensure the disappearance of the amide intermediate.
-
Workup (Acid Hydrolysis): Cool the reaction mixture and adjust the pH to the isoelectric point of this compound to precipitate the product. Filter and wash the solid.
-
Workup (Base Hydrolysis): Cool the reaction mixture and acidify with a strong acid to precipitate the product. Filter and wash the solid.
-
Purification (to remove residual amide):
-
Recrystallization: Carefully select a solvent system where the solubility of the carboxylic acid and the amide differ significantly.
-
Acid-Base Extraction: Dissolve the crude product in a suitable organic solvent and extract with an aqueous base (e.g., NaHCO₃ solution). The acidic this compound will move to the aqueous layer as its salt, while the less acidic amide will remain in the organic layer. Separate the layers and re-acidify the aqueous layer to precipitate the pure product.
-
Trustworthiness: This protocol emphasizes reaction monitoring to ensure complete conversion and provides a robust purification strategy based on the differential acidity of the product and the amide impurity.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the role of the starting material purity in avoiding side reactions?
The purity of the starting material, particularly 3-methylpyridine, is crucial. Commercial 3-picoline can contain isomers (2- and 4-picoline) and other impurities.[7] The presence of these isomers will lead to the formation of the corresponding isomeric picolinic acids, which can be difficult to separate from the desired product. It is highly recommended to use a high-purity starting material or to purify it before use.
Q2: How can I monitor the progress of the reaction to minimize side product formation?
Regular monitoring of the reaction is essential. Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) can be used to track the consumption of the starting material and the formation of the product and any major byproducts.[8][9] This allows for the reaction to be stopped at the optimal time, preventing over-oxidation or other degradation reactions.
Q3: My final product appears to be decarboxylating. What causes this and how can I prevent it?
Picolinic acids, including this compound, can undergo decarboxylation (loss of CO₂) at elevated temperatures.[10][11] This side reaction is more pronounced for picolinic acids compared to their nicotinic and isonicotinic acid isomers due to the proximity of the carboxylic acid group to the ring nitrogen, which can stabilize the transition state of decarboxylation.[11][12] To prevent this, avoid unnecessarily high temperatures during the reaction, workup, and purification steps. If distillation is used for purification, it should be performed under reduced pressure to lower the boiling point.
Q4: Are there any "greener" synthesis routes for this compound?
Yes, research is ongoing to develop more environmentally friendly methods. These include:
-
Catalytic oxidation with molecular oxygen or hydrogen peroxide: These methods avoid the use of stoichiometric amounts of harsh oxidants like nitric acid or permanganate, reducing waste generation.[1][3][4]
-
Biocatalytic approaches: The use of enzymes, such as nitrilases, can convert the nitrile precursor to the carboxylic acid under mild, aqueous conditions, offering a highly selective and sustainable alternative.[1]
Q5: What are the best analytical techniques to confirm the purity of my final product?
A combination of techniques is recommended for comprehensive purity analysis:
-
HPLC: This is the workhorse for purity assessment and quantification of impurities.[8][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and can help identify and quantify impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can be coupled with LC (LC-MS) or GC (GC-MS) to identify unknown impurities.[9][14]
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of purity.
References
-
Lisicki, D., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. MDPI. [Link]
- Dunn, G. E., & Lee, G. K. J. (1972). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 50(18), 3017-3027.
- Puttaswamy, & Vasanthkumar, B. (2016). Picolinic acid promoted oxidative decarboxylation of phenylsulfinylacetic acid by Cr(VI). Bulletin of the Chemical Society of Ethiopia, 30(1), 137-146.
- Delepine, M. (1927). Oxidation of alpha-picoline. Comptes rendus hebdomadaires des seances de l'Academie des sciences, 184, 206-8.
- Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027.
- Hammick, D. L. (1950). The decarboxylation of α-picolinic and related acids. Journal of the Chemical Society (Resumed), 1724-1726.
- Puttaswamy, & Vasanthkumar, B. (2016). Picolinic acid promoted oxidative decarboxylation of phenylsulfinylacetic acid by Cr(VI). SciSpace.
-
Wikipedia. (n.d.). Picolinic acid. In Wikipedia. Retrieved January 10, 2026, from [Link]
- Larchar, A. W. (1938). U.S. Patent No. 2,109,957. Washington, DC: U.S.
- Fernandes, R. A., et al. (2023). Direct oxidation of 3-picoline (3-methyl-pyridine) to nicotinic acid with pure HNO3. CoLab.
- Sharma, S. (n.d.). Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs.
- T. A. T. (1987). EP Patent No. 0232118A2.
- Recent Trends in Analytical Techniques for Impurity Profiling. (n.d.).
- LibreTexts. (2023). Oxidation of Organic Molecules by KMnO4. Chemistry LibreTexts.
- Blank, B., et al. (1974). Synthesis and biological activity of some 2,3-pyridinedicarboxylic acid derivatives. Journal of Medicinal Chemistry, 17(10), 1065-1071.
- Zhang, J., et al. (2013). Synthesis of 2, 3-pyridine-dicarboxylic acid.
- Singer, A. W., & McElvain, S. M. (1936). Picolinic acid hydrochloride. Organic Syntheses, 16, 79.
- Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.
- Lisicki, D., et al. (2023). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co, NHPI, and Phosphonium or Ammonium Bromides.
- Lisicki, D., et al. (2023). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co2+, NHPI, and Phosphonium or Ammonium Bromides. MDPI.
- CN1772736A. (2006).
- Dazzi, C., et al. (2001). New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids.
-
Master Organic Chemistry. (n.d.). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Retrieved January 10, 2026, from [Link]
- Dinkel, R. (1982). U.S. Patent No. 4,337,342. Washington, DC: U.S.
- Investigation into the Formation of Impurities during the Optimization of Brig
- Lin, L. E., & Rand, L. E. (2001). Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31. Applied and Environmental Microbiology, 67(8), 3843-3847.
- Schümperli, D. (2000). A Catalytic Green Process for the Production of Niacin. CHIMIA International Journal for Chemistry, 54(9), 509-513.
- Oxidation of Alkenes. (2022). University of Calgary.
- The Organic Chemistry Guide. (2023, February 22). KMnO4 reactions with alkenes and alkynes - EASY! [Video]. YouTube.
-
Chem-Impex. (n.d.). 2-Cyano-3-methylpyridine. Retrieved January 10, 2026, from [Link]
-
Chinachemnet. (n.d.). China 2-Cyano-3-Methylpyridine 20970-75-6. Retrieved January 10, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 10, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Direct oxidation of 3-picoline (3-methyl-pyridine) to nicotinic acid with pure HNO3 | CoLab [colab.ws]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN1772736A - Separation method for extracting high-purity 3-picoline from picoline mixture - Google Patents [patents.google.com]
- 8. pharmafocusasia.com [pharmafocusasia.com]
- 9. biomedres.us [biomedres.us]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Hammick reaction - Wikipedia [en.wikipedia.org]
- 13. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Optimizing Reaction Conditions for 3-Methylpicolinic Acid Esterification
Welcome to the technical support center for the esterification of 3-Methylpicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed experimental protocols. Our goal is to equip you with the knowledge to overcome common challenges and successfully synthesize your target esters with high yield and purity.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the esterification of this compound in a practical question-and-answer format.
Q1: My Fischer esterification of this compound is giving very low yields. What are the likely causes and how can I improve it?
A1: Low yields in the Fischer esterification of this compound are a frequent challenge. This equilibrium-controlled reaction is often hampered by several factors specific to the substrate.[1]
-
Incomplete Reaction Equilibria: The Fischer esterification is a reversible process.[1] To drive the reaction towards the product, you must shift the equilibrium.
-
Steric Hindrance: The methyl group at the 3-position can sterically hinder the approach of the alcohol to the carbonyl carbon, slowing down the reaction rate.[2]
-
Solution: Increase the reaction time and ensure you are at a suitable reflux temperature. For particularly bulky alcohols, consider a different esterification method.
-
-
Catalyst Inactivation: The basic nitrogen atom on the pyridine ring can be protonated by the acid catalyst, potentially reducing its efficacy.
-
Solution: Ensure you are using a sufficient catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[2]
-
Q2: I am observing a significant amount of a side product that I suspect is 3-methylpyridine. What is happening and how can I prevent it?
A2: The side product you are observing is likely due to the decarboxylation of this compound. Picolinic acids are known to undergo decarboxylation, especially at elevated temperatures in acidic conditions.[3][4][5]
-
Mechanism of Decarboxylation: Upon heating, picolinic acid can decarboxylate to form an intermediate that is then protonated to yield 3-methylpyridine.[6]
-
Mitigation Strategies:
-
Lower Reaction Temperature: Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
-
Milder Conditions: If high temperatures are required for the Fischer esterification, consider alternative methods that proceed under milder conditions, such as the Steglich esterification.
-
Q3: When attempting a Steglich esterification with DCC and DMAP, I am getting a significant amount of an insoluble white precipitate and low ester yield. What is this precipitate and how can I improve the reaction?
A3: The insoluble white precipitate is likely N-acylurea, a common byproduct in carbodiimide-mediated esterifications.[7] This occurs when the O-acylisourea intermediate rearranges before the alcohol can react. The steric hindrance of this compound can make it more susceptible to this side reaction.
-
Role of DMAP: 4-Dimethylaminopyridine (DMAP) is a crucial catalyst that intercepts the O-acylisourea to form a more reactive N-acylpyridinium intermediate, which is less prone to rearrangement and reacts more readily with the alcohol.[7][8][9]
-
Solution: Ensure you are using a catalytic amount of DMAP (typically 5-10 mol%). For sterically hindered substrates, you may need to optimize the amount of DMAP.
-
-
Reaction Conditions:
-
Temperature: Perform the reaction at room temperature or even cooled to 0 °C to minimize the rearrangement.[9]
-
Solvent: Use an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Q4: How do I effectively purify my this compound ester?
A4: Purification can be challenging due to the presence of unreacted starting materials, catalyst residues, and byproducts.
-
Work-up Procedure:
-
Neutralization: After the reaction, neutralize any remaining acid catalyst with a weak base like sodium bicarbonate solution.
-
Extraction: Extract the ester into an organic solvent like ethyl acetate.
-
Washes: Wash the organic layer with water and brine to remove any water-soluble impurities.
-
-
Chromatography: Column chromatography is often the most effective method for obtaining a highly pure product. A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point.
-
Distillation: If the ester is thermally stable and has a sufficiently low boiling point, vacuum distillation can be an effective purification method.
Section 2: Detailed Experimental Protocols
Here we provide step-by-step protocols for common esterification methods tailored for this compound.
Protocol 1: Fischer-Speier Esterification of this compound
This method is cost-effective but may require optimization to maximize yield and minimize decarboxylation.
Experimental Workflow:
Caption: Workflow for Fischer-Speier Esterification.
Procedure:
-
To a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if using a non-alcohol solvent), add this compound (1.0 eq).
-
Add the desired alcohol in excess (e.g., 10-20 eq). The alcohol can also serve as the solvent.
-
Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution until gas evolution ceases.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude ester by column chromatography on silica gel or by vacuum distillation.
Quantitative Data (Example for Methyl Ester):
| Reagent | Amount (per 1g of acid) | Moles | Equivalents |
| This compound | 1.0 g | 7.29 mmol | 1.0 |
| Methanol | 10 mL | 247 mmol | ~34 |
| Conc. H₂SO₄ | 0.1 mL | ~1.8 mmol | ~0.25 |
| Expected Yield | 60-75% |
Protocol 2: Steglich Esterification of this compound
This method is milder and often more effective for sterically hindered substrates.[8][9]
Reaction Mechanism:
Caption: Mechanism of Steglich Esterification.
Procedure:
-
Dissolve this compound (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of 4-DMAP (0.1 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Quantitative Data (Example for Ethyl Ester):
| Reagent | Amount (per 1g of acid) | Moles | Equivalents |
| This compound | 1.0 g | 7.29 mmol | 1.0 |
| Ethanol | 0.5 mL | 8.75 mmol | 1.2 |
| DCC | 1.66 g | 8.02 mmol | 1.1 |
| 4-DMAP | 89 mg | 0.73 mmol | 0.1 |
| DCM | 20 mL | - | - |
| Expected Yield | 75-90% |
Protocol 3: Esterification via Acyl Chloride
For difficult esterifications, conversion to the acyl chloride followed by reaction with the alcohol can be highly effective.[10][11]
Troubleshooting Workflow:
Caption: Decision workflow for esterification methods.
Procedure:
Step 1: Formation of 3-Methylpicolinoyl Chloride Hydrochloride
-
To a round-bottom flask, add this compound (1.0 eq) and a catalytic amount of N,N-Dimethylformamide (DMF).
-
Carefully add thionyl chloride (SOCl₂) (2-3 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 1-2 hours until gas evolution ceases.
-
Remove the excess SOCl₂ under reduced pressure to obtain the crude acyl chloride hydrochloride.
Step 2: Esterification
-
Dissolve the crude acyl chloride hydrochloride in an anhydrous solvent like THF or DCM.
-
Cool the solution to 0 °C.
-
Slowly add a solution of the alcohol (1.5 eq) and a non-nucleophilic base like triethylamine (2.2 eq) in the same solvent.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, filter off the triethylamine hydrochloride salt.
-
Wash the filtrate with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify by column chromatography or distillation.
Section 3: References
-
Dunn, G. E., & Lee, G. K. J. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027. [Link]
-
Cole, T. W., & Tharp, G. A. (1979). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. 3-Substituted picolinic acids. Canadian Journal of Chemistry, 57(9), 1057-1061. [Link]
-
Chemistry Stack Exchange. (2015, January 30). Why is pyridine used when making tosyl esters from alcohols?[Link]
-
Dunn, G. E., & Thimm, H. F. (1979). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. ResearchGate. [Link]
-
Chemistry Stack Exchange. (2017, December 2). Rate of Decarboxylation of pyridinecarboxylic acids. [Link]
-
Wikipedia. (n.d.). Hammick reaction. [Link]
-
Wikipedia. (n.d.). Mitsunobu reaction. [Link]
-
Wikipedia. (n.d.). Pyridine. [Link]
-
Organic Chemistry Portal. (2019, August 26). Mitsunobu Reaction. [Link]
-
Canadian Science Publishing. (n.d.). THE ACTION OF PYRIDINE ON THE DINITRATE ESTERS OF 1,4;3,6-DIANHYDROHEXITOLS. [Link]
-
Royal Society of Chemistry. (n.d.). Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis. Journal of the Chemical Society B: Physical Organic. [Link]
-
ResearchGate. (2025, October 16). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. [Link]
-
Organic Chemistry. (n.d.). Acid to Ester - Common Conditions. [Link]
-
National Institutes of Health. (n.d.). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]
-
Organic Synthesis. (n.d.). Mitsunobu reaction. [Link]
-
Grokipedia. (n.d.). Steglich esterification. [Link]
-
Wikipedia. (n.d.). Steglich esterification. [Link]
-
ResearchGate. (2017, February 28). Can anyone suggest me best esterification reaction?[Link]
-
Master Organic Chemistry. (2022, November 16). Carboxylic Acid to Ester Under Acidic Conditions (Fischer Esterification). [Link]
-
Google Patents. (n.d.). Esterification of pyridine carboxylic acids.
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]
-
National Institutes of Health. (2023, December 9). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. [Link]
-
Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. [Link]
-
ResearchGate. (n.d.). Esterification optimization studies. [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]
-
Reddit. (2024, February 15). Esterification not Working (Separation). [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]
-
Pearson. (n.d.). Fischer Esterification Practice Problems. [Link]
-
MDPI. (n.d.). Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. [Link]
-
ResearchGate. (2025, August 7). Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. [Link]
-
MDPI. (2024, December 17). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. [Link]
-
ResearchGate. (2024). 20.5.1.2.9 Synthesis of Esters from Carboxylic Acids and Derivatives (Update 2024). [Link]
-
MDPI. (n.d.). Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)-oxazolidinone-5-methyl Ester Derivatives. [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and Microbial Activity of Novel 3-Methyl-2-pyrazolin-5-one Derivatives. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
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- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Hammick reaction - Wikipedia [en.wikipedia.org]
- 7. Steglich Esterification [organic-chemistry.org]
- 8. grokipedia.com [grokipedia.com]
- 9. Steglich esterification - Wikipedia [en.wikipedia.org]
- 10. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 11. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-Methylpicolinic Acid
Welcome to the technical support center for the purification of 3-Methylpicolinic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter colored impurities during their synthesis and require robust methods for their removal. Here, we provide in-depth, experience-based troubleshooting advice and detailed protocols to ensure you achieve the desired purity for your compound.
Frequently Asked Questions (FAQs)
Q1: What are the likely sources of colored impurities in my this compound sample?
A1: Colored impurities in this compound and related compounds often stem from several sources during synthesis and storage:
-
Oxidation Byproducts: The pyridine ring is susceptible to oxidation, which can lead to the formation of highly conjugated, colored byproducts. The starting material, 3-picoline, can also undergo side reactions during oxidation to the carboxylic acid.
-
Polymerization: Under acidic or high-temperature conditions, starting materials or the product itself can polymerize, forming larger, often colored, molecules.
-
Incomplete Reactions: Residual starting materials or intermediates can sometimes be colored or can react with other components to form colored species.
-
Contaminants from Reagents: Impurities in solvents or reagents, or reactions with the apparatus (e.g., trace metals), can also introduce color.
Understanding the potential source of the impurity can help in selecting the most appropriate purification method.
Q2: My this compound is a pale yellow to brown solid. What is the first and most straightforward purification method I should attempt?
A2: For a solid organic compound like this compound, recrystallization is typically the most effective and initial method to try. This technique relies on the differences in solubility between your desired compound and the impurities in a chosen solvent at varying temperatures. The goal is to dissolve the impure solid in a hot solvent and then allow the desired compound to crystallize in a purer form as the solution cools, leaving the impurities behind in the mother liquor.
Q3: I've tried recrystallization, but my this compound is still colored. What should be my next step?
A3: If recrystallization alone is insufficient, the next logical step is to employ activated carbon (charcoal) treatment in conjunction with recrystallization. Activated carbon has a very high surface area and is excellent at adsorbing large, colored organic molecules.[1][2] A small amount of activated carbon is added to the hot, dissolved solution of your compound before the cooling and crystallization step. The carbon, along with the adsorbed impurities, is then removed by hot filtration.
Q4: Are there any risks associated with using activated carbon for decolorization?
A4: Yes, there are a few important considerations. Activated carbon can adsorb not only the colored impurities but also your desired product to some extent, which can lead to a reduction in the final yield.[3] Therefore, it is crucial to use the minimum amount of activated carbon necessary to achieve decolorization. It is also important to add the activated carbon to a solution that is hot but not boiling, as the high surface area of the carbon can cause violent bumping or boiling over of the solvent.[3]
Q5: When should I consider using column chromatography for purification?
A5: Column chromatography is a more advanced and resource-intensive technique that should be considered when recrystallization and activated carbon treatment fail to yield a product of the desired purity.[4][5] It is particularly useful when:
-
The impurities have similar solubility properties to this compound.
-
There are multiple impurities that need to be separated.
-
A very high degree of purity is required.
Silica gel is a common stationary phase for the purification of acidic compounds.[4]
Troubleshooting and Detailed Protocols
Decision-Making Workflow for Purification
The following diagram illustrates a logical workflow for selecting the appropriate purification method for your this compound sample.
Caption: Adsorption of impurities on activated carbon.
Protocol 3: Column Chromatography
This is a general guideline for purifying this compound using silica gel column chromatography.
Step-by-Step Methodology:
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system (eluent). For an acidic compound, a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is a good starting point. To improve the separation and reduce tailing of the acidic compound, a small amount of acetic or formic acid (0.5-1%) can be added to the eluent. [6][7]2. Column Packing: Pack a glass column with silica gel, typically as a slurry in the chosen eluent. [6]3. Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent and carefully load it onto the top of the silica gel column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions as the solvent flows through. The different components of the mixture will travel down the column at different rates.
-
Fraction Analysis: Analyze the collected fractions by TLC to determine which ones contain the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
References
- Decolorization with Activ
- How to Separate Colors in Water by Activ
- 3.5C: Charcoal. Chemistry LibreTexts.
- Activated Carbon for Colour Removal. Carbontech.
- The Science Behind Decolorizing Activated Carbon: How It Works & Why It M
- Activated Carbon for Color Removal | 6 key Applications.
- Column chrom
- Chromatographic separation and identification of organic acids.
- Decolorization Protocol.
- Purification of Organic Compounds by Flash Column Chrom
- Decolorization treatment.
- Solubility and Crystalliz
- Column Chromatography.
- Column chromatography of carboxylic acids? Reddit r/chemistry.
- Activated Carbon for Discolor
- Removal of color impurities from organic compounds.
- Solubility and Crystalliz
- Solubility and Crystallization Studies of Picolinic Acid. ULisboa Research Portal.
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- 3-Methylpyridine. Wikipedia.
Sources
Technical Support Center: Overcoming Solubility Challenges of 3-Methylpicolinic Acid in Reaction Media
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 3-Methylpicolinic acid (3-MPA). This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common solubility challenges encountered when using 3-MPA in various reaction media. Our goal is to provide you with the foundational knowledge and practical methodologies to ensure the success and reproducibility of your experiments.
Introduction to this compound and its Solubility Profile
This compound (also known as 3-methyl-2-pyridinecarboxylic acid) is a substituted picolinic acid derivative widely used as a versatile building block and ligand in organic synthesis, pharmaceutical chemistry, and materials science.[1][2] Its structure, featuring a pyridine ring, a carboxylic acid group, and a methyl group, imparts a unique combination of hydrophilicity and lipophilicity that can lead to solubility challenges in specific solvents.[3][4]
The carboxylic acid group can form hydrogen bonds with polar protic solvents, while the pyridine ring and methyl group contribute to its organic-soluble character. This amphiphilic nature means that its solubility is highly dependent on the properties of the reaction medium, particularly its polarity and pH.[3] Inadequate solubility can result in incomplete reactions, low yields, difficult purification, and poor reproducibility. This guide provides a systematic approach to diagnosing and solving these issues.
Systematic Troubleshooting Workflow
Before diving into specific questions, this workflow provides a logical path to diagnose and resolve solubility issues with this compound.
Caption: A workflow for troubleshooting 3-MPA solubility.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the general solubility characteristics of this compound?
Short Answer: this compound is moderately soluble in polar protic solvents like water and alcohols and has limited solubility in non-polar organic solvents. Its solubility is strongly influenced by temperature and pH.
In-Depth Explanation: The solubility of 3-MPA is dictated by the interplay of its functional groups. The carboxylic acid and pyridine nitrogen can engage in hydrogen bonding with polar solvents. The parent compound, picolinic acid, is very soluble in water but significantly less so in ethanol and acetonitrile.[5][6] The addition of the methyl group to the pyridine ring slightly increases the molecule's lipophilicity, which may decrease its solubility in water while potentially improving it in less polar organic solvents compared to the parent acid.
| Solvent | Type | Expected Solubility of 3-MPA | Rationale & Notes |
| Water | Polar Protic | Moderate | Solubility is highly pH-dependent. Forms H-bonds.[3] |
| Ethanol/Methanol | Polar Protic | Soluble | Good general-purpose solvent for picolinic acid derivatives.[5] |
| Acetonitrile (MeCN) | Polar Aprotic | Sparingly Soluble | Picolinic acid has low solubility in MeCN.[6] |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderately Soluble | Often used as a co-solvent. |
| Dichloromethane (DCM) | Non-Polar | Poorly Soluble | Limited ability to solvate the polar functional groups. |
| Toluene/Hexane | Non-Polar | Very Poorly Soluble | Significant polarity mismatch. |
| DMF/DMSO | Polar Aprotic | Soluble / Very Soluble | Strong H-bond acceptors, effective at dissolving carboxylic acids. |
Q2: My 3-MPA is not dissolving in my aqueous reaction buffer. What should I do?
Short Answer: The most effective strategy is to adjust the pH of the medium. By converting 3-MPA into its salt form, its aqueous solubility can be dramatically increased.
In-Depth Explanation: 3-MPA is an amphoteric molecule with two ionizable sites: the carboxylic acid group (-COOH) and the pyridine ring nitrogen.
-
At low pH (pH < 1), the pyridine nitrogen is protonated (-NH⁺), and the molecule carries a net positive charge.
-
At neutral pH , the molecule exists predominantly as a zwitterion, which can limit solubility due to strong intermolecular interactions in the crystal lattice.
-
At high pH (pH > 6), the carboxylic acid is deprotonated (-COO⁻), forming an anionic salt that is typically much more soluble in water.[3][7]
The pKa of the parent picolinic acid's carboxylic group is ~1, and the pKa for the protonated pyridine nitrogen is ~5.3.[8] By raising the pH of the solution to a value at least 1-2 units above the pyridine pKa (e.g., pH 7-8), you ensure complete deprotonation of the carboxylic acid, leading to the formation of the highly soluble carboxylate salt.
Caption: Effect of pH on the ionization state of 3-MPA.
See Protocol 1 for a detailed, step-by-step methodology for preparing a pH-adjusted aqueous stock solution.
Q3: I need to run my reaction in a non-polar organic solvent (e.g., Toluene), but 3-MPA has poor solubility. What are my options?
Short Answer: You have three primary strategies: using a polar aprotic co-solvent, forming a lipophilic salt, or employing phase-transfer catalysis (PTC).
In-Depth Explanation:
-
Co-Solvent System: This is often the simplest approach. A small amount of a miscible, polar aprotic co-solvent like THF, DMF, or DMSO can be added to the non-polar solvent. The co-solvent helps to break down the crystal lattice of the solid 3-MPA and solvate its polar functional groups, thereby increasing its concentration in the bulk non-polar medium.[9][10] See Protocol 2 for a co-solvent screening guide.
Caption: A co-solvent bridges the polarity gap.
-
Lipophilic Salt Formation: While basic salts improve aqueous solubility, forming a salt with a large, lipophilic counter-ion can improve solubility in organic media. For example, reacting 3-MPA with a base like tetrabutylammonium hydroxide (TBAH) will form tetrabutylammonium 3-methylpicolinate, which has much greater solubility in solvents like DCM and Toluene than the free acid.
-
Phase-Transfer Catalysis (PTC): This is an elegant solution for biphasic reactions where your substrate is in an organic solvent and 3-MPA (as its water-soluble sodium or potassium salt) is in an aqueous phase. A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), transports the 3-methylpicolinate anion from the aqueous phase into the organic phase, where it can react with the substrate.[11][12] This method avoids the need to find a single solvent for all reactants.[13] See Protocol 3 for a general PTC procedure.
Q4: Are there advanced or "green" solvent options for dissolving 3-MPA?
Short Answer: Yes, ionic liquids (ILs) and deep eutectic solvents (DES) are emerging as effective and environmentally friendlier alternatives for dissolving carboxylic acids.
In-Depth Explanation: Ionic liquids are salts that are liquid at or near room temperature. They have negligible vapor pressure and can be designed with specific properties to act as excellent solvents for a wide range of compounds, including carboxylic acids.[14] The mechanism of dissolution can involve strong hydrogen bonding between the acid and the IL's anion or even a reactive extraction process.[15][16] While highly effective, considerations include the cost of the IL, potential for product isolation challenges, and the need for recycling protocols. Research in this area is rapidly advancing, offering powerful new tools for challenging reactions.[17]
Detailed Experimental Protocols
Protocol 1: Preparation of a pH-Adjusted Aqueous Stock Solution of 3-MPA
Objective: To prepare a concentrated, homogeneous stock solution of 3-MPA in an aqueous buffer by converting it to its highly soluble salt form.
Materials:
-
This compound (Solid)
-
Deionized Water or desired buffer
-
1.0 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution
-
Calibrated pH meter
-
Stir plate and stir bar
-
Volumetric flask
Procedure:
-
Weigh Substrate: Accurately weigh the desired amount of 3-MPA. For example, to make 100 mL of a 0.5 M solution, use 6.86 g of 3-MPA (MW = 137.14 g/mol ).
-
Initial Slurry: Add the solid 3-MPA to a beaker or flask containing approximately 80% of the final desired volume of water (e.g., 80 mL for a 100 mL final volume). The mixture will appear as a poorly soluble white slurry.
-
pH Adjustment: Begin stirring the slurry. Slowly add the 1.0 M NaOH or KOH solution dropwise while monitoring the pH with a calibrated meter.
-
Observe Dissolution: As the base is added, the solid 3-MPA will begin to dissolve. The target pH should be > 7.0 to ensure complete formation of the carboxylate salt. Continue adding base until all the solid has dissolved and the pH is stable in the desired range (typically pH 7.5 - 8.0).
-
Final Volume Adjustment: Once the 3-MPA is fully dissolved, carefully transfer the solution to a 100 mL volumetric flask. Rinse the original beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure a complete transfer.
-
QS to Volume: Add deionized water to the flask until the bottom of the meniscus reaches the calibration mark.
-
Final Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous. This stock solution of sodium or potassium 3-methylpicolinate is now ready for use.
Protocol 2: Screening for an Optimal Co-Solvent System
Objective: To identify an effective co-solvent and its minimum required concentration to solubilize 3-MPA in a primary non-polar organic solvent.
Materials:
-
This compound (Solid)
-
Primary non-polar solvent (e.g., Toluene, Heptane)
-
A selection of polar aprotic co-solvents (e.g., THF, 2-MeTHF, DMF, NMP, Dioxane)
-
Small vials (e.g., 4 mL) with caps
-
Vortex mixer or stir plate
Procedure:
-
Prepare Vials: To a series of labeled vials, add a fixed amount of 3-MPA (e.g., 10 mg).
-
Add Primary Solvent: To each vial, add a fixed volume of the primary non-polar solvent (e.g., 1 mL). At this point, the 3-MPA should remain mostly undissolved.
-
Titrate with Co-solvent: To the first vial, add the first co-solvent (e.g., THF) in small increments (e.g., 50 µL). After each addition, cap the vial and vortex or stir vigorously for 1-2 minutes.
-
Determine Solubility Point: Observe the mixture closely. Continue adding the co-solvent incrementally until the solid 3-MPA is completely dissolved, resulting in a clear, homogeneous solution. Record the total volume of co-solvent added.
-
Screen Other Co-solvents: Repeat steps 3 and 4 for each of the other selected co-solvents in the remaining vials.
-
Analyze Results: Compare the volumes of each co-solvent required to achieve dissolution. The most effective co-solvent is the one that solubilizes the 3-MPA in the smallest volume percentage. This identifies the optimal co-solvent and the approximate ratio needed for your reaction scale-up.
-
Example Calculation: If 250 µL (0.25 mL) of THF was required to dissolve 10 mg of 3-MPA in 1 mL of Toluene, the required solvent mixture is approximately 1:4 (v/v) THF:Toluene.
-
Protocol 3: General Procedure for a Biphasic Reaction Using a Phase-Transfer Catalyst
Objective: To perform a reaction between an aqueous-soluble salt of 3-MPA and an organic-soluble substrate.
Materials:
-
Aqueous solution of Sodium 3-methylpicolinate (prepared as in Protocol 1)
-
Organic-soluble substrate
-
Organic solvent (e.g., Toluene, DCM)
-
Phase-Transfer Catalyst (PTC), e.g., Tetrabutylammonium bromide (TBAB) or a phosphonium salt.[11]
-
Reaction vessel equipped with vigorous mechanical or magnetic stirring.
Procedure:
-
Charge Reactants: To the reaction vessel, add the organic solvent and the organic-soluble substrate.
-
Add Aqueous Phase: Add the aqueous solution of sodium 3-methylpicolinate. At this stage, you will have two immiscible layers.
-
Add Catalyst: Add the phase-transfer catalyst. A typical loading is 1-10 mol% relative to the limiting reagent.
-
Initiate Reaction: Heat the mixture to the desired reaction temperature and begin vigorous stirring. The high stir rate is crucial to maximize the interfacial surface area between the two phases, facilitating the transport of the anion by the catalyst.[18]
-
Monitor Reaction: Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, GC-MS) by sampling the organic layer.
-
Work-up: Upon completion, stop stirring and allow the layers to separate. The organic layer containing the product can be separated, washed with water and/or brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to isolate the crude product for purification.
References
- Solubility of Things. (n.d.). Picolinic acid.
- Stanford Chemicals. (n.d.). This compound.
-
Gaceu, L., et al. (2022). Applications of Ionic Liquids in Carboxylic Acids Separation. Membranes (Basel), 12(8), 771. Retrieved from [Link]
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Blahušiak, M., et al. (2020). Influence of Anion and Cation Structure of Ionic Liquids on Carboxylic Acids Extraction. Frontiers in Chemistry, 8, 706. Retrieved from [Link]
- AiFChem. (n.d.). 4021-07-2 | this compound.
-
ResearchGate. (n.d.). Carboxylic acid extraction and reactive extraction with ionic liquids reported in the literature. Retrieved from [Link]
-
MDPI. (2022). Applications of Ionic Liquids in Carboxylic Acids Separation. Retrieved from [Link]
-
International Journal of Bioscience, Biochemistry and Bioinformatics. (2014). Extraction of Carboxylic Acids from Hydrocarbon Mixture Using Imidazolium Ionic Liquids. Retrieved from [Link]
-
YouTube. (2021). Matriculation Chemistry -- Topic 7.3 (Part 2): Solubility of Carboxylic Acids. Retrieved from [Link]
-
Matos, J. C., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Crystals, 13(3), 392. Retrieved from [Link]
-
Annual Reviews. (2025). Beyond Phase Equilibria: Selecting Suitable Solvent Systems for Reactive Extraction of Carboxylic Acids. Retrieved from [Link]
-
Wikipedia. (n.d.). Phase-transfer catalyst. Retrieved from [Link]
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ResearchGate. (2023). Solubility and Crystallization Studies of Picolinic Acid. Retrieved from [Link]
-
MDPI. (2023). Peer review of "Solubility and Crystallization Studies of Picolinic Acid". Retrieved from [Link]
-
ULisboa Research Portal. (2023). Solubility and Crystallization Studies of Picolinic Acid. Retrieved from [Link]
-
R Discovery. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]
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GSC Biological and Pharmaceutical Sciences. (2024). A review on solubility enhancement technique for pharmaceutical drugs. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]
- Google Patents. (2019). C1-c8 carboxylic acid salt solution for the absorption of co2.
-
Taylor & Francis Online. (n.d.). Phase-transfer catalyst – Knowledge and References. Retrieved from [Link]
-
American Institute of Chemists. (n.d.). Starburst Quaternary Ammonium Salt: A New Effective Phase Transfer Catalyst. Retrieved from [Link]
-
Patsnap Eureka. (2025). How to Improve Carboxylic Acid Extraction Processes?. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
UNT Digital Library. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Retrieved from [Link]
-
ChemBK. (n.d.). 3-Methyl-2-picolinic acid. Retrieved from [Link]
-
Aston Research Explorer. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Retrieved from [Link]
-
Kiper, R. A. (n.d.). Properties of substance: picolinic acid. Retrieved from [Link]
-
PubChem. (n.d.). Picolinic acid. Retrieved from [Link]
-
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Retrieved from [Link]
-
Wikipedia. (n.d.). Picolinic acid. Retrieved from [Link]
-
ResearchGate. (2007). Salt Formation to Improve Drug Solubility. Retrieved from [Link]
-
iChemical. (n.d.). This compound, CAS No. 4021-07-2. Retrieved from [Link]
-
PubMed. (2018). Novel salts of dipicolinic acid as viscosity modifiers for high concentration antibody solutions. Retrieved from [Link]
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Preventing the degradation of 3-Methylpicolinic acid during storage
Introduction
Welcome to the technical support resource for 3-Methylpicolinic acid (3-MPA). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound. As a substituted picolinic acid, 3-MPA's stability is paramount for reproducible and accurate experimental outcomes. Improper storage can lead to degradation, introducing impurities that may compromise your results. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter, grounded in established principles of chemical stability.
Part 1: Frequently Asked Questions (FAQs) on Optimal Storage
This section addresses the most common queries regarding the day-to-day handling and storage of this compound in both solid and solution forms.
Q1: What are the ideal conditions for long-term storage of solid this compound?
For optimal long-term stability, solid this compound should be stored in a cool, dark, and dry environment.[1][2] The primary goals are to minimize exposure to heat, light, and moisture, which are key drivers of degradation for carboxylic acids.
-
Temperature: For storage extending beyond several months, a temperature of -20°C is recommended.[3] For shorter periods, storage in a desiccator at 2-8°C is suitable. While some suppliers may ship at room temperature, this is intended for short durations only.[3][4]
-
Atmosphere: The container must be tightly sealed to prevent moisture ingress and oxidation.[1][5][6] Using a container with an airtight seal is critical.
-
Light: Protect the compound from light by storing it in an amber glass vial or a light-blocking container.[5] Store the container in a dark location like a freezer or a designated chemical cabinet.
-
Container: Use chemically resistant containers, such as borosilicate glass or polyethylene, to avoid reactions with the container material.[6][7] Ensure the container is clearly labeled with the compound name, date received, and opening date.[1]
Q2: I need to make a stock solution. What is the best practice for preparing and storing it?
Once dissolved, this compound becomes more susceptible to degradation, particularly oxidation and hydrolysis.[3][8]
-
Solvent Choice: Use high-purity, anhydrous solvents. If using aqueous buffers, ensure they are sterile and prepared with high-purity water. The pH of the solution can impact stability; for similar compounds, a neutral or slightly acidic pH is often preferable to prevent base-catalyzed degradation.[3]
-
Preparation: To minimize exposure to atmospheric oxygen, consider degassing the solvent before use by sparging with an inert gas like argon or nitrogen.[3]
-
Storage: Stock solutions should be stored frozen at -20°C or, for maximum stability, at -80°C.[3] It is highly recommended to aliquot the solution into single-use volumes. This practice prevents repeated freeze-thaw cycles, which can accelerate degradation and introduce moisture into the stock vial.[3]
-
Container: Use amber or opaque vials to protect the solution from light.[3] Ensure the vial caps have a tight seal.
Q3: Is this compound sensitive to air or light?
Yes. Like many pyridine and carboxylic acid derivatives, this compound is susceptible to both oxidative and photolytic degradation.[3][9]
-
Oxidation: The pyridine ring and the methyl group can be susceptible to oxidation, which can be catalyzed by exposure to atmospheric oxygen, heat, and trace metal impurities.[10][11] This is often observed as a yellowing or browning of the material.[3]
-
Photosensitivity: Aromatic compounds, including pyridine derivatives, can absorb UV light, leading to photochemical reactions and degradation.[9][12] Therefore, protection from light at all stages of handling and storage is crucial.
Table 1: Summary of Recommended Storage Conditions
| Form | Duration | Temperature | Atmosphere | Light Protection | Recommended Container |
| Solid | Short-Term (< 3 months) | 2-8°C | Tightly sealed, Desiccated | Dark place / Opaque container | Glass or Polypropylene Vial |
| Solid | Long-Term (> 3 months) | -20°C | Tightly sealed, Desiccated | Dark place / Opaque container | Glass or Polypropylene Vial |
| Solution | Short-Term (< 1 month) | -20°C | Tightly sealed, Minimal headspace | Amber or Opaque Vial | Glass or Polypropylene Vial |
| Solution | Long-Term (> 1 month) | -80°C | Tightly sealed, Inert gas overlay (optional) | Amber or Opaque Vial | Glass or Polypropylene Vial |
Part 2: Troubleshooting Guide
This section provides a logical framework for diagnosing and resolving issues that may arise from improper storage or degradation of this compound.
Problem 1: The solid this compound has changed color (e.g., from white/off-white to yellow or brown).
-
Probable Cause: Color change is a strong indicator of chemical degradation, most likely due to oxidation.[3] This can be caused by prolonged exposure to air (oxygen), elevated temperatures, or light.
-
Troubleshooting Steps:
-
Quarantine: Immediately isolate the suspect vial to prevent its use in critical experiments.
-
Verify Purity: Perform an analytical check to determine the extent of degradation. A simple HPLC-UV analysis can quickly reveal the presence of impurities compared to a reference standard or a new lot.
-
Review Storage Protocol: Examine your storage conditions. Was the container tightly sealed? Was it stored at the correct temperature and protected from light?
-
Action: If significant degradation is confirmed (>5-10% impurities), it is strongly recommended to discard the material and obtain a new lot. Using degraded material will lead to inaccurate and unreliable results.
-
Problem 2: My experiments are yielding inconsistent or unexpected results.
-
Probable Cause: Assuming other experimental parameters are controlled, the integrity of your starting material is a primary suspect. Degraded this compound will have a lower effective concentration and contain impurities that could interfere with your reaction.
-
Troubleshooting Workflow: The following diagram outlines a systematic approach to this problem.
Diagram 1: Troubleshooting Workflow for Inconsistent Results
Caption: Troubleshooting workflow for inconsistent experimental results.
Part 3: Key Experimental Protocols
To ensure the integrity of your this compound, follow these validated protocols for storage and analysis.
Protocol 1: Recommended Long-Term Storage of Solid Compound
-
Incoming Inspection: Upon receipt, visually inspect the container for a proper seal and the compound for its expected appearance (typically a white to off-white solid).
-
Container Transfer (Optional): If the supplier's container is not ideal for long-term storage (e.g., a plastic bag), transfer the solid to a pre-cleaned and dried amber glass vial with a PTFE-lined cap.
-
Inert Atmosphere: For maximum protection, briefly flush the vial with an inert gas (argon or nitrogen) before sealing to displace air and moisture.
-
Sealing: Tightly seal the vial cap. For extra protection against moisture, wrap the cap-vial interface with parafilm.
-
Labeling: Clearly label the vial with the compound name, CAS number, lot number, date received, and your initials.[1]
-
Storage: Place the vial inside a secondary container (e.g., a small box) and store it in a -20°C freezer that is not subject to frequent temperature fluctuations.[3]
Protocol 2: Preparation and Aliquoting of Stock Solutions
-
Preparation Environment: Prepare the solution in a clean, dry environment. A glove box or a bench with a gentle stream of inert gas can minimize exposure to air.
-
Solvent Preparation: Use only high-purity, anhydrous-grade solvent. If necessary, degas the solvent by sparging with argon for 15-20 minutes prior to use.[3]
-
Dissolution: Calculate the required mass of this compound and add it to the appropriate vial. Add the desired volume of solvent. If needed, gentle warming or sonication can aid dissolution, but avoid excessive heat.[3]
-
Aliquoting: Once the solid is fully dissolved, immediately dispense the solution into single-use aliquots in smaller, appropriately sized vials (e.g., 0.5 mL or 1 mL amber autosampler vials). This is the most critical step to prevent degradation of the entire stock from repeated use.
-
Sealing and Storage: Tightly cap the aliquot vials, flush with inert gas if possible, and store them at -80°C for maximum stability.
Protocol 3: General Protocol for Purity Assessment by HPLC-UV
This protocol provides a general method to quickly assess the purity of your this compound. Method optimization may be required.
-
Standard Preparation: Prepare a 1 mg/mL solution of a trusted reference standard or a newly purchased lot of this compound in a suitable solvent (e.g., Acetonitrile:Water 50:50).
-
Sample Preparation: Prepare a solution of your stored this compound at the same concentration.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the compound has strong absorbance (e.g., ~260-274 nm).[10][12]
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the reference standard to determine the retention time of the main peak.
-
Inject your sample.
-
Compare the chromatograms. Look for the appearance of new peaks (impurities) or a decrease in the area of the main peak relative to the total peak area.
-
Purity Calculation: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100. A purity level below 95% suggests significant degradation, and the material should not be used.
-
References
- Chemical Knowledge. (n.d.). Specification for storage and transport of carboxylic acids.
- Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid.
- North Industrial Chemicals. (2024, November 7). Discover the best practices for safely storing acetic acid.
- BenchChem. (n.d.). Best practices for storage and handling of Salsolinol-1-carboxylic acid.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 4-Hydroxy-3-methylpicolinic acid.
- Sigma-Aldrich. (2024, September 8). Safety Data Sheet: Picolinic acid.
- BLD Pharm. (n.d.). This compound (CAS 4021-07-2).
- MDPI. (2019). Biodegradation of Picolinic Acid by Rhodococcus sp. PA18. Molecules, 24(5), 923.
- Office of Environmental Health & Safety. (2005, August). Practices for Proper Chemical Storage.
- Asian Journal of Pharmaceutical Analysis. (n.d.). Method Development and Photolytic Degradation Study.
- Santa Cruz Biotechnology. (n.d.). 2-Picolinic acid Safety Data Sheet.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Safe Handling and Storage of 3-Picoline.
- Liu, A. (n.d.). Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry.
- MDPI. (2023). Oxidation of Picoline with Oxygen to Nicotinic Acid.
- Crash Course. (2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31.
-
Welsch, T., et al. (2013). Impact of temperature exposure on stability of drugs in a real-world out-of-hospital setting. British Journal of Anaesthesia, 111(5), 748-755. [Link]
- MDPI. (2020). Drug-Induced Photosensitivity—From Light and Chemistry to Biological Reactions and Clinical Symptoms. International Journal of Molecular Sciences, 21(16), 5730.
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Technical Support Center: Catalyst Loading Optimization for 3-Methylpicolinic Acid Synthesis
From the Desk of the Senior Application Scientist
Welcome to the technical support center dedicated to the synthesis of 3-Methylpicolinic Acid (3-methylpyridine-2-carboxylic acid). This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of this synthesis. The optimization of catalyst loading is a critical parameter that dictates not only the reaction's efficiency and yield but also its economic and environmental viability.
While the direct catalytic synthesis of this compound from precursors like 2,3-lutidine is a specialized area, the fundamental principles of catalyst optimization are well-established through extensive research on related reactions, such as the oxidation of other picoline isomers.[1] This guide synthesizes field-proven insights and authoritative data to provide a robust framework for troubleshooting and optimizing your experimental setup. We will explore the causal relationships behind experimental choices to empower you to make informed decisions in the laboratory.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. The question-and-answer format is designed to help you quickly identify potential causes and implement effective solutions.
Q1: My reaction shows low or no conversion of the starting material (e.g., 2,3-lutidine). What are the likely causes related to catalyst loading?
A1: Low conversion is a primary indicator that the catalytic cycle is not proceeding efficiently. While several factors can be at play, catalyst loading is the first parameter to scrutinize.
Potential Causes:
-
Insufficient Catalyst Loading: The most straightforward cause is an inadequate number of active sites available for the reactants. This leads to a slow reaction rate that may appear as zero conversion over a typical timeframe.[2]
-
Catalyst Poisoning: Impurities in the starting material, solvent, or gaseous reactants (like air or oxygen) can adsorb onto the catalyst's active sites, rendering them inactive. Even at what should be an optimal loading, a high concentration of poisons can effectively reduce the active catalyst amount to near zero. Common poisons for metal-based catalysts include sulfur and nitrogen compounds not involved in the desired reaction.[3]
-
Poor Catalyst Dispersion: If the catalyst is not well-dispersed in the reaction medium (in a slurry reaction) or if there is channeling in a packed-bed reactor, the effective catalyst concentration in contact with the reactants is much lower than the calculated bulk loading.
Recommended Solutions:
-
Systematically Increase Catalyst Loading: Perform a series of experiments where you incrementally increase the catalyst loading (e.g., in steps of 0.5 mol% or 1 wt%). Monitor the conversion at a fixed time point to determine if the reaction rate responds as expected.
-
Verify Reagent Purity: Ensure all starting materials and solvents are of high purity and are anhydrous if the reaction is moisture-sensitive. Consider passing gaseous feeds through a purification trap.
-
Enhance Mixing/Dispersion: In slurry reactors, increase the stirring rate to ensure the catalyst remains suspended. For packed-bed reactors, ensure proper packing to avoid channeling and guarantee uniform flow distribution.
-
Pre-activate the Catalyst: Some catalysts, particularly heterogeneous ones like V₂O₅/TiO₂, may require an activation step (e.g., heating under an air stream) to ensure the active sites are in the correct oxidation state and free from adsorbed species.[4]
Q2: I'm achieving high conversion, but the selectivity towards this compound is poor, with significant byproducts. How can catalyst loading affect this?
A2: Poor selectivity is a common and often complex issue where the catalyst is active but promotes undesired reaction pathways. Catalyst loading plays a surprisingly crucial role in directing the reaction towards the target product.
Potential Causes:
-
Excessive Catalyst Loading: Too high a concentration of active sites can lead to over-oxidation or side reactions.[5] For instance, the desired this compound could be further oxidized to CO₂ and H₂O, or other functional groups on the molecule could react. Overcrowding of active sites can also favor dimerization or polymerization of reactants or products.
-
Mass Transfer Limitations: At very high catalyst loadings, the reaction can become so fast that it is limited by the rate at which reactants can travel to the catalyst surface. This can alter the concentration of reactants at the active site, favoring different reaction pathways and leading to byproducts.
-
Thermal Hotspots: In exothermic oxidation reactions, an excessively high catalyst load in a fixed-bed reactor can create localized "hotspots." These high-temperature zones can promote non-selective gas-phase reactions or cause thermal degradation of the desired product.[6]
Recommended Solutions:
-
Reduce Catalyst Loading: Systematically decrease the catalyst loading to find a balance where the rate of the desired reaction is maximized relative to side reactions.
-
Optimize Reaction Temperature: Often, selectivity issues tied to catalyst loading are also temperature-dependent. Lowering the reaction temperature can disfavor high-activation-energy side reactions, improving selectivity.[6]
-
Dilute the Catalyst Bed: For fixed-bed reactors, consider diluting the catalyst with an inert material (like glass beads or silicon carbide) to improve heat dissipation and prevent hotspots, even at higher overall loadings.[7]
Experimental Protocol 1: Systematic Catalyst Loading Optimization
This protocol provides a step-by-step methodology for determining the optimal catalyst loading for your reaction.
Objective: To identify the catalyst loading that maximizes the yield of this compound while minimizing reaction time and byproduct formation.
Methodology:
-
Setup: Prepare a series of identical reactors (e.g., parallel pressure vessels or round-bottom flasks).
-
Parameter Definition:
-
Keep all other reaction parameters constant: temperature, pressure, solvent volume, reactant concentrations, and stirring speed.
-
Define a range of catalyst loadings to test. For example, for a V₂O₅/TiO₂ system, you might test 1, 2, 3, 5, and 7 wt% relative to the limiting reactant (e.g., 2,3-lutidine).
-
-
Reaction Execution:
-
Charge each reactor with the reactants and solvent.
-
Add the pre-weighed, designated amount of catalyst to each reactor.
-
Seal the reactors, purge with the appropriate gas (e.g., N₂ followed by air/O₂), and bring them to the target temperature and pressure.
-
-
Monitoring:
-
Take samples from each reactor at fixed time intervals (e.g., 1, 2, 4, 8 hours).
-
Immediately quench the reaction in the sample (e.g., by cooling and filtering the catalyst) to prevent further conversion.
-
-
Analysis:
-
Data Interpretation:
-
Plot the yield of this compound versus catalyst loading at a specific time point.
-
Plot the conversion and selectivity versus catalyst loading.
-
The optimal loading is typically the point at which the yield plateaus, and further increases in loading do not provide a significant benefit or begin to decrease selectivity.
-
Q3: My reaction starts well but then slows down or stops completely. Could this be a catalyst deactivation issue related to loading?
A3: This classic symptom points towards catalyst deactivation, a process where the catalyst loses its activity over time. While deactivation is often inevitable, its rate can be influenced by operational parameters, including the initial loading.
Potential Causes:
-
Fouling or Coking: At high catalyst loadings and temperatures, carbonaceous deposits (coke) can form on the active sites, blocking them. This is particularly common in organic reactions.[10]
-
Sintering: High local temperatures, which can be exacerbated by high catalyst loading in exothermic reactions, can cause the small, highly active catalyst particles to agglomerate into larger, less active ones.[3]
-
Leaching: In liquid-phase reactions, the active metal component may slowly dissolve (leach) from the support into the reaction medium, especially under acidic or harsh conditions.
-
Structural Change: The active catalytic species may undergo an irreversible change in its chemical state. For example, in some vanadium-based catalysts, the active V(V)/V(IV) species can be partially reduced to inactive V(III) over time.[11]
Recommended Solutions:
-
Conduct a Catalyst Recycle Study: After a reaction, carefully recover the catalyst, wash it, dry it, and reuse it in a subsequent run under identical conditions. A significant drop in performance confirms deactivation.
-
Characterize the Spent Catalyst: Use analytical techniques like TEM (to check for sintering), TGA (to quantify coke), and XPS (to check for changes in oxidation state) to diagnose the deactivation mechanism.
-
Optimize Loading and Temperature: Sometimes, a lower catalyst loading combined with a slightly lower temperature can significantly extend the catalyst's lifetime by reducing the rates of sintering and coking.
-
Implement a Regeneration Protocol: Depending on the deactivation mechanism, it may be possible to regenerate the catalyst. For coking, a controlled oxidation (burn-off) in air can be effective. For reduction of the active metal, a re-oxidation step might restore activity.[11][12]
Frequently Asked Questions (FAQs)
Q1: What are the typical heterogeneous catalyst systems used for the selective oxidation of methylpyridines, and what are their common loading ranges?
A1: Vanadium-based catalysts are the most widely studied and industrially relevant for this class of reaction.[13] The specific composition can vary, but they generally fall into the categories outlined in the table below. The loading is typically expressed as a weight percentage of the catalyst relative to the support or as a molar ratio of the active components.
| Catalyst System | Support | Promoters | Typical Loading Range (Active Metal) | Key Characteristics & References |
| Vanadium Oxide | TiO₂ (Anatase) | MoO₃, CrO₃, SbO₃ | 2-20 wt% V₂O₅ | High selectivity and activity. The support plays a crucial role in catalyst performance.[1][13][14] |
| Vanadium Oxide | SiC | - | 10-30 wt% (Active Layer) | Provides good thermal conductivity, helping to manage reaction exotherms.[4] |
| Vanadium Oxynitride | - | Zr, Al | - | Ternary systems can offer improved space-time yields compared to simple oxides.[7] |
| Vanadium Oxide | MgF₂ | - | V/Mg molar ratio 0.02–0.13 | High selectivity (up to 96%) has been reported for nicotinonitrile synthesis, a related reaction.[15] |
Q2: What is the relationship between catalyst loading, reaction temperature, and reaction time?
A2: These three parameters are intricately linked. Generally, increasing the catalyst loading or the temperature will increase the reaction rate, thus reducing the time required to reach a certain conversion.[6] However, there is a trade-off. As discussed in the troubleshooting section, excessively high loadings or temperatures can decrease selectivity and shorten catalyst life. The goal of optimization is to find the "sweet spot" that provides the most product in the shortest time with the highest purity and lowest cost.
Diagram 1: Troubleshooting Workflow for Low Product Yield
This decision tree illustrates a logical workflow for diagnosing the root cause of low product yield, starting with an analysis of conversion and selectivity.
Caption: A decision tree for troubleshooting low yield in catalytic synthesis.
Diagram 2: Conceptual Relationship Between Catalyst Loading and Reaction Metrics
This diagram illustrates the non-linear relationship between catalyst loading and key performance indicators, highlighting the concept of an optimal loading range.
Caption: The impact of catalyst loading on reaction rate, selectivity, and cost.
References
-
Ammoxidation of 3-Picoline over V2O5/TiO2 Catalysts: Effects of TiO2 Supports on the Catalytic Performance. (n.d.). Scientific.Net. Retrieved January 10, 2026, from [Link]
-
Oxidation of Picoline with Oxygen to Nicotinic Acid against Co 2+ , NHPI, and Phosphonium or Ammonium Bromides. (2023). MDPI. Retrieved January 10, 2026, from [Link]
-
Ternary VZrAlON Oxynitrides - Efficient Catalysts for the Ammoxidation of 3-Picoline. (n.d.). ACS Publications. Retrieved January 10, 2026, from [Link]
-
Deactivation and oxidative regeneration of VTiSbSiO catalyst for ammoxidation of 3-picoline to nicotinonitrile. (2008). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Oxidation of Picoline with Oxygen to Nicotinic Acid against Co, NHPI, and Phosphonium or Ammonium Bromides. (2023). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Gas-Phase Catalytic Oxidation of β-Picoline to Nicotinic Acid: Catalysts, Mechanism and Reaction Kinetics. (2012). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Ammoxidation of 3-picoline over V2O5/MgF2 catalysts: Correlations between nicotinonitrile yield and O-2 and NH3 chemisorption properties. (2008). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Effect of Catalyst Concentration on Reaction Rate in Organic Synthesis in Kenya. (2023). ResearchGate. Retrieved January 10, 2026, from [Link]
- Catalyst of picolinic acid synthesized by selectively oxygenizing picoline as well as preparation method and application thereof. (2009). Google Patents.
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Three Sources of Catalyst Deactivation and How To Mitigate Them. (n.d.). ChemCatBio. Retrieved January 10, 2026, from [Link]
- Direct oxidation of 3-picoline (3-methyl-pyridine) to nicotinic acid with pure HNO3. (2023). CoLab.
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Factors affecting catalyst activity and reaction rates. (n.d.). Ajeee. Retrieved January 10, 2026, from [Link]
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Recyclable anhydride catalyst for H2O2 oxidation: N-oxidation of pyridine derivatives. (2020). Royal Society of Chemistry. Retrieved January 10, 2026, from [Link]
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This compound. (n.d.). Stanford Chemicals. Retrieved January 10, 2026, from [Link]
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This compound. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]
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Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr)-N(CH2PO3H2)2 as a novel heterogeneous catalyst. (2022). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Highly efficient and metal-free synthesis of tri- and tetrasubstituted imidazole catalyzed by 3-picolinic acid. (2020). Arabian Journal of Chemistry. Retrieved January 10, 2026, from [Link]
-
3-Picoline. (n.d.). National Toxicology Program. Retrieved January 10, 2026, from [Link]
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Oxidation of 3-picoline in the liquid phase. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
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Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. (2023). International Research Journal of Innovations in Engineering and Technology. Retrieved January 10, 2026, from [Link]
- Oxidation of methyl-pyridines. (1957). Google Patents.
-
Picolinic acid hydrochloride. (n.d.). Organic Syntheses. Retrieved January 10, 2026, from [Link]
-
Studies on the conditions of synthesis of picolinic acid by heterogeneous catalytic oxidation of 2-picoline. (2005). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). ACS Publications. Retrieved January 10, 2026, from [Link]
- Picolinic acid derivatives and their use as intermediates. (2020). Google Patents.
-
Role of catalyst in organic synthesis. (2022). Current Trends in Pharmacy and Pharmaceutical Chemistry. Retrieved January 10, 2026, from [Link]
-
Advances in Catalyst Deactivation and Regeneration. (2020). MDPI. Retrieved January 10, 2026, from [Link]
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Synthesis of Cobalt Hydroxychloride and Its Application as a Catalyst in the Condensation of Perimidines. (2023). MDPI. Retrieved January 10, 2026, from [Link]
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Catalyst deactivation Common causes. (n.d.). AmmoniaKnowHow. Retrieved January 10, 2026, from [Link]
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Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals. (2020). PubMed Central. Retrieved January 10, 2026, from [Link]
-
Optimization of catalyst loading. (2012). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Troubleshooting low catalyst activity in reforming units. (2024). Patsnap Eureka. Retrieved January 10, 2026, from [Link]
-
Nicotinic acid synthesis at elevated β-picoline load: Exploring the possibility to intensify the process. (2018). ResearchGate. Retrieved January 10, 2026, from [Link]
- Process for the synthesis of 3-methyl-pyridine. (2012). Google Patents.
-
Synthesis of Some Aminopicolinic Acids. (2012). IRL @ UMSL. Retrieved January 10, 2026, from [Link]
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Optimization of catalyst and ligand loading. (2020). ResearchGate. Retrieved January 10, 2026, from [Link]
-
New high-performance liquid chromatographic method for the detection of picolinic acid in biological fluids. (2001). PubMed. Retrieved January 10, 2026, from [Link]
-
6-Hydroxy Picolinohydrazides Promoted Cu(I)-Catalyzed Hydroxylation Reaction in Water: Machine-Learning Accelerated Ligands Design and Reaction Optimization. (2024). PubMed. Retrieved January 10, 2026, from [Link]
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Technical Support Center: Managing Thermal Instability of 3-Methylpicolinic Acid Derivatives
Last Updated: 2026-01-10
Introduction
Welcome to the technical support center for managing the thermal instability of 3-methylpicolinic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges related to the thermal sensitivity of these compounds. This compound, a derivative of picolinic acid, is a valuable building block in pharmaceutical and materials science. However, its inherent thermal instability, primarily due to decarboxylation, can lead to significant experimental challenges, including yield loss, impurity formation, and inconsistent results.
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to help you understand, mitigate, and manage the thermal degradation of these important molecules.
Section 1: Understanding the Thermal Instability of this compound Derivatives
The primary mechanism of thermal degradation for picolinic acid and its derivatives is decarboxylation, the loss of the carboxyl group as carbon dioxide (CO₂).[1] This reaction is particularly facile for picolinic acids due to the proximity of the nitrogen atom to the carboxylic acid group, which stabilizes the intermediate formed during the reaction.
The thermal decarboxylation of α-picolinic acids can proceed through the Hammick reaction mechanism, especially in the presence of carbonyl compounds.[2] Upon heating, the picolinic acid derivative can decarboxylate to form a reactive intermediate, which is now understood to be a carbene.[2] This intermediate can then react with electrophiles present in the reaction mixture.
Several factors can influence the rate of decarboxylation:
-
Temperature: As with most chemical reactions, the rate of decarboxylation increases with temperature. Studies have shown that the decarboxylation of picolinic acids in aqueous solutions can occur at temperatures as low as 150°C.[3]
-
pH: The pH of the solution plays a crucial role. The rate of decarboxylation of picolinic acids in aqueous solution has been observed to go through a maximum at a specific pH.[3][4]
-
Substituents on the Pyridine Ring: The nature and position of substituents on the pyridine ring can significantly impact thermal stability. Electron-withdrawing and electron-releasing groups at the 3-position have been shown to accelerate decarboxylation in picolinic acids.[4]
-
Solvent: The choice of solvent can influence the reaction rate. For instance, using p-cymene as a solvent has been shown to increase yields in the Hammick reaction.[2]
Caption: Generalized thermal decomposition pathway of this compound derivatives.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: I am observing significant loss of my this compound derivative during my reaction, which is run at an elevated temperature. How can I minimize this degradation?
A1: This is a classic sign of thermal decarboxylation. Here’s a systematic approach to troubleshoot and mitigate this issue:
-
Lower the Reaction Temperature: This is the most direct way to reduce the rate of degradation. Explore if the desired reaction can proceed at a lower temperature, even if it requires a longer reaction time. Low-temperature evaporation under vacuum can be an effective technique for drying heat-sensitive compounds without causing degradation.[5]
-
Optimize the pH: If your reaction is in an aqueous or protic solvent, the pH can have a profound effect on stability.[3] Conduct small-scale experiments at different pH values to identify a range where your compound is more stable.
-
Solvent Selection: If the reaction chemistry allows, consider switching to a less polar, aprotic solvent. Solvents like p-cymene have been shown to be beneficial in some cases.[2]
-
Inert Atmosphere: While decarboxylation itself doesn't necessarily involve oxygen, secondary degradation pathways might. Running your reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes help minimize the formation of colored impurities.
-
Minimize Reaction Time: The longer your compound is exposed to high temperatures, the more degradation will occur. Optimize your reaction conditions to achieve the desired conversion in the shortest possible time.
Q2: My purified this compound derivative is showing signs of degradation upon storage. What are the best storage and handling practices?
A2: Proper storage is critical for maintaining the integrity of temperature-sensitive chemicals.[6] Here are some best practices:
-
Storage Conditions: Store your compound in a cool, dry, and dark place.[6] Refrigeration or freezing may be necessary for long-term stability.[6] Always refer to the manufacturer's safety data sheet (SDS) for specific storage temperature recommendations.
-
Airtight Containers: Use airtight containers to protect the compound from moisture and atmospheric gases.[6]
-
Inert Atmosphere: For highly sensitive derivatives, consider storing them under an inert atmosphere (e.g., in a desiccator with an inert gas purge or in sealed ampoules).
-
Labeling: Clearly label all containers with the date received, date opened, and any specific storage requirements.[7]
-
Monitoring: Regularly monitor the temperature of your storage area using calibrated thermometers or data loggers.[6]
Q3: I am trying to analyze my this compound derivative using thermal analysis techniques like DSC or TGA, but the results are not reproducible. What could be the issue?
A3: Reproducibility issues in thermal analysis can stem from several factors. Here's a checklist to ensure consistent results:
| Parameter | Potential Issue | Recommendation |
| Sample Preparation | Inconsistent sample mass or packing. | Use a consistent sample mass (typically 1-5 mg) and ensure uniform packing in the crucible. |
| Heating Rate | Different heating rates can shift transition temperatures. | Use a standardized heating rate for all experiments (e.g., 10 °C/min).[8] |
| Atmosphere | Reactive atmosphere (e.g., air) can cause oxidative degradation. | Run experiments under an inert atmosphere (e.g., nitrogen) to isolate the thermal decomposition.[9] |
| Crucible Type | Interaction of the sample with the crucible material. | Use inert crucibles (e.g., aluminum, ceramic) and ensure they are clean and dry. |
| Instrument Calibration | Inaccurate temperature or heat flow readings. | Regularly calibrate your DSC/TGA instrument with certified standards. |
Q4: Can I improve the thermal stability of my this compound derivative through chemical modification?
A4: Yes, chemical modification can be a powerful strategy to enhance thermal stability. Here are a few approaches:
-
Esterification: Converting the carboxylic acid to an ester can significantly increase its thermal stability by preventing decarboxylation. The Krapcho decarboxylation, for instance, starts with methyl esters.[1]
-
Amide Formation: Similar to esterification, forming an amide can also block the decarboxylation pathway.
-
Salt Formation: In some cases, forming a salt with a suitable counter-ion can improve stability.[10] However, the effect of salt formation on decarboxylation can be complex and may depend on the specific counter-ion and conditions.
-
Cocrystallization: Forming co-crystals with other molecules can sometimes alter the crystal packing and intermolecular interactions in a way that enhances thermal stability.[10]
Section 3: Frequently Asked Questions (FAQs)
Q: What is the typical decomposition temperature of this compound?
A: The exact decomposition temperature can vary depending on the specific derivative and the experimental conditions (e.g., heating rate, atmosphere). However, picolinic acid itself shows thermal decomposition up to 195°C.[9] It is crucial to determine the decomposition temperature of your specific derivative using techniques like Thermogravimetric Analysis (TGA).
Q: Are there any specific safety precautions I should take when working with these compounds at elevated temperatures?
A: Yes. Always work in a well-ventilated fume hood, especially when heating these compounds, as decarboxylation releases carbon dioxide, and other volatile byproducts may also be formed. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[6] Be aware of the potential for pressure buildup if heating in a sealed vessel.
Q: How can I monitor the degradation of my this compound derivative during a reaction?
A: You can monitor the reaction progress and the formation of degradation products using techniques like:
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the disappearance of your starting material and the appearance of new spots corresponding to degradation products.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of your compound and any impurities over time.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify the structure of degradation products.
Q: What are the best practices for transporting temperature-sensitive this compound derivatives?
A: Transporting temperature-sensitive chemicals requires careful planning.[6] For small shipments, insulated containers can be used to maintain a stable temperature.[11] For larger volumes, refrigerated transport may be necessary.[11] Always ensure that the packaging is robust and complies with all relevant transportation regulations.
Section 4: Experimental Protocols
Protocol 1: Determination of Onset Decomposition Temperature using Thermogravimetric Analysis (TGA)
This protocol outlines the general procedure for determining the thermal stability of a this compound derivative using TGA.
Objective: To determine the temperature at which the compound begins to lose mass due to thermal decomposition.
Materials:
-
TGA instrument
-
TGA crucibles (e.g., aluminum, ceramic)
-
Microbalance
-
Your this compound derivative sample
-
Inert gas supply (e.g., nitrogen)
Procedure:
-
Instrument Preparation: Ensure the TGA is clean and calibrated according to the manufacturer's instructions.
-
Sample Preparation: Accurately weigh 1-5 mg of your sample into a clean, tared TGA crucible.
-
Instrument Setup:
-
Place the sample crucible and a reference crucible (empty) into the TGA furnace.
-
Set the initial temperature to a value below the expected decomposition temperature (e.g., 30°C).
-
Set the final temperature to a value well above the expected decomposition temperature (e.g., 400°C).
-
Set the heating rate (e.g., 10 K/min).[8]
-
Set the purge gas to nitrogen with a constant flow rate (e.g., 50 mL/min).
-
-
Run the Experiment: Start the TGA run and record the mass loss as a function of temperature.
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
The onset decomposition temperature is typically determined as the temperature at which a significant deviation from the baseline weight is observed. This can be calculated using the instrument's software, often by finding the intersection of the tangent to the baseline and the tangent to the steepest part of the weight loss curve.
-
Caption: Decision logic for interpreting DSC thermal analysis data.
Section 5: Strategies for Improving Thermal Stability
For active pharmaceutical ingredients (APIs) and other high-value materials, improving thermal stability is often a critical aspect of development.
-
Formulation Strategies: For solid dosage forms, the choice of excipients can influence the thermal stability of the API. [12]Some polymers can help to stabilize amorphous forms of drugs and prevent degradation. [13]* Process Optimization: Manufacturing processes can be designed to minimize heat exposure. For example, direct compression is often preferred over wet granulation for heat-sensitive APIs. Technologies like Pellet Cold Forming Technology (PCFT) are specifically designed for thermally labile compounds. [14]* Packaging: The use of appropriate packaging can protect the compound from environmental factors like heat, light, and moisture that can accelerate degradation.
Conclusion
Managing the thermal instability of this compound derivatives requires a multi-faceted approach that combines a solid understanding of the underlying chemistry with careful experimental design and execution. By systematically addressing potential issues related to temperature, pH, solvent, and storage conditions, researchers can significantly improve the reliability and success of their experiments. The analytical techniques and protocols outlined in this guide provide a framework for characterizing the thermal behavior of these compounds and for developing strategies to mitigate their degradation.
References
- Fresh Logistics. (n.d.). Handling Temperature-Sensitive Chemicals.
-
Wikipedia. (2023). Hammick reaction. Retrieved from [Link]
-
Wikipedia. (2023). Decarboxylation. Retrieved from [Link]
- Dunn, G. E., & Thimm, H. F. (1977). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 55(1), 1342-1347.
- Thimm, H. F., & Dunn, G. E. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 55(15), 2843-2848.
- Li, J., et al. (2019). Metal-Free Decarboxylative Alkoxylation of 2-Picolinic Acid and Its Derivatives with Cyclic Ethers: One Step Construction of C–O and C–Cl Bonds. Organic Letters, 21(15), 5946-5950.
-
Storemasta. (2025). What Chemicals Require Temperature Controlled Storage?. Retrieved from [Link]
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Storemasta. (2024). Considerations for Temperature-Sensitive Flammable Liquids. Retrieved from [Link]
-
MARATEK. (n.d.). Reducing Thermal Degradation in API Drying: The Case for Low-Temperature Evaporation. Retrieved from [Link]
- de Oliveira, L. C. S., et al. (2017). Synthesis, characterization, and thermal behavior of light trivalent lanthanide picolinate (La-Gd, except Pm) as well as the thermal behavior of picolinic acid and its sodium salt. Journal of Thermal Analysis and Calorimetry, 129(2), 947-957.
-
Bio-Pharma. (n.d.). Pellet Cold Forming Technology: Innovation for Heat-Sensitive API Manufacturing. Retrieved from [Link]
-
Pharmaceutical Technology. (2021). Stabilization of Amorphous APIs. Retrieved from [Link]
-
University of Notre Dame. (2024). Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. Retrieved from [Link]
-
COLD & CO. (n.d.). Protecting temperature-sensitive chemicals: when logistics becomes a key factor in performance. Retrieved from [Link]
- Popović, J., et al. (2021). Thermal Stability of Amorphous Solid Dispersions. Pharmaceutics, 13(1), 85.
- García, G., et al. (2018). Thermal stability of choline chloride-based deep eutectic solvents. Journal of Molecular Liquids, 268, 809-817.
- Cai, T., et al. (2022). Modulation of Solid-State Chemical Stability of Gabapentin by Pyridinecarboxylic Acid. Pharmaceutical Research, 39(8), 1831-1841.
-
Robertson Microlit Laboratories. (n.d.). Thermal Analysis | DSC, TGA, and Melting Point Testing. Retrieved from [Link]
- Gołdyn, M., et al. (2021). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 23(34), 5894-5905.
- Ghorbani-Vaghei, R., & Veisi, H. (2018). Aminoclay decorated with nano-Pd(0) picolinic acid complex as a novel efficient, heterogeneous, and phosphine ligand-free catalyst in Heck reaction under solvent-free conditions. Applied Organometallic Chemistry, 32(1), e3902.
- Ribeiro da Silva, M. A. V., et al. (2011). Heat capacity and thermodynamics of solid and liquid pyridine-3-carboxylic acid (nicotinic acid) over the temperature range 296 K to 531 K. The Journal of Chemical Thermodynamics, 43(10), 1545-1552.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
EAG Laboratories. (n.d.). DSC Analysis of Polymers. Retrieved from [Link]
-
Wikipedia. (2023). Pyridinecarboxylic acid. Retrieved from [Link]
- Popović, J., et al. (2021). Thermal Stability of Amorphous Solid Dispersions. Molecules, 26(2), 329.
-
iChemical. (n.d.). This compound. Retrieved from [Link]
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Identifying and minimizing byproducts in 3-Methylpicolinic acid reactions
Welcome to the technical support center for the synthesis of 3-Methylpicolinic Acid (3-MPA). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important pyridine derivative. Here, you will find in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles and supported by authoritative references. Our goal is to empower you to identify and minimize byproducts, thereby improving the yield and purity of your target compound.
Troubleshooting Guide: Navigating Byproduct Formation
This section addresses specific issues you may encounter during the synthesis of this compound, providing explanations for the underlying chemistry and actionable protocols to resolve them.
Issue 1: My reaction mixture from the oxidation of 2,3-lutidine shows multiple acidic impurities.
Q: I've attempted to synthesize this compound by oxidizing 2,3-lutidine, but my workup reveals a mixture of carboxylic acids. What are these byproducts and how can I avoid them?
A: The oxidation of 2,3-lutidine (2,3-dimethylpyridine) is a common route to this compound. However, it is prone to several side reactions, leading to a mixture of acidic byproducts. The primary culprits are over-oxidation and oxidation of the other methyl group.
Common Byproducts from 2,3-Lutidine Oxidation:
| Byproduct Name | Structure | Formation Mechanism |
| Pyridine-2,3-dicarboxylic acid | Pyridine ring with carboxylic acid groups at C2 and C3 | Over-oxidation of both methyl groups of 2,3-lutidine. |
| 2-Methylnicotinic acid | Pyridine ring with a methyl group at C2 and a carboxylic acid at C3 | Oxidation of the methyl group at the 3-position instead of the 2-position. |
| Picolinic acid | Pyridine ring with a carboxylic acid at C2 | Oxidation of a 2-picoline impurity in the starting material, or potential demethylation under harsh conditions. |
| Nicotinic acid | Pyridine ring with a carboxylic acid at C3 | Oxidation of a 3-picoline impurity in the starting material. |
This list of byproducts is based on related oxidation processes of lutidines[1][2].
Mechanism of Byproduct Formation:
The oxidation of alkylpyridines typically proceeds through a radical mechanism at the benzylic-like position of the methyl group. The relative reactivity of the two methyl groups in 2,3-lutidine and the reaction conditions will dictate the product distribution. Harsh oxidizing agents or prolonged reaction times can lead to the oxidation of both methyl groups.
Workflow for Minimizing Oxidation Byproducts:
Caption: Workflow to minimize byproducts in 2,3-lutidine oxidation.
Detailed Protocol for Minimizing Over-oxidation:
-
Starting Material Purity: Ensure the purity of your 2,3-lutidine starting material using GC-MS or NMR to check for isomeric lutidines or picoline impurities.
-
Choice of Oxidant: While strong oxidants like nitric acid can be used, they often lead to over-oxidation. Consider using potassium permanganate (KMnO₄) in a controlled manner.
-
Reaction Conditions:
-
Slowly add the oxidant to a solution of 2,3-lutidine at a controlled temperature.
-
Monitor the reaction progress carefully using TLC or GC to avoid prolonged reaction times after the starting material is consumed.
-
-
Workup:
-
Upon completion, quench the reaction and filter off any inorganic precipitates (e.g., MnO₂).
-
Carefully adjust the pH of the filtrate. This compound and its isomeric byproducts may have slightly different isoelectric points, allowing for selective precipitation.
-
-
Purification: Recrystallization is an effective method for separating this compound from more polar byproducts like pyridine-2,3-dicarboxylic acid[3].
Issue 2: My synthesis via hydrolysis of 2-cyano-3-methylpyridine is not going to completion.
Q: I am hydrolyzing 2-cyano-3-methylpyridine to get this compound, but I'm isolating a significant amount of a neutral byproduct. What is it and how can I drive the reaction to completion?
A: The most common byproduct in the hydrolysis of a nitrile is the corresponding amide, in this case, 3-methylpicolinamide . This occurs when the hydrolysis reaction stalls at the intermediate stage. Both acidic and basic conditions can be used for this hydrolysis, but ensuring complete conversion to the carboxylic acid requires forcing conditions[4].
Byproduct Profile for Nitrile Hydrolysis:
| Byproduct Name | Structure | Formation Mechanism |
| 3-Methylpicolinamide | Pyridine ring with a methyl group at C3 and a carboxamide at C2 | Incomplete hydrolysis of the nitrile group. |
| Unreacted 2-cyano-3-methylpyridine | Pyridine ring with a methyl group at C3 and a nitrile at C2 | Incomplete reaction. |
Mechanism of Incomplete Hydrolysis:
Caption: Hydrolysis of 2-cyano-3-methylpyridine proceeds via an amide intermediate.
Protocol for Driving Hydrolysis to Completion:
-
Reaction Conditions:
-
Acidic Hydrolysis: Use a strong acid like concentrated sulfuric acid or hydrochloric acid and heat the reaction mixture for a prolonged period (e.g., reflux). Monitor the reaction by TLC or HPLC until the amide intermediate is no longer observed.
-
Basic Hydrolysis: Use a strong base like sodium hydroxide or potassium hydroxide in a high-boiling solvent such as ethylene glycol, and heat to high temperatures.
-
-
Workup:
-
After cooling, carefully neutralize the reaction mixture. In the case of basic hydrolysis, acidify to a pH of around 3-4 to precipitate the carboxylic acid.
-
-
Purification: If 3-methylpicolinamide is still present, it can be separated from the acidic product by extraction. At a neutral or slightly basic pH, the amide will be more soluble in organic solvents, while the carboxylate salt will remain in the aqueous layer. Acidification of the aqueous layer will then precipitate the pure this compound.
Issue 3: I'm getting a mixture of isomers from the carboxylation of 3-picoline.
Q: I'm attempting to synthesize this compound by lithiation of 3-picoline followed by quenching with CO₂. However, I'm getting a mixture of isomeric methylpicolinic acids. How can I improve the regioselectivity?
A: The direct carboxylation of 3-picoline (3-methylpyridine) is challenging due to the directing effects of the pyridine nitrogen and the methyl group, which can lead to a mixture of isomers. The C2, C4, and C6 positions are all susceptible to deprotonation and subsequent carboxylation.
Potential Isomeric Byproducts:
| Byproduct Name | Structure | Point of Carboxylation |
| 3-Methylisonicotinic acid | Pyridine ring with a methyl group at C3 and a carboxylic acid at C4 | C4 |
| 5-Methylpicolinic acid | Pyridine ring with a methyl group at C5 and a carboxylic acid at C2 | C6 (relative to the methyl group) |
The formation of these isomers is a known challenge in the functionalization of substituted pyridines[5].
Strategies for Improving Regioselectivity:
Controlling the regioselectivity of lithiation on the pyridine ring is key. This can often be achieved through the use of directing groups or specific lithiating agents.
-
Directed Ortho-Metalation (DoM): While 3-picoline itself lacks a strong directing group for C2 lithiation, the pyridine nitrogen itself can direct lithiation, often favoring the C2 and C6 positions.
-
Bulky Lithiating Agents: The use of sterically hindered bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) can influence the site of deprotonation.
-
Temperature Control: Lithiation reactions are highly temperature-sensitive. Maintaining a very low temperature (e.g., -78 °C) is crucial to prevent side reactions and improve selectivity.
-
Alternative Strategies: Consider a multi-step approach where a directing group is first installed at the 2-position, followed by lithiation at the desired carbon, carboxylation, and subsequent removal of the directing group.
Purification of Isomers:
Separating isomeric carboxylic acids can be difficult.
-
Fractional Crystallization: This may be possible if the isomers have significantly different solubilities in a particular solvent system.
-
Preparative HPLC: This is often the most effective, albeit more resource-intensive, method for separating closely related isomers.
-
Derivatization: Converting the carboxylic acids to their methyl esters can sometimes facilitate separation by column chromatography due to altered polarity and volatility. The esters can then be hydrolyzed back to the pure carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The three most common laboratory and industrial approaches are:
-
Oxidation of 2,3-Lutidine: This is a direct approach but requires careful control to prevent over-oxidation and formation of isomeric byproducts[1].
-
Hydrolysis of 2-Cyano-3-methylpyridine: This route can provide high yields if the hydrolysis is driven to completion[4]. The nitrile precursor can be synthesized from 3-picoline[6][7].
-
Lithiation and Carboxylation of 3-Picoline: This method offers a direct route but often suffers from poor regioselectivity, leading to isomeric mixtures[5].
Q2: How can I confirm the identity and purity of my this compound?
A2: A combination of analytical techniques is recommended:
-
¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for structural elucidation. The chemical shifts and coupling patterns of the pyridine protons and the positions of the methyl and carboxyl signals are characteristic. Predicted ¹H NMR data for this compound in DMSO-d₆ is: δ = 2.49 (s, 3H, CH₃), 7.49 (dd, 1H, H-5), 7.79 (dd, 1H, H-4), 8.49 (d, 1H, H-6), 10.72 (sbr, 1H, CO₂H)[8]. You should compare your experimental data to literature values or data from a pure standard.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product (137.14 g/mol for the free acid). Techniques like GC-MS can also help identify and quantify volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): An effective method for assessing purity and quantifying byproducts, especially non-volatile ones.
-
Melting Point: A sharp melting point in the expected range (typically 114-118 °C) is a good indicator of purity.
Q3: What are the best practices for purifying crude this compound?
A3: The best purification strategy depends on the nature of the impurities.
-
For removing neutral or basic impurities (e.g., unreacted starting materials, amide byproduct): An acid-base extraction is very effective. Dissolve the crude product in a suitable organic solvent and extract with a basic aqueous solution (e.g., NaHCO₃ or NaOH). The this compound will move into the aqueous layer as its carboxylate salt, leaving neutral and basic impurities in the organic layer. The aqueous layer can then be washed with fresh organic solvent, and the pure product precipitated by acidification.
-
For removing other acidic impurities (e.g., over-oxidation products, isomers): Recrystallization is the preferred method[3]. A good recrystallization solvent is one in which the desired compound is sparingly soluble at room temperature but highly soluble when hot. A mixture of ethyl acetate and hexane has been reported to be effective[8][9]. For separating isomers, fractional crystallization, where crystals are collected in batches as the solution cools, may be necessary.
References
-
Christie, W. W., Brechany, E. Y., & Holman, R. T. (1987). Mass spectra of the picolinyl esters of isomeric mono- and dienoic fatty acids. Lipids, 22(4), 224–228. [Link]
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This compound, CAS No. 4021-07-2. iChemical. [Link]
-
Smyth, D. R., et al. (2005). ECNI GC-MS analysis of picolinic and quinolinic acids and their amides in human plasma, CSF, and brain tissue. In Advances in experimental medicine and biology (Vol. 570, pp. 639-646). [Link]
-
Lim, C. K., et al. (2018). Chromatograms of the two isomers picolinic acid and nicotinic acid. ResearchGate. [Link]
-
GC-MS Spectrum - Picolinic acid GC-MS (1 TMS) (HMDB0002243). Human Metabolome Database. [Link]
-
Process for recovery of pyridine-2,3-dicarboxylic acid. (2002). European Patent Office. EP 0947508 B1. [Link]
-
Synthesis of 2, 3-pyridine-dicarboxylic acid. ResearchGate. [Link]
-
1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE. [Link]
-
A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]
- Process for recovery of pyridine-2,3-dicarboxylic acid.
-
1H and 13C-M1HN NMR spectroscopic data for 3-hydroxypicolinic acid and its complexesa. ResearchGate. [Link]
- Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PMC - PubMed Central. [Link]
-
Unusual Regio‐ and Chemoselectivity in Oxidation of Pyrroles and Indoles Enabled by a Thianthrenium Salt Intermediate. ResearchGate. [Link]
-
Novel regioselective hydroxylations of pyridine carboxylic acids at position C2 and pyrazine. PubMed. [Link]
- Process of cyanation and nitriles produced thereby.
-
Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. The Royal Society of Chemistry. [Link]
-
Oxidation of Picoline with Oxygen to Nicotinic Acid against Co, NHPI, and Phosphonium or Ammonium Bromides. ResearchGate. [Link]
-
Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Publications. [Link]
-
Method for the preparation of pyridine-2,3-dicarboxylic acids. Patent 0259687. [Link]
-
Mass Spectrometry Fragmentation Patterns. Science Ready. [Link]
-
This compound | C7H7NO2 | CID 268757. PubChem. [Link]
- Preparation of 2-chloro-3-cyanopyridine and 2-chloronicotinic acid.
-
Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORA. [Link]
-
Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. Beilstein Journals. [Link]
-
Detection, isolation, and characterization of a novel impurity from several folic acid products. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Catalyst-Controlled Regiodivergent Oxidation of Unsymmetrical Diols. ResearchGate. [Link]
-
I have an isomer impurity which is difficulty to remove, any suggestions? ResearchGate. [Link]
-
Late-Stage C4-Selective Carboxylation of Pyridines Using CO2. ChemistryViews. [Link]
-
Regioselectivity in Palladium-Catalyzed C−H Activation/Oxygenation Reactions. Organic Letters. [Link]
-
2-Methylnicotinic acid | C7H7NO2 | CID 643373. PubChem. [Link]
- The synthetic method of 2-cyano group-3-picoline.
-
The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(Trimethylsilyl)-1-Nitroethene and Arylonitrile N-Oxides: Molecular Electron Density Theory (MEDT) Quantumchemical Study. MDPI. [Link]
-
Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. MDPI. [Link]
-
Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes. PMC - NIH. [Link]
-
DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES, Vol. 91, No. 3, 2015. [Link]
-
Regioselective C2-arylation of imidazo[4,5-b]pyridines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy - CORE. [Link]
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- 8. repositorio.uam.es [repositorio.uam.es]
- 9. rsc.org [rsc.org]
Technical Support Center: Enhancing the Stability of 3-Methylpicolinic Acid Metal Complexes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Methylpicolinic acid and its metal complexes. This guide is designed to provide you with expert insights and practical solutions to common challenges encountered during synthesis, purification, and handling of these coordination compounds. Our goal is to move beyond simple protocols and explain the chemical principles that govern the stability and reactivity of your complexes, enabling you to troubleshoot effectively and innovate confidently.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Stability
This section addresses foundational concepts regarding this compound as a ligand and the factors that influence the stability of its metal complexes.
Q1: What is this compound and what makes it an effective ligand?
This compound (3-MepicH) is a derivative of picolinic acid, which itself is a pyridine ring with a carboxylic acid group at the 2-position.[1] Its effectiveness as a ligand stems from its ability to act as a bidentate chelating agent. The pyridine nitrogen and the carboxylate oxygen coordinate to a single metal center, forming a stable five-membered ring. This phenomenon, known as the "chelate effect," results in a complex that is significantly more stable than one formed by analogous monodentate ligands.
dot graph Chelation { layout=neato; node [shape=circle, style=filled, fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica"]; graph [bgcolor="#F1F3F4"];
} ondot Caption: Chelation of a metal ion (Mⁿ⁺) by this compound.
Q2: How does the methyl group at the 3-position influence complex stability?
The methyl group (-CH₃) at the 3-position introduces two primary effects:
-
Electronic Effect: The methyl group is weakly electron-donating. This increases the electron density on the pyridine ring, enhancing the basicity of the pyridine nitrogen. A more basic nitrogen atom can form a stronger coordinate bond with the metal ion, thereby increasing the thermodynamic stability of the complex.
-
Steric Effect: The methyl group adds steric bulk near the coordination site. While often minor, this can influence the geometry of the final complex and may slightly destabilize complexes with very large metal ions or in coordination spheres with other bulky ligands. In some cases, this steric hindrance can limit the formation of certain geometries.[2][3]
Q3: What are the key experimental factors that control the stability of a this compound complex?
The stability of a metal complex is not an intrinsic property but is highly dependent on the experimental conditions.[4] The primary factors you must control are:
| Factor | Effect on Stability & Causality |
| pH | Crucial. The carboxylic acid group must be deprotonated (-COO⁻) to coordinate effectively. At low pH, the ligand is protonated (-COOH) and will not form a stable complex. The optimal pH is typically above the pKa of the carboxylic acid but low enough to prevent metal hydroxide precipitation. |
| Solvent | The solvent's polarity and coordinating ability are critical. Protic solvents (like water or methanol) can compete with the ligand for coordination sites on the metal ion, potentially lowering the complex's stability constant. Aprotic, non-coordinating solvents are often preferred for maximizing stability.[2] |
| Nature of the Metal Ion | The stability is highly dependent on the metal ion's charge density (charge-to-radius ratio) and its electronic configuration.[5] For divalent first-row transition metals, stability generally follows the Irving-Williams series: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺.[5] |
| Temperature | Complex formation is an equilibrium process, and its stability constant (K) is temperature-dependent. While most complexation reactions are exothermic, this is not universal. The effect of temperature should be determined empirically for your specific system. |
| Ionic Strength | The concentration of background electrolytes can influence the activity coefficients of the ions in solution, thereby affecting the measured stability constants.[6] It is crucial to maintain a constant ionic strength for comparative studies. |
Part 2: Troubleshooting Guide - From Synthesis to Stability
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low or No Yield of the Metal Complex
You've mixed your metal salt and this compound, but you're not getting the expected product.
-
Potential Cause A: Incorrect pH
-
Why it happens: The most common reason for failed synthesis is incorrect pH. If the solution is too acidic, the carboxylic acid group of the ligand remains protonated (R-COOH). The neutral oxygen atom is a very poor donor, and chelation is inhibited.
-
Solution: You must add a base to deprotonate the ligand. A non-coordinating base like triethylamine (NEt₃) or a hydroxide salt (e.g., NaOH, KOH) is typically used. The optimal pH must be high enough to ensure deprotonation but low enough to avoid precipitating the metal as a hydroxide.
-
Action: Perform a pH titration or screen a range of pH values to find the optimal condition for your specific metal ion. See Protocol 1: Optimizing Reaction pH .
-
-
Potential Cause B: Inappropriate Solvent Choice
-
Why it happens: Highly coordinating solvents (e.g., water, DMSO) can outcompete this compound for a place in the metal's coordination sphere, especially if the metal-ligand bond is not exceptionally strong.
-
Solution: Switch to a less coordinating solvent. Solvents like ethanol, acetonitrile, dichloromethane (DCM), or tetrahydrofuran (THF) are often better choices. If solubility is an issue, a solvent mixture can be employed.
-
Action: Attempt the synthesis in a different solvent system. Ensure both your metal salt (e.g., using a perchlorate or triflate salt for better solubility) and the ligand are soluble in the chosen solvent.
-
dot graph TroubleshootingWorkflow { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica"]; graph [bgcolor="#F1F3F4"];
} ondot Caption: Troubleshooting workflow for low complex yield.
Issue 2: The Complex Precipitates or Decomposes Over Time
Your complex forms initially but then either crashes out of solution or shows signs of degradation (e.g., color change).
-
Potential Cause A: Air or Moisture Sensitivity
-
Why it happens: The metal center in your complex might be in a redox state that is sensitive to oxygen (e.g., Co(II), Fe(II)). Alternatively, the complex may be hygroscopic or susceptible to hydrolysis, where water molecules displace the ligand.
-
Solution: Employ rigorous air-free techniques. This involves using a Schlenk line or a glovebox for the synthesis and handling of the complex. Solvents should be thoroughly dried and degassed before use.
-
Action: Repeat the synthesis under an inert atmosphere (Nitrogen or Argon). Store the final product in a desiccator or glovebox.
-
-
Potential Cause B: Ligand Dissociation Equilibrium
-
Why it happens: Complex formation is a reversible process. In solution, there is always an equilibrium between the complex and the free metal ion and ligand. If the complex is not highly stable, dilution or changes in conditions can shift the equilibrium back towards the starting materials.
-
Solution: Use a slight excess of the this compound ligand during synthesis (e.g., 2.1 equivalents for a 1:2 metal:ligand complex). This pushes the equilibrium towards the product side, according to Le Châtelier's principle. For storage, keeping the complex in a solution containing a small amount of free ligand can enhance its shelf-life.
-
Action: Modify your synthetic procedure to include a 5-10% excess of the ligand. Purify via recrystallization to remove the excess. See Protocol 2: Recrystallization for Purification .
-
Part 3: Experimental Protocols
These protocols provide detailed, self-validating steps for common procedures.
Protocol 1: General Synthesis and pH Optimization of a M(3-Mepic)₂ Complex
This protocol describes the synthesis of a generic 1:2 metal-to-ligand complex and a method for finding the optimal pH.
-
Preparation:
-
In a round-bottom flask under an inert atmosphere (if required), dissolve 1.0 mmol of the metal salt (e.g., MCl₂, M(ClO₄)₂) in 20 mL of a suitable solvent (e.g., ethanol).
-
In a separate beaker, dissolve 2.0 mmol of this compound in 10 mL of the same solvent.
-
-
pH Screening (Small Scale):
-
Prepare 5 small vials, each with 1 mL of the metal salt solution.
-
Add 0.4 mL of the ligand solution to each vial.
-
Using a 1M solution of a base (e.g., NaOH in ethanol), add incremental amounts to each vial to target different pH values (e.g., pH 4, 5, 6, 7, 8).
-
Stir the vials for 1 hour and observe which pH yields the most precipitate or the most intense color change, indicating optimal complex formation.
-
-
Scaled-Up Synthesis:
-
Slowly add the ligand solution to the stirring metal salt solution in the flask.
-
Using the optimal pH identified in step 2, slowly add the base dropwise to the reaction mixture until the target pH is reached.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) for 2-4 hours.
-
-
Isolation:
-
Allow the solution to cool to room temperature. If a precipitate has formed, collect it by vacuum filtration.
-
If no precipitate forms, reduce the solvent volume under reduced pressure until the product begins to crystallize, then cool in an ice bath to maximize yield.
-
Wash the solid product with a small amount of cold solvent and then with a non-polar solvent like diethyl ether to aid in drying.
-
Dry the final complex under vacuum.
-
Protocol 2: Recrystallization for Purification of the Metal Complex
This method is used to purify the solid complex obtained from synthesis.
-
Solvent Selection: The key to recrystallization is to find a solvent (or solvent pair) in which your complex is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Procedure:
-
Place the crude complex in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.
-
If the solution is colored by impurities, you may add a small amount of activated charcoal and hot filter the solution quickly through a fluted filter paper.
-
Allow the flask to cool slowly to room temperature. Covering it with a watch glass will slow evaporation and promote the growth of larger, purer crystals.
-
Once the solution has reached room temperature, it can be placed in an ice bath or refrigerator to maximize the recovery of the purified crystals.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
-
References
-
Synthesis, Characterization and Biological Activity of Metal Complexes of 2-Picolinic Acid. (n.d.). Sree Sevugan Chettiar College of Technology. [Link]
-
Kukovec, B.-M., Kuksa, M., & Popović, Z. (2012). Synthesis and Characterization of a Copper(II) Complex with 6-Hydroxypicolinic Acid and 3-Picoline. Croatica Chemica Acta, 85(4). [Link]
-
Prema, S., & Rose, A. (2018). A Study of Metal Complexes of 2 – Picolinic Acid. Oriental Journal of Chemistry, 34(2). [Link]
-
A Study of Metal Complexes of 2-picolinic Acid. (2022). ResearchGate. [Link]
-
Anbu, S., Kamaladoss, S., Muthumari, R., et al. (2014). Picolinic acid based Cu(II) complexes with heterocyclic bases--crystal structure, DNA binding and cleavage studies. European Journal of Medicinal Chemistry, 81. [Link]
-
This compound. (n.d.). Stanford Chemicals. [Link]
-
Roy, P., Mondal, S., Allam, N., et al. (2016). Synthesis and insulin-mimetic activities of metal complexes with 3-hydroxypyridine-2-carboxylic acid. ResearchGate. [Link]
-
A STUDY ON THE COMPLEXATION OF PICOLINIC ACID DERIVATIVES WITH Cd2+, Ni2+ AND Zn2+. (n.d.). Redalyc. [Link]
-
Wang, C., Chen, J., Zhao, Y., et al. (2019). Structural and Stability Trends of the Complexation of Hexavalent Actinides with Two Dipicolinic Acid Derivatives: An Experimental and Theoretical Study. Inorganic Chemistry, 58(17). [Link]
-
Kanth, M. S. V., & Mishra, A. (2005). Synthesis of Metal Complexes of Picolines and Picolinic Acid and its Antimicrobial Studies. Oriental Journal of Chemistry, 21(3). [Link]
-
Al-Benia, A. H., & Al-shaikh, M. A. (2022). TRANSITION METAL COMPLEXES PRODUCED FROM DIPICOLINIC ACID: SYNTHESIS, STRUCTURAL CHARACTERIZATION, AND ANTI-MICROBIAL INVESTIGATION. Bulletin of the Chemical Society of Ethiopia, 36(3). [Link]
-
Synthesis and Characterization of New Picolinate Metal Complexes. (2015). ResearchGate. [Link]
-
Stability Constants of Metal-Ion Complexes. (n.d.). Semantic Scholar. [Link]
-
Factors Affecting Stability of Metal Complexes with Reference to the Nature of Metal Ion and Ligand. (n.d.). Dalal Institute. [Link]
-
Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes. (2021). PMC. [Link]
-
Metal-ligand stability constants of Th(III), Sm(III), Nd(III) and Pr(III) metal ion complexes. (n.d.). Der Pharma Chemica. [Link]
-
Stability of Metal Complexes. (2020). ResearchGate. [Link]
Sources
Technical Support Center: Strategies for the Selective Functionalization of 3-Methylpicolinic Acid
Welcome to the technical support guide for the selective functionalization of 3-methylpicolinic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of modifying this versatile heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic and field-tested insights to help you troubleshoot and optimize your synthetic strategies.
This compound presents three distinct regions for chemical modification: the carboxylic acid at C2, the methyl group at C3, and the C-H bonds on the pyridine ring at C4, C5, and C6. The electronic nature of the pyridine ring and the interplay of these functional groups create unique challenges and opportunities for selective synthesis.[1][2][3] This guide is structured around these reactive sites to address the specific issues you may encounter.
Diagram: Reactive Sites of this compound
Caption: Overview of the primary functionalization sites on this compound.
Part 1: Functionalization of the Carboxylic Acid Group (C2)
The C2-carboxylic acid is often the most straightforward handle for modification through esterification, amidation, or as a leaving group in decarboxylative couplings.
Frequently Asked Questions & Troubleshooting
Question 1: My esterification/amidation reaction is low-yielding. What am I doing wrong?
Answer: Low yields in coupling reactions with picolinic acids are common and often stem from the poor acylating ability of the acid chloride hydrochloride salts or rearrangement of DCC-activated intermediates.[4]
-
Causality: The nitrogen atom in the pyridine ring can interfere with standard coupling procedures. For instance, when using dicyclohexylcarbodiimide (DCC), the intermediate O-acylurea can rearrange to a stable N-acylurea, halting the reaction.[4] Furthermore, forming the acid chloride with reagents like SOCl₂ produces the hydrochloride salt, which has poor solubility in many inert solvents.[4]
-
Troubleshooting Steps:
-
Avoid DCC if possible: Consider using uronium-based coupling agents like TBTU or COMU, which are highly efficient for ester formation under mild conditions with organic bases.[5]
-
Two-Step Acid Chloride Method: A reliable method involves first converting the acid to its acid chloride hydrochloride salt with SOCl₂ (catalyzed by a drop of DMF), followed by reaction with the desired alcohol or amine in the presence of a non-nucleophilic base like triethylamine (TEA) in a solvent like THF.[4]
-
Selective Esterification: If other sensitive groups are present (e.g., phenols), you can achieve selective esterification by first forming the salt of the carboxylic acid and reacting it with an organic halide in a polar, aprotic solvent.[6]
-
| Coupling Reagent | Common Base | Advantage | Key Troubleshooting Tip |
| DCC/DMAP | N/A | Inexpensive and common. | Prone to N-acylurea rearrangement; run in CH₂Cl₂ to minimize this side reaction.[4][7] |
| SOCl₂ / TEA | Triethylamine | Forms a reactive acid chloride. | Ensure complete removal of excess SOCl₂ before adding the nucleophile to avoid side reactions. |
| TBTU / HOBt | DIPEA | Fast, high-yielding, mild conditions.[5] | Use stoichiometric amounts of base to avoid side reactions with your substrate. |
| COMU | DBU, MTBD | Effective even for sterically hindered or tertiary alcohols.[5] | Requires a stronger base than TBTU/TATU for secondary alcohols.[5] |
Question 2: I want to replace the carboxylic acid with another group. Is decarboxylation a viable strategy?
Answer: Absolutely. Decarboxylation is a powerful strategy for picolinic acids, enabling the formation of C-C and C-heteroatom bonds at the C2 position. Two primary pathways are the Hammick reaction and modern transition-metal-catalyzed decarboxylative cross-coupling.
-
The Hammick Reaction: This involves the thermal decarboxylation of a picolinic acid in the presence of a carbonyl compound (an aldehyde or ketone) to form 2-pyridyl-carbinols.[8] The reaction proceeds through a reactive ylide or carbene intermediate.[8][9]
-
Decarboxylative Cross-Coupling: This is a more versatile and modern approach where the carboxylic acid acts as a surrogate for an organometallic reagent.[10] Palladium and copper are common catalysts for coupling with aryl halides or other electrophiles.[9][11]
-
Troubleshooting:
-
Catalyst Inactivation: The pyridine nitrogen can coordinate strongly to the metal center, inhibiting catalysis. Choice of ligand is critical. Picolinamide-based ligands, for example, have proven effective in nickel-catalyzed reductive cross-couplings.[12][13]
-
Competing Proto-decarboxylation: The intermediate formed after decarboxylation can be protonated by trace water or solvent, leading to the formation of 3-methylpyridine as a byproduct. Ensure anhydrous conditions and use a well-dried solvent.
-
Substituent Effects: Both electron-withdrawing and electron-releasing groups at the 3-position (like our methyl group) can accelerate the rate of decarboxylation compared to unsubstituted picolinic acid.[14][15] This can be an advantage but may require adjusting reaction temperatures to control the reaction rate.
-
-
Workflow: Palladium-Catalyzed Decarboxylative Cross-Coupling
Caption: A generalized workflow for a decarboxylative coupling experiment.
Part 2: Functionalization of the Pyridine Ring (C4, C5, C6)
Direct C-H functionalization of the pyridine ring is challenging due to its electron-deficient nature, which makes it resistant to electrophilic aromatic substitution.[1][2][3] Site selectivity is a major hurdle.
Frequently Asked Questions & Troubleshooting
Question 3: I need to install a substituent at the C4 or C6 position. What is the best approach?
Answer: The C2 (already substituted), C4, and C6 positions are electronically activated towards nucleophilic or radical attack. Minisci-type reactions are often a good starting point for alkylation or acylation at these positions. For arylation, transition metal-catalyzed C-H activation is preferred, often requiring N-activation of the pyridine ring.
-
Causality: The nitrogen atom withdraws electron density, making the ortho (C2, C6) and para (C4) positions electrophilic. Activating the nitrogen, for instance by forming an N-oxide or a pyridinium salt, further enhances this effect, making the ring susceptible to attack by nucleophiles or radicals.[1]
-
Troubleshooting Strategies:
-
N-Activation: Convert the pyridine to an N-oxide. This directs many functionalization reactions to the C2 and C4 positions and can be removed later.[16]
-
Directing Groups: While the carboxylic acid at C2 can act as a directing group, its influence typically favors the C3 position. For remote C-H functionalization, specialized, often removable, directing groups are required.[17][18]
-
Catalyst System: For C-H arylations, the choice of palladium catalyst and ligand is crucial. Often, an oxidant like Ag₂O is required to regenerate the active Pd(II) catalyst.[16]
-
Question 4: How can I achieve functionalization at the C5 position? This seems very difficult.
Answer: You are correct; C5 functionalization is a significant challenge because this position is electronically and sterically unbiased. It is neither strongly activated for nucleophilic attack nor easily accessible via ortho-metalation.
-
Causality: The C3 and C5 positions (meta to the nitrogen) are the most electron-rich C-H bonds but are generally less reactive than the C2/C4/C6 positions in the most common reaction manifolds.[3] Achieving selectivity at C5 often requires overcoming the inherent reactivity at other sites.
-
Advanced Strategies & Troubleshooting:
-
Dearomatization-Rearomatization: This powerful strategy involves a temporary dearomatization of the pyridine ring, which changes the electronic properties and allows for selective functionalization, followed by rearomatization to restore the pyridine core.[3][19] This has been successfully used for C3/C5 methylation.[19]
-
Template-Assisted C-H Activation: This approach uses a removable template that binds to the pyridine nitrogen and positions a catalytic metal at a remote C-H bond, such as C5.[20] A 3-acetylamino-2-hydroxypyridine ligand scaffold has shown promise for meta-C–H arylation using a norbornene mediator.[21]
-
Halogenation as a Handle: If direct C-H functionalization fails, consider a halogenation/cross-coupling sequence. While direct halogenation of pyridines can be unselective and require harsh conditions, it can provide a valuable synthetic handle if the desired regioisomer can be isolated. The halogenated intermediate can then undergo various cross-coupling reactions (e.g., Suzuki, Negishi).[10][22]
-
Part 3: Functionalization of the C3-Methyl Group
The methyl group offers a unique site for modification, typically through deprotonation followed by reaction with an electrophile.
Frequently Asked Questions & Troubleshooting
Question 5: I'm trying to deprotonate the methyl group with a strong base, but I'm getting a complex mixture of products. What's happening?
Answer: This is a classic selectivity problem. Strong bases like lithium diisopropylamide (LDA) or n-butyllithium can potentially react at multiple sites: the acidic proton of the carboxylic acid, the methyl group, or even a C-H bond on the pyridine ring.
-
Causality: The acidity of the various protons (COOH > CH₃ > Ring C-H) dictates the initial site of deprotonation. However, under kinetic vs. thermodynamic control, or with excess base, multiple deprotonations can occur, leading to side reactions. A dianion can be formed by reacting this compound with LDA, which can then undergo C-alkylation.[23]
-
Troubleshooting and Protocol:
-
Protect the Carboxylic Acid: The most reliable strategy is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before attempting to deprotonate the methyl group. This removes the most acidic proton from play.
-
Control Stoichiometry and Temperature: Use a precise amount of strong base (e.g., 1.05 equivalents of LDA) at low temperatures (e.g., -78 °C) to favor kinetic deprotonation of the methyl group.
-
Quench Carefully: After forming the anion, add your electrophile (e.g., an alkyl halide or an aldehyde) at low temperature and allow the reaction to warm slowly.
-
Protocol: Alkylation of the C3-Methyl Group (via Ester Protection)
Step 1: Esterification
-
Suspend this compound (1.0 eq) in methanol (5-10 mL per gram).
-
Cool the suspension to 0 °C in an ice bath.
-
Add thionyl chloride (1.2 eq) dropwise.
-
Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours until TLC or LC-MS indicates complete conversion.
-
Remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution, then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the methyl ester.
Step 2: Deprotonation and Alkylation
-
Dissolve the methyl 3-methylpicolinate (1.0 eq) in anhydrous THF (10-20 mL per gram) under an argon atmosphere.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Add LDA (1.05 eq, solution in THF/heptane/ethylbenzene) dropwise over 15 minutes. The solution should develop a deep color.
-
Stir the solution at -78 °C for 1 hour.
-
Add the desired electrophile (e.g., benzyl bromide, 1.1 eq) dropwise.
-
Continue stirring at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify by column chromatography.
References
-
Title: Arylation of 2-substituted pyridines via Pd-catalyzed decarboxylative cross-coupling reactions of 2-picolinic acid Source: Chemical Communications (RSC Publishing) URL: [Link]
-
Title: Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II Source: Canadian Journal of Chemistry URL: [Link]
-
Title: INTRODUCING A METHYL GROUP INTO PYRIDINES AND QUINOLINES: A MINI-REVIEW Source: Semantic Scholar URL: [Link]
-
Title: Hammick reaction Source: Wikipedia URL: [Link]
-
Title: Decarboxylation Source: Wikipedia URL: [Link]
-
Title: Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II Source: ResearchGate URL: [Link]
-
Title: Metal-Free Decarboxylative Alkoxylation of 2-Picolinic Acid and Its Derivatives with Cyclic Ethers: One Step Construction of C–O and C–Cl Bonds Source: ResearchGate URL: [Link]
-
Title: Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation Source: National Institutes of Health (NIH) URL: [Link]
-
Title: c-h-functionalization-of-pyridines Source: Ask this paper | Bohrium URL: [Link]
-
Title: C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation Source: ACS Omega - ACS Publications URL: [Link]
-
Title: C-H Functionalization of Pyridines Source: ResearchGate URL: [Link]
-
Title: Picolinamide Ligands: Nickel‐Catalyzed Reductive Cross‐Coupling of Aryl Bromides with Bromocyclopropane and Beyond Source: ResearchGate URL: [Link]
-
Title: A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Picolinamide Ligands: Nickel-Catalyzed Reductive Cross-Coupling of Aryl Bromides with Bromocyclopropane and Beyond Source: PubMed URL: [Link]
- Title: Method of selective esterification Source: Google Patents URL
-
Title: Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents Source: Luxembourg Bio Technologies URL: [Link]
-
Title: Optimization of directing group Source: ResearchGate URL: [Link]
-
Title: CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview) Source: YouTube URL: [Link]
-
Title: Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future Source: National Institutes of Health (NIH) URL: [Link]
-
Title: A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry Source: Royal Society of Chemistry URL: [Link]
-
Title: Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review Source: MDPI URL: [Link]
-
Title: Challenges in the functionalization of pyridines. Source: ResearchGate URL: [Link]
-
Title: Halogenation of the 3-position of pyridines through Zincke imine intermediates Source: Science URL: [Link]
-
Title: Ligand-Promoted Meta-C–H Arylation of Anilines, Phenols, and Heterocycles Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review Source: National Institutes of Health (NIH) URL: [Link]
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- 1. C-H Functionalization of Pyridines: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. US7368593B1 - Method of selective esterification - Google Patents [patents.google.com]
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- 9. Decarboxylation - Wikipedia [en.wikipedia.org]
- 10. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Arylation of 2-substituted pyridines via Pd-catalyzed decarboxylative cross-coupling reactions of 2-picolinic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Picolinamide Ligands: Nickel-Catalyzed Reductive Cross-Coupling of Aryl Bromides with Bromocyclopropane and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. researchgate.net [researchgate.net]
- 16. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
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- 23. 3-Methylpyridine-2-carboxylic acid | 4021-07-2 [chemicalbook.com]
Technical Support Center: Column Chromatography Techniques for Purifying 3-Methylpicolinic Acid
Welcome to the technical support guide for the chromatographic purification of 3-Methylpicolinic acid. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this compound. This compound's unique structure, featuring both a carboxylic acid and a pyridine ring, presents specific purification hurdles that require a nuanced approach.[1] This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your column chromatography protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the purification of this compound.
Q1: What are the key chemical properties of this compound that influence its chromatographic behavior? this compound is an amphoteric molecule, meaning it has both acidic and basic functional groups. The carboxylic acid group (pKa ≈ 3-5) is acidic, while the pyridine nitrogen (pKa ≈ 5-6) is basic. This duality means the compound's charge state is highly dependent on the pH of its environment. On standard silica gel, which is inherently acidic, the basic pyridine nitrogen can interact strongly with acidic silanol groups (Si-OH), while the carboxylic acid can exist in an equilibrium between its protonated (-COOH) and deprotonated (-COO⁻) forms.[2] These competing interactions are the primary cause of common issues like peak tailing and poor separation.
Q2: How do I select the appropriate stationary phase? For most applications, silica gel (SiO₂) of 70-230 mesh for gravity chromatography or 230-400 mesh for flash chromatography is the standard and most cost-effective choice.[3] However, due to the acidic nature of silica, it is crucial to modify the mobile phase to control the ionization of the analyte (see Troubleshooting Problem 1). In cases of severe compound degradation or irreversible binding, an alternative is neutral alumina (Al₂O₃) , which has a less acidic surface.[3] However, optimizing solvent systems for alumina can be more complex.
Q3: How do I develop a suitable mobile phase (eluent) for this compound? The ideal mobile phase should provide a retention factor (Rf) of 0.2-0.3 for this compound on a TLC plate using the same stationary phase as the column.[4]
-
Initial Screening: Start with a binary system of a non-polar solvent (like Hexane or Heptane) and a moderately polar solvent (like Ethyl Acetate or Dichloromethane).
-
Polarity Adjustment: Because this compound is quite polar, you will likely need to add a more polar solvent, such as Methanol, to the eluent system. A common starting point for polar compounds is a Dichloromethane/Methanol or Ethyl Acetate/Methanol mixture.
-
Crucial Additive: The most critical step is to add a small amount (0.5-1% by volume) of a volatile acid , such as acetic acid or formic acid, to the eluent mixture. This suppresses the deprotonation of the carboxylic acid, ensuring it remains in its less polar, protonated form, which leads to sharper, more symmetrical peaks.[2]
Q4: What is "tailing" or "streaking," and why is it so common with this compound? Tailing is the phenomenon where a chromatographic peak or TLC spot appears elongated or asymmetrical, with a "tail" extending from the main spot. This occurs because of non-ideal interactions between the analyte and the stationary phase. For this compound, tailing is primarily caused by the equilibrium between its protonated (less polar) and deprotonated (more polar, anionic) forms on the silica surface.[2] The anionic form interacts very strongly with the polar silica, moving much slower and creating the characteristic tail.
Q5: Should I use gravity chromatography or flash chromatography? The choice depends on the difficulty of the separation and the quantity of material.
-
Gravity Chromatography: Relies on gravity to move the solvent through the column. It is slower but can be effective for simple separations where the Rf values of the desired compound and impurities are very different.[3]
-
Flash Chromatography: Uses positive pressure (e.g., from compressed air or a pump) to force the solvent through the column more quickly.[3] This is the preferred method in modern research labs as it significantly reduces purification time and minimizes band broadening due to diffusion, often resulting in a better separation.[5]
Section 2: Troubleshooting Guide
This guide addresses specific experimental problems in a "Problem-Cause-Solution" format.
Problem 1: Severe Tailing/Streaking of the Product on TLC and Column
-
Likely Cause: Ionization of the carboxylic acid group on the acidic silica gel surface. The deprotonated carboxylate (-COO⁻) form binds much more strongly to the silica than the neutral form (-COOH), leading to a smear of elution behaviors.
-
Solution: Incorporate a volatile acid into your mobile phase. Adding 0.5-1% acetic acid (AcOH) or formic acid (FA) to the eluent forces the equilibrium of your compound towards its neutral, protonated state, minimizing strong ionic interactions with the stationary phase.[2]
-
Prepare your chosen eluent system (e.g., 90:10 Dichloromethane:Methanol).
-
For every 100 mL of the solvent mixture, add 0.5 to 1 mL of glacial acetic acid.
-
Mix thoroughly.
-
Use this exact mixture for running both your TLC analysis and the column itself. Consistency is key.
Problem 2: The Compound Won't Elute or Elutes Very Slowly (High Retention)
-
Likely Cause: The mobile phase is not polar enough to overcome the strong polar and hydrogen-bonding interactions between this compound and the silica gel. Both the carboxylic acid and the pyridine nitrogen contribute to this strong binding.
-
Solution: Employ a gradient elution. Start with the solvent system determined by TLC (where Rf ≈ 0.2-0.3) and gradually increase the proportion of the most polar solvent (e.g., Methanol) during the run. This will progressively increase the eluting power of the mobile phase, moving more tightly bound compounds off the column.
| Step | Eluent Composition (e.g., DCM:MeOH with 0.5% AcOH) | Column Volumes (CV) | Purpose |
| 1 | 95:5 | 2-3 CV | Elute non-polar impurities |
| 2 | 90:10 | 5-10 CV | Elute the target compound |
| 3 | 80:20 | 2-3 CV | Elute more polar impurities |
| 4 | 50:50 | 2 CV | Final column flush |
Problem 3: The Crude Sample Precipitates During Loading
-
Likely Cause: The crude material is poorly soluble in the initial, relatively non-polar mobile phase required for good separation. Dissolving the sample in a small amount of a very polar solvent (like pure Methanol or DMSO) and loading it directly can crack the column bed and ruin the separation.[6]
-
Solution: Use the "dry loading" method. This technique involves pre-adsorbing your crude material onto a small amount of silica gel, which is then carefully added to the top of the column.[5]
-
Dissolve your crude sample in a minimal amount of a volatile solvent in which it is highly soluble (e.g., Methanol, Dichloromethane, or Acetone).
-
In a round-bottom flask, add silica gel (approximately 5-10 times the mass of your crude sample).[5]
-
Transfer the solution from step 1 to the flask containing the silica gel.
-
Mix thoroughly to create a slurry.
-
Gently remove the solvent using a rotary evaporator until you obtain a dry, free-flowing powder.
-
Carefully layer this powder on top of your packed column.
-
Add a thin protective layer of sand on top of the sample-adsorbed silica before adding the eluent.
Problem 4: The Compound Appears to Degrade on the Column
-
Likely Cause: The prolonged exposure of the compound to the acidic silica gel surface may be causing degradation, especially if the purification takes many hours.[7]
-
Solution: First, confirm instability with a 2D-TLC analysis. If degradation is confirmed, switch to a faster purification method or a more inert stationary phase.
-
Obtain a square TLC plate and draw a starting line near one edge.
-
Spot your crude material on one end of the line.
-
Develop the TLC plate in the first dimension using your chosen eluent.
-
Remove the plate and allow it to dry completely.
-
Rotate the plate 90 degrees so the separated spots from the first run are now on a new baseline.
-
Develop the plate again in the second dimension using the same eluent.
-
Analysis: If the compound is stable, all spots will lie on a 45-degree diagonal line from the origin. If new spots appear that are not on this diagonal, it indicates that the compound is degrading on the silica plate.[8]
-
If Degradation is Confirmed:
-
Use flash chromatography to minimize the time the compound spends on the column.
-
Consider using a less acidic stationary phase like deactivated silica gel or neutral alumina .
-
Section 3: Recommended Standard Protocol for Purification
This protocol integrates best practices for a reliable purification of gram-scale quantities of this compound.
-
TLC Analysis:
-
Develop a mobile phase, for example, Dichloromethane:Methanol:Acetic Acid (90:10:0.5), that gives the target compound an Rf of ~0.25.
-
-
Column Packing (Slurry Method):
-
Choose an appropriate size column (e.g., a 40g silica column for 1g of crude material).
-
In a beaker, prepare a slurry of silica gel in your initial, least polar eluent.
-
Pour the slurry into the column and use gentle pressure to pack it evenly, avoiding air bubbles.
-
Drain the excess solvent until it is level with the top of the silica bed.[4]
-
-
Sample Loading (Dry Method):
-
Prepare your sample adsorbed onto silica as described in the Dry Loading Protocol above.
-
Carefully add the resulting powder to the top of the packed column, creating a flat, even layer.
-
Gently add a 0.5 cm layer of sand on top to prevent disturbance.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply pressure and begin elution, collecting fractions in test tubes.
-
If necessary, perform a step-gradient elution by gradually increasing the percentage of methanol to elute all compounds.
-
-
Fraction Analysis:
-
Analyze the collected fractions using TLC to identify which ones contain the pure product.[3]
-
Combine the pure fractions, and remove the solvent using a rotary evaporator. The added acetic acid is volatile and should be removed under vacuum.
-
References
-
Column Chromatography. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]
-
Column chromatography issues. (2022). Reddit. Retrieved from [Link]
-
Mobile and Stationary Phases in Chromatography Explained. (n.d.). Pharma Now. Retrieved from [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews. Retrieved from [Link]
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Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]
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Troubleshooting Crystallization. (2022). Chemistry LibreTexts. Retrieved from [Link]
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Picolinic Acid. (n.d.). SIELC Technologies. Retrieved from [Link]
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Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. (2012). National Institutes of Health. Retrieved from [Link]
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Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry. (2014). Journal of Chromatography A. Retrieved from [Link]
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Purification of alkyl Bpin/other alkyl boronic esters. (2022). Reddit. Retrieved from [Link]
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Column chromatography of carboxylic acids?. (2014). Reddit. Retrieved from [Link]
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Impact of pH on the stability and reactivity of 3-Methylpicolinic acid
To: Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist Subject: A Comprehensive Guide to the Impact of pH on the Stability and Reactivity of 3-Methylpicolinic Acid
Welcome to the technical support center for this compound (3-MPa). This guide is designed to provide you with in-depth, field-proven insights into the handling, stability, and reactivity of this compound. As a substituted picolinic acid, its behavior in solution is critically governed by pH. Understanding these principles is paramount for ensuring the accuracy, reproducibility, and success of your experiments.
Part 1: Fundamental Properties and pH-Dependent Behavior
Before troubleshooting experimental issues, it is essential to understand the fundamental chemical properties of this compound. The molecule possesses two ionizable groups: the carboxylic acid (-COOH) and the pyridine ring nitrogen. This dual nature means its net charge and chemical properties change dramatically with pH.
Frequently Asked Questions: The Basics
Q1: What are the key pKa values for this compound and what do they represent?
A1: this compound has two distinct acid dissociation constants (pKa values) that dictate its ionization state in aqueous solution.
-
pKa₁ ≈ 1.1: This value corresponds to the dissociation of the carboxylic acid proton (-COOH → -COO⁻ + H⁺). Below this pH, the carboxylic acid group is predominantly in its neutral, protonated form.
-
pKa₂ ≈ 5.6: This value corresponds to the dissociation of the proton from the pyridinium ion (pyridine-N⁺H → pyridine-N + H⁺). Below this pH, the pyridine nitrogen is predominantly protonated, carrying a positive charge. The presence of the electron-donating methyl group makes the nitrogen slightly more basic than in the parent picolinic acid.[1][2]
Q2: What is the ionization state of this compound at physiological pH (~7.4)?
A2: At a pH of 7.4, which is above both pKa values, the carboxylic acid group will be deprotonated (COO⁻) and the pyridine nitrogen will be in its neutral, deprotonated state. Therefore, the molecule will exist predominantly as the anionic picolinate form, carrying a net negative charge.
Q3: How does the solubility of this compound change with pH?
A3: The solubility is lowest near its isoelectric point, where the molecule has a net neutral charge (the zwitterionic form). This occurs in the pH range between pKa₁ and pKa₂. Solubility significantly increases in both strongly acidic solutions (pH < 1), where it forms a soluble cation, and in neutral to alkaline solutions (pH > 6), where it forms the highly soluble anionic picolinate.[3] Many researchers encounter precipitation when adjusting the pH of a concentrated solution through the pH 2-5 range.
pH-Dependent Equilibrium of this compound
The following diagram illustrates the dominant species of this compound across different pH ranges.
Caption: Dominant ionic species of this compound as a function of pH.
Part 2: Troubleshooting Guide: Stability Issues
Ensuring the stability of your this compound solutions is crucial for reliable experimental outcomes. Degradation can lead to loss of potency, formation of impurities, and inconsistent results.
Frequently Asked Questions: Stability
Q1: My this compound solution turned yellow/brown upon storage. What is the cause?
A1: Discoloration is a common indicator of degradation. Picolinic acid and its derivatives can be susceptible to oxidative degradation, especially when exposed to light, elevated temperatures, or harsh pH conditions (both strongly acidic and strongly basic).[1] The pyridine ring system, while aromatic, can undergo complex degradation pathways that result in colored byproducts. To mitigate this, always store solutions protected from light (e.g., in amber vials) and at recommended low temperatures (2-8°C for short-term, -20°C for long-term).[1]
Q2: I observed a loss of my compound's concentration over time in my aqueous buffer. Why is it degrading?
A2: The stability of this compound is highly dependent on the pH of the buffer.
-
Strongly Acidic Conditions (pH < 2): In this environment, the protonated pyridine ring is highly electron-deficient, which can make it more susceptible to nucleophilic attack by water or other buffer components, although this is generally slow.
-
Strongly Alkaline Conditions (pH > 10): While the picolinate form is generally stable, harsh basic conditions coupled with elevated temperatures can promote degradation pathways, potentially including ring-opening reactions.
-
Thermal Stress: Picolinic acids can be susceptible to thermal decarboxylation (loss of CO₂), a reaction that can be catalyzed by trace metal impurities or extreme pH.[4] For maximum stability, a buffered solution at a near-neutral pH is recommended.[1]
Q3: My compound precipitated out of my buffered solution. Is it degrading?
A3: Precipitation is more likely a solubility issue than degradation. As discussed in Part 1, the compound's solubility is lowest between pH ~2 and ~5. If you prepared a stock solution at a high or low pH and then diluted it into a buffer in this range, the compound may precipitate. This is a physical change, not a chemical one. The issue can typically be resolved by adjusting the final pH of the solution or by using a co-solvent like DMSO or ethanol for the stock solution before diluting into the aqueous buffer.
Summary of pH-Dependent Stability
The following table provides a general guideline for the stability of this compound in aqueous solutions under typical laboratory conditions.
| pH Range | Condition | Expected Stability | Primary Concerns & Recommendations |
| < 2.0 | Strongly Acidic | Moderate | Potential for slow hydrolysis or ring degradation over long periods. Use freshly prepared solutions. |
| 2.0 - 5.0 | Moderately Acidic | High (if soluble) | Low solubility. High risk of precipitation. Ensure concentration is below solubility limit at this pH. |
| 5.0 - 8.0 | Near-Neutral | Excellent | Optimal range for storage and most applications. Compound is in its stable anionic form with good solubility. |
| 8.0 - 10.0 | Moderately Basic | High | Generally stable. Good solubility. |
| > 10.0 | Strongly Basic | Moderate to Low | Increased risk of chemical degradation, especially at elevated temperatures. Avoid prolonged storage. |
Part 3: Troubleshooting Guide: Reactivity Issues
The pH of the reaction medium directly controls the nucleophilicity of the carboxylate group and the electrophilicity of the pyridine ring, profoundly impacting reaction outcomes.
Frequently Asked Questions: Reactivity
Q1: I am trying to perform an esterification of the carboxylic acid, but my yield is very low. How can pH help?
A1: For a classic Fischer esterification (reacting with an alcohol under acidic conditions), you need the carboxylic acid to be protonated (-COOH) and the alcohol to act as a nucleophile. However, under these acidic conditions, the pyridine nitrogen will also be protonated (N⁺H). This positively charged nitrogen acts as a strong electron-withdrawing group, which deactivates the carbonyl carbon of the carboxylic acid towards nucleophilic attack, thereby slowing down the reaction.
Recommended Solution: A more effective method is to first convert the carboxylic acid to a more reactive intermediate, such as an acid chloride (e.g., using thionyl chloride), under anhydrous conditions.[5][6] The resulting acid chloride can then be reacted with the alcohol in the presence of a non-nucleophilic base (like triethylamine) to neutralize the HCl byproduct. This approach bypasses the issues of pH and ring deactivation.
Q2: How does pH affect the ability of this compound to chelate metal ions?
A2: Picolinic acids are excellent bidentate chelating agents, coordinating to metal ions through the pyridine nitrogen and one of the carboxylate oxygens. This ability is highly pH-dependent. Chelation requires the carboxylic acid to be deprotonated (-COO⁻) to coordinate with the metal and the pyridine nitrogen to be neutral (with its lone pair available). Therefore, chelation is most efficient at pH values above pKa₂ (~5.6), where both conditions are met.[2] Below this pH, the protonated nitrogen cannot coordinate, and chelation will be significantly weaker or non-existent.
Q3: I am attempting a reaction on the pyridine ring (e.g., an electrophilic substitution). Why is it not working in acidic media?
A3: In acidic media (pH < 5.6), the pyridine nitrogen is protonated. The resulting positive charge on the ring makes it extremely electron-deficient and therefore highly deactivated towards electrophilic substitution. Reactions of this type should be conducted under neutral or basic conditions where the nitrogen's lone pair is available and the ring is more electron-rich. Conversely, if you are attempting a nucleophilic aromatic substitution, acidic conditions that protonate the ring can sometimes make the reaction more favorable.
Part 4: Key Experimental Protocols
Protocol 1: Preparation of a Stable Aqueous Stock Solution
This protocol describes how to prepare a 10 mM aqueous stock solution of this compound (MW: 137.14 g/mol ) for general use.
-
Weighing: Accurately weigh 13.71 mg of solid this compound.
-
Initial Dissolution: Add the solid to a volumetric flask or appropriate tube containing ~8 mL of high-purity water. The compound may not fully dissolve at this stage.
-
pH Adjustment: While stirring, add 1 M NaOH dropwise until the solid is fully dissolved and the pH of the solution is between 7.0 and 7.5. The formation of the anionic picolinate salt dramatically increases solubility.
-
Final Volume: Once fully dissolved and the pH is stable, add high-purity water to reach a final volume of 10.0 mL.
-
Storage: Filter the solution through a 0.22 µm syringe filter into a sterile, amber container. Store at 2-8°C for up to one month or in single-use aliquots at -20°C for up to six months.[1]
Protocol 2: Workflow for Investigating a Stability Issue
This workflow provides a systematic approach to troubleshooting unexpected results, such as loss of activity or the appearance of unknown peaks in an analysis.
Caption: A systematic workflow for troubleshooting stability issues with 3-MPa.
References
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Singer, A. W., & McElvain, S. M. (n.d.). Picolinic acid hydrochloride. Organic Syntheses. [Link]
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Garrido, M., et al. (n.d.). Species distribution diagrams as a function of pH for the picolinic acid. ResearchGate. [Link]
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FooDB. (2010). Showing Compound 3-Methylpyridine (FDB004416). FooDB. [Link]
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Perera, S., et al. (2022). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Chemistry, 4(4), 1435-1454. [Link]
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Dazzi, C., et al. (2001). New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids. ResearchGate. [Link]
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Wang, Y., et al. (2020). Biodegradation of Picolinic Acid by Rhodococcus sp. PA18. International Journal of Molecular Sciences, 21(18), 6883. [Link]
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Nakano, T., et al. (2015). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. Journal of Analytical Methods in Chemistry, 2015, 847289. [Link]
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Kalli, A., & Wesdemiotis, C. (2012). Comparison of the Reactivity of the Three Distonic Isomers of the Pyridine Radical Cation Toward Tetrahydrofuran in Solution and in the Gas Phase. Journal of the American Society for Mass Spectrometry, 23(6), 1053-1062. [Link]
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Liu, A., et al. (2014). Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry. Journal of Chromatography A, 1325, 232-238. [Link]
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Reddit. (2022). Why pyridine is acidic? r/OrganicChemistry. [Link]
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Bradley, S. A., et al. (2023). Room-Temperature One-Pot Synthesis of pH-Responsive Pyridine-Functionalized Carbon Surfaces. ACS Omega, 8(12), 11333-11341. [Link]
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LookChem. (n.d.). Picolinic acid. [Link]
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Klapars, A., et al. (2011). C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. Angewandte Chemie International Edition, 50(14), 3262-3266. [Link]
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Validation & Comparative
A Comparative Guide to the Validated HPLC Quantification of 3-Methylpicolinic Acid
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of reliable and reproducible research. This guide provides an in-depth technical overview of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 3-Methylpicolinic acid, a key intermediate in the synthesis of various pharmaceuticals.[1] We will explore the rationale behind the method development, detail the validation process in accordance with international regulatory standards, and compare its performance against alternative analytical techniques.
The Critical Role of Method Validation
Before delving into the specifics of the HPLC method, it is crucial to understand the principle of method validation. Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[2] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) provide comprehensive guidelines to ensure the reliability and consistency of analytical data.[3][4][5] This guide adheres to the principles outlined in ICH Q2(R2), FDA 21 CFR Part 211, and USP General Chapter <621>.[4][6][7]
A Validated HPLC Method for this compound
The following reverse-phase HPLC (RP-HPLC) method has been developed and validated to provide a specific, accurate, and precise quantification of this compound.
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the moderately polar this compound. The specified dimensions and particle size offer a good balance between resolution, efficiency, and backpressure. |
| Mobile Phase | Isocratic: 60:40 (v/v) Methanol: 20 mM Potassium Phosphate Monobasic (pH adjusted to 3.0 with phosphoric acid) | The combination of methanol as an organic modifier and an acidic phosphate buffer ensures good peak shape and retention of the acidic analyte. The low pH suppresses the ionization of the carboxylic acid group, leading to better retention on the non-polar stationary phase. |
| Flow Rate | 1.0 mL/min | This flow rate provides a reasonable analysis time without generating excessive backpressure. |
| Injection Volume | 10 µL | A small injection volume minimizes the potential for band broadening and column overload. |
| Column Temperature | 30°C | Maintaining a constant column temperature ensures reproducible retention times and peak shapes. |
| Detection | UV at 265 nm | Based on the UV spectrum of picolinic acid derivatives, 265 nm provides a suitable wavelength for sensitive detection.[8] |
| Run Time | 10 minutes | Sufficient time to elute the analyte and any potential impurities without being excessively long. |
Sample and Standard Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh the sample containing this compound, dissolve it in the mobile phase, and dilute to fall within the calibration range. Filter through a 0.45 µm syringe filter before injection.
The Validation Gauntlet: A Step-by-Step Protocol
Method validation is a systematic process that evaluates several key performance characteristics.[2][9][10]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components.[9]
-
Protocol:
-
Inject a blank (mobile phase), a placebo (matrix without the analyte), the this compound standard, and a sample solution.
-
Perform forced degradation studies by exposing the sample to acidic, basic, oxidative, thermal, and photolytic stress.
-
Analyze the stressed samples to ensure that the degradation product peaks do not interfere with the main analyte peak.
-
-
Acceptance Criteria: The peak for this compound should be well-resolved from any other peaks in the chromatograms of the blank, placebo, and stressed samples. Peak purity analysis should be performed using a photodiode array (PDA) detector.
Linearity
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.
-
Protocol:
-
Prepare at least five concentrations of the this compound standard across the desired range (e.g., 1, 10, 25, 50, 100 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area against the concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.[9]
-
Protocol:
-
Perform recovery studies by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare and analyze nine samples in total (three replicates at each concentration level).
-
Calculate the percentage recovery for each sample.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[11]
-
Protocol:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day and Inter-analyst): Repeat the analysis on a different day with a different analyst and/or a different instrument.
-
-
Acceptance Criteria: The relative standard deviation (%RSD) for the results should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).
-
Acceptance Criteria: The LOQ should be demonstrated to have acceptable precision and accuracy.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Protocol:
-
Vary key parameters one at a time, such as:
-
Mobile phase composition (e.g., ±2% organic content)
-
Mobile phase pH (e.g., ±0.2 units)
-
Column temperature (e.g., ±5°C)
-
Flow rate (e.g., ±0.1 mL/min)
-
-
Analyze a sample under each of the modified conditions.
-
-
Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected.
Visualizing the Validation Workflow
The following diagram illustrates the logical flow of the HPLC method validation process.
Caption: Workflow of the HPLC Method Validation Process.
Performance Comparison with Alternative Methods
While HPLC is a powerful and widely used technique, other analytical methods could potentially be employed for the quantification of this compound. The table below provides a comparative overview.
| Analytical Technique | Principle | Advantages | Disadvantages |
| Validated HPLC-UV (This Guide) | Separation based on polarity, detection by UV absorbance. | High specificity, accuracy, and precision. Well-established and accepted by regulatory agencies. | Requires specialized equipment and trained personnel. Can be time-consuming. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds, detection by mass fragmentation. | High sensitivity and specificity. Can provide structural information. | Requires derivatization for non-volatile compounds like this compound, which adds complexity and potential for error. |
| Capillary Electrophoresis (CE) | Separation based on charge-to-size ratio in an electric field. | High separation efficiency, small sample volume required.[12] | Can have lower sensitivity compared to HPLC. Reproducibility can be a challenge. |
| UV-Vis Spectrophotometry (Direct) | Measurement of light absorbance at a specific wavelength. | Simple, rapid, and inexpensive. | Lacks specificity; susceptible to interference from other UV-absorbing compounds in the sample matrix. Not suitable for complex mixtures. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measurement of the magnetic properties of atomic nuclei. | Provides detailed structural information. Can be used for absolute quantification without a reference standard (qNMR). | Lower sensitivity compared to chromatographic methods. High cost of instrumentation. |
Conclusion
The validated HPLC method presented in this guide provides a robust, reliable, and scientifically sound approach for the quantification of this compound. The detailed explanation of the validation parameters, grounded in ICH, FDA, and USP guidelines, offers a clear roadmap for researchers to establish the suitability of their analytical procedures.[3][4][6][11][13][14] While alternative techniques exist, the specificity, accuracy, and regulatory acceptance of a well-validated HPLC method make it the gold standard for quantitative analysis in pharmaceutical development and quality control.
References
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- <621> CHROMATOGRAPHY. (n.d.).
- Understanding the Latest Revisions to USP <621> | Agilent. (n.d.).
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- <621> Chromatography - US Pharmacopeia (USP). (2021, November 19).
- ICH and FDA Guidelines for Analytical Method Validation - Lab Manager Magazine. (2025, September 2).
- USP-NF 621 Chromatography | PDF - Scribd. (2021, January 5).
- Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024, June 25).
- Q2(R2) Validation of Analytical Procedures - FDA. (n.d.).
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- A Comparative Performance Analysis of 6-Hydroxypicolinic Acid and Other Picolinic Acid Derivatives - Benchchem. (n.d.).
- Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry - Aimin Liu. (n.d.).
- New Method Development by HPLC and Validation as per ICH Guidelines - Acta Scientific. (2020, March 23).
- Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - NIH. (n.d.).
- Picolinic Acid | SIELC Technologies. (n.d.).
- (PDF) New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids - ResearchGate. (2025, August 6).
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
- This compound | Stanford Chemicals. (n.d.).
- 4021-07-2|this compound|BLD Pharm. (n.d.).
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.).
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2).
- CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine - Google Patents. (n.d.).
- HPLC method validation and application for organic acid analysis in wine after solid-phase extraction | Macedonian Journal of Chemistry and Chemical Engineering. (2016, December 27).
- HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column - SIELC Technologies. (n.d.).
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A Comparative Guide to 3-Methylpicolinic Acid and Its Isomers as Ligands for Researchers and Drug Development Professionals
In the intricate world of coordination chemistry and catalysis, the selection of an appropriate ligand is a critical determinant of the resulting metal complex's stability, reactivity, and overall performance. Picolinic acid and its derivatives have long been recognized as versatile bidentate N,O-ligands, crucial in fields ranging from catalysis to medicinal chemistry.[1][2] The introduction of a methyl group onto the pyridine ring of picolinic acid offers a subtle yet powerful tool to modulate the steric and electronic properties of the ligand, thereby fine-tuning the characteristics of the corresponding metal complexes. This guide provides an in-depth comparative analysis of 3-methylpicolinic acid and its isomers—4-methylpicolinic acid, 5-methylpicolinic acid, and 6-methylpicolinic acid—as ligands. We will delve into their synthesis, the preparation of their metal complexes, their structural and spectroscopic characterization, and their performance in various applications, supported by experimental data and established protocols.
The Foundational Scaffold: Understanding Picolinic Acid
Picolinic acid (pyridine-2-carboxylic acid) serves as the parent structure for the ligands discussed in this guide. Its ability to form stable chelate rings with metal ions, involving the pyridine nitrogen and a carboxylate oxygen, is fundamental to its utility as a ligand.[3] This chelation enhances the stability of the resulting metal complexes. The chemistry of picolinic acid complexes is extensive, with applications in catalysis, synthesis, and as potential therapeutic agents.[4][5]
The Influence of a Methyl Group: A Study in Isomeric Variation
The position of the methyl group on the pyridine ring significantly impacts the ligand's properties. This substitution can alter the ligand's electronic properties through inductive effects and steric hindrance around the coordination site. These modifications, in turn, influence the geometry, stability, and reactivity of the metal complexes formed.
-
This compound: The methyl group at the 3-position is adjacent to the carboxylic acid group. This proximity can introduce steric hindrance, potentially affecting the coordination angle and the accessibility of the metal center.
-
4-Methylpicolinic Acid: With the methyl group at the 4-position, its electronic-donating effect can influence the basicity of the pyridine nitrogen, thereby affecting the strength of the metal-nitrogen bond.
-
5-Methylpicolinic Acid: A methyl group at the 5-position is expected to have a more pronounced electronic effect on the pyridine ring's electron density than a steric one on the coordination pocket.
-
6-Methylpicolinic Acid: The methyl group at the 6-position is adjacent to the nitrogen atom, introducing significant steric bulk directly at the metal-coordination site. This can lead to distinct coordination geometries and stabilities compared to other isomers.[6]
Synthesis of Methylpicolinic Acid Isomers
While several methylpicolinic acid isomers are commercially available, understanding their synthesis provides valuable insights into their chemistry. A common synthetic route involves the oxidation of the corresponding methyl-substituted picolines.
Experimental Protocol: General Synthesis of Methylpicolinic Acids
This protocol describes a general method for the oxidation of a methylpicoline to the corresponding methylpicolinic acid.
Materials:
-
Appropriate methylpicoline isomer (e.g., 3-picoline for this compound)
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethanol
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the methylpicoline isomer in water.
-
Slowly add a solution of potassium permanganate to the flask while stirring. The reaction is exothermic and should be controlled with an ice bath.
-
After the addition is complete, heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture and filter to remove the manganese dioxide precipitate.
-
Wash the precipitate with hot water.
-
Combine the filtrate and washings and concentrate the volume by evaporation.
-
Acidify the solution with hydrochloric acid to precipitate the methylpicolinic acid.
-
Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent such as ethanol/water to obtain the pure product.
Causality: The permanganate ion is a strong oxidizing agent that selectively oxidizes the methyl group of the picoline to a carboxylic acid. The basic conditions initially used help to solubilize the starting material and the intermediate products. Acidification at the end protonates the carboxylate to precipitate the final product.
Synthesis and Characterization of Metal Complexes
The true utility of these ligands is realized in their coordination complexes with various transition metals. The synthesis of these complexes is typically straightforward, involving the reaction of the deprotonated ligand with a metal salt in a suitable solvent.
Experimental Protocol: Synthesis of a Generic Metal(II)-Methylpicolinate Complex
This protocol provides a general procedure for the synthesis of a metal(II) complex with a methylpicolinic acid isomer.
Materials:
-
A methylpicolinic acid isomer (e.g., this compound)
-
A metal(II) salt (e.g., copper(II) sulfate, nickel(II) chloride)
-
Sodium hydroxide or other suitable base
-
Ethanol or other suitable solvent
Procedure:
-
Dissolve the methylpicolinic acid isomer in ethanol in a reaction flask.
-
Add a stoichiometric amount of an ethanolic solution of sodium hydroxide to deprotonate the carboxylic acid.
-
To this solution, add an aqueous or ethanolic solution of the metal(II) salt dropwise with stirring.
-
The metal complex may precipitate immediately or upon concentration of the solvent.
-
If necessary, heat the reaction mixture to ensure complete reaction.
-
Cool the solution and collect the precipitated complex by filtration.
-
Wash the complex with the solvent and dry it under vacuum.
Self-Validation: The formation of the complex can often be visually observed by a color change or precipitation. The purity and identity of the complex must be confirmed by analytical techniques such as elemental analysis, IR, and UV-Vis spectroscopy.
Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of metal complexes with methylpicolinic acid isomers.
Comparative Spectroscopic and Structural Analysis
The characterization of these complexes provides crucial information about the influence of the methyl group's position.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal ion. The key vibrational bands to monitor are the C=O stretching frequency of the carboxylic acid and the C=N stretching frequency of the pyridine ring. Upon coordination, the C=O stretching frequency of the carboxylate group typically shifts to a lower wavenumber compared to the free ligand, indicating its involvement in bonding.[4]
| Ligand Isomer | Typical ν(C=O) of Free Acid (cm⁻¹) | Typical ν(C=O) of Coordinated Ligand (cm⁻¹) | Reference |
| Picolinic Acid | ~1700 | ~1650-1670 | [4] |
| This compound | ~1705 | ~1655-1675 | [4] |
| 6-Methylpicolinic Acid | ~1690 | ~1640-1660 | [6] |
Note: The exact positions of the bands can vary depending on the metal ion and the overall structure of the complex.
UV-Visible (UV-Vis) Spectroscopy
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information. It allows for the precise determination of bond lengths, bond angles, and the overall coordination geometry of the metal center. Comparative analysis of the crystal structures of complexes with different methylpicolinic acid isomers would reveal the steric influence of the methyl group on the coordination sphere. For instance, the steric bulk of the 6-methyl group in 6-methylpicolinate complexes can lead to distorted geometries compared to the less hindered isomers.[6]
Comparative Performance in Catalysis
Metal complexes of picolinic acid and its derivatives are known to be active catalysts in various organic transformations. The electronic and steric properties of the ligand play a crucial role in determining the catalytic activity and selectivity.
A notable example is the use of a Molybdenum(VI) dioxide complex stabilized by 6-methylpicolinate as a catalyst for the cyclodehydration of amides to form oxazolines and thiazolines. In this study, 6-methylpicolinate was identified as the most effective stabilizing agent, preventing catalyst deactivation.[6] This suggests that the steric hindrance provided by the 6-methyl group can protect the metal center and enhance catalyst longevity.
Logical Framework for Ligand Selection in Catalysis
Caption: Relationship between ligand properties and catalytic performance.
Stability of Metal Complexes
The stability of a metal complex is a critical parameter, often quantified by its formation constant (or stability constant).[7] A higher stability constant indicates a stronger interaction between the metal ion and the ligand. The position of the methyl group can influence the stability of the resulting complexes.
-
Electronic Effects: An electron-donating methyl group can increase the basicity of the pyridine nitrogen, leading to a stronger metal-nitrogen bond and potentially a more stable complex.
-
Steric Effects: Significant steric hindrance, as seen with the 6-methylpicolinate, can sometimes lead to weaker metal-ligand bonds and less stable complexes, or it can enforce a specific, stable geometry.
While a comprehensive table of stability constants for all methylpicolinic acid isomers with various metal ions is not available in a single source, the principles of coordination chemistry suggest that the stability will be a balance of these electronic and steric factors.
Conclusion and Future Outlook
The comparative study of this compound and its isomers reveals the profound impact of subtle structural modifications on the properties of the resulting metal complexes. The position of the methyl group serves as a fine-tuning knob for both the electronic and steric environment of the ligand, influencing the stability, structure, and reactivity of its metal complexes.
-
3- and 4-Methylpicolinic acids offer a balance of electronic modification with minimal steric hindrance, making them suitable for applications where fine-tuning of the metal center's electronic properties is desired.
-
5-Methylpicolinic acid primarily exerts an electronic influence.
-
6-Methylpicolinic acid introduces significant steric bulk, which can be leveraged to control coordination geometry, enhance catalyst stability, and potentially induce specific selectivity in catalytic reactions.[6]
For researchers, scientists, and drug development professionals, a thorough understanding of these isomeric effects is paramount for the rational design of metal complexes with tailored properties. Future research should focus on systematic comparative studies of all methylpicolinic acid isomers with a range of metal ions to quantify their relative stabilities and catalytic performances under identical conditions. Such data would be invaluable for the predictive design of novel catalysts and metallodrugs.
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A Comparative Guide to the Purity Assessment of Synthesized 3-Methylpicolinic Acid: A Thermal Analysis Approach Using DSC and TGA
Introduction: The Imperative of Purity in Synthesized Intermediates
In the landscape of pharmaceutical research and drug development, the purity of synthesized compounds is not merely a quality metric; it is the bedrock of reproducible research and patient safety. 3-Methylpicolinic acid (3-MPa), a substituted pyridine carboxylic acid, serves as a vital building block in the synthesis of more complex active pharmaceutical ingredients (APIs).[1][2] The presence of impurities, even in minute quantities, can drastically alter its reactivity, lead to unforeseen side products in subsequent synthetic steps, and introduce potential toxicological risks. Therefore, rigorous purity assessment is a non-negotiable step in its characterization.
This guide provides an in-depth comparison of two powerful thermal analysis techniques, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), for the comprehensive purity assessment of synthesized this compound. While often used in tandem, they probe different aspects of purity through distinct physical principles. This document will elucidate the causality behind experimental choices, provide actionable protocols, and offer a clear framework for interpreting the data, empowering researchers to select and apply these methods with confidence.
Differential Scanning Calorimetry (DSC): Quantifying Purity via Melting Point Depression
DSC is a cornerstone technique in thermal analysis that measures the difference in heat flow required to maintain a sample and an inert reference at the same temperature as they are subjected to a controlled temperature program.[3] For crystalline organic compounds like this compound, its most powerful application is the determination of absolute purity based on the phenomenon of melting point depression.[4][5]
The Underlying Principle: The van't Hoff Equation
The presence of impurities disrupts the crystal lattice of a pure compound. This disruption lowers the energy required to break the lattice, resulting in a lower and broader melting range.[5][6] This relationship is quantitatively described by the van't Hoff equation for melting point depression.[7][8]
Ts = T0 - (R * T02 * X2) / (ΔHf * F)
Where:
-
Ts : Instantaneous melting temperature of the sample at a specific melted fraction.
-
T0 : Theoretical melting point of the 100% pure compound (in Kelvin).
-
R : The ideal gas constant (8.314 J/mol·K).
-
X2 : Mole fraction of the impurity.
-
ΔHf : Molar heat of fusion of the pure compound (in J/mol).
-
F : Fraction of the sample that has melted at temperature Ts.
By measuring the heat flow during melting, the DSC software can integrate the melting endotherm to determine the fraction melted (F) at each temperature (Ts). A plot of Ts versus 1/F yields a straight line whose slope is directly proportional to the mole fraction of the impurity (X2), from which the mole percent purity is calculated.[7][9]
Causality in Application: Why DSC for Purity?
The choice of DSC for purity determination is rooted in its ability to provide an absolute measure of total soluble impurities without the need for impurity-specific reference standards, a significant advantage over chromatographic methods.[4] However, its application is governed by key assumptions, as outlined in the ASTM E928 standard:[6][10][11]
-
The method is most reliable for materials of high purity, typically >98.5 mol%.[10][11]
-
The impurities must be soluble in the molten this compound (the melt) but insoluble in the solid crystalline phase.
-
The compound must be thermally stable through its melting range, with a well-defined melting endotherm. This compound, with a reported melting point of 114-118 °C, is a suitable candidate.[12]
Thermogravimetric Analysis (TGA): Assessing Purity by Mass Change
Thermogravimetric Analysis (TGA) provides complementary information by measuring the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[13] Unlike DSC, TGA does not directly measure the mole fraction of eutectic impurities. Instead, it quantifies purity with respect to volatile content (like residual solvents or water) and non-volatile components (such as inorganic salts).[14][15]
The Underlying Principle: Gravimetric Quantification
A high-precision balance continuously monitors the sample's mass as a furnace heats it according to a defined program. A resulting TGA thermogram plots percent mass versus temperature. A mass loss step indicates the volatilization, decomposition, or dehydration of a component.[16]
Causality in Application: Why TGA for Purity?
In the context of synthesized this compound, TGA is indispensable for answering specific questions that DSC cannot:
-
Residual Solvents: Synthesis and recrystallization processes often leave trace amounts of solvents (e.g., methanol, DMSO) trapped in the crystal lattice.[17] TGA can quantify this by showing a distinct mass loss step at the solvent's boiling point.[18]
-
Water Content (Hygroscopicity): TGA is highly effective for determining the amount of adsorbed or bound water, which is critical for accurate formulation and stability studies.[15]
-
Inorganic Impurities: If the synthesis involved inorganic reagents or catalysts, TGA can quantify any non-volatile residue remaining after the organic material has been thermally decomposed (often by heating to a high temperature, e.g., >600°C), which is reported as "ash content."[15]
Experimental Protocols & Workflows
The following protocols are designed for the analysis of synthesized this compound. Adherence to these steps ensures data integrity and reproducibility.
DSC Purity Analysis Workflow
Caption: Combining DSC and TGA for a total purity profile.
Data Summary Table
| Feature | Differential Scanning Calorimetry (DSC) | Thermogravimetric Analysis (TGA) |
| Principle | Measures heat flow changes associated with phase transitions (melting). | Measures mass changes as a function of temperature. |
| Primary Purity Info | Mole percent purity of the main component. | [10] Mass percent of volatile and non-volatile components. |
| Impurities Detected | Soluble organic/eutectic impurities that depress the melting point. | Residual solvents, water, and non-volatile inorganic salts (ash). |
| Typical Sample Size | 1-3 mg | 5-10 mg |
| Key Output | Melting Point (Tm), Heat of Fusion (ΔHf), Mole % Purity. | Thermogram (Mass % vs. Temp), % Mass Loss per step, % Ash. |
| Strengths | - Provides an absolute purity value.4]r>- Highly sensitive to small changes in purity (>98.5%).- No need for impurity standards. | - Excellent for quantifying residual solvents and water.- Can determine inorganic content.- Differentiates between different types of mass loss events. |
| Limitations | - Not suitable for amorphous or thermally unstable compounds.4]r>- Assumes ideal eutectic behavior.- Less reliable for purity <98.5 mol%. | [6] - Cannot detect impurities that do not cause a mass change.- Co-eluting solvents can be difficult to resolve.- Does not provide information on isomeric or similar-boiling-point impurities. |
| Best Use for 3-MPa | To determine the final purity of the crystalline product after purification. | To assess the effectiveness of drying steps and check for inorganic residues from synthesis. |
Conclusion and Recommendations
For a thorough and defensible purity assessment of synthesized this compound, the use of both DSC and TGA is strongly recommended. They are not interchangeable alternatives but rather synergistic partners in characterization.
-
DSC should be employed as the primary method for quantifying the mole percent purity of the final, crystalline product. Its ability to determine absolute purity based on the van't Hoff relationship provides a robust value that is critical for quality control and for qualifying a batch for subsequent use.
[10][19]* TGA should be utilized as a complementary method to ensure the purity value from DSC is not skewed by the presence of non-eutectic impurities. It provides essential data on the mass percentage of residual solvents and water, which is vital for calculating the correct potency and for stability assessments. F[20]urthermore, it serves as a crucial check for inorganic contaminants.
By integrating the data from both techniques, researchers and drug development professionals can build a comprehensive purity profile, ensuring the quality, safety, and reliability of their synthesized this compound and the downstream products derived from it.
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A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Methylpicolinic Acid Analysis
Introduction
3-Methylpicolinic acid, a substituted pyridinecarboxylic acid, serves as a key intermediate in the synthesis of various pharmaceutical and agricultural compounds.[1][2] The accurate and precise quantification of this molecule is paramount during process development, quality control, and stability testing. When analytical methods are updated, transferred between laboratories, or when different techniques are used within a single project, a rigorous cross-validation process is essential to ensure data consistency and integrity.
This guide provides an in-depth technical framework for the cross-validation of three common analytical techniques for this compound analysis: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[3] This document synthesizes established methodologies for structurally related organic acids to present a representative cross-validation framework, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[4][5][6]
The Imperative of Cross-Validation in Analytical Science
Cross-validation is the formal process of comparing the results from two or more distinct analytical procedures to determine if they provide equivalent data. This becomes necessary when, for example, a validated method is transferred to a different laboratory or when a new technology (e.g., LC-MS/MS) is introduced to replace an existing one (e.g., HPLC-UV).[7][8] The process ensures that the data generated across the lifecycle of a drug product remains reliable and interchangeable. Regulatory bodies like the FDA and EMA provide clear guidance on the expectations for method validation, which forms the basis for any cross-validation study.[9][10][11]
The workflow for a typical cross-validation study involves a systematic comparison of performance characteristics to ensure the methods are concordant within predefined acceptance criteria.
Caption: A typical workflow for the cross-validation of two analytical methods.
Comparative Performance Characteristics
The choice of an analytical method is a balance between the required sensitivity, selectivity, throughput, and the nature of the sample matrix. The following table summarizes the expected performance parameters for the analysis of this compound by HPLC-UV, GC-MS, and LC-MS/MS, based on methodologies for similar organic acids.
| Performance Parameter | HPLC-UV | GC-MS (with Derivatization) | LC-MS/MS | Governing Principle / Rationale |
| Specificity / Selectivity | Moderate | High | Very High | HPLC-UV relies on chromatographic separation and UV absorbance, which can be prone to interference from co-eluting impurities with similar chromophores. GC-MS and LC-MS/MS add the dimension of mass-to-charge ratio, providing superior specificity.[12] Tandem MS (MS/MS) is the most selective, monitoring specific precursor-product ion transitions.[13] |
| Linearity (R²) | > 0.995 | > 0.995 | > 0.998 | All methods are expected to produce a linear response over a defined concentration range. The high signal-to-noise ratio of MS detection often yields superior correlation coefficients.[14] |
| Range | 1 - 500 µg/mL | 0.1 - 100 µg/mL | 0.001 - 10 µg/mL (1 - 10,000 ng/mL) | The range is method-dependent. HPLC-UV is suitable for higher concentration assays, while MS-based methods excel at trace-level quantification.[3] |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | 98 - 102% | Accuracy is assessed by analyzing samples with known concentrations. The derivatization step in GC-MS can sometimes introduce minor variability, slightly widening the acceptance criteria.[12] |
| Precision (%RSD) | < 2.0% | < 5.0% | < 3.0% | Precision reflects the closeness of repeated measurements. The multi-step sample preparation for GC-MS (including derivatization) can lead to slightly higher relative standard deviation (RSD) compared to the more direct HPLC or LC-MS/MS approaches.[14] |
| Limit of Quantitation (LOQ) | ~1 µg/mL | ~0.1 µg/mL | ~1 ng/mL | LC-MS/MS offers significantly lower limits of quantitation due to its high sensitivity and selectivity, making it ideal for bioanalysis or trace impurity profiling.[13][15] |
| Robustness | High | Moderate | High | HPLC and LC methods are generally robust to small changes in mobile phase composition or temperature. GC methods can be more sensitive to variations in derivatization time, temperature, or carrier gas flow.[4][12] |
Key Validation Parameters and Their Interrelation
A successful validation demonstrates that an analytical procedure is fit for its purpose.[5][16] The core parameters defined by ICH Q2(R2) are interconnected and collectively establish the reliability of the method.
Caption: Key parameters for analytical method validation according to ICH guidelines.
Detailed Experimental Protocols
Reproducibility is the cornerstone of analytical science. The following protocols are representative methodologies for the quantification of this compound.
Standardized Sample Preparation
To ensure a valid comparison, a harmonized sample preparation protocol is essential to minimize variability unrelated to the analytical instrumentation.
-
Weighing: Accurately weigh approximately 10 mg of the this compound reference standard.
-
Stock Solution: Dissolve the standard in a suitable solvent (e.g., Methanol:Water 50:50 v/v) to create a 1 mg/mL stock solution.
-
Calibration Standards: Perform serial dilutions of the stock solution to prepare calibration standards covering the desired range for each method (e.g., from 1 ng/mL to 500 µg/mL).
-
QC Samples: Prepare Quality Control (QC) samples at low, medium, and high concentrations, independent of the calibration standards.
-
Matrix Spiking: For accuracy assessments, spike a known amount of this compound into a representative blank matrix (e.g., placebo formulation, biological fluid).
Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)
This method is ideal for routine quality control and assays where high concentrations are expected. It is based on established methods for picolinic acid analysis.[17][18]
-
Instrumentation: Standard HPLC system with a UV/Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution using a mobile phase of 0.1 M Phosphate Buffer (pH 3.0) and Acetonitrile (80:20 v/v). The acidic pH ensures the carboxylic acid group is protonated, promoting retention on the nonpolar stationary phase.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm, the typical absorbance maximum for the pyridine ring structure.
-
Injection Volume: 10 µL.
-
Run Time: Approximately 10 minutes.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method requires derivatization to increase the volatility of the analyte, making it suitable for analysis by gas chromatography. This approach is common for the analysis of non-volatile organic acids.[19][20]
-
Derivatization (Causality): this compound is a polar, non-volatile compound due to its carboxylic acid group. To make it amenable to GC analysis, this polar group must be masked. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective strategy. This step replaces the acidic proton with a nonpolar trimethylsilyl (TMS) group, significantly increasing volatility.
-
Evaporate 100 µL of the sample/standard to dryness under a gentle stream of nitrogen.
-
Add 50 µL of BSTFA and 50 µL of pyridine (as a catalyst).
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Instrumentation: GC system coupled to a Mass Spectrometer (e.g., single quadrupole).
-
Column: DB-5ms or similar nonpolar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 250 °C (Splitless mode).
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
MS Mode: Electron Ionization (EI) at 70 eV. Data is acquired in Selected Ion Monitoring (SIM) mode for quantification, using the molecular ion and characteristic fragment ions of the derivatized analyte.
Protocol 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is the most sensitive and selective method, making it the gold standard for bioanalysis or detecting trace-level impurities.[13][15]
-
Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column suitable for UHPLC (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.1-5.0 min: Return to 5% B (equilibration).
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: ESI Positive. The pyridine nitrogen is readily protonated.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM). The specific precursor ion ([M+H]⁺) for this compound is selected in the first quadrupole, fragmented in the collision cell, and a specific, stable product ion is monitored in the third quadrupole. This provides exceptional selectivity.
-
Precursor Ion (Q1): m/z 138.1
-
Product Ion (Q3): m/z 92.1 (corresponding to loss of the carboxyl group as CO₂)
-
Conclusion and Expert Recommendations
The cross-validation of analytical methods for this compound is a critical exercise in ensuring data reliability and regulatory compliance. Each of the described methods—HPLC-UV, GC-MS, and LC-MS/MS—offers a distinct set of performance characteristics.
-
HPLC-UV is a robust, cost-effective method suitable for routine QC, release testing, and assays where analyte concentrations are high and the sample matrix is relatively clean.
-
GC-MS provides enhanced specificity over HPLC-UV but requires a derivatization step that adds complexity and potential variability. It is a powerful tool when volatile impurities need to be profiled simultaneously.
-
LC-MS/MS stands as the definitive method for trace-level quantification, offering unparalleled sensitivity and selectivity. It is the method of choice for bioanalytical studies, impurity profiling at ppm levels, and any application involving complex sample matrices.
A successful cross-validation study, designed and executed according to the principles outlined in this guide, will demonstrate the interchangeability of these methods where their performance overlaps and will clearly define the optimal application for each, thereby ensuring the integrity of all analytical data generated for this compound.
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ResearchGate. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Retrieved from [Link]
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Benchmarking the Biological Activity of 3-Methylpicolinic Acid Derivatives: A Comparative Guide
In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Among these, derivatives of 3-methylpicolinic acid are emerging as a promising class of compounds with a diverse range of biological activities. This guide provides a comprehensive technical comparison of the anticancer and antimicrobial potential of this compound derivatives and their close structural analogues. By presenting supporting experimental data and elucidating the underlying mechanisms of action, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to advance their research in this area.
Introduction to this compound and its Therapeutic Potential
This compound, a substituted pyridine carboxylic acid, serves as a versatile intermediate in the synthesis of a variety of bioactive molecules.[1][2] Its derivatives have garnered significant attention for their potential applications in pharmaceutical chemistry, particularly in the development of anticancer and antimicrobial agents. The strategic placement of the methyl and carboxylic acid groups on the pyridine ring provides a unique template for structural modifications, allowing for the fine-tuning of their biological and pharmacological properties.
This guide will delve into the comparative analysis of the biological activities of these derivatives, with a focus on their efficacy against cancer cell lines and pathogenic microbes. We will explore the structure-activity relationships (SAR) that govern their potency and discuss the molecular targets and signaling pathways they modulate.
Comparative Analysis of Anticancer Activity
The development of novel, less toxic, and more effective anticancer agents is a paramount goal in medicinal chemistry.[3] Derivatives of picolinamide, the amide form of picolinic acid, have shown considerable promise in this regard.
Quantitative Comparison of Anticancer Potency
The in vitro cytotoxicity of novel picolinamide derivatives has been evaluated against various human cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are a key metric for comparing their potency.
Below is a summary of the antiproliferative activities of a series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives against HepG2 (human liver cancer) and HCT116 (human colon carcinoma) cell lines.[4]
| Compound | R Group | IC50 (µM) vs. HepG2 | IC50 (µM) vs. HCT116 |
| 5a | 2-fluorophenyl | 15.32 ± 1.25 | 10.21 ± 0.98 |
| 5d | 4-fluorophenyl | 8.76 ± 0.76 | 6.54 ± 0.54 |
| 5q | 4-chlorophenyl | 2.15 ± 0.18 | 1.87 ± 0.15 |
| Sorafenib | (Reference Drug) | 3.45 ± 0.29 | 4.12 ± 0.36 |
Table 1: In vitro anticancer activity of selected 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives.[4]
Furthermore, a series of N-methylpicolinamide-4-thiol derivatives has also demonstrated significant broad-spectrum antiproliferative activities.[5]
| Compound | R Group | IC50 (µM) vs. HepG2 | IC50 (µM) vs. HCT-116 | IC50 (µM) vs. A375 |
| 6p | 3,4-dichlorobenzyl | 5.21 ± 0.47 | 4.89 ± 0.41 | 6.03 ± 0.55 |
| Sorafenib | (Reference Drug) | 3.45 ± 0.29 | 4.12 ± 0.36 | 5.54 ± 0.48 |
Table 2: In vitro anticancer activity of a potent N-methylpicolinamide-4-thiol derivative (6p) across various cancer cell lines.[5]
Structure-Activity Relationship (SAR) Insights
The data presented in the tables above highlight key structure-activity relationships:
-
Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring significantly influence the anticancer activity. For the 4-(4-formamidophenylamino)-N-methylpicolinamide series, halogen substitution, particularly a chlorine atom at the para-position (compound 5q ), resulted in the most potent activity, surpassing the efficacy of the reference drug Sorafenib.[4]
-
Thiol Derivatives: The introduction of a thiol group at the 4-position of the picolinamide scaffold, followed by S-alkylation with substituted benzyl groups, has proven to be a successful strategy for generating potent anticancer agents. The presence of electron-withdrawing groups, such as chlorine atoms on the benzyl ring (compound 6p ), appears to enhance the cytotoxic effects.[5]
Mechanism of Action: Targeting Key Signaling Pathways
The anticancer effects of these picolinamide derivatives are often attributed to their ability to interfere with critical signaling pathways that regulate cell proliferation, survival, and angiogenesis.
One of the key targets for many quinoline and related heterocyclic anticancer agents is the Epidermal Growth Factor Receptor (EGFR) .[2][6] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades such as the RAS/MAPK and PI3K/AKT pathways, which are crucial for cancer cell growth and survival.[7] Inhibition of EGFR kinase activity can lead to cell cycle arrest and apoptosis. Molecular docking studies have suggested that picolinamide derivatives can effectively bind to the ATP-binding site of the EGFR kinase domain.[8]
Caption: Simplified EGFR signaling pathway and the inhibitory action of picolinamide derivatives.
Comparative Analysis of Antimicrobial Activity
The rise of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the discovery of novel antimicrobial agents with new mechanisms of action.[9] Derivatives of the picolinic acid scaffold, particularly those with a quinolinium substructure, have demonstrated potent antibacterial activity.
Quantitative Comparison of Antimicrobial Potency
The antimicrobial efficacy of these compounds is typically assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
The following table summarizes the MIC values of a series of 3-methylbenzo[d]thiazol-methylquinolinium derivatives against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[9]
| Compound | R Group | MIC (µg/mL) vs. MRSA (ATCC 33591) | MIC (µg/mL) vs. VRE (ATCC 700221) |
| A1 | 4-chlorophenyl | 2 | 4 |
| A2 | 4-fluorophenyl | 1.5 | 2 |
| A6 | 4-(dimethylamino)phenyl | 4 | 8 |
| Vancomycin | (Reference Drug) | 1 | 1024 |
| Methicillin | (Reference Drug) | >256 | N/A |
Table 3: In vitro antimicrobial activity of selected 3-methylbenzo[d]thiazol-methylquinolinium derivatives.[9]
Structure-Activity Relationship (SAR) Insights
The antimicrobial data reveals important SAR trends:
-
Halogen Substitution: Similar to the anticancer activity, the presence of a halogen atom (fluoro or chloro) on the styryl substituent at the 2-position of the quinolinium ring enhances antibacterial potency. The 4-fluorophenyl derivative (A2 ) exhibited the most potent activity against MRSA.[9]
-
Electron-Donating Groups: The introduction of a strong electron-donating group like dimethylamino (A6 ) resulted in a slight decrease in activity compared to the halogenated derivatives.[9]
Mechanism of Action: Inhibition of Bacterial Cell Division
A promising target for novel antibacterial agents is the Filamentous temperature-sensitive protein Z (FtsZ) .[10][11] FtsZ is a bacterial homolog of eukaryotic tubulin and plays a critical role in bacterial cell division by forming the Z-ring at the division site.[11] Disruption of FtsZ polymerization or its GTPase activity leads to the inhibition of cell division and ultimately bacterial death.[9][11] The quinolinium derivatives discussed above have been shown to inhibit FtsZ, making them attractive candidates for combating drug-resistant bacteria.[9]
Caption: Mechanism of action of quinolinium derivatives via inhibition of FtsZ polymerization.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key biological assays are provided below.
Protocol 1: MTT Assay for Anticancer Activity
This protocol outlines the steps for determining the cytotoxic effects of this compound derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest (e.g., HepG2, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom microplates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Sorafenib). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol describes the determination of the MIC of this compound derivatives against bacterial strains using the broth microdilution method.
Materials:
-
Bacterial strain of interest (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well round-bottom microplates
-
This compound derivatives (dissolved in DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare a series of two-fold serial dilutions of the test compounds in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of 5 x 10^5 CFU/mL in each well after inoculation.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that shows no visible bacterial growth (turbidity).
Caption: Experimental workflow for the broth microdilution MIC assay.
Conclusion and Future Directions
The derivatives of this compound and its close structural analogues represent a fertile ground for the discovery of novel anticancer and antimicrobial agents. The comparative data and structure-activity relationships presented in this guide underscore the potential of this chemical scaffold. The potent in vitro activities, coupled with defined mechanisms of action targeting key cellular pathways like EGFR signaling in cancer and FtsZ in bacteria, provide a strong rationale for their further development.
Future research should focus on synthesizing and evaluating a broader range of this compound derivatives to further refine the SAR and optimize their pharmacological properties. In vivo studies are warranted for the most promising candidates to assess their efficacy, pharmacokinetics, and safety profiles. The insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the development of these promising compounds into next-generation therapeutics.
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A Comprehensive Guide to the Investigation of Polymorphism in 3-Methylpicolinic Acid
For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's solid-state properties is paramount. Polymorphism, the ability of a substance to exist in two or more crystalline forms with different arrangements or conformations of the molecules in the crystal lattice, can have profound implications for a drug's solubility, stability, bioavailability, and manufacturability. This guide provides a comprehensive framework for the investigation of polymorphism in 3-Methylpicolinic acid, a pyridine derivative with potential applications in medicinal chemistry. While specific polymorphs of this compound are not extensively reported in the public domain, this guide will equip researchers with the necessary computational and experimental strategies to explore its polymorphic landscape, drawing on established methodologies and examples from related picolinic acid derivatives.
The Significance of Polymorphism in Drug Development
The discovery of different polymorphs of an active pharmaceutical ingredient (API) can be a critical factor in its development and commercialization. Different crystalline forms of the same compound can exhibit distinct physicochemical properties. For instance, a metastable polymorph may have higher solubility and dissolution rates, potentially leading to improved bioavailability, but it may also be less stable and convert to a more stable, less soluble form over time. Therefore, identifying and characterizing all accessible polymorphs, and understanding their interrelationships, is a crucial step in de-risking a drug development program and ensuring product quality and consistency.
Part 1: In Silico Polymorph Screening: A Computational Approach
Before embarking on extensive experimental screening, computational crystal structure prediction (CSP) can provide valuable insights into the likely polymorphic forms of a molecule. CSP algorithms search for the most energetically favorable crystal packing arrangements based on the molecule's structure.
The Crystal Structure Prediction (CSP) Workflow
The process of CSP typically involves several key steps:
-
Conformational Analysis: The first step is to identify all low-energy conformations of the this compound molecule.
-
Crystal Packing Generation: A large number of hypothetical crystal packing arrangements are then generated for each low-energy conformer within a range of common space groups.
-
Lattice Energy Minimization: The lattice energy of each generated crystal structure is then minimized using force fields or more accurate quantum mechanical methods to identify the most stable predicted structures.
-
Property Prediction: For the most promising candidate structures, properties such as powder X-ray diffraction (PXRD) patterns and vibrational spectra can be calculated for later comparison with experimental data.
Caption: A flowchart illustrating the typical workflow for computational crystal structure prediction.
Hypothetical Predicted Polymorphs of this compound
A successful CSP study would yield a list of potential polymorphs, ranked by their relative lattice energies. The following table provides a hypothetical example of what such a result might look like.
| Form | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Relative Energy (kJ/mol) |
| I | P2₁/c | 10.5 | 5.2 | 12.8 | 95.0 | 680 | 4 | 0.0 (Global Minimum) |
| II | P-1 | 6.5 | 8.1 | 9.2 | 105.0 | 465 | 2 | +2.5 |
| III | C2/c | 20.1 | 5.1 | 13.5 | 110.0 | 1300 | 8 | +4.1 |
Note: This data is purely illustrative to demonstrate the output of a CSP study.
Part 2: Experimental Polymorph Screening: The Quest for New Forms
While CSP provides a theoretical landscape, experimental screening is essential to discover and isolate actual polymorphic forms. The goal is to induce crystallization under a wide variety of conditions to access different kinetic and thermodynamic crystal forms.
Common Polymorph Screening Techniques
A comprehensive polymorph screen should employ a variety of crystallization methods:
-
Solvent-Based Crystallization: This is the most common approach and involves crystallization from a diverse range of solvents with varying polarities, hydrogen bonding capabilities, and boiling points. Techniques include:
-
Slow Evaporation: Allowing the solvent to evaporate slowly at different temperatures.
-
Cooling Crystallization: Slowly or rapidly cooling a saturated solution.
-
Anti-Solvent Addition: Adding a solvent in which the compound is insoluble to a solution to induce precipitation.
-
-
Solid-State Methods:
-
Grinding: Mechanical stress can sometimes induce polymorphic transformations.
-
Sublimation: For compounds that sublime, vapor deposition can yield different crystal forms.
-
-
Slurry Experiments: Suspending a solid in a solvent in which it is sparingly soluble and stirring for an extended period can facilitate conversion to the most stable form at that temperature.
Caption: A diagram showing the various routes in an experimental polymorph screening campaign.
Protocol: Solution-Based Polymorph Screening
Objective: To identify potential polymorphs of this compound by crystallization from a variety of solvents.
Materials:
-
This compound
-
A diverse set of solvents (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane)
-
Small vials or a 96-well crystallization plate
-
Heating/cooling block
-
Vortex mixer
Procedure:
-
Solubility Assessment: Determine the approximate solubility of this compound in a range of solvents at room temperature and elevated temperatures.
-
Solution Preparation: Prepare saturated or near-saturated solutions of this compound in the selected solvents at an elevated temperature.
-
Crystallization Induction:
-
Slow Cooling: Allow the solutions to cool slowly to room temperature, followed by further cooling to 4°C.
-
Fast Cooling: Rapidly cool the solutions in an ice bath.
-
Slow Evaporation: Leave the vials loosely capped to allow for slow solvent evaporation at different temperatures (e.g., ambient, 40°C).
-
Anti-Solvent Addition: To solutions in which the compound is soluble, slowly add an anti-solvent until turbidity is observed, then allow to stand.
-
-
Isolation: Once crystals have formed, isolate them by filtration or decantation.
-
Drying: Dry the isolated solids under vacuum at a suitable temperature.
-
Characterization: Analyze each solid sample using Powder X-ray Diffraction (PXRD) as the primary screening tool to identify different crystalline forms. Further characterization of unique forms should be performed using techniques described in the next section.
Part 3: Solid-State Characterization: Identifying and Differentiating Polymorphs
Once a collection of solid forms has been generated, a suite of analytical techniques is employed to characterize them and determine if they are indeed unique polymorphs.
Key Characterization Techniques
-
Powder X-ray Diffraction (PXRD): This is the primary tool for identifying different crystalline forms. Each polymorph will produce a unique diffraction pattern, which serves as a "fingerprint".
-
Single-Crystal X-ray Diffraction (SCXRD): When suitable single crystals can be grown, SCXRD provides the definitive crystal structure, including unit cell dimensions, space group, and the precise arrangement of molecules.
-
Differential Scanning Calorimetry (DSC): This thermal analysis technique measures the heat flow into or out of a sample as a function of temperature. It can detect melting points, solid-solid phase transitions between polymorphs, and desolvation events.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is particularly useful for identifying solvates and hydrates by quantifying the amount of solvent loss upon heating.
-
Vibrational Spectroscopy (FTIR and Raman): Infrared and Raman spectroscopy probe the vibrational modes of the molecules. Different intermolecular interactions in different polymorphs can lead to subtle but measurable shifts in the spectra.
Protocol: Powder X-ray Diffraction (PXRD) Analysis
Objective: To obtain the PXRD pattern of a solid sample of this compound to identify its crystalline form.
Instrumentation: A powder X-ray diffractometer with a copper X-ray source (Cu Kα radiation).
Procedure:
-
Sample Preparation: Gently grind the crystalline sample to a fine powder using a mortar and pestle.
-
Sample Mounting: Pack the powdered sample into a sample holder, ensuring a flat, level surface.
-
Data Collection:
-
Place the sample holder in the diffractometer.
-
Set the instrument parameters (e.g., 2θ range, step size, scan speed). A typical scan might be from 2° to 40° 2θ with a step size of 0.02°.
-
Initiate the X-ray scan.
-
-
Data Analysis:
-
Process the raw data to obtain a diffractogram (intensity vs. 2θ).
-
Compare the obtained pattern with those of other samples and with patterns calculated from CSP or obtained from SCXRD. Unique patterns indicate different crystalline forms.
-
Protocol: Differential Scanning Calorimetry (DSC) Analysis
Objective: To determine the thermal properties (e.g., melting point, phase transitions) of a this compound sample.
Instrumentation: A differential scanning calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into a DSC pan.
-
Encapsulation: Crimp a lid onto the pan. A pinhole in the lid may be used to allow for the escape of any evolved solvent.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Program the instrument with the desired temperature profile (e.g., heat from 25°C to 250°C at a rate of 10°C/min).
-
-
Data Collection: Run the thermal program.
-
Data Analysis:
-
Analyze the resulting thermogram (heat flow vs. temperature).
-
Identify endothermic events (e.g., melting, desolvation) and exothermic events (e.g., crystallization, decomposition).
-
Determine the onset temperature and peak maximum for each thermal event.
-
Part 4: A Framework for Comparative Analysis
Once different polymorphs have been identified and characterized, a systematic comparative analysis is necessary to select the optimal form for development.
Key Properties for Comparison
The following table provides a template for summarizing and comparing the critical properties of different polymorphs.
| Property | Form I | Form II | Form III | Method of Analysis | Significance |
| Crystal System | Monoclinic | Triclinic | Monoclinic | SCXRD | Fundamental structural information |
| Space Group | P2₁/c | P-1 | C2/c | SCXRD | Describes the symmetry of the crystal |
| Density (g/cm³) | (Calculated) | (Calculated) | (Calculated) | SCXRD | Higher density is often associated with greater stability |
| Melting Point (°C) | (e.g., 150) | (e.g., 145) | (e.g., 140) | DSC | A key physical property; lower melting point may indicate lower stability |
| Thermodynamic Stability | Most Stable | Metastable | Metastable | Slurry experiments, DSC | Crucial for long-term product stability |
| Aqueous Solubility (mg/mL) | (e.g., 1.0) | (e.g., 2.5) | (e.g., 3.1) | HPLC, UV-Vis | Directly impacts dissolution and bioavailability |
| Hygroscopicity | Low | Moderate | High | DVS | Affects handling, storage, and stability |
| Physical Stability | High | Prone to conversion | Prone to conversion | Stress testing (heat, humidity) | Predicts shelf-life and potential for form changes |
Conclusion
The investigation of polymorphism is a critical and integral part of modern drug development. For a molecule like this compound, a systematic approach combining computational prediction and comprehensive experimental screening is the most effective strategy to uncover its solid-state landscape. By employing a suite of robust analytical techniques and conducting a thorough comparative analysis of the discovered forms, researchers can make informed decisions to select the optimal polymorph with the most desirable physicochemical properties for further development, ultimately leading to safer, more effective, and more consistent pharmaceutical products.
References
- Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press.
- Byrn, S. R., Pfeiffer, R. R., & Stowell, J. G. (1999).
-
Price, S. L. (2009). The computational prediction of pharmaceutical crystal structures and polymorphism. Advanced Drug Delivery Reviews, 61(12), 978-986. [Link]
-
Aaltonen, J., et al. (2009). A critical evaluation of polymorph screening. Journal of Pharmaceutical Sciences, 98(9), 2963-2979. [Link]
-
Giron, D. (1995). Thermal analysis and calorimetric methods in the characterisation of polymorphs and solvates. Thermochimica Acta, 248, 1-59. [Link]
-
Stephenson, G. A., et al. (1998). Characterization of the solid state: quantitative issues. Advanced Drug Delivery Reviews, 33(1-2), 109-122. [Link]
A Comparative Guide to the Synthesis of 3-Methylpicolinic Acid: Assessing Protocol Reproducibility
For Researchers, Scientists, and Drug Development Professionals
Foreword
3-Methylpicolinic acid is a valuable substituted pyridine derivative, serving as a key building block in the synthesis of pharmaceuticals and other fine chemicals. The reproducibility of its synthesis is paramount for ensuring consistent product quality and enabling reliable downstream applications. This guide provides a comprehensive analysis of the common synthetic routes to this compound, with a focus on assessing the reproducibility of published protocols. We will delve into the mechanistic underpinnings of these methods, present comparative data, and offer practical insights to aid researchers in selecting and implementing the most reliable synthetic strategy.
I. Overview of Synthetic Strategies
The synthesis of this compound predominantly follows two main pathways: the hydrolysis of 2-cyano-3-methylpyridine and the direct oxidation of 3-picoline. While both routes are chemically plausible, they present significant differences in terms of selectivity, scalability, and, most importantly, reproducibility.
II. Hydrolysis of 2-Cyano-3-methylpyridine: A Reliable and Reproducible Route
The hydrolysis of the nitrile group in 2-cyano-3-methylpyridine to a carboxylic acid is a well-established and dependable method for the synthesis of this compound.[1] This transformation is typically carried out under strong acidic or basic conditions.
Causality Behind Experimental Choices
The choice of strong acid, such as sulfuric acid, is crucial for the complete hydrolysis of the nitrile. The reaction proceeds in two stages: first, the nitrile is hydrated to an amide intermediate (3-methylpicolinamide), which is then further hydrolyzed to the carboxylic acid. The high temperature accelerates both steps of this process. The workup procedure, involving neutralization and extraction, is designed to isolate the amphoteric product from the inorganic salts and any unreacted starting material.
Experimental Protocol: Acid-Catalyzed Hydrolysis
A representative and reproducible protocol for the acid-catalyzed hydrolysis of 2-cyano-3-methylpyridine is as follows[1]:
-
Reaction Setup: Dissolve 2.00 g (19 mmol) of 2-cyano-3-methylpyridine in 90% sulfuric acid.
-
Heating: Heat the resulting solution to 120°C and stir for 2 hours.
-
Workup:
-
Cool the reaction mixture to 20-25°C.
-
Slowly add a solution of 4.00 g of sodium sulfite in 8 ml of water.
-
Continue stirring at this temperature for 1.5 hours.
-
Warm the mixture to 75-85°C and maintain for 1.5 hours.
-
Cool the solution and adjust the pH to approximately 3 with sodium carbonate.
-
Extract the product with chloroform.
-
-
Purification: Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting solid can be recrystallized from an ethyl acetate-hexane mixture to yield the pure product.
This protocol has a reported yield of 54.0% and provides a product with a melting point of 115.5-116.5°C.[1] The reproducibility of this method is high due to the well-defined reaction conditions and the robust nature of the hydrolysis reaction.
Self-Validating System and Trustworthiness
The reliability of this protocol is enhanced by the clear physical and spectroscopic data available for the product. The melting point of this compound is reported to be in the range of 114-118°C.[2] The infrared (IR) spectrum shows characteristic absorption peaks around 3350 cm⁻¹ (O-H stretch), 1650 cm⁻¹ (C=O stretch), and 1590 cm⁻¹ (C=N stretch).[1] Researchers can use these data points to verify the identity and purity of their synthesized product, thus creating a self-validating system.
III. Direct Oxidation of 3-Picoline: A Challenging Path to Reproducibility
The direct oxidation of 3-picoline to this compound presents a more atom-economical approach. However, this route is fraught with challenges related to selectivity, making it a less reproducible method for obtaining the desired product. The primary issue is the competing oxidation of the methyl group at the 3-position, which leads to the formation of nicotinic acid (3-pyridinecarboxylic acid) as the major product in many cases.[3][4]
The Challenge of Selective Oxidation
The oxidation of alkylpyridines is a complex process influenced by the choice of oxidant, catalyst, and reaction conditions.[5] While the oxidation of α-picoline (2-methylpyridine) to picolinic acid is a standard procedure, the selective oxidation of one methyl group in the presence of another on the pyridine ring is difficult to control.[6] Many published methods for the oxidation of 3-picoline are optimized for the synthesis of nicotinic acid, a commercially important compound.[7]
Reported Methods and Their Limitations
Various oxidizing agents and catalytic systems have been explored for the oxidation of 3-picoline, including:
-
Potassium Permanganate (KMnO₄): While effective for oxidizing α-picoline, its use with 3-picoline often leads to a mixture of products, with nicotinic acid being a significant component.[8]
-
Nitric Acid (HNO₃): This strong oxidizing agent is commonly used for the industrial production of nicotinic acid from 3-picoline, highlighting the propensity for oxidation at the 3-position methyl group.[7]
-
Catalytic Oxidation with Oxygen: Various catalytic systems, such as those based on vanadium and cobalt, have been investigated for the oxidation of 3-picoline with air or oxygen.[3][4] However, these studies primarily focus on maximizing the yield of nicotinic acid.
To date, a reliable and reproducible protocol for the selective oxidation of 3-picoline to this compound with high yield and purity remains elusive in readily accessible scientific literature. The lack of such a protocol makes this a challenging and often frustrating route for researchers.
IV. Comparison of Synthesis Protocols
The following table summarizes the key parameters of the two main synthetic routes to this compound, highlighting the significant differences in their reproducibility and practicality.
| Parameter | Hydrolysis of 2-Cyano-3-methylpyridine | Direct Oxidation of 3-Picoline |
| Starting Material | 2-Cyano-3-methylpyridine | 3-Picoline |
| Key Reagents | Strong acid (e.g., H₂SO₄) or base | Strong oxidant (e.g., KMnO₄, HNO₃) or catalyst and O₂ |
| Selectivity | High | Low (major byproduct is often nicotinic acid) |
| Reproducibility | High | Low to Moderate |
| Reported Yield | ~54%[1] | Not reliably reported for this compound |
| Key Challenges | Synthesis of the starting material | Achieving selective oxidation, avoiding over-oxidation |
V. Experimental Workflows
To visually compare the two synthetic pathways, the following diagrams illustrate the key steps involved in each process.
Caption: Workflow for the synthesis of this compound via hydrolysis.
Caption: Workflow for the synthesis of this compound via oxidation.
VI. Conclusion and Recommendations
Based on the available literature, the hydrolysis of 2-cyano-3-methylpyridine is the most reproducible and reliable method for the laboratory-scale synthesis of this compound . This route offers high selectivity and a well-documented protocol with clear parameters for success. While the synthesis of the starting material, 2-cyano-3-methylpyridine, is an additional step, its preparation from 3-picoline is also established.
In contrast, the direct oxidation of 3-picoline is a challenging and currently unreliable method for obtaining pure this compound . The primary obstacle is the lack of a selective oxidation system that consistently favors the formation of the desired product over the thermodynamically more stable nicotinic acid. Researchers considering this route should be prepared for significant challenges in reaction optimization and product purification.
For drug development and other applications where product consistency and purity are critical, the hydrolysis route is the recommended and scientifically sound choice.
VII. References
-
Lisicki, D., Turek, D., & Orlińska, B. (2023). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co2+, NHPI, and Phosphonium or Ammonium Bromides. Catalysts, 13(9), 1271. MDPI AG. Retrieved from [Link]
-
Organic Syntheses. (1940). Picolinic acid hydrochloride. Organic Syntheses, 20, 79. doi: 10.15227/orgsyn.020.0079. Retrieved from [Link]
-
Lisicki, D., Turek, D., & Orlińska, B. (2023). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co2+, NHPI, and Phosphonium or Ammonium Bromides. Catalysts, 13(9), 1271. MDPI AG. Retrieved from [Link]
-
Wikipedia. (n.d.). Picoline. Retrieved from [Link]
-
Gomes, E. L., de Freitas, D. A., Condotta, R., & Poço, J. G. R. (2023). Direct oxidation of 3-picoline (3-methyl-pyridine) to nicotinic acid with pure HNO3. CoLab, 1(1), 1-10. Retrieved from
-
Google Patents. (n.d.). Process for the synthesis of 3-methyl-pyridine. Retrieved from
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
CoLab. (2023). Direct oxidation of 3-picoline (3-methyl-pyridine) to nicotinic acid with pure HNO3. Retrieved from
-
Wikipedia. (n.d.). 3-Methylpyridine. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Picolinic acid hydrochloride. Retrieved from [Link]
-
Google Patents. (n.d.). Process for producing pyridine carboxylic acids. Retrieved from
-
Stanford Chemicals. (n.d.). This compound. Retrieved from [Link]
-
Google Patents. (n.d.). Oxidation of methyl-pyridines. Retrieved from
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- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Direct oxidation of 3-picoline (3-methyl-pyridine) to nicotinic acid with pure HNO3 | CoLab [colab.ws]
- 8. Picoline - Wikipedia [en.wikipedia.org]
A Comparative Guide to In-Silico Prediction and Experimental Validation of 3-Methylpicolinic Acid Properties
In the landscape of contemporary drug discovery, the journey from a promising chemical entity to a viable drug candidate is a meticulous process of characterization and optimization. For molecules like 3-Methylpicolinic acid, a substituted pyridine carboxylic acid with potential applications in medicinal and materials chemistry, a thorough understanding of its physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is paramount.[1][2] This guide provides an in-depth comparison between in-silico computational predictions and gold-standard experimental validation techniques for characterizing this compound, offering researchers a framework for leveraging these complementary approaches.
The In-Silico First Pass: Computational Property Prediction
Before committing valuable resources to laboratory synthesis and testing, in-silico modeling offers a rapid and cost-effective preliminary assessment.[3] These computational methods use a molecule's structure to predict its behavior through algorithms trained on vast datasets of experimentally determined properties. Key approaches include Quantitative Structure-Activity Relationship (QSAR) models, which correlate molecular descriptors with specific properties, and physics-based simulations.[4][5]
For this compound (SMILES: CC1=C(N=CC=C1)C(=O)O), a typical in-silico assessment would generate a profile of its fundamental physicochemical characteristics and its likely pharmacokinetic behavior.
Predicted Physicochemical & ADMET Profile
The following table summarizes key properties of this compound as predicted by computational models and data aggregated in chemical databases.
| Property | Predicted Value | Implication in Drug Development |
| Physicochemical | ||
| Molecular Weight | 137.14 g/mol [6][7] | Low molecular weight is favorable for absorption (Lipinski's Rule of 5).[8] |
| pKa (acidic) | 1.11 ± 0.50[1] | Strong acidity affects ionization state, solubility, and receptor binding. |
| logP (Lipophilicity) | ~1.1[6] | Optimal lipophilicity is crucial for membrane permeability and target engagement.[9][10] |
| Aqueous Solubility | Low | Poor solubility can hinder formulation and bioavailability. |
| ADMET | ||
| Human Intestinal Absorption | High (Predicted) | Suggests good potential for oral bioavailability.[3] |
| Blood-Brain Barrier (BBB) | Permeant (Predicted) | May be suitable for CNS targets but could also cause off-target neurological effects. |
| CYP450 Inhibition | Inhibitor of CYP1A2, CYP2C9 (Predicted) | Potential for drug-drug interactions, a significant safety concern. |
| Metabolic Stability | Moderate to Low (Predicted) | The pyridine ring and methyl group may be sites for Phase I or II metabolism.[11][12] |
| Hepatotoxicity | Yes (Predicted) | Early warning sign for potential liver toxicity.[3] |
| Genotoxicity (Ames) | Non-mutagenic (Predicted) | Indicates a low likelihood of causing DNA mutations. |
Note: ADMET predictions are generated from consensus models found in platforms like SwissADME and admetSAR 3.0 and are for illustrative purposes.[13][14][15]
General In-Silico Prediction Workflow
The process begins with the chemical structure and uses various computational models to derive properties. This workflow allows for high-throughput screening of virtual compounds before synthesis.
The Gold Standard: Experimental Validation
While in-silico predictions are invaluable for initial screening, they are not a substitute for empirical data. Experimental validation is essential to confirm or refute computational hypotheses and provide the ground truth required for regulatory submission and clinical progression. Discrepancies often arise because computational models may not fully account for complex biological interactions or specific experimental conditions.
Experimentally Determined Properties
Publicly available experimental data for this compound is primarily focused on basic physical constants. A comprehensive ADMET profile requires dedicated laboratory studies.
| Property | Experimental Value | Source |
| Physical State | White solid / Crystalline Powder | ChemicalBook[1] |
| Melting Point | 114-118 °C | iChemical, ChemicalBook[1][16] |
| Solubility | Soluble in DMSO, Methanol | IndiaMART[7] |
| Aqueous Solubility | Data not publicly available | - |
| pKa | Data not publicly available | - |
| logP | Data not publicly available | - |
The absence of public data for key properties like aqueous solubility, pKa, and logP highlights the necessity for the experimental protocols detailed below.
Key Experimental Protocols
Causality: Solubility is a critical determinant of bioavailability. The shake-flask method (OECD Guideline 105) is a globally accepted standard for determining the saturation concentration of a substance in water.[17]
-
Preparation: Add an excess amount of this compound to a known volume of purified water (or a relevant buffer, e.g., pH 7.4 phosphate-buffered saline) in a sealed, temperature-controlled vessel.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. It is crucial to confirm that solid material remains, indicating saturation.
-
Phase Separation: Allow the mixture to stand, or centrifuge, to separate the solid phase from the saturated aqueous solution.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant. Determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), by comparing the response to a standard curve.
-
Replication: The experiment should be performed in triplicate to ensure reproducibility.
Causality: The octanol-water partition coefficient (logP) is the primary measure of a compound's lipophilicity, which governs its ability to cross biological membranes.[10]
-
System Preparation: Prepare a mutually saturated system of n-octanol and water (or pH 7.4 buffer) by mixing them vigorously and allowing the phases to separate.
-
Partitioning: Dissolve a known amount of this compound in one of the phases (typically the one in which it is more soluble). Add a precise volume of this solution to a vessel containing a known volume of the other phase.
-
Equilibration: Seal the vessel and shake gently at a constant temperature until partitioning equilibrium is achieved (typically several hours).
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.
-
Quantification: Determine the concentration of the compound in both the aqueous and octanol phases using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Causality: The rate of metabolism, particularly by Cytochrome P450 (CYP) enzymes in the liver, dictates a drug's half-life and potential for generating toxic metabolites. Human liver microsomes (HLM) are subcellular fractions rich in these enzymes and are a standard in-vitro tool.[11][18]
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare an incubation mixture containing HLM, a buffered solution (e.g., potassium phosphate buffer, pH 7.4), and this compound at a known starting concentration (e.g., 1 µM).
-
Initiation of Reaction: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding the essential cofactor, NADPH. A control incubation without NADPH is run in parallel to account for non-enzymatic degradation.
-
Time-Course Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins.
-
Analysis: Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of this compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the in-vitro half-life (t½) and intrinsic clearance (CLint).
Experimental Validation Workflow
Head-to-Head Comparison: Bridging the Gap
The true power in modern drug discovery comes from integrating computational predictions with experimental results. The former guides experimental design, while the latter validates and refines the predictive models.
| Property | In-Silico Prediction | Experimental Data | Analysis of Concordance |
| Melting Point | 114-118 °C (Predicted range) | 114-118 °C | Excellent Agreement. The prediction aligns perfectly with the measured value, indicating the model is well-calibrated for this class of compounds. |
| logP | ~1.1 | Not Available | Hypothesis. The predicted value suggests balanced lipophilicity. Experimental validation is required to confirm this key parameter for membrane permeability. |
| Metabolic Stability | Moderate to Low | Not Available | Critical Validation Point. The prediction of metabolic liability is a significant flag. An HLM assay is crucial to quantify this risk and identify potential metabolic "soft spots." |
| Hepatotoxicity | Yes (Predicted) | Not Available | High Priority for De-risking. A computational toxicity flag necessitates in-vitro cytotoxicity testing (e.g., using HepG2 or HepaRG cells) to assess the actual risk of liver damage.[19] |
A Synergistic Approach
Neither in-silico nor experimental methods should be used in isolation. An efficient research program uses computational predictions to prioritize which compounds to synthesize and which experiments to run first. For example, a prediction of high metabolic instability for this compound would prompt an early HLM assay. If the prediction is confirmed, medicinal chemists can use the same models to design analogs with improved stability before extensive further testing.
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A Comparative Analysis of the Chelating Efficiency of 3-Methylpicolinic Acid and Other Picolinic Acid Analogs
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Picolinic Acid as a Bidentate Chelator
Picolinic acid (pyridine-2-carboxylic acid) is a naturally occurring organic compound that functions as a highly effective bidentate chelating agent for a variety of metal ions.[1] Its ability to form stable five-membered rings with metal cations through the nitrogen atom of the pyridine ring and the oxygen of the carboxylate group makes it a valuable scaffold in numerous biological and chemical applications.[2] The structural and electronic properties of picolinic acid and its derivatives allow for the formation of stable complexes with a wide range of metal ions, which is crucial for applications in nutritional supplements, therapeutic agents, and as ligands in catalysis.[3][4]
The modification of the picolinic acid backbone, such as through the introduction of a methyl group, can significantly influence its chelating efficiency. This guide focuses on 3-Methylpicolinic acid and compares its metal-binding properties to those of picolinic acid and its other isomers, providing a framework for the rational design of next-generation chelators.
The Influence of Methyl Substitution on Chelating Efficiency: A Theoretical Framework
The position of a methyl group on the pyridine ring of picolinic acid can alter its chelating ability through a combination of electronic and steric effects. Understanding these effects is paramount for predicting the stability of the resulting metal complexes.
Electronic Effects
The methyl group is an electron-donating group. This property influences the basicity of the pyridine nitrogen and the acidity of the carboxylic acid group, both of which are directly involved in chelation.
-
Increased Basicity of Pyridine Nitrogen: An electron-donating methyl group increases the electron density on the pyridine ring, making the nitrogen atom more basic and a stronger Lewis base. This enhanced basicity generally leads to a stronger coordination bond with the metal ion.
-
Decreased Acidity of Carboxylic Acid: The electron-donating nature of the methyl group also slightly decreases the acidity (increases the pKa) of the carboxylic acid. While a lower pKa can facilitate deprotonation and subsequent coordination at lower pH, the impact of the increased nitrogen basicity is often more significant in determining the overall stability of the chelate.
Steric Effects
The proximity of the methyl group to the coordination site can introduce steric hindrance, potentially weakening the metal-ligand bond. The magnitude of this effect is highly dependent on the position of the methyl group.
-
This compound: The methyl group at the 3-position is adjacent to the carboxylic acid group. This proximity can cause some steric crowding around the metal center, which may slightly destabilize the complex depending on the size of the metal ion.
-
4-Methylpicolinic Acid: With the methyl group at the 4-position, the electronic (electron-donating) effect is still present, but the steric hindrance around the chelation site is minimized.
-
6-Methylpicolinic Acid: A methyl group at the 6-position, adjacent to the pyridine nitrogen, introduces significant steric hindrance. This is expected to have the most pronounced destabilizing effect on the metal complex among the methylated isomers.
Comparative Analysis of Stability Constants
| Ligand | Metal Ion | log K₁ | log K₂ | Experimental Conditions | Reference |
| Picolinic Acid | Ni(II) | 6.8 | 5.8 | 0.2 M ionic strength, water | |
| Picolinic Acid | Zn(II) | 7.2 | 6.2 | 0.2 M ionic strength, water | |
| Picolinic Acid | Co(II) | 5.29 | - | 1.0 mol·dm⁻³ NaNO₃, 25 °C | [6] |
| This compound | Cr(III) | Complex Synthesized | - | Not specified | [7] |
Analysis of Available Data and Predicted Trends:
-
Picolinic Acid: The stability constants for Ni(II) and Zn(II) complexes with picolinic acid are well-established, providing a solid baseline for comparison. The formation of both 1:1 and 1:2 (metal:ligand) complexes is observed.
-
This compound: A study reports the successful synthesis and characterization of a Cr(III) complex with this compound, confirming its chelating capability.[7] Based on theoretical principles, the electron-donating methyl group at the 3-position is expected to increase the basicity of the pyridine nitrogen, which would favor complex formation. However, this is counteracted by potential steric hindrance. Therefore, the stability of this compound complexes is likely to be comparable to or slightly lower than that of 4-Methylpicolinic acid complexes, but higher than 6-Methylpicolinic acid complexes.
-
4-Methylpicolinic Acid: The methyl group at the 4-position provides an electronic enhancement to chelation without significant steric hindrance. Consequently, 4-Methylpicolinic acid is predicted to form more stable complexes than the parent picolinic acid and other methylated isomers.
-
6-Methylpicolinic Acid: The significant steric hindrance introduced by the methyl group at the 6-position, adjacent to the coordinating nitrogen, is expected to lead to the formation of the least stable complexes among the methylated analogs.
Experimental Protocols for Determining Chelating Efficiency
Accurate determination of stability constants is crucial for a definitive comparison of chelating efficiency. Potentiometric titration is a widely accepted and robust method for this purpose.
Potentiometric Titration for Stability Constant Determination
Principle: This method involves monitoring the pH of a solution containing the ligand and a metal ion as a standard solution of a strong base is added. The chelation of the metal ion by the ligand releases protons, causing a shift in the titration curve. By analyzing these shifts, the stability constants of the metal-ligand complexes can be calculated.
Step-by-Step Methodology:
-
Solution Preparation:
-
Prepare a standardized stock solution of the picolinic acid derivative (e.g., this compound) in a suitable solvent (e.g., deionized water or a mixed aqueous-organic solvent if solubility is an issue).
-
Prepare standardized solutions of the metal salt (e.g., NiCl₂, Zn(NO₃)₂) of known concentration.
-
Prepare a carbonate-free standardized solution of a strong base (e.g., NaOH or KOH).
-
Prepare a solution of a strong acid (e.g., HCl or HNO₃) to set the initial acidic pH.
-
Prepare an electrolyte solution (e.g., KNO₃ or NaClO₄) to maintain a constant ionic strength throughout the titration.
-
-
Calibration of the pH Electrode:
-
Calibrate the pH electrode using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at the desired experimental temperature.
-
-
Titration Procedure:
-
Ligand Protonation Constants: Titrate a known volume of the ligand solution, acidified with the strong acid and containing the electrolyte, with the standardized strong base. Record the pH after each addition of the titrant.
-
Metal-Ligand Stability Constants: Titrate a solution containing the same concentrations of the ligand, strong acid, and electrolyte as above, but with the addition of a known concentration of the metal salt. Record the pH after each addition of the titrant. Perform titrations at different metal-to-ligand ratios to investigate the formation of different complex species.
-
-
Data Analysis:
-
Plot the pH readings against the volume of the base added to obtain the titration curves.
-
The protonation constants of the ligand are determined from the titration curve of the ligand in the absence of the metal ion.
-
The stability constants of the metal complexes are calculated from the displacement of the metal-ligand titration curve relative to the ligand-only curve using specialized software (e.g., HYPERQUAD) that performs non-linear least-squares refinement of the data.
-
Conclusion and Future Directions
This guide provides a comparative overview of the chelating efficiency of this compound in relation to other picolinic acid derivatives. While direct experimental comparisons are limited, a theoretical framework based on electronic and steric effects allows for reasoned predictions of their relative metal-binding affinities. It is anticipated that 4-Methylpicolinic acid will exhibit the highest chelating efficiency due to favorable electronic effects and minimal steric hindrance. This compound is expected to be a potent chelator, with its efficiency being a balance between electronic enhancement and some steric hindrance. In contrast, 6-Methylpicolinic acid is predicted to be the weakest chelator among the methylated isomers due to significant steric hindrance.
To further validate these predictions and provide a more definitive ranking, systematic experimental studies are required. Researchers are encouraged to employ rigorous methods, such as potentiometric titration, to determine the stability constants of these picolinic acid derivatives with a range of biologically and industrially relevant metal ions under consistent experimental conditions. Such data will be invaluable for the rational design of novel chelating agents with tailored properties for specific applications in medicine and technology.
References
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- Cisneros-Pineda, O. G., et al. (2023). Stability Constants of Cobalt(II) Complexes with Pyridinecarboxylic Acids in 1.0 mol·dm⁻³ NaNO₃ at 25 °C. Monatshefte für Chemie - Chemical Monthly, 154(3), 269-278.
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Arishy, M., Ammar, N. A., & Al-Warthan, A. (2014). Determination of Stability Constants of Mixed Ligand Complexes of Picolinic Acid and Other Bioactive Ligands with Zn(II) by Potentiometric Titration Method. ResearchGate. [Link]
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A Comparative Guide to Validating the Antimicrobial Activity of 3-Methylpicolinic Acid Complexes
Introduction: Navigating the Post-Antibiotic Era with Novel Chelating Agents
The escalating crisis of antimicrobial resistance (AMR) necessitates a paradigm shift in drug discovery, moving beyond traditional scaffolds to explore novel mechanisms of action.[1] Metal ions are indispensable cofactors for a multitude of bacterial enzymes essential for survival. The strategic sequestration of these ions presents a compelling therapeutic avenue. Picolinic acid (PA), a natural tryptophan metabolite, is a well-documented metal chelator with inherent antimicrobial properties.[2][3] Its derivatives, and particularly their metal complexes, offer a promising, yet underexplored, frontier in the development of new anti-infective agents.[4][5] This guide focuses on 3-Methylpicolinic acid, a derivative of PA, and provides a comprehensive framework for the validation of its metal complexes (e.g., with Zinc, Copper, Manganese) as viable antimicrobial candidates.
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to performance characterization. We will objectively compare the anticipated performance of these novel complexes against established antibiotics, supported by detailed experimental workflows and data presentation frameworks.
The Candidate: this compound Complexes
This compound is an aromatic carboxylic acid and a derivative of pyridine.[6] Like its parent compound, it possesses a bidentate chelation site involving the pyridine nitrogen and the carboxylate oxygen, allowing it to form stable complexes with various transition metals.[4] The addition of the methyl group at the 3-position can modulate the electronic properties and steric hindrance of the molecule, potentially influencing its chelation strength, stability, and biological activity compared to unsubstituted picolinic acid. The central hypothesis is that by forming complexes with metals like zinc (Zn), copper (Cu), or manganese (Mn), we can enhance the delivery and disruptive potential of these ions or, conversely, starve bacteria of essential metallic cofactors.
Proposed Mechanism of Action: A Dual Threat
The antimicrobial activity of metal complexes is often multifaceted. In the case of this compound complexes, the proposed mechanism hinges on the principles of chelation theory.[7]
-
Enhanced Lipophilicity and Membrane Permeation: Chelation of the polar picolinic acid derivative with a metal ion neutralizes its charge and increases the lipophilicity of the complex. This enhanced lipophilicity facilitates the compound's permeation across the lipid-rich bacterial cell membrane.[7]
-
Disruption of Cellular Machinery: Once inside the cell, the complex can act in two ways:
-
Competitive Binding: It can deliver the coordinated metal ion to disrupt enzymatic function or generate reactive oxygen species (ROS).
-
Essential Metal Sequestration: The ligand itself can dissociate and chelate essential metal ions (like Fe²⁺, Mg²⁺, Mn²⁺) within the bacterial cytoplasm, thereby inhibiting critical metabolic enzymes, such as aconitase or aldolase, and halting growth or sporulation.[8]
-
Caption: Proposed mechanism of action for this compound complexes.
Experimental Validation: A Step-by-Step Guide
A rigorous evaluation of a novel antimicrobial agent requires a tiered approach, beginning with broad screening and progressing to quantitative and safety-focused assays.[9]
Caption: Comprehensive workflow for validating antimicrobial candidates.
Part 1: Primary Screening - The Kirby-Bauer Disk Diffusion Assay
This method provides a rapid, qualitative assessment of antimicrobial activity and is ideal for initial screening.[10][11] It relies on the diffusion of the antimicrobial agent from a paper disk into an agar medium inoculated with the test organism, creating a zone of inhibition where growth is prevented.[12][13]
Protocol:
-
Inoculum Preparation: Prepare a bacterial inoculum by suspending several colonies from a pure, 18-24 hour culture in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[11]
-
Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum, remove excess liquid, and swab the entire surface of a Mueller-Hinton agar (MHA) plate to create a uniform bacterial lawn.[11][12]
-
Disk Application: Aseptically place sterile 6-mm paper disks impregnated with a known concentration of the this compound complexes onto the agar surface. Also include a positive control (e.g., Ciprofloxacin disk) and a negative control (disk with the solvent used to dissolve the complex).[13][14]
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[12]
-
Interpretation: Measure the diameter (in mm) of the zone of complete inhibition around each disk. A larger zone of inhibition generally indicates greater susceptibility of the organism to the compound.[10][14]
Part 2: Quantitative Analysis - Minimum Inhibitory Concentration (MIC)
While disk diffusion is useful for screening, it is not quantitative.[15] The gold standard for determining the antimicrobial potency of a compound is the broth microdilution method, which establishes the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[15][16][17]
Protocol:
-
Preparation of Reagents:
-
Test Compounds: Prepare a stock solution of each this compound complex and comparators (e.g., Ciprofloxacin) in an appropriate solvent.
-
Medium: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for most non-fastidious bacteria.[16]
-
Inoculum: Prepare a bacterial suspension as described for the Kirby-Bauer test, then dilute it in CAMHB to achieve a final concentration of ~5 x 10⁵ CFU/mL in the test wells.[17]
-
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each test compound in CAMHB to achieve a range of desired concentrations (e.g., from 128 µg/mL down to 0.25 µg/mL).[18][19]
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).[20]
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[19]
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[17][19] This can be assessed visually or with a microplate reader measuring absorbance.[18]
Comparative Data Summary
All quantitative data should be summarized for clear comparison. The performance of this compound complexes should be benchmarked against a broad-spectrum antibiotic (like Ciprofloxacin) and, if relevant, an antibiotic targeting Gram-positive bacteria (like Vancomycin).
| Compound | MIC (µg/mL) vs. S. aureus (Gram-positive) | MIC (µg/mL) vs. E. coli (Gram-negative) | MIC (µg/mL) vs. P. aeruginosa (Gram-negative) |
| 3-MPA-Zn Complex | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| 3-MPA-Cu Complex | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Ciprofloxacin | 0.5 | 0.015 | 0.25 |
| Vancomycin | 1 | >128 | >128 |
| Vehicle Control | >128 | >128 | >128 |
| Hypothetical reference values for Ciprofloxacin and Vancomycin are shown for illustrative purposes. |
Part 3: Essential Safety & Toxicity Profiling
High antimicrobial efficacy is meaningless if the compound is toxic to host cells.[21][22] Therefore, cytotoxicity and hemolytic activity assays are critical, non-negotiable steps in the validation process.[23]
A. In Vitro Cytotoxicity Assay
This assay assesses the degree to which a compound causes damage to mammalian cells.[9] The Lactate Dehydrogenase (LDH) release assay is a common method, measuring membrane integrity by quantifying the LDH enzyme released from damaged cells.[24]
Protocol:
-
Cell Culture: Seed a human cell line (e.g., HEK293 or HepG2) in a 96-well plate and grow to ~80-90% confluency.
-
Compound Exposure: Treat the cells with serial dilutions of the this compound complexes for a defined period (e.g., 24 hours).
-
Controls: Include a negative control (cells with vehicle only) and a positive control (cells treated with a lysis buffer to achieve maximum LDH release).
-
LDH Measurement: Collect the cell culture supernatant. Use a commercially available LDH assay kit to measure the amount of LDH released, following the manufacturer's instructions. Absorbance is typically read on a spectrophotometer.
-
Calculation: Calculate the percentage of cytotoxicity relative to the positive control. The IC₅₀ (half-maximal inhibitory concentration) value can then be determined.
B. Hemolysis Assay
For any compound with the potential for intravenous administration, assessing its lytic activity against red blood cells (erythrocytes) is crucial.[25][26]
Protocol:
-
RBC Preparation: Obtain fresh whole blood (e.g., human or sheep) with an anticoagulant. Wash the erythrocytes multiple times in phosphate-buffered saline (PBS) by centrifugation to remove plasma and buffy coat. Prepare a final 2% (v/v) suspension of RBCs in PBS.[26]
-
Compound Exposure: In a 96-well plate, mix the RBC suspension with serial dilutions of the this compound complexes.[27]
-
Controls: Include a negative control (0% hemolysis: RBCs in PBS only) and a positive control (100% hemolysis: RBCs in 1% Triton X-100 or distilled water).[26]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[28]
-
Quantification: Centrifuge the plate to pellet intact RBCs. Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at ~540 nm.[28][29]
-
Calculation: Determine the percentage of hemolysis for each concentration using the following formula: % Hemolysis = [(Abssample - Absneg_control) / (Abspos_control - Absneg_control)] x 100.[26]
Conclusion and Forward Outlook
This guide provides a robust, logic-driven framework for the validation of this compound complexes as potential antimicrobial agents. By systematically progressing from qualitative screening to quantitative MIC determination and essential safety profiling, researchers can generate a comprehensive data package. The true value of these compounds will be determined by their therapeutic index—the ratio of their toxicity to their efficacy. A high therapeutic index, indicating potent antimicrobial activity at concentrations non-toxic to human cells, would warrant advancing these novel chelating agents into further preclinical and clinical development. The data generated through these protocols will be indispensable for making informed decisions and contributing to the critical pipeline of next-generation antibiotics.
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A Comparative Guide to Quantitative NMR (qNMR) for the Purity Determination of 3-Methylpicolinic Acid
In the landscape of pharmaceutical development and quality control, the precise and accurate determination of a compound's purity is paramount. For active pharmaceutical ingredients (APIs) and key intermediates like 3-Methylpicolinic acid, establishing purity with a high degree of confidence is a critical regulatory and safety requirement. This guide provides an in-depth technical comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against traditional analytical techniques for the purity assessment of this compound. We will delve into the fundamental principles of qNMR, present a detailed experimental protocol, and offer a comparative analysis supported by experimental data to guide researchers, scientists, and drug development professionals in selecting the most appropriate methodology for their needs.
The Principle of qNMR: A Primary Ratio Method
Quantitative NMR (qNMR) has emerged as a powerful analytical tool, recognized by regulatory bodies such as the International Conference on Harmonisation (ICH), for its unique ability to provide direct and accurate quantification of a substance without the need for an identical reference standard of the analyte.[1][2] The fundamental principle of qNMR lies in the direct proportionality between the integrated intensity of a resonance signal in an NMR spectrum and the number of atomic nuclei giving rise to that signal.[1][3] This makes qNMR a primary ratio method, allowing for the determination of the absolute purity of a compound by comparing the integral of a specific analyte signal to the integral of a certified internal standard of known purity and concentration.[1][2]
This contrasts with chromatographic techniques like High-Performance Liquid Chromatography (HPLC), which typically rely on a relative area percent calculation or a calibration curve generated from a reference standard of the same compound.[4][5] The ability of qNMR to use a single, well-characterized internal standard to quantify multiple analytes significantly streamlines the analytical process and is particularly advantageous when a certified reference standard of the target molecule is not available.[2][3]
Comparative Analysis: qNMR vs. Alternative Purity Determination Methods
The choice of an analytical technique for purity determination depends on various factors, including the nature of the analyte, the expected impurities, the required level of accuracy and precision, and the availability of reference standards. Below is a comparative overview of qNMR, HPLC, Gas Chromatography (GC), and Titration for the purity assessment of this compound.
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Titration |
| Principle | Signal intensity proportional to molar concentration. | Differential partitioning between mobile and stationary phases. | Partitioning between a mobile gas phase and a stationary phase. | Stoichiometric reaction with a titrant. |
| Reference Standard | Requires a certified internal standard of a different compound.[1][2] | Typically requires a certified reference standard of the analyte.[4] | Requires a certified reference standard of the analyte. | Requires a standardized titrant solution. |
| Selectivity | High; based on unique chemical shifts of protons.[6] | High; based on chromatographic separation.[4] | High; suitable for volatile and thermally stable compounds. | Limited; titrates total acidity, not specific to the analyte. |
| Accuracy & Precision | High, with relative standard deviations typically below 1%.[3] | High, with appropriate validation.[4] | High, with appropriate validation. | Generally lower precision than instrumental methods. |
| LOD/LOQ | Generally higher than HPLC; suitable for quantifying impurities at levels of ~0.1% or higher.[1][6] | Excellent for trace impurity detection.[6] | Excellent for volatile trace impurities. | Not suitable for trace analysis. |
| Sample Throughput | High, with fast signal acquisition.[2] | Moderate, dependent on run time. | Moderate, dependent on run time. | Fast for single samples. |
| Sample Preparation | Simple dissolution in a deuterated solvent.[6][7] | More involved; may require filtration and specific mobile phase preparation.[4] | May require derivatization for non-volatile compounds. | Simple dissolution in a suitable solvent. |
| Cost | High initial instrument cost, lower solvent consumption.[8] | Moderate instrument cost, ongoing solvent costs. | Moderate instrument cost. | Low cost. |
Experimental Protocol: Purity Determination of this compound by ¹H qNMR
This protocol details the steps for determining the purity of this compound using ¹H qNMR with an internal standard.
Selection of Internal Standard
The choice of an internal standard is critical for accurate qNMR analysis.[9] The ideal internal standard should:
-
Be highly pure and stable.
-
Be soluble in the same deuterated solvent as the analyte.[9]
-
Have a simple NMR spectrum with at least one signal that does not overlap with any signals from the analyte or impurities.[9]
-
Have a known chemical structure and molecular weight.
For this compound, which is soluble in DMSO-d₆, suitable internal standards include Maleic acid or Dimethyl sulfone . Both are available as certified reference materials and have singlet peaks in regions of the ¹H NMR spectrum that are typically free of other signals.[10]
Sample Preparation
Accurate weighing is crucial for qNMR.[7]
-
Accurately weigh approximately 10 mg of the this compound sample into a clean, dry NMR tube using a calibrated analytical balance (to 0.01 mg accuracy).[7]
-
Accurately weigh approximately 5 mg of the chosen internal standard (e.g., Maleic acid) into the same NMR tube.
-
Add a precise volume (e.g., 600 µL) of a suitable deuterated solvent (e.g., DMSO-d₆) to the NMR tube.[7]
-
Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution of both the analyte and the internal standard.
NMR Data Acquisition
To ensure accurate quantification, specific NMR acquisition parameters must be optimized.[11]
-
Instrument: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion.[1]
-
Pulse Angle: A small flip angle (e.g., ≤ 45°) should be used to ensure that all protons are uniformly excited.[1]
-
Relaxation Delay (D1): A sufficiently long relaxation delay is crucial for complete T1 relaxation of all protons. This should be at least 5 times the longest T1 relaxation time of any proton being quantified. A conservative D1 of >30 seconds is often used.[1][10]
-
Number of Scans: A sufficient number of scans (e.g., ≥32) should be acquired to achieve a good signal-to-noise ratio (S/N > 150).[1][6]
-
Acquisition Time: An acquisition time of ≥3 seconds is recommended.[1]
-
Temperature: Maintain a constant and regulated temperature (e.g., 25 °C).[1]
Data Processing and Analysis
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Perform a baseline correction to ensure accurate integration.
-
Integrate the selected, well-resolved signals for both this compound and the internal standard. For this compound, a proton in the aromatic region that is well-separated from other signals should be chosen. For Maleic acid, the singlet corresponding to its two olefinic protons would be used.
-
Calculate the purity of this compound using the following equation:
Purity (w/w %) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS
Where:
-
Ianalyte = Integral of the selected this compound signal
-
Nanalyte = Number of protons giving rise to the selected this compound signal
-
IIS = Integral of the internal standard signal
-
NIS = Number of protons giving rise to the internal standard signal
-
MWanalyte = Molecular weight of this compound
-
MWIS = Molecular weight of the internal standard
-
manalyte = Mass of the this compound sample
-
mIS = Mass of the internal standard
-
PIS = Purity of the internal standard (as a percentage)
-
Visualizing the Workflow
Caption: Workflow for purity determination by qNMR.
Conclusion
Quantitative NMR spectroscopy offers a robust, reliable, and efficient method for the purity determination of this compound.[3][12] Its nature as a primary ratio method eliminates the need for a compound-specific reference standard, a significant advantage in early-stage drug development or when such standards are unavailable.[2][3] While HPLC remains the gold standard for detecting trace impurities, qNMR provides a highly accurate and precise determination of the absolute purity of the main component.[1][4] The cross-validation of results from orthogonal techniques like qNMR and HPLC can provide the highest level of confidence in the purity assessment of pharmaceutical compounds.[4] By understanding the principles and following a validated protocol, researchers can effectively leverage qNMR as a key analytical tool in their quality control and drug development workflows.
References
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- Expanding the Analytical Toolbox: Pharmaceutical Application of Quantit
- Validation of Pharmaceutical Potency Determinations by Quantitative Nuclear Magnetic Resonance Spectrometry. Semantic Scholar.
- Purity by Absolute qNMR Instructions.
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Pauli, G. F., et al. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]
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Pauli, G. F., et al. (2014, June 20). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central. [Link]
- Choosing the Right qNMR Internal Standard for Accur
- Wang, Y., et al. (2023, September 13). Quantitative 1H NMR methodology for purity assay with high accuracy.
- A Comparative Guide to the Cross-Validation of HPLC and NMR for Purity Assessment of 2-Chloro-1,4-naphthoquinone. Benchchem.
- Validation of quantitative ¹H NMR method for the analysis of pharmaceutical formul
- Stimuli Article (qNMR). US Pharmacopeia (USP).
- Quantitative NMR (qNMR). Pharmacognosy Institute (PHCI) | University of Illinois Chicago.
- Maniara, G., et al. (2025, August 7). Survey and qualification of internal standards for quantification by H-1 NMR spectroscopy.
- qNMR: A powerful tool for purity determin
- qNMR. BIPM.
- Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29).
- Öztürk, G., et al. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules.
- Öztürk, G., et al. (2016, June 30). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules.
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qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. (2020, March 20). YouTube. [Link]
- ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF REL
- Internal Standard for qNMR (Calibration Standard for qNMR).
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Bhisikar, S., et al. (2013, February). Determining and reporting purity of organic molecules: why qNMR. PubMed. [Link]
- Example 9. Spectroscopy Tutorial.
- Supplementary Inform
- 3-Picoline(108-99-6) 1H NMR spectrum. ChemicalBook.
- This compound HYDROCHLORIDE(123811-72-3) 1H NMR spectrum. ChemicalBook.
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Assigning a 1H NMR spectrum. (2013, March 27). YouTube. [Link]
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A Guide to Inter-Laboratory Comparison of 3-Methylpicolinic Acid Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Standardized 3-Methylpicolinic Acid Analysis
This compound, a substituted picolinic acid, is a valuable building block in pharmaceutical and materials science research.[1] Its purity and precise characterization are critical for the synthesis of novel compounds and for understanding its biological and chemical properties. Inconsistent analytical results between laboratories can lead to significant delays and complications in drug development and other scientific endeavors. Therefore, establishing standardized and validated analytical methods, and subsequently comparing their performance across different laboratories, is paramount.
This guide will delve into the primary analytical techniques for characterizing this compound, provide detailed experimental protocols, and outline a framework for conducting a comprehensive inter-laboratory comparison study. The objective is to equip researchers with the necessary tools to ensure the reliability and comparability of their analytical data.
Part 1: Characterization Methodologies for this compound
The accurate characterization of this compound relies on a combination of chromatographic and spectroscopic techniques. This section details the protocols for the most common and effective methods.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
HPLC is a cornerstone technique for assessing the purity of this compound and quantifying its concentration. A well-developed HPLC method can separate the main compound from potential impurities.
Experimental Protocol: Reversed-Phase HPLC with UV Detection
This protocol outlines a general procedure for the analysis of this compound using reversed-phase HPLC with UV detection.
1. Materials and Reagents:
-
HPLC system with a UV detector
-
Aqueous C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
HPLC-grade water, acetonitrile, and phosphoric acid
-
This compound reference standard
-
0.45 µm syringe filters
-
Volumetric flasks and pipettes
2. Preparation of Mobile Phase:
-
Prepare a 0.1% (v/v) phosphoric acid solution in HPLC-grade water. To prepare 1 L, add 1 mL of concentrated phosphoric acid to 999 mL of water.[2]
-
Degas the mobile phase using sonication or vacuum filtration.
3. Preparation of Standard Solutions:
-
Prepare a stock solution of the this compound reference standard at a concentration of 1 mg/mL in the mobile phase.
-
From the stock solution, prepare a series of working standard solutions of different concentrations (e.g., 10, 25, 50, 100, 250 µg/mL) by serial dilution with the mobile phase.[2]
4. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
5. HPLC Conditions:
-
Column: Aqueous C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: 0.1% Phosphoric Acid in Water : Acetonitrile (gradient or isocratic, to be optimized)
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detector: UV at 210 nm[2]
6. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions in order of increasing concentration to generate a calibration curve.
-
Inject the prepared sample.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
Diagram: HPLC Workflow for this compound Analysis
Caption: Workflow for HPLC analysis of this compound.
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Assessment
Quantitative NMR (qNMR) is a powerful primary method for determining the absolute purity of a substance without the need for a specific reference standard of the analyte. It relies on a certified reference material (CRM) as an internal standard.
Experimental Protocol: 1H-qNMR for Purity Determination
This protocol describes the use of 1H-qNMR with an internal standard to determine the purity of this compound.
1. Materials and Reagents:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
High-precision analytical balance (readable to 0.01 mg)
-
This compound sample
-
Certified Reference Material (CRM) as an internal standard (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., DMSO-d6, D2O)
2. Sample Preparation (Internal Standard Method):
-
Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg) into a clean, dry vial.[3]
-
Accurately weigh a suitable amount of the internal standard into the same vial. The molar ratio of the analyte to the standard should be close to 1:1.[4]
-
Dissolve the mixture in a precise volume of the chosen deuterated solvent.
-
Transfer the solution to an NMR tube.
3. NMR Data Acquisition:
-
Acquire a 1H NMR spectrum under quantitative conditions. Key parameters to optimize include:
4. Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Manual processing is recommended for precision.[3]
-
Integrate a well-resolved, characteristic signal for this compound and a signal for the internal standard.
-
Calculate the purity of the this compound sample using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
P_IS = Purity of the internal standard
-
Diagram: qNMR Purity Calculation Logic
Caption: Logical flow for qNMR purity determination.
Part 2: Designing an Inter-Laboratory Comparison Study
An inter-laboratory comparison (ILC) is essential for evaluating the performance of analytical methods and the proficiency of participating laboratories.[6] This section provides a framework for designing and executing an ILC for the characterization of this compound.
Study Objectives and Design
The primary objectives of the ILC are:
-
To assess the precision (repeatability and reproducibility) of the analytical methods for this compound characterization across different laboratories.[7]
-
To identify any systematic bias in the analytical results from participating laboratories.
-
To evaluate the suitability of the provided analytical protocols for routine use.
The study should be designed as a collaborative trial where a central organizing body prepares and distributes homogeneous samples to all participating laboratories.
Sample Preparation and Distribution
-
A single, homogeneous batch of this compound should be prepared and its homogeneity confirmed by the organizing laboratory.
-
The batch should be divided into identical samples, ensuring each participating laboratory receives a sufficient quantity for all required analyses.
-
To assess the methods' ability to handle potential interferences, some samples could be spiked with known impurities or structurally similar compounds (e.g., picolinic acid, nicotinic acid).
Analytical Methods and Protocols
All participating laboratories should agree to use the standardized analytical protocols provided in this guide (HPLC and qNMR). This ensures that the comparison is focused on laboratory performance and the robustness of the methods themselves.
Data Reporting and Analysis
-
Each laboratory should report their raw data, including chromatograms, spectra, and calculated results, to the organizing body.
-
The data should be statistically analyzed to determine key performance indicators, such as:
-
Mean and Standard Deviation: For each analytical method across all laboratories.
-
Repeatability (within-laboratory precision): The consistency of results from the same laboratory under the same conditions.
-
Reproducibility (between-laboratory precision): The consistency of results across different laboratories.[7]
-
Z-scores: To assess the performance of individual laboratories against the consensus value.
-
Table 1: Example Data Summary for Inter-Laboratory HPLC Purity Analysis
| Laboratory | Mean Purity (%) | Standard Deviation | Repeatability (RSDr %) |
| Lab A | 99.5 | 0.12 | 0.12 |
| Lab B | 99.2 | 0.15 | 0.15 |
| Lab C | 99.8 | 0.08 | 0.08 |
| Lab D | 99.4 | 0.10 | 0.10 |
| Overall | 99.48 | 0.22 | 0.11 |
Table 2: Example Data Summary for Inter-Laboratory qNMR Purity Analysis
| Laboratory | Mean Purity (%) | Standard Deviation | Repeatability (RSDr %) |
| Lab A | 99.6 | 0.05 | 0.05 |
| Lab B | 99.5 | 0.07 | 0.07 |
| Lab C | 99.7 | 0.04 | 0.04 |
| Lab D | 99.6 | 0.06 | 0.06 |
| Overall | 99.60 | 0.08 | 0.06 |
Comparison with Alternative Compounds
To provide a more comprehensive assessment, the analytical methods can be challenged with structurally similar compounds. This helps to evaluate the specificity and robustness of the methods.
Alternative Compounds for Comparison:
-
Picolinic Acid: The parent compound, to assess the method's ability to separate closely related structures.
-
Nicotinic Acid (Isomer): To test the chromatographic resolution and spectroscopic differentiation of isomers.
-
4-Methylpicolinic Acid (Isomer): Another positional isomer to challenge the specificity of the analytical methods.
The separation and quantification of these compounds alongside this compound will provide valuable data on the methods' performance.
Conclusion
This guide provides a foundational framework for the consistent and accurate characterization of this compound. By adhering to the detailed analytical protocols and embracing the principles of inter-laboratory comparison, the scientific community can enhance the reliability and comparability of data for this important compound. The successful implementation of such studies will ultimately contribute to more efficient and robust research and development in the pharmaceutical and chemical industries.
References
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JEOL Ltd. (n.d.). Let's try doing quantitative NMR. [Link]
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Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). [Link]
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University of Bristol. (n.d.). Quantitative NMR Spectroscopy. [Link]
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International Organisation of Vine and Wine. (n.d.). Organic Acids : HPLC (Type-IV). [Link]
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AWS. (2022). qNMR - Quantitative Analysis by NMR. [Link]
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Standard Operating Procedure of High Performance Liquid Chromatography. (n.d.). [Link]
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Bio-Rad. (n.d.). Organic Acid Analysis Standard Instructions. [Link]
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Mastelf. (2022). Standard Operating Procedure (SOP) for HPLC Analysis. [Link]
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ResearchGate. (2005). Inter-laboratory studies in analytical chemistry. [Link]
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PubChem. (n.d.). This compound. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Methylpicolinic Acid
As a Senior Application Scientist, it is understood that the integrity of our research is intrinsically linked to the safety and responsibility of our laboratory practices. The proper disposal of chemical reagents is not merely a regulatory obligation but a cornerstone of sustainable and ethical scientific pursuit. This guide provides a detailed protocol for the safe and compliant disposal of 3-Methylpicolinic acid, designed for researchers, scientists, and professionals in drug development. The procedures outlined below are grounded in established safety protocols and aim to provide clarity and ensure the well-being of laboratory personnel and the environment.
Foundational Safety Principles: Hazard Assessment and Personal Protection
Before initiating any disposal procedure, a thorough understanding of the hazards associated with this compound is paramount. According to aggregated GHS data, this compound is classified as harmful if swallowed, causes skin irritation, and can cause serious eye irritation or damage.[1][2] It may also cause respiratory irritation.[1][2] Therefore, adherence to strict safety protocols is non-negotiable.
Personal Protective Equipment (PPE): The following PPE is mandatory when handling this compound in any form:
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.[3][4]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[3]
-
Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[3][4]
-
Respiratory Protection: In cases of dust generation or inadequate ventilation, a NIOSH-approved respirator is necessary.[5]
All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][5] Eyewash stations and safety showers must be readily accessible.[4]
Immediate Response: Managing Spills
Accidental spills require a swift and informed response to mitigate potential hazards. The appropriate action depends on the scale of the spill.
For Minor Spills:
-
Restrict Access: Cordon off the affected area to prevent unauthorized entry.
-
Containment: Use an inert absorbent material, such as vermiculite, sand, or a commercial acid neutralizer, to contain the spill.[3]
-
Collection: Carefully sweep or vacuum the absorbed material into a designated, labeled hazardous waste container.[5][6] Avoid generating dust.[7]
-
Decontamination: Clean the spill area thoroughly with a suitable decontaminant. The first rinse should be collected as hazardous waste.[8][9]
For Major Spills:
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.[3]
-
Ventilate: If it is safe to do so, increase ventilation to the area.
Step-by-Step Disposal Protocol
The disposal route for this compound is contingent on its concentration and the presence of contaminants. Under no circumstances should this chemical be disposed of down the drain without proper assessment and, if necessary, treatment.[5] The EPA has a strict prohibition on the sewering of hazardous waste pharmaceuticals.[10]
Properly identifying and segregating chemical waste is the first critical step.
-
Contaminated vs. Uncontaminated: Determine if the this compound waste is mixed with other hazardous substances.
-
Concentration: Ascertain whether the waste is a concentrated solution or a dilute one.
Carboxylic acid waste should not be mixed with incompatible materials such as bases, oxidizing agents, or reducing agents in the same container.[3]
Concentrated or contaminated this compound must be treated as hazardous waste.[3]
Protocol:
-
Container Selection: Use a designated, leak-proof hazardous waste container that is compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable.[3]
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the mixture.[3][9] The associated hazards (e.g., "Corrosive," "Irritant") should also be indicated.
-
Storage: Store the sealed container in a cool, dry, well-ventilated area away from incompatible materials.[3][11][12]
-
Arrangement for Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.[3][4][5][11][12]
Dilute (<10% concentration) and uncontaminated solutions of this compound may be eligible for neutralization followed by drain disposal, provided this is permitted by local regulations.[9][13]
Neutralization Protocol:
-
Work in a Fume Hood: Perform the neutralization procedure in a chemical fume hood while wearing all required PPE.
-
Prepare a Basic Solution: Use a weak base such as sodium bicarbonate (baking soda) or sodium carbonate to neutralize the acidic waste.[13]
-
Slow Addition: Slowly add the basic solution to the this compound waste with constant stirring. This reaction can be exothermic and may produce carbon dioxide gas.[3]
-
Monitor pH: Continuously monitor the pH of the solution using a calibrated pH meter or pH paper.
-
Target pH: Continue adding the base until the pH of the solution is neutral (between 6.0 and 8.0).[3]
-
Drain Disposal: Once neutralized, the solution can typically be poured down the drain with copious amounts of water, in accordance with local regulations.[3][14]
| Parameter | Guideline | Source |
| PPE | Chemical-resistant gloves, splash goggles, face shield, lab coat | [3] |
| Spill Containment | Inert absorbent material (e.g., sand, vermiculite) | [3] |
| Waste Container | Labeled, compatible, leak-proof (e.g., HDPE, glass) | [3] |
| Neutralization Agent | Weak base (e.g., sodium bicarbonate) | [13] |
| Final pH for Drain Disposal | 6.0 - 8.0 | [3] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
References
-
Material Safety Data Sheet - Picolinic acid. ScienceLab.com. Available from: [Link]
-
How to Minimize Toxic Emissions in Carboxylic Acid Production?. Patsnap Eureka. Available from: [Link]
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103390 - 6-Chloro-3-methylpicolinic acid - Safety Data Sheet. Alichem. Available from: [Link]
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Recovery Techniques Enabling Circular Chemistry from Wastewater. PMC - NIH. Available from: [Link]
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How to Dispose of Acetic Acid. Lab Alley. Available from: [Link]
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Removing Carboxylic Acids From Aqueous Wastes. P2 InfoHouse. Available from: [Link]
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This compound | C7H7NO2 | CID 268757. PubChem - NIH. Available from: [Link]
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This compound, CAS No. 4021-07-2. iChemical. Available from: [Link]
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Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Available from: [Link]
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Navigating the Safe Handling of 3-Methylpicolinic Acid: A Guide to Personal Protective Equipment
For Immediate Implementation: This guide provides essential safety protocols and logistical plans for the handling and disposal of 3-Methylpicolinic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines the necessary personal protective equipment (PPE) and operational procedures to ensure a safe laboratory environment. Our commitment is to furnish you with field-tested insights and scientifically sound practices, making this your preferred resource for laboratory safety.
Understanding the Risks: Hazard Profile of this compound
This compound is a pyridine carboxylic acid derivative that requires careful handling due to its hazardous properties. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following warnings:
-
Harmful if swallowed [1]
A thorough understanding of these hazards is the foundation for selecting appropriate personal protective equipment and implementing safe handling procedures. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[3] Therefore, a multi-faceted PPE strategy is crucial to mitigate these risks.
Core Personal Protective Equipment (PPE) for this compound
The following table summarizes the recommended PPE for handling this compound. The selection of specific PPE should always be guided by a risk assessment of the particular procedure being performed.
| Protection Type | Recommended Equipment | Specifications and Use |
| Eye and Face Protection | Safety glasses with side-shields or tightly fitting safety goggles. A face shield is recommended when there is a significant splash hazard. | Must conform to OSHA 29 CFR 1910.133[4] or European Standard EN 166.[5] Safety glasses or goggles must always be worn beneath a face shield.[6] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or chemically resistant apron. | Gloves should be selected based on chemical compatibility and breakthrough time. Nitrile gloves are a good initial choice due to their resistance to a range of chemicals, including weak acids.[7][8][9][10] Inspect gloves for any signs of degradation before use. A fully buttoned lab coat provides a necessary barrier against skin contact. |
| Respiratory Protection | A NIOSH-approved respirator is required when engineering controls (e.g., fume hood) are not available or are insufficient to control exposure, or when dusts may be generated. | The type of respirator will depend on the concentration of airborne contaminants. For nuisance dust, a P95 (US) or P1 (EU EN 143) particle respirator may be suitable. For higher concentrations or potential for vapors, a respirator with an organic vapor cartridge may be necessary.[11] |
Procedural Guidance: Donning, Doffing, and Operational Plans
Adherence to strict procedural protocols is as critical as the PPE itself. The following step-by-step guidance ensures the efficacy of your protective measures.
Pre-Operational Protocol: PPE Donning Sequence
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Lab Coat/Apron: Don a clean, fully-buttoned lab coat or a chemically resistant apron.
-
Respiratory Protection (if required): Perform a user seal check to ensure the respirator is properly fitted.
-
Eye and Face Protection: Put on safety goggles or glasses. If a splash hazard exists, add a face shield.
-
Gloves: Select the appropriate chemical-resistant gloves. Inspect for any tears or defects before wearing. Pull the cuffs of the gloves over the sleeves of the lab coat.
Operational Plan: Safe Handling of this compound
-
Engineering Controls: Whenever possible, handle this compound in a certified chemical fume hood to minimize inhalation exposure.[12]
-
Avoid Dust Generation: When working with the solid form, use techniques that minimize the creation of dust.
-
Spill Management: In the event of a spill, immediately alert others in the area. For minor spills, use an appropriate absorbent material and decontaminate the area. For major spills, evacuate the area and follow your institution's emergency procedures.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[3] Wash hands thoroughly after handling the chemical, even if gloves were worn.
Post-Operational Protocol: PPE Doffing Sequence
-
Gloves: Remove gloves first, turning them inside out as you pull them off to avoid contaminating your hands.
-
Face Shield/Goggles: Remove eye and face protection from the back of your head.
-
Lab Coat/Apron: Unbutton and remove the lab coat, folding the contaminated side inward.
-
Respirator (if worn): Remove the respirator from the back of your head.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Decision-Making Workflow for PPE Selection
The following diagram illustrates the logical process for selecting the appropriate level of PPE based on the specific laboratory task involving this compound.
Caption: PPE Selection Workflow for this compound
Disposal Plan for this compound Waste
Proper disposal of chemical waste is paramount to ensure environmental protection and workplace safety.
-
Waste Collection: Collect all waste containing this compound in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound."
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Disposal Method: As a pyridine derivative, incineration is a recommended disposal method.[13] All waste disposal must be conducted in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
References
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
